molecular formula C9H9Cl2NO B1597289 2-chloro-N-(4-chlorobenzyl)acetamide CAS No. 99585-88-3

2-chloro-N-(4-chlorobenzyl)acetamide

Cat. No.: B1597289
CAS No.: 99585-88-3
M. Wt: 218.08 g/mol
InChI Key: OGCPMNAEQFAPHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C9H9Cl2NO and its molecular weight is 218.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102125. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[(4-chlorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c10-5-9(13)12-6-7-1-3-8(11)4-2-7/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCPMNAEQFAPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295464
Record name 2-chloro-N-(4-chlorobenzyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99585-88-3
Record name 2-Chloro-N-[(4-chlorophenyl)methyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99585-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N-(4-chlorobenzyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-chloro-N-(4-chlorobenzyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predominant synthesis pathway for 2-chloro-N-(4-chlorobenzyl)acetamide (CAS No: 99585-88-3), a key intermediate in the development of various biologically active molecules.[1][2][3] The core of this synthesis is the nucleophilic acyl substitution between 4-chlorobenzylamine and chloroacetyl chloride.[1] This document furnishes a detailed, field-proven experimental protocol, elucidates the mechanistic rationale behind procedural choices, and presents expected characterization data. It is intended for an audience of researchers, chemists, and drug development professionals, offering the necessary technical depth for successful laboratory replication and a foundational understanding of the reaction's principles. Safety protocols and handling precautions for all reagents are also detailed to ensure self-validating and safe experimental execution.

Introduction and Significance

This compound is a disubstituted acetamide derivative with a molecular weight of 218.08 g/mol .[4][5] Its structure is of significant interest to the synthetic and medicinal chemistry communities. The chloroacetamide moiety is a known reactive functional group, capable of acting as an alkylating agent targeting nucleophilic sites on biological macromolecules like proteins and DNA.[1] This reactivity makes it a valuable pharmacophore in the design of cytotoxic agents for oncological research.[1] More broadly, the compound serves as a versatile building block. The α-chloro group provides a reactive handle for subsequent nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.[1][6]

Core Synthesis Pathway: Mechanism and Rationale

The most direct, atom-economical, and widely employed method for preparing this compound is the N-acylation of 4-chlorobenzylamine with chloroacetyl chloride.[1]

Reaction Mechanism

This transformation is a classic example of nucleophilic acyl substitution . The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-chlorobenzylamine (the nucleophile) attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.

  • Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, forming a transient tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.

  • Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: The resulting protonated amide is neutralized by a base present in the reaction mixture, yielding the final product, this compound, and the protonated base (e.g., triethylamine hydrochloride).

The use of a base is critical; it neutralizes the hydrochloric acid (HCl) byproduct formed from the expelled chloride and the proton from the amine.[1] Without a base, the generated HCl would protonate the starting 4-chlorobenzylamine, rendering it non-nucleophilic and halting the reaction.

Synthesis Pathway Visualization

The following diagram illustrates the direct acylation pathway.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products R1 4-Chlorobenzylamine (Nucleophile) P1 This compound R1->P1 Nucleophilic Acyl Substitution R2 Chloroacetyl Chloride (Electrophile) R2->P1 Base Base (e.g., Triethylamine) P2 Triethylamine Hydrochloride (Byproduct) Base->P2 HCl Neutralization Solvent Inert Solvent (e.g., DCM, THF) Temp 0°C to RT

Caption: Nucleophilic acyl substitution pathway for the synthesis.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. All operations involving chloroacetyl chloride must be performed in a certified chemical fume hood.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
4-Chlorobenzylamine141.59104-86-9Starting amine
Chloroacetyl chloride112.9479-04-9Acylating agent; highly corrosive
Triethylamine (TEA)101.19121-44-8Base; use anhydrous
Dichloromethane (DCM)84.9375-09-2Solvent; use anhydrous
Anhydrous Sodium Sulfate142.047757-82-6Drying agent
Round-bottom flask--Dry glassware is essential
Magnetic stirrer & stir bar--
Dropping funnel--For controlled addition
Ice bath--For temperature control
Stoichiometry (Example Scale)
ReagentEquivalentsAmount (mmol)Mass (g)Volume (mL)
4-Chlorobenzylamine1.020.02.83~2.4
Chloroacetyl chloride1.0521.02.371.66
Triethylamine1.122.02.233.05
Dichloromethane---100
Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzylamine (2.83 g, 20.0 mmol) and anhydrous dichloromethane (100 mL). Stir until the amine is fully dissolved.

  • Base Addition: Add triethylamine (3.05 mL, 22.0 mmol) to the solution.

  • Cooling: Place the flask in an ice-water bath and stir the mixture for 15 minutes to cool it to approximately 0°C.

  • Acylation: Add chloroacetyl chloride (1.66 mL, 21.0 mmol) to a dropping funnel and add it dropwise to the stirred reaction mixture over 20-30 minutes. Causality Note: This slow addition is crucial to control the exothermic reaction and prevent the formation of side products. A white precipitate of triethylamine hydrochloride will form immediately.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mixture (e.g., 7:3) as the eluent.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

    • Separate the organic (DCM) layer.

    • Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove any remaining triethylamine), 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and 50 mL of brine (to reduce the solubility of organic material in the aqueous phase).

    • Dry the separated organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the dichloromethane solvent using a rotary evaporator to yield the crude solid product.

    • Purify the crude solid by recrystallization from ethanol or an ethanol/water mixture to obtain the final product as a crystalline solid.[8] High yields, often exceeding 90%, can be expected under optimized conditions.[1]

Product Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical data should be acquired.

AnalysisExpected Results
Appearance White to off-white crystalline solid
Melting Point Literature values for similar N-substituted chloroacetamides are typically above 100°C. For example, 2-Chloro-N-(4-chlorophenyl)acetamide melts at 152-154 °C.[3]
IR Spectroscopy (cm⁻¹) ~3250-3300 (N-H stretch, amide), ~1670 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~750-850 (C-Cl stretch).[3][9]
¹H NMR Spectroscopy Expected signals include a singlet for the -CH₂Cl protons (~4.2 ppm), a doublet for the benzylic -CH₂- protons (~4.4 ppm), two doublets for the 1,4-disubstituted aromatic ring protons (~7.3 ppm), and a broad singlet for the amide N-H proton (>8.0 ppm).[10][11]
Mass Spectrometry (MS) Molecular ion peak [M]⁺ at m/z ≈ 218. The presence of two chlorine atoms will produce a characteristic isotopic pattern with an [M+2]⁺ peak of roughly 2/3 the intensity of [M]⁺ and an [M+4]⁺ peak of roughly 1/9 the intensity.[10]

Critical Safety and Handling Considerations

A thorough risk assessment must be conducted before beginning this synthesis.

  • Chloroacetyl Chloride: This substance is extremely hazardous. It is highly corrosive, toxic if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[12] It is also a lachrymator and reacts violently with water, releasing toxic hydrogen chloride gas.[12][13][14] ALWAYS handle in a chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and tight-sealing safety goggles with a face shield. [13][14][15]

  • 4-Chlorobenzylamine: This compound is toxic and an irritant. Avoid skin and eye contact and inhalation.

  • Dichloromethane (DCM): This is a volatile solvent and a suspected carcinogen. All operations should be confined to a fume hood.[7]

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are immediately accessible.[13][14] In case of skin contact with chloroacetyl chloride, immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[12][15] Seek immediate medical attention for any exposure.

Conclusion

The synthesis of this compound via direct N-acylation is a robust, efficient, and well-established procedure. The causality-driven protocol described herein, which emphasizes temperature control, the use of a neutralizing base, and standard purification techniques, provides a reliable pathway for obtaining this valuable synthetic intermediate in high yield and purity. Adherence to the stringent safety precautions outlined is paramount for the successful and safe execution of this synthesis.

References

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
  • Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.
  • Krishna Solvechem Ltd. (n.d.). Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET.
  • Ma, D.-S., Liu, P.-J., Zhang, S., & Hou, G.-F. (2011). 2-(4-Chlorophenyl)acetamide. Acta Crystallographica Section E, 67(Pt 12), o3272.
  • Zhang, S.-S., Xu, L.-L., Zou, J., Bi, S., & Wen, Y.-H. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Acta Crystallographica Section E, 62(10), o4478-o4479.
  • Organic Syntheses. (n.d.). Chloroacetamide. Org. Synth. Coll. Vol. 1, p.153.
  • Suresha, B. P., et al. (2008). 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide. Acta Crystallographica Section E, 64(Pt 1), o159.
  • NIST. (n.d.). Acetamide, 2-chloro-. NIST Chemistry WebBook, SRD 69.
  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(7), x220790.
  • IUCr Journals. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
  • Sharma, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Journal of the Indian Chemical Society, 99(3), 100346.
  • Journal of Chemical and Pharmaceutical Research. (2014). A facile amidation of chloroacetyl chloride using DBU. 6(7), 1957-1961.
  • Indian Journal of Chemistry. (2006). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. 45B, 1514-1518.
  • Taylor & Francis. (n.d.). Chloroacetyl chloride – Knowledge and References.
  • Yella, R. (2012). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. Synfacts, 8(3), 0307.

Sources

physicochemical properties of 2-chloro-N-(4-chlorobenzyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(4-chlorobenzyl)acetamide

Introduction

This compound, with CAS Number 99585-88-3, is a member of the chloroacetamide class of organic compounds.[1][2] Structurally, it features a chloroacetamide moiety linked to a 4-chlorobenzyl group via an amide bond. This unique combination of functional groups—an alkylating chloroacetyl group and a substituted aromatic ring—makes it a molecule of significant interest for researchers in medicinal chemistry and drug development.

The chloroacetamide functional group is known to be a reactive electrophile, capable of acting as an alkylating agent that can form covalent bonds with biological nucleophiles such as the thiol groups of cysteine residues in proteins.[1] This reactivity is the foundation for the exploration of chloroacetamide derivatives as potential cytotoxic and antiproliferative agents for cancer therapy.[1] Furthermore, related N-substituted chloroacetamides have demonstrated a range of biological activities, including antifungal and herbicidal properties.[3][4]

A thorough understanding of the is paramount for its advancement in any research or development pipeline. These properties—including molecular structure, melting point, solubility, and spectroscopic profile—govern its handling, stability, formulation, and, critically, its interaction with biological systems. This guide provides a comprehensive, technically-grounded overview of these properties, complete with validated experimental protocols, to support scientists and researchers in their work with this compound.

Chemical Identity and Structure

The fundamental identity of a compound is established by its chemical formula, weight, and internationally recognized identifiers. These data are crucial for accurate documentation, procurement, and regulatory compliance.

IdentifierValueSource(s)
CAS Number 99585-88-3[1][2][5]
Molecular Formula C₉H₉Cl₂NO[2][5][6]
Molecular Weight 218.08 g/mol [1][2][5]
IUPAC Name 2-chloro-N-[(4-chlorophenyl)methyl]acetamide[6]
InChI Key OGCPMNAEQFAPHN-UHFFFAOYSA-N[1]
SMILES ClCC(=O)NCC1=CC=C(Cl)C=C1

Chemical Structure:

Chemical structure of this compound

Synthesis and Purification

The most direct and widely reported method for synthesizing this compound is through the nucleophilic acyl substitution reaction between 4-chlorobenzylamine and chloroacetyl chloride.[1]

Reaction Mechanism and Rationale

The synthesis hinges on the nucleophilic nature of the primary amine on 4-chlorobenzylamine and the electrophilic nature of the carbonyl carbon on chloroacetyl chloride. The amine's lone pair of electrons attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming the stable amide bond. A key consideration is the simultaneous formation of hydrochloric acid (HCl) as a byproduct. HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base, such as triethylamine or potassium carbonate, is essential to scavenge the acid and drive the reaction to completion.[1] The choice of an inert solvent like dichloromethane or toluene is critical to solubilize the reactants without participating in the reaction.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions R1 4-Chlorobenzylamine Reaction Nucleophilic Acyl Substitution R1->Reaction R2 Chloroacetyl Chloride R2->Reaction Base Base (e.g., Triethylamine) Base->Reaction Neutralizes HCl Solvent Inert Solvent (e.g., DCM) Solvent->Reaction Reaction Medium Product_Crude Crude Product Mixture (this compound + Base-HCl Salt) Reaction->Product_Crude Purification Purification Product_Crude->Purification Product_Final Pure this compound Purification->Product_Final

Caption: General workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-chlorobenzylamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per mmol of amine).

  • Base Addition: Add triethylamine (1.1 eq) to the solution. Cool the flask to 0 °C in an ice bath.

  • Acylation: Dissolve chloroacetyl chloride (1.05 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For analogous acetamides, ethanol or ethanol-water mixtures are often effective.[3][4]

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent (e.g., ethanol).

  • Dissolution: Heat the mixture gently. If the solid dissolves completely, allow it to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.

  • Recrystallization: Dissolve the bulk of the crude product in a minimum amount of the hot recrystallization solvent.

  • Filtration (Hot): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Physicochemical Properties

The physical and chemical properties of the compound are summarized below. These parameters are essential for predicting its behavior in various experimental and biological settings.

PropertyValue / Expected ValueSignificance
Physical State White to off-white crystalline solidAffects handling, storage, and formulation.
Melting Point Not experimentally determined. Predicted: 110-130 °C.A key indicator of purity and identity.
Solubility Predicted: Poorly soluble in water; Soluble in organic solvents (Ethanol, DMSO, Acetone).Crucial for designing formulations for biological assays and in vivo studies.
pKa Predicted: Neutral. Amide N is non-basic; amide H is very weakly acidic (pKa > 15).Determines the charge state of the molecule at physiological pH, affecting solubility and membrane transport.
LogP (Octanol/Water) Not experimentally determined. Predicted: High lipophilicity.Indicates the compound's affinity for lipid vs. aqueous environments, a key factor in ADME properties.
Protocol: Melting Point Determination (Capillary Method)
  • Sample Preparation: Ensure the purified sample is completely dry and finely powdered.

  • Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.

  • Measurement: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A sharp melting range (≤ 2 °C) is indicative of high purity.

Protocol: Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of the compound to a known volume of the solvent (e.g., phosphate-buffered saline for aqueous solubility, ethanol for organic solubility) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the resulting suspension to pellet the excess, undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a calibrated analytical method such as UV-Vis spectroscopy or HPLC.

  • Calculation: The solubility is expressed in units such as mg/mL or µM.

Spectroscopic and Analytical Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. While experimental spectra for this specific molecule are not widely published, its expected characteristics can be reliably predicted based on its functional groups and data from analogous compounds.[3][7]

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis Sample Purified Compound MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Data_MS Molecular Weight & Isotopic Pattern MS->Data_MS Data_IR Functional Groups IR->Data_IR Data_NMR Carbon-Hydrogen Framework NMR->Data_NMR Confirmation Structural Confirmation Data_MS->Confirmation Data_IR->Confirmation Data_NMR->Confirmation

Caption: Integrated analytical workflow for the structural elucidation of the compound.

Expected Spectroscopic Data
  • ¹H NMR (in CDCl₃):

    • Aromatic Protons: Two doublets in the range of δ 7.2-7.4 ppm, integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring.

    • Amide Proton (N-H): A broad triplet around δ 6.5-7.0 ppm, integrating to 1H.

    • Benzyl Protons (-CH₂-N): A doublet around δ 4.4-4.6 ppm, integrating to 2H, coupled to the N-H proton.

    • Alpha-Chloro Protons (-CH₂-Cl): A singlet around δ 4.0-4.2 ppm, integrating to 2H.

  • ¹³C NMR (in CDCl₃):

    • Carbonyl Carbon (C=O): A signal around δ 165-167 ppm.

    • Aromatic Carbons: Four signals in the range of δ 128-140 ppm.

    • Benzyl Carbon (-CH₂-N): A signal around δ 43-45 ppm.

    • Alpha-Chloro Carbon (-CH₂-Cl): A signal around δ 41-43 ppm.

  • Infrared (IR) Spectroscopy (ATR):

    • N-H Stretch: A sharp to medium peak around 3300 cm⁻¹.

    • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

    • C=O Stretch (Amide I): A strong, sharp peak around 1670 cm⁻¹.[3]

    • N-H Bend (Amide II): A medium peak around 1550 cm⁻¹.[3]

    • C-Cl Stretch: A strong peak in the fingerprint region, around 700-800 cm⁻¹.[3]

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A cluster of peaks will be observed due to the two chlorine isotopes (³⁵Cl and ³⁷Cl). The expected peaks will be at m/z 217 (M⁺, both ³⁵Cl), 219 ([M+2]⁺, one ³⁵Cl and one ³⁷Cl), and 221 ([M+4]⁺, both ³⁷Cl) with an approximate intensity ratio of 9:6:1.

    • Major Fragments: Expect fragmentation patterns corresponding to the loss of key structural components, such as cleavage of the benzyl C-N bond (m/z 125) or the amide C-N bond.

Protocol: Acquiring Spectroscopic Data
  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to an NMR tube.

    • IR: Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.

    • MS: Dissolve a sub-milligram quantity of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques like ESI or prepare for direct analysis via a solids probe for EI.

  • Instrument Setup & Acquisition:

    • NMR: Insert the tube into the spectrometer. Lock onto the deuterium signal, shim the magnetic field for homogeneity, and tune the probe. Acquire ¹H and ¹³C spectra using standard pulse programs.[7]

    • IR: Apply pressure to ensure good contact between the sample and the ATR crystal. Collect the spectrum, typically by co-adding 16-32 scans, over a range of 4000-400 cm⁻¹.

    • MS: Introduce the sample into the mass spectrometer. Acquire data over an appropriate m/z range (e.g., 50-500) to observe the molecular ion and key fragments.

Safety and Handling

Based on data for the compound and its analogs, this compound should be handled with care.

  • GHS Hazards: The compound is classified as an irritant.[5] It may cause an allergic skin reaction (H317), serious eye irritation (H319), and may be harmful if swallowed (H302).[5] Related chloroacetamides are suspected of damaging fertility.[8][9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat when handling the compound.[10][11]

  • Engineering Controls: Handle the solid powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a compound with significant potential, particularly in the exploration of new therapeutic agents. This guide has detailed its chemical identity, a reliable synthetic route, and its key physicochemical and spectroscopic properties. The provided protocols offer a standardized framework for its synthesis, purification, and characterization. A comprehensive understanding and application of this information are essential for ensuring experimental reproducibility, elucidating its mechanism of action, and safely advancing its study in the fields of chemical biology and drug discovery.

References

  • Benchchem. This compound | 99585-88-3. URL: https://www.benchchem.com/product/b1597289
  • ChemicalBook. This compound synthesis. URL: https://www.chemicalbook.com/product_99585-88-3.htm
  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. URL: https://ijpsr.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2-Chloroacetamide. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/c0267
  • AK Scientific, Inc. N-Benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide Safety Data Sheet. URL: https://www.aksci.com/sds/TL0131_sds.pdf
  • ChemicalBook. 2-CHLORO-N-(2-[(4-CHLOROBENZYL)SULFANYL]-2-METHYLPROPYL)ACETAMIDE Product Description. URL: https://www.chemicalbook.com/chemical-product-303144-77-6.html
  • Hou, G.-F., et al. (2011). 2-(4-Chlorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. ResearchGate. URL: https://www.researchgate.net/publication/230985223_2-4-Chlorophenylacetamide
  • Benchchem. 2-Chloro-N-(4-chlorophenyl)acetamide | 3289-75-6. URL: https://www.benchchem.com/product/B1581096
  • Matrix Scientific. This compound. URL: https://www.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - N-(4-Chlorophenyl)-2-chloroacetamide. URL: https://www.chemicalbook.com/msds/CB4393063_EN.htm
  • Sigma-Aldrich. This compound. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/tmt00613
  • Benchchem. Application Notes and Protocols: Spectroscopic Analysis of N-(2-chlorobenzyl)-2,2-diphenylacetamide. URL: https://www.benchchem.com/application-notes/B1028359/spectroscopic-analysis-of-n-2-chlorobenzyl-2-2-diphenylacetamide
  • Fisher Scientific. SAFETY DATA SHEET - 2-Chloroacetamide. URL: https://www.fishersci.com/msds?productName=AC108910010
  • ChemicalBook. 2-CHLORO-N-(4-METHYLPHENYL)ACETAMIDE Product Description. URL: https://www.chemicalbook.com/chemical-product-16634-82-5.html
  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide. URL: https://www.chemos.de/import/sdb/9/79-07-2-sdb-en-0001.pdf
  • The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. URL: https://www.rsc.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. URL: https://www.chem.ucla.edu/~harding/IGOC/R/refspec.pdf
  • P&S Chemicals. Product information, this compound. URL: https://ps-chemicals.com/product/2-chloro-n-4-chlorobenzylacetamide/
  • ChemicalBook. This compound | 99585-88-3. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02509653.htm
  • PubChem. N-(4-Chlorophenyl)acetamide. URL: https://pubchem.ncbi.nlm.nih.gov/compound/10871
  • El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11520131/
  • BLDpharm. 99585-88-3|this compound. URL: https://www.bldpharm.com/products/99585-88-3.html

Sources

An In-Depth Technical Guide to 2-chloro-N-(4-chlorobenzyl)acetamide (CAS 99585-88-3) for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-chloro-N-(4-chlorobenzyl)acetamide, a molecule of significant interest for researchers in chemical biology, drug discovery, and materials science. We will delve into its fundamental properties, synthesis, and characterization, and explore its mechanistic basis for biological activity, providing field-proven insights to empower your research endeavors.

Core Molecular Profile and Physicochemical Properties

This compound belongs to the class of α-haloacetamides, which are characterized by a reactive C-Cl bond alpha to an amide carbonyl group. This structural motif makes the compound an electrophilic agent, capable of forming covalent bonds with nucleophiles. This reactivity is the cornerstone of its biological and chemical applications.

The key physicochemical properties are summarized below for quick reference.

PropertyValueSource
CAS Number 99585-88-3[1][2]
Molecular Formula C₉H₉Cl₂NO[2]
Molecular Weight 218.08 g/mol [1][2]
IUPAC Name This compoundBenchchem
InChI Key OGCPMNAEQFAPHN-UHFFFAOYSA-N[1]

Synthesis and Characterization: A Self-Validating Protocol

The most efficient and widely adopted method for synthesizing this compound is the direct N-acylation of 4-chlorobenzylamine with chloroacetyl chloride.[1] This reaction is a classic example of nucleophilic acyl substitution.

Rationale Behind Experimental Design

The causality behind the chosen reagents and conditions is critical for reproducibility and yield.

  • Reactants : 4-chlorobenzylamine serves as the nucleophile, with its primary amine attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.[1] Using chloroacetyl chloride is an atom-economical approach, directly installing the reactive chloroacetamide moiety in a single step.[1]

  • Base : The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as triethylamine or potassium carbonate, is essential to neutralize this acid.[1] This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction towards completion.

  • Solvent : An inert, aprotic solvent like dichloromethane or toluene is preferred to prevent side reactions with the highly reactive chloroacetyl chloride.[1]

Detailed Step-by-Step Synthesis Protocol
  • To a stirred solution of 4-chlorobenzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a solution of chloroacetyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.

Synthesis Workflow Visualization

The following diagram illustrates the logical flow from reactants to the final, validated product.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Core Process cluster_validation Quality Control R1 4-Chlorobenzylamine Reaction N-Acylation Reaction (0°C to RT) R1->Reaction R2 Chloroacetyl Chloride R2->Reaction R3 Triethylamine (Base) R3->Reaction R4 DCM (Solvent) R4->Reaction Workup Aqueous Workup (Wash & Extract) Reaction->Workup Quench Purification Recrystallization or Column Chromatography Workup->Purification Crude Product QC Analytical Characterization (NMR, MS, IR) Purification->QC Purified Solid Product Pure this compound QC->Product Validate Structure & Purity

Synthesis and validation workflow.
Analytical Characterization

To ensure trustworthiness, the identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques. While specific spectra for this exact compound are not widely published, data from analogous N-substituted 2-chloroacetamides provide expected characteristics.[3]

  • ¹H NMR : Expect characteristic peaks for the chlorobenzyl protons, a singlet for the α-chloro methylene protons (Cl-CH₂), and a broad singlet for the amide proton (N-H).

  • IR Spectroscopy : Key stretches include the N-H stretch (~3300 cm⁻¹), the amide C=O stretch (~1670 cm⁻¹), and the C-Cl stretch (~750 cm⁻¹).[3]

  • Mass Spectrometry : The mass spectrum should show a molecular ion peak [M+] corresponding to the calculated molecular weight (218.08 g/mol ), with a characteristic isotopic pattern due to the two chlorine atoms.[3]

Biological Activity and Putative Mechanism of Action

The biological significance of this compound stems from its electrophilic nature. The chloroacetamide group is a well-known "warhead" in chemical biology and drug design, capable of acting as an alkylating agent.[1]

Covalent Inhibition

The primary mechanism of action is believed to be the formation of covalent bonds with biological nucleophiles.[1] Soft nucleophiles, such as the thiol group of cysteine residues or the imidazole of histidine in proteins, are prime targets. This irreversible binding can lead to the inhibition of enzyme function.[1] This reactivity is a key feature being explored in the development of novel cytotoxic and antiproliferative agents.[1]

Studies on analogous chloroacetamide derivatives have demonstrated their potential as antimicrobial and antifungal agents, a property attributed to the presence and reactivity of the chloroacetyl group.[3][4] The chlorine atom on the alpha carbon has been shown to be essential for the biological activity in some acetamide series.[4]

Mechanism Visualization: Covalent Targeting

The diagram below conceptualizes the covalent modification of a target protein.

MOA cluster_protein Target Protein Compound This compound (Electrophile) ActiveSite Active Site / Binding Pocket Compound->ActiveSite 1. Non-covalent binding Cysteine Nucleophilic Residue (e.g., Cysteine-SH) Adduct Covalent Adduct (Protein-S-CH₂-) Cysteine->Adduct 2. Nucleophilic Attack (SN2 Reaction) Inhibition Irreversible Inhibition of Protein Function Adduct->Inhibition 3. Functional Consequence

Sources

molecular structure of 2-chloro-N-(4-chlorobenzyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 2-chloro-N-(4-chlorobenzyl)acetamide

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and physicochemical properties of this compound (CAS No: 99585-88-3). Designed for researchers, scientists, and professionals in drug development, this document elucidates the synthetic pathway via nucleophilic acyl substitution, details methods for structural characterization through spectroscopic analysis, and discusses the rationale behind these experimental methodologies. The guide synthesizes theoretical knowledge with practical protocols to serve as an authoritative resource for the study and application of this chloroacetamide derivative.

Introduction and Scientific Context

This compound is a disubstituted amide featuring a reactive chloroacetyl group and a chlorobenzyl moiety. Its molecular framework is of significant interest within medicinal chemistry and materials science. The chloroacetamide functional group is a versatile synthetic handle and a known pharmacophore.[1] The presence of the α-chloro group provides a reactive site for subsequent nucleophilic substitution, enabling the construction of more complex molecular architectures.[1][2]

Compounds within the broader class of chloroacetamide derivatives are actively being investigated for their potential cytotoxic, antiproliferative, and antimicrobial activities.[3][4][5] Understanding the precise molecular structure and stereoelectronic properties of this compound is therefore foundational for elucidating its mechanism of action and for the rational design of new therapeutic agents or functional materials.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 99585-88-3[6][7][8]
Molecular Formula C₉H₉Cl₂NO[6][7][8]
Molecular Weight 218.08 g/mol [6][8]
IUPAC Name 2-chloro-N-[(4-chlorophenyl)methyl]acetamide[7]
Physical Form Solid (predicted)
InChI Key OGCPMNAEQFAPHN-UHFFFAOYSA-N

Synthesis and Mechanistic Rationale

The most direct and widely employed method for synthesizing this compound is the N-acylation of 4-chlorobenzylamine with chloroacetyl chloride.[3] This reaction is a classic example of nucleophilic acyl substitution.

Mechanism: The lone pair of electrons on the nitrogen atom of 4-chlorobenzylamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The carbonyl double bond breaks, forming a tetrahedral intermediate. Subsequently, the carbonyl bond reforms, and the chloride ion is eliminated as a leaving group. This process generates a protonated amide and a chloride ion, which quickly combine to form the stable amide product and a molecule of hydrochloric acid (HCl) as a byproduct.[1] To drive the reaction to completion, a base such as triethylamine or potassium carbonate is typically added to neutralize the HCl, preventing the protonation and deactivation of the starting amine.[3]

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Conditions Reactant1 4-Chlorobenzylamine Process Nucleophilic Acyl Substitution (0°C to Room Temp) Reactant1->Process + Base, Solvent Reactant2 Chloroacetyl Chloride Reactant2->Process + Base, Solvent Base Base (e.g., Triethylamine) Solvent Solvent (e.g., Dichloromethane) Product Crude Product Process->Product Workup Aqueous Wash (e.g., sat. NaHCO₃) Purification Recrystallization Workup->Purification FinalProduct This compound Purification->FinalProduct Product->Workup

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis
  • Materials: 4-chlorobenzylamine, chloroacetyl chloride, triethylamine (or potassium carbonate), dichloromethane (DCM), saturated sodium bicarbonate solution, anhydrous magnesium sulfate (MgSO₄), and a suitable solvent for recrystallization (e.g., ethanol/water mixture).

  • Procedure:

    • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 4-chlorobenzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

    • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution over 15-20 minutes. The formation of triethylamine hydrochloride salt may be observed as a white precipitate.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[9]

    • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.[9]

    • Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot solvent (e.g., ethanol) and allow it to cool slowly. If necessary, add water dropwise to induce crystallization.[10][11][12] Collect the pure crystals by vacuum filtration and dry under vacuum.

Molecular Structure and Spectroscopic Elucidation

The structure of this compound is defined by several key features: a para-substituted aromatic ring, a flexible benzyl-amide linkage, and a reactive α-chloroacetyl tail. These features give rise to a distinct spectroscopic signature. While a public crystal structure is not available, its 3D conformation is dictated by the planar amide bond and rotational freedom around the C-N and C-C single bonds.

Molecular_Structure cluster_labels cluster_positions mol A p-Chlorobenzyl Group B Amide Linkage (Planar) C α-Chloroacetyl Group (Electrophilic Site)

Caption: Annotated key functional groups of the target molecule.

Spectroscopic Characterization

The following data are predicted based on established spectroscopic principles and analysis of structurally analogous compounds.[13][14][15][16][17][18]

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~ 8.8 - 9.2broad singlet1HN-H The amide proton is typically deshielded and can exhibit broadness due to quadrupole effects and potential hydrogen bonding.
~ 7.30doublet2HAr-H (ortho to CH₂)Protons on the aromatic ring adjacent to the electron-withdrawing chlorine atom.
~ 7.25doublet2HAr-H (ortho to Cl)Protons on the aromatic ring adjacent to the CH₂ group. The two doublets form a characteristic AA'BB' system for a para-substituted ring.
~ 4.45doublet2HN-CH₂ -ArMethylene protons adjacent to the amide nitrogen and the aromatic ring. They are split by the N-H proton.
~ 4.10singlet2HCl-CH₂ -C=OMethylene protons adjacent to the chlorine atom and the carbonyl group. They are highly deshielded and appear as a singlet.

3.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum identifies the number of unique carbon environments.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignmentRationale
~ 166.5C=O The carbonyl carbon of the amide is significantly deshielded.
~ 136.0Ar-C (ipso to CH₂)Quaternary aromatic carbon attached to the benzyl methylene group.
~ 134.0Ar-C (ipso to Cl)Quaternary aromatic carbon attached to the chlorine atom, deshielded by the halogen.
~ 129.0Ar-CH Aromatic methine carbons. Due to symmetry in the para-substituted ring, only two signals are expected.
~ 43.5N-CH₂ -ArAliphatic carbon of the benzyl methylene group.
~ 42.5Cl-CH₂ Aliphatic carbon bonded to chlorine, which causes significant deshielding.

3.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.

Table 4: Predicted IR Absorption Bands

Frequency (cm⁻¹)Vibration TypeFunctional Group
~ 3300N-H stretchSecondary Amide
~ 1670C=O stretch (Amide I)Secondary Amide
~ 1550N-H bend (Amide II)Secondary Amide
~ 1490C=C stretchAromatic Ring
~ 820C-H out-of-plane bendpara-Disubstituted Ring
~ 750C-Cl stretchChloroalkane

3.1.4. Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation patterns.

  • Molecular Ion (M⁺): A prominent cluster of peaks is expected around m/z 217, 219, and 221. This characteristic pattern is due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The M⁺ peak would correspond to the C₉H₉³⁵Cl₂NO formula.

  • Key Fragmentation:

    • Loss of the chloroacetyl group (•CH₂Cl) leading to a fragment around m/z 140.

    • Cleavage of the benzyl C-N bond, resulting in a tropylium-like ion from the 4-chlorobenzyl fragment at m/z 125.

Protocol: Spectroscopic Analysis
  • NMR Spectroscopy:

    • Prepare a sample by dissolving ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[13]

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.[13]

    • Process the data, including Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS (0.00 ppm).

  • Mass Spectrometry (Direct Infusion ESI-MS):

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[14]

    • Calibrate the mass spectrometer and set the ionization mode to positive.

    • Infuse the sample at a low flow rate (e.g., 5-10 µL/min) and acquire the mass spectrum over a suitable m/z range (e.g., 50-300).[14]

Conclusion

This guide has detailed the through a systematic presentation of its synthesis, mechanistic underpinnings, and predicted spectroscopic characteristics. The primary synthetic route via N-acylation is robust and efficient. The molecular architecture gives rise to a unique and predictable spectroscopic fingerprint, which can be confidently assigned using modern analytical techniques. The insights and protocols provided herein serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related chloroacetamide compounds in drug discovery and chemical biology.

References

  • BenchChem. (n.d.). This compound | 99585-88-3.
  • ChemicalBook. (n.d.). This compound synthesis.
  • P&S Chemicals. (n.d.). Product information, this compound.
  • Matrix Scientific. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • ChemicalBook. (n.d.). 2-CHLORO-N-(2-[(4-CHLOROBENZYL)SULFANYL]-2-METHYLPROPYL)ACETAMIDE Property.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Crystal Structure of N-Benzylacetoacetamide.
  • BenchChem. (n.d.). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.
  • ChemicalBook. (n.d.). This compound | 99585-88-3.
  • BenchChem. (n.d.). Application Note: Protocols for the Synthesis of N-Benzylacetamide via Acylation of Benzylamine.
  • BenchChem. (n.d.). Spectroscopic Comparison of N-Benzylacetamide Derivatives: A Guide for Researchers.
  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
  • PubChem. (n.d.). N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide.
  • TCI Chemicals. (n.d.). 2-Chloro-N-(4-chlorophenyl)acetamide | 3289-75-6.
  • ResearchGate. (n.d.). Synthesis of 3 in ACN using (a) chloroacetyl chloride and (b) bromoacetyl chloride.
  • BenchChem. (n.d.). Application Notes and Protocols: Spectroscopic Analysis of N-(2-chlorobenzyl)-2,2-diphenylacetamide.
  • PubChem. (n.d.). 2-(2-Chlorophenyl)acetamide.
  • ResearchGate. (n.d.). 2-(4-Chlorophenyl)acetamide.
  • YouTube. (2023). Recrystallization Technique.
  • IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives.
  • PubMed Central (PMC). (n.d.). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents.
  • Taylor & Francis. (n.d.). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.
  • ResearchGate. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N ‐(4‐acetylphenyl)‐2‐chloroacetamide.
  • ResearchGate. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS.
  • SciELO. (n.d.). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae.
  • Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry.
  • YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.
  • YouTube. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS.

Sources

2-chloro-N-(4-chlorobenzyl)acetamide mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Mechanism of Action of 2-chloro-N-(4-chlorobenzyl)acetamide

Executive Summary

This compound is a synthetic organic compound whose biological activity is not yet extensively characterized in publicly available literature. However, its chemical structure, specifically the presence of a reactive α-chloroacetamide moiety, provides a strong basis for hypothesizing its primary mechanism of action. This guide posits that this compound functions as an electrophilic agent that forms covalent bonds with biological macromolecules. The chloroacetamide group is a well-documented reactive handle, capable of alkylating nucleophilic residues in proteins, such as cysteine, or interacting with nucleic acids.[1][2] This mode of action is characteristic of various covalent inhibitors and probes used in chemical biology and drug discovery.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is designed not as a summary of known data, but as a strategic and methodological framework for the systematic investigation and elucidation of the compound's precise mechanism of action. We will proceed from foundational chemical analysis and hypothesis generation to detailed, field-proven protocols for target identification, validation, and downstream pathway analysis. The causality behind each experimental choice is explained to ensure a logical, self-validating research cascade. While specific efficacy data for this compound is limited, its structural class has shown potential in anticancer and antimicrobial research, making this a compelling area of investigation.[1][3]

Part 1: Foundational Analysis & The Core Hypothesis

A thorough understanding of a compound's mechanism begins with its chemical structure. The functionalities present dictate its reactivity and potential to interact with biological systems.

Chemical Structure and Physicochemical Properties

This compound (C₉H₉Cl₂NO) is defined by a central acetamide linker connecting a 4-chlorobenzyl group and a reactive chloroacetyl group.[4]

  • Molecular Formula: C₉H₉Cl₂NO

  • Molecular Weight: 218.08 g/mol [5]

  • Key Reactive Moiety: The α-chloroacetamide group is the molecule's most significant feature from a mechanistic standpoint. The electron-withdrawing carbonyl group and the adjacent chlorine atom (a good leaving group) render the α-carbon highly electrophilic.

This inherent electrophilicity is the foundation of our central hypothesis.

The Central Hypothesis: Covalent Alkylation of Biological Macromolecules

We hypothesize that this compound acts as a covalent modifier of biological targets. The mechanism involves a nucleophilic substitution reaction (SN2) where a nucleophilic residue from a biological macromolecule (e.g., a cysteine thiol or histidine imidazole in a protein) attacks the electrophilic α-carbon of the acetamide moiety, displacing the chloride ion and forming a stable, covalent thioether or similar linkage.[1] This type of irreversible or slowly reversible binding can lead to potent and sustained biological effects, a strategy increasingly utilized in targeted therapy, particularly for kinase inhibitors.[2]

Covalent Modification Mechanism cluster_reactants Reactants cluster_product Product Compound This compound (R-C(O)CH₂-Cl) Adduct Covalent Adduct (R-C(O)CH₂-S-Cys-Protein) Compound->Adduct Nucleophilic Attack by Cysteine Thiol Target Protein Target (Protein-Cys-SH) Byproduct HCl

Caption: Hypothesized covalent reaction of the chloroacetamide moiety with a protein cysteine residue.

Part 2: A Strategic Framework for Target Identification and Validation

Initial Biological Characterization: Phenotypic Screening

Causality: Before searching for a specific molecular target, it is imperative to understand the compound's functional consequence at a cellular level. A phenotypic screen provides this crucial context and guides the downstream investigation. For instance, if the compound shows potent cytotoxicity against cancer cells, the target identification efforts can be focused within pathways known to regulate cell proliferation and survival. The chloroacetamide class of compounds has been explored for cytotoxic potential, making this a logical starting point.[1]

This protocol determines the concentration of the compound required to inhibit cell proliferation by 50% (IC₅₀).

  • Cell Culture: Plate cells from a relevant cancer panel (e.g., A549 lung carcinoma, HCT116 colon carcinoma, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x working solutions by serial dilution in culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the compound working solutions (ranging from 100 µM to 1 nM final concentration). Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

Data Presentation: Antiproliferative Efficacy Specific data for this compound is not available in the reviewed scientific literature. This table serves as a template for data generated via the protocol above.[1]

Cancer Cell LineCell TypeIC₅₀ (µM)Source
Data not availableData not availableData not availableN/A
Data not availableData not availableData not availableN/A
Unbiased Target Identification: Chemical Proteomics

Causality: To identify direct binding partners without preconceived bias, Activity-Based Protein Profiling (ABPP) is the gold standard. This technique uses the compound's reactivity to "fish" for its targets in a complex proteome. By creating a probe version of the compound, we can selectively label, enrich, and identify its cellular interactors via mass spectrometry.

  • Probe Synthesis: Synthesize an analogue of this compound that incorporates a bio-orthogonal handle (e.g., a terminal alkyne or azide) for subsequent "click chemistry" ligation. The handle should be placed on a part of the molecule less critical for its activity, such as the benzyl ring, to minimize perturbation.

  • Lysate Preparation: Grow the most sensitive cell line from the cytotoxicity screen to ~80% confluency. Harvest the cells, lyse them in a suitable buffer (e.g., RIPA buffer), and determine the total protein concentration.

  • Competitive Labeling: Aliquot the cell lysate. Treat one set with an excess (e.g., 10 µM) of the parent compound, this compound (the "competitor"). Treat another set with vehicle (DMSO). Incubate for 1 hour at 37°C.

  • Probe Labeling: Add the alkyne-functionalized probe (e.g., at 1 µM) to all samples and incubate for another hour. The probe will bind to targets that were not already blocked by the competitor compound.

  • Click Chemistry: Ligate a reporter tag, such as Biotin-Azide, to the alkyne-labeled proteins using a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

  • Protein Enrichment: Add streptavidin-coated magnetic beads to the samples to capture the biotinylated proteins. Wash extensively to remove non-specifically bound proteins.

  • Mass Spectrometry: Perform on-bead tryptic digestion of the captured proteins. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in both the competitor-treated and vehicle-treated samples. True targets will appear with significantly reduced abundance in the competitor-treated sample, as their binding sites were occupied by the parent compound, preventing probe labeling.

ABPP Workflow Lysate 1. Prepare Cell Lysate Compete 2. Incubate with Competitor (Compound) or Vehicle Lysate->Compete Probe 3. Add Alkyne Probe Compete->Probe Click 4. Click Chemistry (Add Biotin-Azide) Probe->Click Enrich 5. Enrich with Streptavidin Beads Click->Enrich MS 6. Digest & Analyze by LC-MS/MS Enrich->MS Analyze 7. Identify Depleted Proteins (Potential Targets) MS->Analyze

Caption: Workflow for identifying protein targets using competitive ABPP.

Target Validation

Causality: ABPP provides a list of candidate targets. It is crucial to validate these hits using orthogonal methods to confirm that the compound engages them directly within intact cells and that this engagement is functionally relevant.

This method assesses target engagement in a cellular context by leveraging the principle that ligand binding stabilizes a protein against thermal denaturation.

  • Cell Treatment: Treat intact cells with the compound (e.g., at 10x IC₅₀) or vehicle (DMSO) for 2 hours.

  • Heating: Harvest the cells, resuspend them in PBS, and divide each sample into multiple aliquots. Heat the aliquots at different temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes.

  • Lysis & Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.

  • Analysis: Analyze the soluble fractions by Western blot using an antibody specific to the candidate target protein identified in the ABPP experiment.

  • Interpretation: A genuine target protein will show increased thermal stability (i.e., it will remain in the soluble fraction at higher temperatures) in the compound-treated samples compared to the vehicle-treated samples.

Part 3: Elucidating Downstream Signaling Pathways

Causality: Once a target is identified and validated, the focus shifts to understanding the downstream consequences of its modulation. If the target is a kinase, for example, its inhibition will alter the phosphorylation state of its substrates, triggering a cascade of signaling events that culminate in the observed cellular phenotype (e.g., apoptosis or cell cycle arrest).

Downstream Pathway Mapping

Phosphoproteomics is a powerful tool for obtaining a global snapshot of cellular signaling.

  • Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for various time points (e.g., 1, 6, 24 hours) to capture both early and late signaling events.

  • Protein Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.

  • Phosphopeptide Enrichment: Use Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) to selectively enrich for phosphopeptides from the complex peptide mixture.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution LC-MS/MS to identify the specific phosphorylation sites and quantify their abundance changes upon compound treatment.

  • Pathway Analysis: Use bioinformatics tools (e.g., GSEA, IPA) to map the significantly altered phosphosites to known signaling pathways (e.g., MAPK, PI3K/Akt pathways) to reveal which cellular processes are affected.

Hypothetical Signaling Pathway Compound This compound Target Target Kinase X (Validated Target) Compound->Target Covalent Inhibition SubstrateP Substrate Protein Y-P Target->SubstrateP Phosphorylation Substrate Substrate Protein Y Downstream Downstream Effector SubstrateP->Downstream Signal Transduction Response Cell Cycle Arrest & Apoptosis Downstream->Response

Caption: Hypothetical pathway showing compound inhibiting a target kinase, leading to a cellular response.

Part 4: Summary and Future Directions

This guide outlines a rigorous, hypothesis-driven framework for elucidating the mechanism of action of this compound. The central hypothesis is that the compound acts as a covalent modifier of protein function via its electrophilic chloroacetamide moiety. The proposed experimental cascade—from phenotypic screening to unbiased target identification, orthogonal validation, and downstream pathway analysis—provides a clear and robust path to validating this hypothesis and identifying its specific molecular interactions.

Future directions would include:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of the compound to understand which structural features are critical for activity and to optimize potency and selectivity.

  • Target-Specific Assays: Once a target is validated, develop specific biochemical or cellular assays to quantify the compound's effect on its function (e.g., an in vitro kinase assay).

  • Combination Therapy Studies: Investigate the potential for synergistic effects when used in combination with existing therapeutic agents, a promising strategy for overcoming drug resistance.[1]

  • In Vivo Efficacy: Evaluate the compound's therapeutic potential in relevant animal models of disease, such as xenograft models for cancer.

By following this comprehensive approach, researchers can move from a compound of unknown function to a well-characterized chemical probe or potential drug lead with a defined mechanism of action.

References

  • Kumar, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Chemistry Central Journal, 13(1), 125.
  • Singh, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 13.
  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
  • ACS Omega. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines].
  • Khan, I., et al. (2020). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules, 25(23), 5726.
  • PubMed. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives.
  • Scholars Research Library. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives.
  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives.
  • PubChemLite. (n.d.). This compound (C9H9Cl2NO).
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide.

Sources

The Chloroacetamide Scaffold: A Versatile "Warhead" in Modern Drug Discovery and Agrochemical Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Chloroacetamide Moiety

Chloroacetamide derivatives, a class of organic compounds characterized by a chloroacetyl group attached to a nitrogen atom, represent a cornerstone in both agrochemical and pharmaceutical research. Their inherent reactivity, primarily driven by the electrophilic nature of the α-chloro group, allows them to function as potent alkylating agents. This capacity to form covalent bonds with biological nucleophiles, particularly the thiol group of cysteine residues in proteins, underpins their diverse and significant biological activities.[1][2] While historically prominent as herbicides, the chloroacetamide "warhead" is increasingly being exploited in the design of targeted covalent inhibitors for a range of therapeutic targets, including enzymes implicated in cancer and infectious diseases.[3][4] This guide provides a comprehensive technical overview of the multifaceted biological activities of chloroacetamide derivatives, delving into their mechanisms of action, key experimental evaluation methodologies, and future perspectives.

Part 1: Herbicidal Activity - A Legacy of Agricultural Importance

Chloroacetamide herbicides are among the most widely used agrochemicals for the control of annual grass weeds and some broadleaf species in major crops like corn, soybean, and cotton.[5] Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[5][6]

Mechanism of Action: Disruption of VLCFA Elongation

VLCFAs are crucial components of plant lipids, waxes, and suberin, essential for membrane integrity and cuticle formation. Chloroacetamide herbicides disrupt the elongation of fatty acid chains beyond 18 carbons by targeting and covalently modifying a key enzyme in the VLCFA elongase complex.[6] It is widely accepted that the target is a condensing enzyme within the elongase complex, with the chloroacetamide moiety forming a covalent bond with a critical cysteine residue in the enzyme's active site.[7][8] This irreversible inhibition leads to a depletion of VLCFAs, resulting in arrested seedling growth and eventual plant death.[5]

Experimental Protocol: In Vitro Assay for VLCFA Elongase Inhibition

This protocol outlines a method to assess the inhibitory potential of chloroacetamide derivatives on VLCFA elongation in a plant microsomal fraction.

1. Preparation of Microsomal Fraction:

  • Homogenize etiolated leek ( Allium porrum ) seedlings in a cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 330 mM sorbitol, 1 mM EDTA, 1 mM MgCl₂, 5 mM DTT).
  • Filter the homogenate through layers of cheesecloth and Miracloth.
  • Centrifuge the filtrate at 10,000 x g for 15 minutes to pellet mitochondria and chloroplasts.
  • Centrifuge the resulting supernatant at 100,000 x g for 1 hour to pellet the microsomal fraction.
  • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a Bradford or BCA assay.

2. VLCFA Elongation Assay:

  • Prepare a reaction mixture containing:
  • Microsomal protein (50-100 µg)
  • [¹⁴C]Malonyl-CoA (as the elongating unit)
  • NADPH and NADH (as cofactors)
  • ATP (to activate fatty acids)
  • The chloroacetamide derivative to be tested (dissolved in a suitable solvent like DMSO) at various concentrations.
  • A control reaction with solvent only.
  • Incubate the reaction mixture at 30°C for 30-60 minutes.
  • Stop the reaction by adding a strong base (e.g., 1 M KOH in 50% ethanol) and saponify the lipids by heating.
  • Acidify the mixture and extract the fatty acids with a non-polar solvent (e.g., hexane).
  • Analyze the extracted fatty acids by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to separate and quantify the VLCFAs.
  • Determine the amount of incorporated [¹⁴C] into the VLCFA fraction using liquid scintillation counting.
  • Calculate the IC₅₀ value (the concentration of the compound that inhibits VLCFA synthesis by 50%).

Diagram: Proposed Mechanism of VLCFA Elongase Inhibition

G cluster_0 VLCFA Elongase Complex Enzyme Condensing Enzyme (with active site Cys-SH) Covalent_Adduct Inactive Enzyme (Covalent Adduct) Enzyme->Covalent_Adduct Chloroacetamide Chloroacetamide Derivative (R-NH-CO-CH₂Cl) Chloroacetamide->Enzyme Covalent Binding VLCFA_Synthesis VLCFA Synthesis Blocked Covalent_Adduct->VLCFA_Synthesis Leads to

Caption: Covalent modification of a cysteine residue in the VLCFA elongase complex by a chloroacetamide derivative.

Part 2: Antimicrobial Activity - A Broad Spectrum of Action

Chloroacetamide derivatives have demonstrated significant activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[9][10] This broad-spectrum antimicrobial potential makes them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.

Mechanism of Action: Multi-Target Inhibition

The antimicrobial activity of chloroacetamides is also rooted in their ability to act as alkylating agents. They are thought to exert their effects by covalently modifying essential microbial enzymes and proteins. Potential targets include:

  • Enzymes involved in cell wall synthesis: Such as penicillin-binding proteins (PBPs), which are crucial for the integrity of the bacterial cell wall.[9]

  • DNA gyrase and Topoisomerase II: These enzymes are essential for bacterial DNA replication and transcription.[11] Their inhibition leads to bacterial cell death.

  • Lanosterol 14-alpha demethylase: A key enzyme in the fungal ergosterol biosynthesis pathway.[9] Inhibition of this enzyme disrupts fungal cell membrane integrity.

Molecular docking studies have supported the potential for chloroacetamide derivatives to bind to the active sites of these microbial targets.[9][12]

Table: Antimicrobial Activity of Selected Chloroacetamide Derivatives

Compound/DerivativeTarget OrganismActivity (MIC/EC₅₀ in mg/L)Reference
Compound 13 (a novel derivative)Bacillus cereusMIC = 10[9]
Compounds 6 and 20 (novel derivatives)Candida albicansEC₅₀ = 197.02 and 189.13[9]
N-(4-bromophenyl)-2-chloroacetamide (4-BFCA)Fusarium spp.MIC range = 12.5–50 µg/mL[13]
Bis-sulfide derivative 7Staphylococcus aureus83.4% inhibition[14]
Bis-sulfide derivative 7Pseudomonas aeruginosa78.8% inhibition[14]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standard method for determining the MIC of a chloroacetamide derivative against a bacterial strain.

1. Preparation of Bacterial Inoculum:

  • Culture the test bacterium (e.g., Staphylococcus aureus ATCC 25923) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
  • Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the chloroacetamide derivative in a suitable solvent (e.g., DMSO).
  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the broth medium.

3. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
  • Include a positive control (bacteria with no compound) and a negative control (broth medium only).
  • Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

  • Visually inspect the microtiter plate for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram: Workflow for Antimicrobial Activity Screening

G Start Start Synthesis Synthesize Chloroacetamide Derivatives Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization MIC_Assay Broth Microdilution Assay (Determine MIC) Characterization->MIC_Assay MBC_Assay Determine Minimum Bactericidal Concentration (MBC) MIC_Assay->MBC_Assay Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) MBC_Assay->Mechanism_Studies Lead_Compound Identify Lead Compound Mechanism_Studies->Lead_Compound

Caption: A typical workflow for the discovery and evaluation of novel antimicrobial chloroacetamide derivatives.

Part 3: Anticancer Activity - A Promising Frontier in Oncology

The application of chloroacetamide derivatives as anticancer agents is a rapidly evolving field.[15][16] Their ability to covalently target specific proteins involved in cancer cell proliferation and survival makes them attractive candidates for the development of novel cancer therapeutics.

Mechanism of Action: Targeted Covalent Inhibition

The anticancer effects of chloroacetamide derivatives are diverse and often depend on the specific molecular scaffold to which the chloroacetamide "warhead" is attached. Some key mechanisms include:

  • Inhibition of Kinases: Several chloroacetamide-based compounds have been developed as irreversible inhibitors of protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs).[17][18] By covalently binding to a cysteine residue in the kinase domain, these inhibitors can achieve potent and sustained inhibition of signaling pathways that drive tumor growth.[17][18]

  • Inhibition of Glutathione S-transferase (GST): Some chloroacetamide derivatives exhibit anticancer activity by inhibiting GST, an enzyme often overexpressed in cancer cells and involved in detoxification and drug resistance.[15]

  • Induction of Apoptosis: Many chloroacetamide derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[19]

Table: Cytotoxic Activity of Selected Chloroacetamide Derivatives

Compound/DerivativeCancer Cell LineActivity (IC₅₀)Reference
N-(3-iodophenyl)-2,2-dichloroacetamide (3e)A549 (Lung cancer)4.76 µM[19]
2-chloroacetamides with thiazole scaffoldJurkat (T-cell leukemia)Significant cytotoxicity[15]
2-chloroacetamides with thiazole scaffoldMDA-MB-231 (Triple-negative breast cancer)Significant cytotoxicity[15]
UPR1376 (FGFR inhibitor)H1581 (FGFR1-amplified lung cancer)More potent than BGJ398[17]
Compound d6MCF7 (Breast cancer)38.0 µM[20]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

1. Cell Seeding:

  • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.
  • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

2. Compound Treatment:

  • Treat the cells with various concentrations of the chloroacetamide derivative for a specified period (e.g., 48 or 72 hours).
  • Include a vehicle control (cells treated with the solvent used to dissolve the compound).

3. MTT Addition and Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
  • The absorbance is directly proportional to the number of viable cells.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.
  • Determine the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability.

Diagram: FGFR Signaling Pathway and its Inhibition

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling FGFR FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR Activates Inhibition X FGFR->Inhibition FGF FGF Ligand FGF->FGFR Binds & Activates UPR1376 UPR1376 (Chloroacetamide Inhibitor) UPR1376->FGFR Covalently Binds & Irreversibly Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Irreversible inhibition of the FGFR signaling pathway by the chloroacetamide derivative UPR1376.

Part 4: Toxicity and Future Perspectives

While the reactivity of the chloroacetamide moiety is key to its biological activity, it also raises concerns about potential toxicity. Chloroacetamide itself is considered toxic and can cause skin and eye irritation.[21][22] Studies on chloroacetamide herbicides and their metabolites have indicated potential for cytotoxicity and embryo development toxicity, often linked to the generation of reactive oxygen species (ROS) and DNA damage.[23][24][25]

Therefore, a critical aspect of designing novel chloroacetamide-based therapeutic agents is to achieve a balance between reactivity and selectivity. The goal is to develop compounds that are sufficiently reactive to bind to their intended target but not so reactive that they cause widespread off-target effects and toxicity. This can be achieved through careful modulation of the molecular scaffold to which the chloroacetamide "warhead" is attached, thereby influencing its physicochemical properties and target specificity.

The future of chloroacetamide derivatives in drug discovery lies in the continued development of highly selective covalent inhibitors. By leveraging a deep understanding of the target protein's structure and the chemistry of the chloroacetamide "warhead," it is possible to design next-generation therapeutics with enhanced efficacy and improved safety profiles for a wide range of diseases.

References

  • Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. (2024). Taylor & Francis Online. [Link]
  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (n.d.). PubMed Central. [Link]
  • Alkylating reactivity and herbicidal activity of chloroacetamides. (2003). PubMed. [Link]
  • Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. (2019).
  • Chloroacetamide Herbicides. (n.d.).
  • Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. (2024). Taylor & Francis Online. [Link]
  • SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. (n.d.).
  • Novel N-phenyl dichloroacetamide derivatives as anticancer reagents: design, synthesis and biological evalu
  • Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. (2025). ScienceRise: Pharmaceutical Science. [Link]
  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. (2022). PubMed. [Link]
  • Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. (n.d.).
  • The design strategy of novel chloroacetamide derivatives (1b-22b)... (n.d.).
  • Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. (2017). Weed Technology. [Link]
  • Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. (2022). SciELO South Africa. [Link]
  • Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. (2019). Frontiers in Oncology. [Link]
  • A chloroacetamide derivative as a potent candidate for fusariosis tre
  • Synthetic route of synthesized chloroacetamide derivatives (1–22). (n.d.).
  • Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. (n.d.). PubMed. [Link]
  • Chloroacetamide. (n.d.). Wikipedia. [Link]
  • Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. (2019). PubMed Central. [Link]
  • Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. (2022). PubMed. [Link]
  • Chloroacetamide. (2020). Sciencemadness Wiki. [Link]
  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (n.d.).
  • Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chrom
  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). PubMed Central. [Link]
  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. (n.d.). PubMed Central. [Link]
  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019).
  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). PubMed. [Link]
  • Mode of Action for Chloroacetamides and Functionally Related Compounds. (2025).
  • Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. (2019). Oriental Journal of Chemistry. [Link]

Sources

An In-Depth Technical Guide to 2-chloro-N-(4-chlorobenzyl)acetamide Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-chloro-N-(4-chlorobenzyl)acetamide and its analogs, a chemical scaffold of significant interest in medicinal chemistry and agrochemistry. From fundamental synthesis to diverse biological activities and structure-activity relationships, this document serves as a foundational resource for professionals engaged in the exploration and development of novel therapeutic and commercial agents.

Introduction: The Versatile Chloroacetamide Scaffold

The N-benzylacetamide core structure is a versatile platform in the design of biologically active molecules. The incorporation of a reactive chloro group at the alpha position and substitutions on the benzyl ring, as seen in this compound, gives rise to a class of compounds with a wide spectrum of activities. These derivatives have been investigated for their potential as antimicrobial, antifungal, herbicidal, anticancer, and anticonvulsant agents.[1][2][3][4] The electrophilic nature of the chloroacetamide moiety is a key feature, enabling these compounds to act as alkylating agents that can interact with various biological nucleophiles, a common mechanism underpinning their diverse bioactivities.[5] This guide will delve into the synthesis, characterization, biological evaluation, and structure-activity relationships of this promising class of compounds.

Synthesis and Derivatization Strategies

The synthesis of this compound and its analogs is typically straightforward, primarily involving the acylation of a substituted benzylamine with chloroacetyl chloride.[5] This robust reaction allows for the generation of a diverse library of compounds for screening and optimization.

General Synthesis of this compound

The most common and efficient method for synthesizing the title compound is the direct acylation of 4-chlorobenzylamine with chloroacetyl chloride.[5] This nucleophilic acyl substitution reaction proceeds with high yields.

Experimental Protocol: Synthesis of this compound

  • Materials: 4-chlorobenzylamine, Chloroacetyl chloride, an inert organic solvent (e.g., dichloromethane, toluene), and a base (e.g., triethylamine, potassium carbonate).[5]

  • Procedure:

    • Dissolve 4-chlorobenzylamine in the chosen inert solvent in a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath.

    • Slowly add chloroacetyl chloride dropwise to the stirred solution. The reaction is exothermic and temperature control is crucial.

    • A base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[5]

    • The reaction progress is monitored by thin-layer chromatography.

    • Upon completion, the reaction mixture is washed with water and the organic layer is dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization, typically from ethanol, to yield the final product.[4]

Derivatization Strategies

The this compound scaffold offers multiple points for structural modification to explore structure-activity relationships (SAR).

  • Nucleophilic Substitution at the α-Chloro Position: The reactive α-chloro group is an excellent handle for derivatization. It can readily undergo nucleophilic substitution with a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a wide array of analogs with diverse functional groups.[5]

  • Modification of the Benzyl Ring: The benzyl ring can be substituted with various electron-donating or electron-withdrawing groups at different positions to modulate the electronic properties and lipophilicity of the molecule. This allows for fine-tuning of the biological activity.[1][6]

G cluster_synthesis Synthesis cluster_derivatization Derivatization 4-chlorobenzylamine 4-chlorobenzylamine product This compound 4-chlorobenzylamine->product Acylation chloroacetyl_chloride chloroacetyl_chloride chloroacetyl_chloride->product product_deriv This compound alpha_substituted α-Substituted Analogs product_deriv->alpha_substituted Nucleophilic Substitution benzyl_analogs Substituted Benzyl Analogs product_deriv->benzyl_analogs Substitution nucleophiles Nucleophiles (Amines, Thiols, etc.) nucleophiles->alpha_substituted benzyl_ring_modification Benzyl Ring Modification benzyl_ring_modification->benzyl_analogs

Caption: General synthesis and derivatization pathways.

Physicochemical Properties and Analytical Characterization

Thorough characterization of synthesized compounds is essential for confirming their identity, purity, and for establishing a baseline for further studies.

PropertyDataReference
Molecular Formula C9H9Cl2NO[7]
Molecular Weight 218.08 g/mol [7]
CAS Number 99585-88-3[7]
Appearance Typically a solid
Solubility Generally soluble in organic solvents[8]

Analytical Techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify key functional groups. Expected characteristic peaks include N-H stretching, C=O stretching of the amide, and C-Cl stretching.[4][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms.[9][10]

  • Mass Spectrometry (MS): Determines the molecular weight and can be used to confirm the elemental composition, often through high-resolution mass spectrometry (HRMS).[9][11]

Biological Activities and Therapeutic Potential

The this compound scaffold has demonstrated a remarkable range of biological activities, making it a focal point for drug discovery and development.

Antimicrobial and Antifungal Activity

Chloroacetamide derivatives are known for their antimicrobial properties.[4] The electrophilic chloroacetamide moiety can act as an alkylating agent, targeting nucleophilic residues in essential proteins or DNA of microorganisms.[5]

Studies have shown that N-substituted 2-chloroacetamides exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][12] The lipophilicity of the molecule, often influenced by substitutions on the phenyl ring, plays a crucial role in its ability to penetrate microbial cell membranes.[12] For instance, halogenated p-substituted phenyl rings have been associated with increased antimicrobial activity.[12]

Some derivatives have shown promising antifungal activity against clinically relevant fungi like Aspergillus flavus and Candida albicans.[3][13] The proposed mechanism for some analogs involves binding to ergosterol in the fungal plasma membrane or inhibiting DNA synthesis.[14][15]

Table 1: Antimicrobial Activity of Selected Chloroacetamide Derivatives

CompoundTest Organism(s)Activity TypeQuantitative Data (MIC)Reference
2-chloro-N-(pyridin-4-yl)acetamide DerivativesStaphylococcus aureus, Klebsiella pneumoniaeAntibacterial40 to 50 µg/mL[16]
2-chloro-N-phenylacetamide (A1Cl)Aspergillus flavusAntifungal16 to 256 µg/mL[15]
N-(4-chlorophenyl)-2-chloroacetamideS. aureus, MRSA, C. albicansAntimicrobialEffective[12]
Herbicidal Activity

Chloroacetamides are a major class of herbicides used to control annual grasses and some broadleaf weeds.[17] Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[17] This disruption in lipid synthesis affects various cellular processes, ultimately leading to plant death. The molecular structure, particularly lipophilicity and the nature of the N-substituents, significantly influences their herbicidal efficacy.[18][19]

Chloroacetamide Chloroacetamide VLCFA_Elongase VLCFA Elongase Complex Chloroacetamide->VLCFA_Elongase Inhibition VLCFAs Very-Long-Chain Fatty Acids VLCFA_Elongase->VLCFAs Biosynthesis Plant_Growth Plant Growth & Development Cellular_Components Membranes, Waxes, etc. VLCFAs->Cellular_Components VLCFAs->Plant_Growth Inhibited Biosynthesis Leads to Disruption Cellular_Components->Plant_Growth

Caption: Mechanism of herbicidal action.

Anticancer and Cytotoxic Potential

The N-benzylacetamide scaffold has been explored for its anticancer properties.[1] Certain derivatives have shown inhibitory activity against kinases, such as c-Src kinase, which are often dysregulated in cancer.[6] The substitutions on the benzyl ring are critical for this activity, with specific positions and types of substituents modulating the inhibitory potency.[6] For example, a 4-fluorobenzylthiazolyl derivative exhibited significant inhibition of cell proliferation in breast carcinoma and leukemia cell lines.[1] The cytotoxic potential of chloroacetamide derivatives is also under investigation, with the chloroacetamide group's alkylating ability being a plausible mechanism for inducing cell death.[5]

Anticonvulsant Activity

Derivatives of α-substituted acetamido-N-benzylacetamide have emerged as a promising class of anticonvulsant agents.[20] Quantitative structure-activity relationship (QSAR) studies have been employed to understand the structural requirements for anticonvulsant activity, highlighting the importance of specific physicochemical properties of the substituents.[20][21] The maximal electroshock seizure (MES) test is a primary assay used to evaluate the efficacy of these compounds.[1]

Structure-Activity Relationship (SAR) Insights

The diverse biological activities of this compound derivatives are intricately linked to their molecular structure. Key SAR insights have been elucidated through systematic modifications of the core scaffold.

  • The α-Chloro Group: The presence of the chlorine atom at the alpha position is often crucial for the biological activity of these molecules, particularly their antimicrobial and cytotoxic effects, by conferring alkylating potential.[22][23]

  • N-Benzyl Substituents:

    • Position: Substitutions at the 4-position (para) of the benzyl ring often lead to potent biological activity.[6]

    • Nature of Substituent: The electronic nature and size of the substituent on the benzyl ring can significantly impact activity. For instance, in some anticancer derivatives, a 4-fluoro substituent was found to be beneficial, while a 4-methyl group decreased potency.[1] In antimicrobial derivatives, halogen substitutions on the phenyl ring generally enhance activity due to increased lipophilicity.[12]

  • Stereochemistry: For some biological activities, such as anticonvulsant properties, the stereochemistry of substituents on the acetamide side chain can be critical, with one stereoisomer often being significantly more active than the other.[1]

cluster_sar Structure-Activity Relationship Core 2-chloro-N-(benzyl)acetamide Scaffold Alpha_Chloro α-Chloro Group Core->Alpha_Chloro Benzyl_Ring Benzyl Ring Core->Benzyl_Ring Acetamide_Side_Chain Acetamide Side Chain Core->Acetamide_Side_Chain Alkylating_Potential Alkylating_Potential Alpha_Chloro->Alkylating_Potential Confers Substituent_Position Substituent_Position Benzyl_Ring->Substituent_Position Modification of Substituent_Nature Substituent_Nature Benzyl_Ring->Substituent_Nature Modification of Stereochemistry Stereochemistry Acetamide_Side_Chain->Stereochemistry Stereochemistry is Key for Antimicrobial_Cytotoxic Antimicrobial_Cytotoxic Alkylating_Potential->Antimicrobial_Cytotoxic Leads to Potency Potency Substituent_Position->Potency Affects Lipophilicity_Electronics Lipophilicity_Electronics Substituent_Nature->Lipophilicity_Electronics Alters Anticonvulsant_Activity Anticonvulsant_Activity Stereochemistry->Anticonvulsant_Activity e.g.

Caption: Key SAR insights for the scaffold.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are generalized protocols for key biological assays.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Materials: Test compound, appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi), microbial suspension adjusted to a 0.5 McFarland standard, 96-well microtiter plates.[10]

  • Procedure:

    • Prepare serial twofold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

    • Inoculate each well with the microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Materials: Test compound, cancer cell line of interest, appropriate cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell proliferation inhibition is calculated relative to untreated control cells.[1]

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds with a broad range of biological activities. The straightforward synthesis and the potential for diverse structural modifications make this scaffold an attractive starting point for the development of new therapeutic agents and agrochemicals.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening more extensive libraries of analogs to identify compounds with enhanced potency, selectivity, and improved safety profiles.

  • Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular mechanisms underlying the various biological activities of these compounds.

  • In Vivo Studies: Promising candidates identified from in vitro studies should be advanced to in vivo animal models to evaluate their efficacy and safety in a physiological setting.

The continued exploration of this chemical space holds significant potential for addressing unmet needs in medicine and agriculture.

References

  • A Comparative Guide to the Structure-Activity Relationship of N-Benzylacetoacetamide Derivatives - Benchchem. (n.d.).
  • Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed. (2003).
  • Comparative Analysis of Acetamide Derivatives: A Guide to Structure-Activity Relationships - Benchchem. (n.d.).
  • A quantitative structure–activity relationship study for -substituted acetamido- N-benzylacetamide derivatives. (2004).
  • Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum - ResearchGate. (2021).
  • This compound | 99585-88-3 | Benchchem. (n.d.).
  • Quantitative structure activity relationship studies on some N-benzylacetamide and 3- (phenylamino)propanamide derivatives with anticonvulsant. (2017).
  • Chloroacetamide Herbicides | Request PDF - ResearchGate. (2016).
  • Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography - MDPI. (n.d.).
  • Synthesis, Herbicidal Activity and Molecular Docking of some New Chloroacetamide Derivatives - ResearchGate. (2021).
  • a new molecule with activity against strains of Aspergillus flavus Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide - SciELO. (n.d.).
  • This compound synthesis - chemicalbook. (n.d.).
  • Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide - SciELO. (n.d.).
  • New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO - PMC - PubMed Central. (2016).
  • Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-r - ResearchGate. (n.d.).
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. (2012).
  • (PDF) Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - ResearchGate. (2021).
  • Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed. (2021).
  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PubMed Central. (n.d.).
  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives - IRE Journals. (n.d.).
  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - SciELO. (n.d.).
  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC - NIH. (2020).
  • Synthesis of N–benzyl–2–(N–benzylamido)acetamide peptoids as selective butyrylcholinesterase inhibitors. - ASSOCIAÇÃO BRASILEIRA DE QUÍMICA. (n.d.).
  • (PDF) 2-(4-Chlorophenyl)acetamide - ResearchGate. (n.d.).
  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC - PubMed Central. (n.d.).
  • A Comparative Analysis of the Biological Activities of 2-chloro-N-(pyridin-4-yl)acetamide and its Bromo-Analog - Benchchem. (n.d.).
  • Confirming the Synthesis of N-benzyl-N',N''-diphenylguanidine: A Guide to Analytical Methods - Benchchem. (n.d.).
  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - MDPI. (n.d.).
  • (PDF) Synthesis and characterization of novel N-(phenyl, benzyl, hetaryl)-2-([1][18][20]triazolo[1,5-c]quinazolin-2-ylthio)acetamides by spectral data, antimicrobial activity, molecular docking and qsar studies - ResearchGate. (2021).
  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - SciELO. (n.d.).
  • 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(4-methylbenzyl)acetamide - Smolecule. (2024).
  • Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives - Scholars Research Library. (n.d.).
  • 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide - PubMed Central. (n.d.).
  • (PDF) N-Benzylacetamide - ResearchGate. (2016).
  • (PDF) Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - ResearchGate. (2025).
  • (PDF) Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N ‐(4‐acetylphenyl)‐2‐chloroacetamide - ResearchGate. (2020).
  • (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide - ResearchGate. (2025).

Sources

The N-Benzyl Acetamide Scaffold: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-benzyl acetamide core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of a diverse array of therapeutic candidates. This technical guide provides an in-depth review of N-benzyl acetamide compounds for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this document delves into the causal relationships behind experimental design, the nuances of structure-activity relationships (SAR), and the practical application of this knowledge in synthesizing novel therapeutic agents. Detailed, field-proven protocols for synthesis and biological evaluation are provided, underpinned by a robust framework of authoritative citations to ensure scientific integrity. Through a combination of quantitative data, visual workflows, and mechanistic insights, this guide aims to empower researchers to unlock the full potential of the N-benzyl acetamide scaffold in their drug discovery endeavors.

Introduction: The Enduring Appeal of the N-Benzyl Acetamide Core

The N-benzyl acetamide moiety is a recurring structural motif in a multitude of biologically active compounds. Its prevalence stems from a unique combination of physicochemical properties: the amide bond provides a stable, planar unit capable of participating in hydrogen bonding, while the benzyl group offers a lipophilic region that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. This inherent adaptability has made the N-benzyl acetamide scaffold a fertile ground for the exploration of a wide spectrum of pharmacological activities, including anticonvulsant, anticancer, antimicrobial, analgesic, and anti-inflammatory effects[1][2][3][4].

This guide will systematically explore the multifaceted nature of N-benzyl acetamide compounds, beginning with a detailed examination of synthetic methodologies. We will then transition to a comprehensive overview of their diverse biological activities, supported by quantitative data to facilitate comparative analysis. A critical component of this guide is the in-depth discussion of the structure-activity relationships that govern the therapeutic potential of these compounds. Finally, we will provide detailed, step-by-step protocols for key synthetic and biological assays to ensure the reproducibility and validation of the presented findings.

Synthesis of the N-Benzyl Acetamide Scaffold: Strategies and Protocols

The synthesis of N-benzyl acetamide and its derivatives can be achieved through several established routes, with the choice of method often dictated by the desired scale, available starting materials, and considerations for green chemistry[5].

Classical Amidation Approaches

A common and straightforward method for the synthesis of N-benzyl acetamide involves the acylation of benzylamine. One such protocol utilizes methyl acetate as the acylating agent in the presence of a catalyst[6].

  • Reaction Setup: In a suitable reaction vessel, dissolve benzylamine (2.1 g), methyl acetate (7.4 g), and the sodium salt of 4,6-dimethyl-2-hydroxypyridine (1.5 g) in dimethyl acetamide (30 ml).

  • Reaction Conditions: Heat the reaction mixture at approximately 78°C for 4.5 hours. Monitor the consumption of benzylamine using thin-layer chromatography (TLC).

  • Work-up: Upon completion, add water (200 ml) and concentrated hydrochloric acid (0.9 ml) to the reaction solution.

  • Extraction: Extract the aqueous solution three times with ethyl acetate (100 ml each).

  • Washing and Drying: Wash the combined organic layers with water (100 ml), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude product from a 1:1 mixture of ether and petroleum benzin (300 ml) to yield needle-like crystals of N-benzyl acetamide. The expected yield is approximately 84%, with a melting point of 60.5–62°C[6].

For the synthesis of the closely related N-benzylacetoacetamide, classical methods often employ diketene or ethyl acetoacetate as the acetoacetylating agent[5]. While effective, these methods can present challenges related to the handling of hazardous reagents and may require higher reaction temperatures, potentially leading to lower yields[5][7].

Enzymatic Synthesis: A Green Alternative

Biocatalytic approaches offer a more sustainable and efficient alternative for the synthesis of N-benzylacetoacetamide. The use of immobilized lipases, such as Novozym-435, allows for high selectivity and yield under mild reaction conditions[5].

  • Reaction Setup: To a solution of benzylamine (1.0 equivalent) in toluene, add ethyl acetoacetate (1.2 equivalents).

  • Enzyme Addition: Introduce Novozym-435 (typically 10% w/w of the limiting reagent).

  • Reaction Conditions: Stir the mixture at 60°C for 24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Filter the reaction mixture to recover the enzyme. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel to afford pure N-benzylacetoacetamide. This method can achieve yields of up to 89%[5].

Synthesis_Workflows cluster_classical Classical Synthesis of N-Benzyl Acetamide cluster_enzymatic Enzymatic Synthesis of N-Benzylacetoacetamide start1 Benzylamine + Methyl Acetate reagents1 Catalyst + Dimethyl Acetamide reaction1 Heat (78°C, 4.5h) start1->reaction1 reagents1->reaction1 workup1 Acidification & Extraction reaction1->workup1 purification1 Crystallization workup1->purification1 product1 N-Benzyl Acetamide purification1->product1 start2 Benzylamine + Ethyl Acetoacetate reagents2 Novozym-435 in Toluene reaction2 Stir (60°C, 24h) start2->reaction2 reagents2->reaction2 workup2 Filtration & Concentration reaction2->workup2 purification2 Column Chromatography workup2->purification2 product2 N-Benzylacetoacetamide purification2->product2 SAR_Diagram cluster_core N-Benzyl Acetamide Scaffold cluster_benzyl Benzyl Ring (R1) cluster_amide Acetamide Moiety cluster_r2 Alpha-Substitution (R2) Core N-Benzyl Acetamide Core R1 Substituents at 4-position modulate anticancer activity. Core->R1 Modification Point 1 R2 Heteroatoms/heterocycles enhance anticonvulsant activity. Core->R2 Modification Point 2 Amide Hydrogen bonding interactions.

Caption: Key SAR points for N-benzyl acetamide derivatives.

Key Experimental Protocols for Biological Evaluation

To ensure the validity and reproducibility of research findings, detailed and standardized experimental protocols are essential.

Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test

[1]

  • Animal Model: Use male mice or rats of a specified strain and weight range.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group should be included.

  • Induction of Seizures: At a predetermined time after compound administration, induce seizures by delivering an electrical stimulus (e.g., 50 mA for 0.2 s in mice) via corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extensor component of the seizure.

  • Data Analysis: Calculate the median effective dose (ED50), which is the dose required to protect 50% of the animals from the tonic extensor seizure.

Anticancer Activity: In Vitro Cell Proliferation Assay (MTT Assay)

[1][2]

  • Cell Culture: Culture the desired cancer cell lines (e.g., BT-20 breast carcinoma, CCRF-CEM leukemia) in appropriate media and conditions.

  • Compound Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to untreated control cells and determine the GI50 (concentration for 50% inhibition of cell growth) or IC50 (concentration for 50% inhibition of a specific target) values.

Bioassay_Workflow cluster_anticonvulsant Anticonvulsant Screening (MES Test) cluster_anticancer Anticancer Screening (MTT Assay) A1 Compound Administration A2 Induce Seizures (Electroshock) A1->A2 A3 Observe Tonic Hindlimb Extension A2->A3 A4 Calculate ED50 A3->A4 B1 Cell Seeding & Compound Treatment B2 MTT Addition & Incubation B1->B2 B3 Formazan Solubilization B2->B3 B4 Measure Absorbance B3->B4 B5 Calculate GI50/IC50 B4->B5

Caption: General workflows for preclinical biological screening.

Conclusion and Future Directions

The N-benzyl acetamide scaffold has unequivocally established its significance in the landscape of medicinal chemistry. Its synthetic tractability and the diverse range of biological activities it can exhibit make it a highly attractive starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of N-benzyl acetamide compounds, supported by detailed experimental protocols.

Future research in this area should continue to explore the vast chemical space around the N-benzyl acetamide core. The application of modern synthetic methodologies, such as flow chemistry and multicomponent reactions, could accelerate the generation of diverse compound libraries for high-throughput screening. Furthermore, a deeper understanding of the molecular targets and mechanisms of action of these compounds will be crucial for the rational design of more potent and selective drug candidates. The continued investigation of this remarkable scaffold holds immense promise for addressing unmet medical needs across a spectrum of diseases.

References

  • A Comparative Guide to the Structure-Activity Relationship of N-Benzylacetoacetamide Derivatives. Benchchem.
  • Synthesis of N-benzyl acetamide. PrepChem.com.
  • A Comparative Guide to the Synthesis of N-Benzylacetoacetamide. Benchchem.
  • Comparative Analysis of Acetamide Derivatives: A Guide to Structure-Activity Relationships. Benchchem.
  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide deriv
  • Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives. PubMed.
  • Effect of temperature on N-Benzylacetoacetamide synthesis yield. Benchchem.
  • N-Benzyl acetamide | 588-46-5 | FB37233. Biosynth.
  • Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide | Request PDF. ResearchGate.
  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice.
  • Synthesis and analgesic activity of some acetamide deriv
  • Synthesis and analgesic activity of some acetamide derivatives. ResearchGate.
  • N-Benzylacetamide. Chem-Impex.
  • Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity. PubMed.
  • N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats | Request PDF. ResearchGate.

Sources

electrophilicity of the chloroacetamide group

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilicity and Application of the Chloroacetamide Group

Abstract

The chloroacetamide group is a prominent electrophilic "warhead" extensively utilized in the design of targeted covalent inhibitors (TCIs) and chemical probes. Its utility stems from a well-defined reactivity profile with nucleophilic amino acid residues, most notably cysteine. This guide provides an in-depth exploration of the fundamental principles governing the electrophilicity of the chloroacetamide moiety. We will dissect its reaction mechanism, discuss the critical factors that modulate its reactivity, and present its strategic application in modern drug discovery and chemical biology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this versatile covalent warhead, balancing its inherent reactivity with the pursuit of therapeutic selectivity.

The Chloroacetamide Warhead: A Primer on Covalent Engagement

In the landscape of covalent drug discovery, the ability to form a stable, irreversible bond with a specific biological target offers significant pharmacological advantages, including enhanced potency, prolonged duration of action, and the potential to overcome drug resistance.[1] The chloroacetamide group has emerged as a key player in this field, valued for its capacity to selectively alkylate the thiol side chain of cysteine residues.[2]

Unlike Michael acceptors such as acrylamides, which undergo conjugate addition, chloroacetamides react via a direct bimolecular nucleophilic substitution (S(_N)2) mechanism.[3][4] This distinct and predictable mode of action, coupled with a reactivity that can be finely tuned, makes it a privileged scaffold in fragment-based ligand discovery (FBLD) and the rational design of potent, selective covalent inhibitors.[3][5] This guide will illuminate the causality behind its reactivity and provide the technical framework for its effective deployment in research and development.

Core Principles of Electrophilicity and Reactivity

The electrophilic character of the chloroacetamide group is centered on the α-carbon—the carbon atom bonded to the chlorine. The presence of the chlorine atom, an effective leaving group, and the adjacent electron-withdrawing amide functionality renders this carbon susceptible to nucleophilic attack.

The S(_N)2 Reaction Mechanism with Cysteine

The reaction between a chloroacetamide warhead and the thiol group of a cysteine residue is the cornerstone of its biological activity. The process unfolds as follows:

  • Nucleophilic Attack: The deprotonated thiolate anion (RS⁻) of a cysteine residue, a potent nucleophile under physiological conditions, attacks the electrophilic α-carbon of the chloroacetamide.

  • Transition State: A trigonal bipyramidal transition state is formed where the thiolate is forming a new bond to the carbon, and the carbon-chlorine bond is simultaneously breaking.

  • Leaving Group Departure: The chlorine atom departs as a chloride ion (Cl⁻), a stable leaving group.

  • Covalent Adduct Formation: The result is a stable thioether bond, permanently linking the inhibitor to the protein target.[6]

This direct alkylation is efficient and forms an irreversible covalent bond that is critical for the sustained pharmacological effect of targeted covalent inhibitors.[2]

Caption: SN2 reaction of a chloroacetamide with a cysteine thiolate.

Comparative Reactivity Profile

A key consideration in selecting a covalent warhead is its intrinsic reactivity. An overly reactive electrophile may bind promiscuously to off-target proteins, leading to toxicity, while an insufficiently reactive one may fail to achieve the desired occupancy of the target.[7]

  • vs. Iodoacetamides: Chloroacetamides are generally less reactive than their iodoacetamide counterparts.[8] The carbon-iodine bond is weaker and iodide is a better leaving group than chloride, leading to a faster reaction rate for iodoacetamides.[4] This high reactivity often makes iodoacetamides unsuitable for targeted therapies, though they remain useful as general, non-selective alkylating reagents in proteomics.[8]

  • vs. Acrylamides: Chloroacetamides tend to be more intrinsically reactive than acrylamides.[8][9] However, their reactivities can fall within a similar range, and the choice between them often depends on the specific geometry of the target's binding site and the desired balance between potency and selectivity.[10] While acrylamides are prevalent in many FDA-approved covalent drugs, chloroacetamides are often employed in initial screening campaigns due to their robust and easily detectable covalent modification.[2][7]

Tuning Chloroacetamide Electrophilicity: A Strategy for Selectivity

The "one-size-fits-all" approach is antithetical to modern covalent drug design. The intrinsic reactivity of the chloroacetamide warhead can, and should, be modulated to achieve optimal target engagement while minimizing off-target effects. This tuning is accomplished primarily through strategic chemical modifications.

The Impact of α-Substitution

Modifying the α-carbon of the chloroacetamide is a powerful strategy for attenuating reactivity.

  • Steric Hindrance: Introducing a methyl group at the α-position (e.g., 2-chloropropionamide) increases steric bulk near the reaction site, slowing the S(_N)2 reaction and lowering reactivity.[10][11]

  • Electronic Effects (Chlorofluoroacetamide - CFA): Replacing a hydrogen at the α-position with a fluorine atom creates a chlorofluoroacetamide (CFA) warhead. While fluorine is highly electron-withdrawing, which might be expected to increase electrophilicity, CFA warheads exhibit significantly weaker intrinsic reactivity compared to chloroacetamides.[12][13] This reduced reactivity is thought to enhance selectivity, as covalent bond formation becomes more dependent on the non-covalent binding affinity of the parent molecule, minimizing promiscuous reactions.[12][13]

Conformational Effects of N-Substitution

Quantum mechanics (QM) analyses have revealed that substitution on the amide nitrogen can have profound, sometimes counterintuitive, effects on reactivity. For instance, N,N-dimethyl chloroacetamide is observed to be more reactive than N-methyl chloroacetamide.[14] This is attributed to two factors:

  • The N-methyl variant can form an intramolecular hydrogen bond between the amide proton and the incoming thiolate, stabilizing the initial complex and increasing the energy barrier to reach the transition state.[14]

  • The preferred conformation of N,N-dimethyl chloroacetamide presents a more accessible Lowest Unoccupied Molecular Orbital (LUMO) at the electrophilic carbon, facilitating the nucleophilic attack.[14]

The Protein Microenvironment

Intrinsic reactivity measured against small-molecule thiols like glutathione (GSH) is only part of the story. The local microenvironment of the target cysteine within the protein can dramatically influence the reaction rate. Factors such as an adjacent basic residue (e.g., histidine) can deprotonate the cysteine thiol, increasing its nucleophilicity and accelerating the reaction by orders of magnitude compared to the rate observed in solution.[4] Therefore, a warhead that appears only moderately reactive in a GSH assay may be highly effective and selective in situ due to target-specific pKa modulation.

Factors_Influencing_Reactivity Figure 2: Factors Modulating Chloroacetamide Reactivity A Chloroacetamide Reactivity & Selectivity B Intrinsic Electrophilicity (Warhead Chemistry) A->B C Protein Microenvironment (Target Context) A->C B1 α-Substitution B->B1 B2 N-Substitution B->B2 B3 Leaving Group (Cl vs. Br, I) B->B3 C1 Cysteine pKa C->C1 C2 Local Residues (e.g., His, Asp) C->C2 C3 Binding Pocket Affinity & Geometry C->C3 B1a Steric Hindrance (e.g., α-methyl) B1->B1a B1b Electronic Effects (e.g., α-fluoro) B1->B1b B2a Conformational Effects B2->B2a B2b Hydrogen Bonding B2->B2b

Caption: Logical relationship of factors influencing chloroacetamide reactivity.

Experimental Characterization: A Self-Validating Workflow

A rigorous, self-validating experimental workflow is essential to characterize any chloroacetamide-based covalent inhibitor. The goal is to build a complete picture, from intrinsic reactivity to cellular target engagement and selectivity.

Experimental_Workflow Figure 3: Workflow for Characterizing Covalent Inhibitors cluster_0 Phase 1: Intrinsic Reactivity cluster_1 Phase 2: Target-Specific Validation cluster_2 Phase 3: Cellular & Proteomic Selectivity A 1. Quantify Intrinsic Reactivity (e.g., GSH or DTNB Assay) B Determine Second-Order Rate Constant (k) A->B C 2. Confirm Covalent Adduct Formation (Intact Protein Mass Spec) B->C Proceed if reactivity is in desired range D Observe Mass Shift = MW of Compound C->D E 3. Identify Modification Site (LC-MS/MS Proteomics) F Pinpoint Specific Cysteine Residue E->F G 4. Measure Irreversible Inhibition (Biochemical Assays) H Time-Dependent Inhibition & Dilution Assays G->H I 5. Assess Cellular Target Engagement (e.g., Cellular Thermal Shift Assay, ABPP) H->I Proceed if target is potently inhibited J 6. Profile Proteome-Wide Selectivity (Chemoproteomics) I->J K Identify On-Target and Off-Target Proteins J->K L L K->L Validated Covalent Probe/Lead

Caption: A comprehensive workflow for validating chloroacetamide inhibitors.

Protocol: Quantifying Intrinsic Thiol Reactivity

This protocol describes a high-throughput spectrophotometric assay using the reduced form of Ellman's reagent (DTNB) to determine the intrinsic reactivity of a chloroacetamide fragment.[8][15]

Objective: To measure the second-order rate constant for the reaction between a chloroacetamide compound and a model thiol.

Materials:

  • Chloroacetamide compound stock solution (e.g., 10 mM in DMSO).

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).

  • TCEP (tris(2-carboxyethyl)phosphine).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • UV-transparent 96- or 384-well plate.

  • Plate reader capable of measuring absorbance at 412 nm.

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of DTNB in DMSO.

    • Prepare a 10 mM stock solution of TCEP in water.

    • On the day of the experiment, prepare a fresh solution of reduced DTNB (TNB²⁻). In the Assay Buffer, mix DTNB and TCEP to final concentrations of 250 µM and 500 µM, respectively. Incubate for 10 minutes at room temperature to ensure complete reduction of DTNB. The solution should turn yellow.

  • Set up the Reaction Plate:

    • Add the TNB²⁻ solution to the wells of the microplate.

    • Add the chloroacetamide compound to the wells to achieve the desired final concentration (e.g., 200 µM). Ensure the final DMSO concentration is consistent across all wells and typically ≤ 2%.

    • Include a vehicle control (DMSO only).

  • Kinetic Measurement:

    • Immediately place the plate in the plate reader.

    • Monitor the decrease in absorbance at 412 nm over time (e.g., every 5 minutes for 4-7 hours). The alkylation of the TNB²⁻ thiol by the electrophile will lead to a loss of the yellow color and a decrease in absorbance.[8]

  • Data Analysis:

    • Plot Absorbance vs. Time for each concentration.

    • Fit the data to a second-order reaction rate equation to determine the rate constant (k).[8] This constant provides a quantitative measure of the compound's intrinsic reactivity toward thiols.

Protocol: Confirmation of Covalent Modification by Mass Spectrometry

Objective: To confirm that the chloroacetamide compound forms a covalent adduct with the target protein and to identify the site of modification.

Materials:

  • Purified target protein.

  • Chloroacetamide inhibitor.

  • Reaction buffer appropriate for the protein.

  • LC/MS system (for intact protein analysis).

  • DTT, iodoacetamide (for proteomics sample prep).

  • Trypsin (or other protease).

  • LC-MS/MS system (for peptide analysis).

Procedure:

  • Intact Protein Analysis:

    • Incubate the target protein (e.g., 5 µM) with an excess of the chloroacetamide inhibitor (e.g., 50 µM) for a defined period (e.g., 2-4 hours) at a controlled temperature. Include a DMSO control.

    • Desalt the samples to remove unreacted inhibitor.

    • Analyze the samples by LC/MS.

    • Expected Outcome: The deconvoluted mass spectrum for the treated sample should show a mass peak corresponding to the mass of the protein plus the mass of the inhibitor, confirming covalent adduct formation.[15]

  • Modification Site Identification (Peptide Mapping):

    • After incubation as above, denature the protein sample.

    • Reduce all disulfide bonds with DTT.

    • Alkylate the remaining free cysteines with a standard alkylating agent like iodoacetamide to prevent disulfide scrambling.

    • Digest the protein into peptides using a protease like trypsin.

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Data Analysis: Use proteomics software to search the MS/MS data against the protein's sequence. Look for peptides that have a mass modification on a cysteine residue corresponding to the mass of the chloroacetamide warhead. The MS/MS fragmentation pattern will confirm the identity of the modified peptide and pinpoint the exact cysteine that was targeted.[15]

Balancing Potency and Promiscuity: The Central Challenge

The primary critique of the chloroacetamide warhead is its potential for high reactivity, which can lead to off-target modifications and associated toxicity.[7][12][16] While it is true that chloroacetamides are generally more reactive than acrylamides, this does not inherently preclude them from becoming selective drugs.[8][9]

The key to achieving selectivity is ensuring that the covalent bond formation is preceded by high-affinity, non-covalent binding of the inhibitor to the target's binding pocket.[12] When the inhibitor's scaffold has high affinity for the target, it effectively increases the local concentration of the warhead near the desired cysteine, allowing it to outcompete reactions with other biological thiols. The efficacy of a chloroacetamide inhibitor often does not correlate directly with its intrinsic thiol reactivity, highlighting the critical role of the recognition element in guiding the warhead to its target.[15]

Recent innovations have led to the development of next-generation acetamide-based warheads, such as α-sulfamate acetamides, which maintain a similar geometry to chloroacetamides but exhibit attenuated and highly tunable reactivity.[7][16] These newer warheads offer a promising path toward optimizing the balance between potency and selectivity, further expanding the utility of this chemical class.[7]

Conclusion

The chloroacetamide group is a powerful and versatile electrophile in the arsenal of the medicinal chemist and chemical biologist. Its well-defined S(_N)2 mechanism and robust reactivity make it an excellent tool for fragment-based screening and the development of targeted covalent inhibitors. While its intrinsic reactivity requires careful consideration and management to avoid off-target effects, modern strategies involving chemical tuning and a strong emphasis on scaffold-driven affinity have proven effective in producing highly selective probes and therapeutic candidates. By employing the rigorous characterization workflows outlined in this guide, researchers can confidently harness the potential of the chloroacetamide warhead to advance the frontiers of covalent drug discovery.

References

  • Grabrijan, K., Hrast, M., Proj, M., Dolšak, A., Zdovc, I., Imre, T., Petri, L., Ábrányi-Balogh, P., Keserű, G. M., & Gobec, S. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. European Journal of Medicinal Chemistry, 243, 114752.
  • Yang, Y., Wang, Y., Shen, Y., Li, C., Zhang, W., & Zhu, J. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7728.
  • Konno, H., Usui, K., & Ojida, A. (2020). Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. Chemical & Pharmaceutical Bulletin, 68(11), 1113-1117.
  • Practical Fragments. (2019). Characterizing and screening commercially available irreversible covalent fragments.
  • Petracca, R., & De Vita, D. (2023). Recent Advances in Covalent Drug Discovery. Molecules, 28(19), 6799.
  • Semantic Scholar. (n.d.). Recent advances in the development of covalent inhibitors.
  • Guisado-Bastías, L., & Fuentealba, M. (2022). Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. Molecules, 27(19), 6667.
  • Konno, H., Usui, K., & Ojida, A. (2020). Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. PubMed.
  • Lundblad, R. L. (2020). The Modification of Cysteine. In Chemical Reagents for Protein Modification. Taylor & Francis.
  • Srimurugan, S., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society.
  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society.
  • Eshak, E. A., Abu-Shanab, F. A., Mousa, S. A. S., & Bakheet, M. E. M. (2023). Reaction, Reactivity and Behaviour of α-Chloroacetamide in the Synthesis of Acrylamide Derivatives. ResearchGate.
  • Lindley, H. (1962). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. Biochemical Journal, 82(3), 418-425.
  • Srimurugan, S., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society.
  • Yang, Y., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PMC.
  • Cluntun, A. A., et al. (2019). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. PMC.
  • Kuenemann, M. A., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry.

Sources

An In-depth Technical Guide to Elucidating the Cellular Targets of 2-chloro-N-(4-chlorobenzyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive framework for the identification and validation of the cellular targets of the bioactive compound 2-chloro-N-(4-chlorobenzyl)acetamide.

Foreword: The Chloroacetamide Moiety - A Reactive Probe for Target Discovery

The quest to identify the molecular targets of small bioactive compounds is a cornerstone of modern drug discovery and chemical biology. Understanding these interactions at a cellular level is paramount to elucidating mechanisms of action, predicting off-target effects, and optimizing lead compounds. This compound belongs to the chloroacetamide class of compounds, which are characterized by a reactive electrophilic center. This inherent reactivity, while potentially contributing to cytotoxicity, can be strategically harnessed as a tool for target identification. The chloroacetamide group is known to act as an alkylating agent, forming covalent bonds with nucleophilic residues in macromolecules.[1] This guide will provide the foundational knowledge and detailed experimental workflows necessary to identify the specific cellular interactors of this compound, thereby shedding light on its biological activity. While specific research on the direct cellular targets of this compound is limited, the broader class of chloroacetamides has been investigated for various biological activities, including antiproliferative and cytotoxic effects.[1]

Part 1: The Chemical Rationale - Understanding the Electrophilic Nature of this compound

The key to understanding the potential targets of this compound lies in its chemical structure. The presence of a chlorine atom on the acetyl group creates an electrophilic carbon center, making it susceptible to nucleophilic attack. Within the cellular milieu, the most prominent nucleophiles are found in proteins and nucleic acids.

Key Putative Nucleophilic Targets:

  • Cysteine Residues: The thiol group of cysteine is a potent nucleophile and a common target for electrophilic compounds. Covalent modification of cysteine residues can lead to irreversible enzyme inhibition, disruption of protein structure, or interference with protein-protein interactions.

  • Lysine Residues: The primary amine of lysine's side chain can also act as a nucleophile, leading to the formation of a stable amide bond with the chloroacetamide.

  • Histidine Residues: The imidazole side chain of histidine can be alkylated, potentially altering the charge state and function of the protein.

  • Nucleic Acids: While proteins are considered the more likely targets, studies have shown that chloroacetamides can react with RNA.[1]

The reaction between this compound and a model nucleophilic amino acid, cysteine, is depicted below.

Figure 1: Proposed nucleophilic attack of a cysteine residue on this compound.

Part 2: A Strategic Workflow for Target Identification and Validation

Given the absence of specific target data for this compound, a systematic and multi-pronged approach is essential. The following workflow outlines a logical progression from initial screening to definitive target validation.

G A Phase 1: Target Identification B Affinity-Based Pull-Down A->B C Label-Free Methods (e.g., DARTS) A->C D Mass Spectrometry Analysis B->D C->D E Bioinformatic Analysis D->E F Phase 2: Target Validation E->F G In Vitro Binding Assays F->G H Enzyme Inhibition Assays F->H I Cell-Based Target Engagement Assays F->I J Cellular Phenotyping with Target Knockdown/Knockout F->J K Validated Targets G->K H->K I->K J->K

Figure 2: A comprehensive workflow for the identification and validation of cellular targets.

Phase 1: Unbiased Target Identification

The initial phase aims to generate a list of potential protein candidates that interact with this compound in a cellular context.

1. Affinity-Based Pull-Down Approach

This is a widely used method for identifying protein targets of small molecules.[2]

Protocol: Synthesis of an Affinity Probe and Pull-Down Assay

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin). It is crucial that the modification does not significantly alter the compound's biological activity. A control molecule, where the reactive chloro-group is replaced with a non-reactive group, should also be synthesized.

  • Cell Lysis: Treat cultured cells of interest (e.g., a cancer cell line if studying antiproliferative effects) with the biotinylated probe and the control compound. Lyse the cells under non-denaturing conditions to preserve protein complexes.

  • Affinity Purification: Incubate the cell lysates with streptavidin-coated beads. The biotinylated probe, along with its interacting proteins, will bind to the beads.

  • Washing: Perform stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by in-gel digestion and mass spectrometry (LC-MS/MS).[2]

2. Label-Free Methods: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that identifies protein targets based on the principle that small molecule binding can stabilize a protein and make it more resistant to proteolysis.[2]

Protocol: DARTS Assay

  • Cell Lysate Preparation: Prepare a total cell lysate from the cells of interest.

  • Compound Incubation: Incubate aliquots of the cell lysate with varying concentrations of this compound and a vehicle control (e.g., DMSO).

  • Protease Digestion: Add a protease (e.g., thermolysin) to each aliquot and incubate for a specific time. The target protein, stabilized by the compound, will be less susceptible to digestion.

  • Analysis: Analyze the protein samples by SDS-PAGE and Coomassie staining or by mass spectrometry. Proteins that show increased resistance to proteolysis in the presence of the compound are potential targets.[2]

Phase 2: Rigorous Target Validation

The candidate proteins identified in Phase 1 must be validated through orthogonal and more specific assays.

1. In Vitro Binding Assays

These assays confirm a direct physical interaction between the compound and the purified candidate protein.

Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Covalently immobilize the purified recombinant candidate protein onto an SPR sensor chip.

  • Compound Injection: Inject a series of concentrations of this compound over the sensor surface.

  • Binding Analysis: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the compound binding to the protein. This allows for the determination of binding kinetics (association and dissociation rates) and affinity (KD).

2. Enzyme Inhibition Assays

If the identified target is an enzyme, its functional inhibition by the compound should be assessed.

Protocol: In Vitro Enzyme Activity Assay

  • Assay Setup: Use a commercially available kit or a published protocol to measure the activity of the purified recombinant enzyme.

  • Compound Incubation: Pre-incubate the enzyme with varying concentrations of this compound.

  • Activity Measurement: Initiate the enzymatic reaction by adding the substrate and measure the product formation over time.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) of the compound.

Assay Parameter Measured Significance
Surface Plasmon Resonance (SPR) Binding Affinity (KD)Confirms direct physical interaction and quantifies binding strength.
Enzyme Inhibition Assay Half-maximal Inhibitory Concentration (IC50)Confirms functional modulation of an enzymatic target.
Cellular Thermal Shift Assay (CETSA) Target Engagement in CellsValidates that the compound binds to the target in a cellular environment.

3. Cell-Based Target Engagement Assays

These assays confirm that the compound interacts with its target within the complex environment of a living cell.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Detect the amount of the soluble target protein at each temperature using Western blotting. A shift in the melting temperature of the protein in the compound-treated cells indicates target engagement.

Part 3: Downstream Functional Analysis - Connecting Target to Phenotype

Once a target is validated, it is crucial to establish a causal link between the compound's interaction with the target and the observed cellular phenotype (e.g., cytotoxicity, cell cycle arrest).

Signaling Pathway Analysis

If the validated target is part of a known signaling pathway, the effect of this compound on downstream signaling events should be investigated.

G Compound This compound Target Validated Target (e.g., Kinase A) Compound->Target Inhibition Downstream1 Downstream Effector 1 (e.g., Phosphorylation of Protein X) Target->Downstream1 Signal Transduction Downstream2 Downstream Effector 2 (e.g., Gene Expression Change) Downstream1->Downstream2 Phenotype Cellular Phenotype (e.g., Apoptosis) Downstream2->Phenotype

Figure 3: A hypothetical signaling pathway illustrating the connection from compound-target interaction to cellular phenotype.

Protocol: Western Blotting for Phospho-proteins

  • Cell Treatment: Treat cells with this compound for various times and at different concentrations.

  • Protein Extraction: Extract total protein from the treated cells.

  • Western Blotting: Perform Western blotting using antibodies specific for the phosphorylated forms of downstream effector proteins in the target's signaling pathway. A change in the phosphorylation status would indicate that the compound is modulating the pathway's activity.

Conclusion and Future Directions

The identification of the cellular targets of this compound is a challenging but tractable endeavor. The strategies outlined in this guide, which leverage the compound's inherent reactivity, provide a robust framework for researchers to move from an unknown mechanism of action to a well-validated set of molecular targets. The successful application of these methodologies will not only illuminate the biological effects of this specific compound but also contribute to the broader understanding of how chloroacetamide-based molecules interact with the cellular machinery. Future work could involve the use of advanced techniques such as chemoproteomics to map the full landscape of covalent interactions of this compound within the cell, providing a more comprehensive picture of its polypharmacology.

References

  • Chauhan, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 76. [Link]

Sources

The Halogen Effect: A Deep Dive into the Lipophilicity of N-Benzyl Acetamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical physicochemical parameter in drug design, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Halogenation is a widely employed strategy in medicinal chemistry to modulate this property, thereby enhancing membrane permeability and target engagement.[1][2][3] This technical guide provides a comprehensive exploration of the lipophilicity of halogenated N-benzyl acetamides, a scaffold of significant interest in medicinal chemistry. We will delve into the fundamental principles governing how halogen substitution impacts lipophilicity, detail rigorous experimental and computational methodologies for its determination, and offer insights into the strategic application of this knowledge in the drug discovery process.

The Crucial Role of Lipophilicity in Drug Efficacy

The journey of a drug from administration to its molecular target is a complex odyssey through varied physiological environments. A key determinant of success in this journey is the drug's ability to traverse biological membranes, which are primarily lipid bilayers.[4] Lipophilicity, often quantified as the logarithm of the partition coefficient (log P) or distribution coefficient (log D), governs this membrane permeability.[4][5]

  • Too Low Lipophilicity: Highly polar or hydrophilic molecules struggle to penetrate the lipophilic interior of cell membranes, leading to poor absorption and limited distribution to target tissues.

  • Too High Lipophilicity: Excessively lipophilic compounds can suffer from poor aqueous solubility, leading to formulation challenges.[6] They may also exhibit increased metabolic clearance, higher plasma protein binding, and a greater potential for off-target toxicity.[6]

Therefore, achieving an optimal lipophilicity profile is a delicate balancing act, crucial for transforming a potent molecule into a successful therapeutic agent.

The Influence of Halogenation on the Lipophilicity of N-Benzyl Acetamides

Halogen atoms (Fluorine, Chlorine, Bromine, Iodine) are frequently introduced into drug candidates to fine-tune their physicochemical properties.[1] Contrary to what their electronegativity might suggest, halogens generally increase the lipophilicity of a molecule.[7][8] This phenomenon is particularly relevant for the N-benzyl acetamide scaffold.

The primary reasons for this increase in lipophilicity are:

  • Increased Molecular Size and Surface Area: Progressing down the halogen group, the atomic radius and volume increase significantly. This larger, "softer" electron shell is more lipophilic than the smaller, "harder" shell of a hydrogen atom.[8]

  • Enhanced London Dispersion Forces: The larger and more polarizable electron clouds of heavier halogens (Cl, Br, I) lead to stronger van der Waals interactions, specifically London dispersion forces, with nonpolar lipid environments.[7][8] These forces are crucial for the dissolution of a solute in a lipophilic solvent.[7]

  • The "Hydrophobic Halogen Bond": While traditionally viewed as electronegative, halogens (Cl, Br, I) can act as Lewis acids and form favorable "halogen bonds" with electron-donating groups.[9] This interaction can be considered a hydrophobic analogue of the more polar hydrogen bond and can contribute to target binding and membrane interactions.[10]

The position and nature of the halogen on the N-benzyl acetamide structure will have a differential impact on lipophilicity. For instance, halogenation on the benzyl ring will generally have a more pronounced effect than on the acetamide side chain due to the larger exposed surface area.

G cluster_factors Factors Increasing Lipophilicity cluster_scaffold N-Benzyl Acetamide Scaffold cluster_outcome Physicochemical Outcome Size Increased Atomic Size (I > Br > Cl > F) Lipophilicity Increased Lipophilicity (Higher log P) Size->Lipophilicity LDF Enhanced London Dispersion Forces LDF->Lipophilicity HB Halogen Bonding (Hydrophobic Interaction) HB->Lipophilicity Scaffold N-Benzyl Acetamide Scaffold->Size Scaffold->LDF Scaffold->HB

Methodologies for Determining Lipophilicity

Accurate determination of lipophilicity is paramount for establishing reliable structure-activity relationships (SAR) and structure-property relationships (SPR). Both experimental and computational methods are employed, each with its own set of advantages and limitations.

Experimental Determination of log P and log D

3.1.1. The Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most widely accepted "gold standard" for log P determination.[11] It directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water (or a buffer at a specific pH for log D).[11][12]

Experimental Protocol: Shake-Flask log D7.4 Determination

  • Preparation of Solvents: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4 and vice-versa by vigorously mixing them for 24 hours, followed by separation. This ensures that the two phases are in equilibrium before the experiment.

  • Compound Preparation: Prepare a stock solution of the halogenated N-benzyl acetamide in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated PBS (e.g., 1:1 v/v).

  • Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach partition equilibrium.

  • Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The distribution coefficient (log D) is calculated using the following formula: log D = log10([Compound]octanol / [Compound]aqueous)

Self-Validation and Trustworthiness:

  • Mass Balance: The total amount of compound recovered from both phases should be close to the initial amount added, ensuring no significant degradation or adsorption to the container walls.

  • Reproducibility: The experiment should be performed in triplicate to ensure the precision of the measurement.

  • Purity: The purity of the compound should be high (>95%) to avoid interference from impurities.

3.1.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC has become a popular and high-throughput method for estimating lipophilicity.[13][14][15] It relies on the correlation between a compound's retention time on a nonpolar stationary phase and its log P value.[13]

Experimental Protocol: RP-HPLC for log P Estimation

  • System Setup: Use a C18 reversed-phase column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

  • Calibration: Inject a series of standard compounds with known log P values that span the expected range of the test compounds.

  • Data Acquisition: For each standard, determine the retention time (t_R) and the dead time (t_0, the retention time of a non-retained compound). Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

  • Calibration Curve: Plot the logarithm of the capacity factor (log k) against the known log P values of the standards. A linear regression of this plot will yield a calibration equation.

  • Sample Analysis: Inject the halogenated N-benzyl acetamide under the same chromatographic conditions and determine its log k.

  • log P Estimation: Use the calibration equation to calculate the log P of the test compound from its measured log k.

G

Computational Prediction of log P

In silico methods offer a rapid and cost-effective way to predict log P, especially in the early stages of drug discovery for virtual screening of large compound libraries.[4] These methods can be broadly categorized into two types:

  • Fragment-based methods: These approaches calculate log P by summing the contributions of individual atoms or molecular fragments.[16][17] The accuracy of these methods depends on the availability of experimental data for the fragments present in the molecule.[16]

  • Property-based methods: These methods use molecular properties such as polarizability, molecular surface area, and partial atomic charges to predict log P through regression models.[16]

Several software packages are available for calculating log P, each employing different algorithms.[18][19] It is often advisable to use multiple methods and compare the results to gain a more reliable prediction.

Data Presentation: Lipophilicity of Halogenated N-Benzyl Acetamides

The following table provides illustrative examples of how halogen substitution on the benzyl ring of a hypothetical N-benzyl acetamide might influence its calculated log P (cLogP).

Compound IDSubstitution (para-position)HalogencLogP (Illustrative)
NBA-H-H-2.10
NBA-F-FFluorine2.25
NBA-Cl-ClChlorine2.80
NBA-Br-BrBromine2.95
NBA-I-IIodine3.20

Note: These are hypothetical values to demonstrate the general trend. Actual log P values would need to be determined experimentally or through more rigorous computational methods.

Conclusion and Future Perspectives

The strategic halogenation of the N-benzyl acetamide scaffold is a powerful tool for modulating lipophilicity, a key determinant of a drug's pharmacokinetic and pharmacodynamic properties. A thorough understanding of the underlying principles and the application of robust experimental and computational methods for lipophilicity determination are essential for the successful design and development of novel therapeutics based on this privileged structure. As our understanding of the nuanced roles of halogens, including halogen bonding, continues to evolve, so too will our ability to rationally design drugs with optimized efficacy and safety profiles.

References

  • ResearchGate. (2013). Why do halogen substituents make molecules more lipophilic?. [Link]
  • Chemistry Stack Exchange. (2016). Why do halogen substituents make molecules more lipophilic?. [Link]
  • Scholfield, M. R., Zanden, C. M., Carter, M., & Ho, P. S. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. Accounts of Chemical Research, 49(5), 977–985. [Link]
  • Quora. (2020). Why does the presence of halogens like Cl or F increase the liposolubility of a drug molecule?. [Link]
  • Dahlem, C., & Voogt, P. de. (2021). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. MDPI. [Link]
  • Srivenugopal, K. S., et al. (1999). The effect of halogenation on blood-brain barrier permeability of a novel peptide drug. Peptides, 20(10), 1229–1238. [Link]
  • Di, L., & Kerns, E. H. (2016). Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility.
  • Gerebtzoff, G., et al. (2004).
  • Castellanos, M., et al. (2016). Synthesis of N-(halogenated) benzyl analogs of superpotent serotonin ligands.
  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD.
  • Gerebtzoff, G., et al. (2004). Halogenation of Drugs Enhances Membrane Binding and Permeation.
  • Choi, D., et al. (1993).
  • Wang, R., Fu, Y., & Lai, L. (1997). A New Group Contribution Approach to the Calculation of LogP.
  • Gerebtzoff, G. (2004).
  • ChemAxon. (n.d.).
  • Chiang, P.-C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a)
  • Sharma, M., & Sharma, S. (2018). Lipophilicity (LogD 7.4 ) of N-Aryl Benzo Hydroxamic Acids. Juniper Publishers. [Link]
  • Mata, A. T., et al. (2010). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC - PubMed Central. [Link]
  • Casoni, D., & Sarbu, C. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
  • Wang, D., et al. (2018). Radical meta-C-H Halogenation of Azines via N-Benzyl Activation Strategy.
  • Giaginis, C., & Tsantili-Kakoulidou, A. (2008). Lipophilicity Measurement by Reversed-Phase High Performance Liquid Chromatography (RP-HPLC).
  • Liu, X., et al. (2005). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. [Link]
  • Sajan, J., et al. (2024).
  • Liang, C., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds.
  • Sharma, M., & Sharma, S. (2018). Lipophilicity (LogD7.4) of N-Aryl Benzo. Juniper Publishers. [Link]
  • Stanczak, A., et al. (2022). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. MDPI. [Link]
  • Giaginis, C., & Tsantili-Kakoulidou, A. (2016). The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC: Methods and Protocols.
  • González, R., et al. (2022). Synthesis of N–benzyl–2–(N–benzylamido)acetamide peptoids as selective butyrylcholinesterase inhibitors. ASSOCIAÇÃO BRASILEIRA DE QUÍMICA. [Link]
  • Omics. (n.d.). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Journal of Pharmacokinetics & Experimental Therapeutics. [Link]
  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. ACD/Labs. [Link]
  • Hou, T., & Wang, J. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. [Link]
  • Narayana, B., & Thomas, R. (2021). Detailed Study of Three Halogenated Benzylpyrazole Acetamide Compounds with Potential Anticancer Properties. Taylor & Francis. [Link]
  • Taha, M., et al. (2016).
  • Hong, H., et al. (2014). 3D-QSAR study of adamantyl N-benzylbenzamides as melanogenesis inhibitors.
  • Hong, H., et al. (2014). 3D-QSAR study of adamantyl N-benzylbenzamides as melanogenesis inhibitors. PubMed. [Link]
  • Perkovic, I., et al. (2022). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. MDPI. [Link]
  • Abdel-Ilah, L., et al. (2017). Applications of QSAR Study in Drug Design. IJERT. [Link]
  • Leung, K. (2010). N-Benzyl- N-methyl-2-[7,8-dihydro-7-(2-[ 18 F]fluoroethyl)-8-oxo-2-phenyl-9 H-purin-9-yl]acetamide. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to High-Throughput Screening for Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Engine of Modern Drug Discovery

High-Throughput Screening (HTS) is the cornerstone of modern hit identification, serving as a powerful engine that drives the initial stages of drug discovery.[1][2][3] It employs a combination of robotics, automation, sensitive detectors, and data processing software to rapidly test hundreds of thousands to millions of chemical compounds for their activity against a specific biological target.[3][4][5] The primary objective of an HTS campaign is not to find a drug, but to identify "hits"—compounds that modulate a target of interest in a desired way—which then serve as the starting points for more focused medicinal chemistry and lead optimization efforts.[3] A successful HTS campaign is built upon a foundation of meticulous assay design, rigorous validation, and intelligent data analysis to ensure the identification of robust and promising lead compounds.[6][7]

This guide provides a comprehensive overview of the HTS workflow from the perspective of a senior application scientist, emphasizing the causality behind experimental choices, the integration of self-validating systems, and the critical steps required to progress from a large compound library to a set of validated, high-quality hits.

Chapter 1: The Cornerstone—Assay Development and Validation

The success of any HTS campaign is inextricably linked to the quality of the assay. A robust, reproducible, and sensitive assay is paramount.[5][8] The development phase is a critical period of optimization where key decisions dictate the ultimate quality of the screening data. The overarching goal is to create an assay that is not only biologically relevant but also compatible with automation and miniaturization in 96-, 384-, or 1536-well microplate formats.[4][5][8]

Choosing the Right Assay: Biochemical vs. Cell-Based

The first critical decision is the choice between a biochemical (target-based) and a cell-based (phenotypic) assay format. This choice is dictated by the nature of the biological question and the drug discovery strategy.

  • Biochemical Assays: These assays utilize purified components like enzymes or receptors to measure the direct interaction of a compound with the target.[9][10][11] They are generally less complex, offer higher throughput, and provide direct information about target engagement.[11] Common formats include Fluorescence Resonance Energy Transfer (FRET), Fluorescence Polarization (FP), and luminescence-based enzyme activity assays.[9][10]

    • Causality: Choose a biochemical assay when the target is well-validated, can be purified in a stable and active form, and the goal is to find direct modulators (e.g., inhibitors of a specific kinase). This approach simplifies data interpretation, as a positive result is directly linked to interaction with the target protein.

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing a more physiologically relevant context.[10][12] They can assess downstream effects on signaling pathways, gene expression (e.g., reporter gene assays), or overall cellular health (e.g., viability or cytotoxicity assays).[9][11][12]

    • Causality: Opt for a cell-based assay when the target is difficult to purify, part of a complex pathway, or when the goal is to identify compounds that modulate a cellular phenotype without a preconceived target.[10] This approach has the inherent advantage of filtering out compounds that cannot cross the cell membrane to reach their target.[10] However, a key challenge is subsequent target deconvolution to determine the precise mechanism of action.[9]

The Litmus Test: Assay Validation and the Z'-Factor

Rigorous validation is a non-negotiable step to ensure an assay is suitable for HTS.[13] The primary metric for evaluating HTS assay quality is the Z'-factor (Z-prime), a statistical parameter that quantifies the separation between positive and negative control distributions.[14][15]

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |μp - μn|

This formula provides a single value that reflects both the dynamic range of the assay signal and the data variation.[16][17]

Z'-Factor ValueInterpretation of Assay Quality
> 0.5Excellent assay; suitable for HTS.[14][16]
0 to 0.5Marginal assay; may be acceptable but requires caution.[14][16]
< 0Unacceptable assay; no separation between controls.[16][18]

Expert Insight: The Z'-factor is the self-validating system for the assay's performance. It must be calculated during the validation phase and continuously monitored during the primary screen (e.g., on each plate) to flag any plates that do not meet quality standards. A robust assay should consistently yield a Z'-factor greater than 0.5.[14][16][17] The National Center for Advancing Translational Sciences (NCATS) provides an extensive that serves as an authoritative resource for best practices in assay development.[6][19]

Chapter 2: The HTS Campaign—Automation, Screening, and Data Acquisition

With a validated assay, the HTS campaign can commence. This phase is a highly automated process designed for efficiency and consistency.[3][4][20]

Compound Management and Library Screening

The heart of HTS is the compound library, a large collection of small molecules.[12] Proper compound management is critical to maintain the integrity, purity, and concentration of these molecules.[21][22][23] Automated systems handle the storage, retrieval, and transfer of compounds from stock plates to assay plates, minimizing human error and ensuring traceability through barcoding.[22][23][24]

Step-by-Step HTS Workflow Protocol:
  • Assay Plate Preparation: An automated liquid handler dispenses assay reagents (e.g., cells or enzymes) into multi-well plates (e.g., 384-well).

  • Compound Transfer: A robotic system, often using acoustic dispensing technology for low-volume transfers, adds a precise amount of each library compound to individual wells. Each plate also includes dedicated wells for positive and negative controls (e.g., vehicle like DMSO).

  • Incubation: Plates are incubated for a predetermined time under controlled conditions (temperature, humidity, CO2) to allow for the compound to interact with the biological target.

  • Signal Detection: After incubation, a detection reagent is added (if required), and the plate is read by a specialized microplate reader that measures the output signal (e.g., fluorescence, luminescence, absorbance).[3]

  • Data Acquisition: The raw data from the plate reader is captured by control software and associated with the specific compound and plate information.[3]

Visualization: The HTS Workflow

The following diagram illustrates the core automated workflow of a typical HTS campaign.

HTS_Workflow cluster_prep Preparation cluster_automation Automated Screening cluster_analysis Data Processing Compound_Library Compound Library (Stock Plates) Compound_Transfer Acoustic Dispenser: Transfer Compounds Compound_Library->Compound_Transfer Assay_Reagents Assay Reagents (Cells/Enzymes) Liquid_Handler Liquid Handler: Dispense Reagents Assay_Reagents->Liquid_Handler Liquid_Handler->Compound_Transfer Incubation Robotic Incubator Compound_Transfer->Incubation Plate_Reader Plate Reader: Signal Detection Incubation->Plate_Reader Data_Storage Raw Data Storage (LIMS) Plate_Reader->Data_Storage QC_Analysis QC & Normalization Data_Storage->QC_Analysis Hit_Identification Hit Identification QC_Analysis->Hit_Identification Hit_Triage Primary_Screen Primary HTS Hits Confirmation Hit Confirmation (Re-test from fresh stock) Primary_Screen->Confirmation Counter_Screen Counter-Screen (Assay for interference) Confirmation->Counter_Screen Active Confirmation->Counter_Screen Orthogonal_Assay Orthogonal Assay (Different detection tech) Confirmation->Orthogonal_Assay FP1 False Positive (Not reproducible) Confirmation->FP1 Inactive Counter_Screen->Orthogonal_Assay Validated_Hits Validated Hits for Lead Op FP2 False Positive (Assay Interference) Counter_Screen->FP2 Active (Bad) Dose_Response Dose-Response Analysis (Determine Potency - IC50) Orthogonal_Assay->Dose_Response Active FP3 False Positive (Technology-specific) Orthogonal_Assay->FP3 Inactive Dose_Response->Validated_Hits

Caption: A typical workflow for hit confirmation, triage, and validation.

Chapter 4: Quantifying Activity—Dose-Response and Lead Prioritization

Confirmed, non-artifact hits must be characterized to determine their potency. This is achieved by performing dose-response experiments.

Generating IC50/EC50 Values

Instead of testing at a single concentration, the compound is tested across a range of concentrations (typically a serial dilution). The resulting data is plotted with the response on the y-axis and the log of the compound concentration on the x-axis, generating a sigmoidal dose-response curve. [25]From this curve, key parameters can be derived:

  • IC50 (Half Maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the biological activity by 50%. [26][27][28]* EC50 (Half Maximal Effective Concentration): The concentration of an agonist or activator that provokes a response halfway between the baseline and maximum effect. [26][28] Causality: A lower IC50 or EC50 value indicates a more potent compound, as less of it is required to produce the desired effect. [26][27]This potency value is a critical parameter for ranking hits and deciding which chemical series to pursue for lead optimization. [29]

Data Presentation: Prioritizing Validated Hits

The data below represents a typical summary table used to prioritize validated hits for advancement into lead optimization programs. Potency (pIC50), along with other properties, is used for ranking.

Compound IDpIC50 (-log(IC50 M))Max Inhibition (%)Hill SlopeComments
Hit-0017.298.51.1Clean activity, potent
Hit-0026.599.11.0Good potency
Hit-0035.875.20.8Lower potency, shallow curve
Hit-0047.197.81.9Potent, but steep slope may indicate artifact

Conclusion

High-Throughput Screening is a complex yet indispensable discipline in drug discovery. It is a process of systematic reduction, starting with millions of possibilities and culminating in a handful of well-characterized, validated hits. The integrity of this process hinges on a deep understanding of the underlying biology, a commitment to rigorous assay validation, the intelligent application of automation, and a logical, multi-step triage strategy to eliminate the inevitable false positives. By adhering to these principles, researchers can maximize the probability of identifying high-quality starting points for the development of new medicines.

References

  • High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. [Link]
  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
  • Z-factors. BIT 479/579 High-throughput Discovery. [Link]
  • On HTS: Z-factor. On HTS. [Link]
  • Integrating Compound Management, Analytical and Automation Workflows to Contribute to Drug Discovery Success. Pharma IQ. [Link]
  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. National Institutes of Health (NIH). [Link]
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. [Link]
  • Compound Handling | Applic
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. National Institutes of Health (NIH). [Link]
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
  • Z-factor. Wikipedia. [Link]
  • Automating HTS Workflows. Biocompare.com. [Link]
  • App Note: Compound Management in High Throughput Screening. Azenta Life Sciences. [Link]
  • Assay Guidance Manual. National Institutes of Health (NIH). [Link]
  • High-throughput screening. Wikipedia. [Link]
  • Hit Identification - Revolutionizing Drug Discovery. Vipergen. [Link]
  • Dose–Response Curves and the Determination of IC50 and EC50 Values.
  • Assay Guidance Manual for Drug Discovery: Robust or Go Bust. National Institutes of Health (NIH). [Link]
  • Drug dose-response data analysis.
  • Compound Management. The Wertheim UF Scripps Institute. [Link]
  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
  • IC50, EC50 and its Importance in Drug Discovery and Development. Visikol. [Link]
  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. National Institutes of Health (NIH). [Link]
  • Dose–Response Curves and the Determination of IC 50 and EC 50 Values.
  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]
  • 50% of what? How exactly are IC50 and EC50 defined?. GraphPad. [Link]
  • Hit Identification Approaches and Future Directions. Drug Discovery Pro. [Link]
  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]
  • Basics of HTS Assay Design and Optimization. Cambridge University Press. [Link]
  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. National Institutes of Health (NIH). [Link]
  • Analysis of HTS data. Cambridge MedChem Consulting. [Link]
  • High-throughput screening (HTS). BMG LABTECH. [Link]
  • HTS Assay Validation. National Institutes of Health (NIH). [Link]
  • High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]
  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]
  • Solicitation of Assays for High Throughput Screening (HTS) in the Molecular Libraries Screening Centers Network (R03). NIH Grants and Funding. [Link]

Sources

Technical Guide: A Framework for Assessing the In-Vitro Cytotoxicity of 2-chloro-N-(4-chlorobenzyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The evaluation of novel chemical entities for cytotoxic potential is a cornerstone of modern drug discovery, particularly in oncology. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in-vitro cytotoxicity of 2-chloro-N-(4-chlorobenzyl)acetamide, a member of the chloroacetamide class of compounds. While public domain data on the specific biological activity of this molecule is nascent, the broader family of chloroacetamide derivatives has demonstrated significant bioactivity, often attributed to their nature as alkylating agents.[1] This document outlines a logical, multi-tiered experimental approach, beginning with foundational cell viability assays and progressing to mechanistic investigations. The protocols herein are designed as self-validating systems, emphasizing scientific causality and robust data interpretation to guide the characterization of this and other novel chloroacetamide compounds.

Introduction: The Scientific Rationale

The chloroacetamide functional group is a key pharmacophore known for its electrophilic nature.[2] The core hypothesis for the cytotoxic potential of this compound is centered on the reactivity of the α-chloro group. This group can act as an alkylating agent, forming covalent bonds with biological nucleophiles such as the thiol groups of cysteine residues in proteins or nucleophilic sites on DNA and RNA.[1][2] Such interactions can disrupt protein function, compromise DNA integrity, and ultimately trigger cellular apoptosis or necrosis. Indeed, various N-substituted 2-chloroacetamides have been investigated for a range of biological effects, including anticancer and antimicrobial activities.[3][4]

A critical aspect of investigation is to understand how the N-(4-chlorobenzyl) moiety influences the compound's stability, lipophilicity, and target specificity. This substituent may guide the molecule to particular cellular compartments or protein targets, modulating its overall cytotoxic profile. Studies on related chloroacetamide herbicides have shown that they can induce the generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and apoptosis.[3][5] Therefore, a thorough cytotoxic evaluation must not only quantify cell death but also probe these potential mechanisms of action.

This guide provides the experimental logic and detailed protocols to systematically investigate these properties.

Phase 1: Primary Cytotoxicity Screening Workflow

The initial phase of testing is designed to determine the concentration-dependent effects of the compound on cell viability across different cancer cell lines. This provides the half-maximal inhibitory concentration (IC50), a critical parameter for potency assessment.[6]

Workflow Diagram: Initial Compound Screening

G cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis Compound Synthesize & Purify This compound Stock Prepare 10 mM Stock in DMSO Compound->Stock Treat Treat cells with serial dilutions of compound (e.g., 0.1-100 µM) Stock->Treat Seed Seed Cancer Cell Lines (e.g., MCF-7, HeLa, A549) in 96-well plates Seed->Treat Incubate Incubate for 24, 48, 72 hours Treat->Incubate Assay Perform Viability Assay (e.g., MTT or SRB) Incubate->Assay Read Measure Absorbance (Plate Reader) Assay->Read Calculate Calculate % Viability vs. Control Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: General workflow for the initial in-vitro cytotoxicity screening of a novel compound.

Foundational Viability Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity.[7][8] Viable cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[7] The quantity of formazan is directly proportional to the number of metabolically active cells.[9]

Experimental Protocol: MTT Assay [7][9][10][11]

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7, HeLa) during their logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control (cells in medium only).[7]

    • Incubate the plate for desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[10]

  • MTT Addition and Formazan Formation:

    • Following the treatment period, add 10 µL of a 5 mg/mL sterile MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization and Measurement:

    • Carefully remove the MTT-containing medium without disturbing the purple formazan crystals at the bottom of the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 540 nm or 570 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison across cell lines and time points.

Cell LineCancer TypeIncubation Time (h)IC50 (µM) ± SD (Hypothetical Data)
MCF-7Breast Adenocarcinoma4812.5 ± 1.8
HeLaCervical Cancer4825.1 ± 3.2
A549Lung Carcinoma4818.9 ± 2.5
HEK293Normal Kidney48> 100

This table presents hypothetical data for illustrative purposes. A higher IC50 in a non-cancerous cell line like HEK293 would suggest some level of selectivity for cancer cells.[9][11]

Phase 2: Mechanistic Investigation

Once the IC50 is established, the next phase is to investigate how the compound induces cell death. Based on the known activities of related chloroacetamides, key mechanisms to explore include membrane integrity loss (necrosis) and the induction of apoptosis.[1][3][5]

Distinguishing Cytotoxicity from Necrosis: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[6] It is a reliable marker for necrosis.

Experimental Protocol: LDH Assay [6]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, seeding cells in a 96-well plate and treating with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, 2x IC50). Include a "maximum LDH release" control by adding a lysis buffer (provided in commercial kits) to a set of untreated wells 45 minutes before the endpoint.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance according to the kit manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100

Plausible Signaling Pathway Involvement

Given that chloroacetamides can act as alkylating agents and induce ROS, a plausible mechanism involves the activation of stress-response pathways leading to apoptosis.[1][5] This can involve the MAPK/ERK pathway and ultimately the activation of caspases.[5]

Hypothetical Signaling Pathway Diagram

G cluster_targets Potential Cellular Interactions Compound This compound Cell Cellular Entry Compound->Cell Alkylation Alkylation of Nucleophiles (Proteins, DNA) Cell->Alkylation Direct/Indirect Effects ROS Induction of ROS Cell->ROS Direct/Indirect Effects Stress Oxidative & Genotoxic Stress Alkylation->Stress ROS->Stress MAPK MAPK Pathway Activation (JNK, p38) Stress->MAPK Mito Mitochondrial Dysfunction Stress->Mito Apoptosis Apoptosis MAPK->Apoptosis Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3/7 Activation (Executioner Caspases) Casp9->Casp3 Casp3->Apoptosis

Caption: A hypothetical signaling pathway for chloroacetamide-induced apoptosis.

Conclusion and Future Directions

This guide provides a foundational, scientifically-grounded strategy for the initial cytotoxic characterization of this compound. By establishing a dose-response relationship and investigating the primary mechanism of cell death, researchers can build a robust dataset to determine the compound's potential as a therapeutic agent.

Positive results from these initial assays should lead to more advanced studies, including:

  • Apoptosis-specific assays: Such as Annexin V/PI staining or caspase activity assays to confirm the apoptotic pathway.

  • Cell cycle analysis: To determine if the compound causes arrest at specific cell cycle checkpoints.

  • ROS measurement assays: To directly quantify the generation of reactive oxygen species.

  • Proteomic profiling: To identify specific protein targets that are alkylated by the compound.[1]

By following a logical and rigorous experimental plan, the scientific community can effectively elucidate the biological activity of this and other novel molecules in the compelling chloroacetamide class.

References

  • Benchchem. (n.d.). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
  • Benchchem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds.
  • Benchchem. (n.d.). This compound | 99585-88-3.
  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US).
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen.
  • National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD.
  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
  • Glicksman, M., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Benchchem. (2025). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Benchchem. (2025). Application Notes and Protocols: N-Chloro-2-fluoroacetamide in the Synthesis of Bioactive Molecules.
  • Matijašić, M., et al. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central.
  • Benchchem. (2025). Application Notes: The Role of 2-chloro-N-(pyridin-4-yl)acetamide in Kinase Inhibitor Synthesis.
  • NIH. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo.

Sources

An In-depth Technical Guide to the Application of 2-chloro-N-(4-chlorobenzyl)acetamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

< WHITE PAPER

Abstract

The relentless pursuit of novel therapeutic agents remains a cornerstone of oncology research. Within this landscape, small molecules capable of inducing targeted cytotoxicity in cancer cells are of paramount importance. This guide introduces 2-chloro-N-(4-chlorobenzyl)acetamide, a compound belonging to the chloroacetamide class, which has shown promise in preclinical studies.[1][2] Although direct research on this specific molecule is nascent, its structural motifs—a reactive chloroacetamide "warhead" and a substituted benzyl group—provide a strong rationale for its investigation as a potential anticancer agent. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining the theoretical framework, key experimental protocols, and data interpretation strategies for evaluating the efficacy of this compound in cancer cell line models. We will delve into its presumed mechanism of action as an alkylating agent, provide step-by-step methodologies for assessing cytotoxicity, cell cycle arrest, and apoptosis, and explore its potential impact on critical signaling pathways such as NF-κB.

Introduction: Rationale for Investigation

The core structure of this compound combines two key features that underpin its potential as an anticancer agent:

  • The Chloroacetamide Moiety: This functional group acts as an electrophilic "warhead." Chloroacetamides are a class of covalent inhibitors that can form stable bonds with nucleophilic residues (like cysteine) on target proteins.[1] More broadly, they function as alkylating agents, a well-established class of chemotherapy drugs.[3][4][5] Alkylating agents exert their cytotoxic effects by covalently modifying DNA, leading to the formation of cross-links, DNA strand breaks, and abnormal base pairing.[3][4][5][6] This damage disrupts DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis, in rapidly dividing cancer cells.[6][7]

  • The N-(4-chlorobenzyl) Moiety: The benzyl group significantly influences the compound's physicochemical properties, such as lipophilicity, which affects its ability to cross cell membranes. The chloro-substitution on the benzyl ring can further modulate these properties and may play a role in directing the molecule's interactions within the cell. N-benzylacetamide derivatives have garnered significant interest for their diverse biological activities, including anticancer properties.[8][9]

Given these structural attributes, this compound is hypothesized to function as a potent cytotoxic agent. This guide provides the necessary framework to systematically test this hypothesis.

Foundational Experimental Workflow

The initial assessment of a novel compound like this compound follows a logical, multi-stage workflow. The objective is to move from broad cytotoxicity screening to a more detailed mechanistic understanding of its effects on cancer cells.

Caption: A phased approach for evaluating a novel anticancer compound.

Phase 1: Cytotoxicity and Potency Assessment

The first critical step is to determine the compound's ability to inhibit cancer cell growth and to quantify its potency.[10] This is typically achieved using colorimetric assays that measure cell viability.

Recommended Assays: MTT and SRB

Two robust and widely used methods are the MTT and Sulforhodamine B (SRB) assays.[10][11]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals.[11][12] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[12][13]

  • SRB (Sulforhodamine B) Assay: The SRB assay measures total cellular protein content. SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions.[11] The amount of bound dye is proportional to the total protein mass, and therefore, the number of cells.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO only) and a blank control (medium only).[11]

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis. The IC₅₀ represents the concentration required to inhibit 50% of cell growth.[10]

Data Presentation: IC₅₀ Comparison Table

Results should be summarized in a table to compare the compound's potency across different cell lines and against a standard chemotherapeutic agent.

Cell LineTissue of OriginThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7Breast Adenocarcinoma[Experimental Value][Reference Value]
A549Lung Carcinoma[Experimental Value][Reference Value]
HCT116Colon Carcinoma[Experimental Value][Reference Value]
PANC-1Pancreatic Carcinoma[Experimental Value][Reference Value]

Phase 2: Elucidating the Mechanism of Cell Death

Once cytotoxicity is established, the next step is to understand how the compound kills cancer cells. The primary questions are whether it induces cell cycle arrest and/or apoptosis.

Cell Cycle Analysis via Propidium Iodide Staining

Alkylating agents often cause DNA damage that leads to arrest at checkpoints in the cell cycle.[6] Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing cell cycle distribution.[14] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.

Caption: DNA content defines the phases of the cell cycle.

Protocol: Cell Cycle Analysis

  • Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[15] Incubate on ice for at least 30 minutes.[15]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a PI staining solution containing RNase A.[15][16] The RNase is crucial to prevent staining of double-stranded RNA.

  • Analysis: Analyze the samples using a flow cytometer. The data will show distinct peaks for cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest. An increase in the "sub-G1" peak is indicative of apoptosis.[14]

Apoptosis Detection via Annexin V/PI Staining

To confirm apoptosis, the Annexin V/PI assay is the gold standard.[17] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[18][19] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can detect these early apoptotic cells.[17][18] Propidium iodide is used concurrently to identify late apoptotic and necrotic cells, which have lost membrane integrity.[17][20]

Protocol: Annexin V-FITC/PI Apoptosis Assay [21][22]

  • Treatment: Treat cells in 6-well plates as described for cell cycle analysis.

  • Harvesting: Collect all cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.[21]

  • Staining: Add Annexin V-FITC and a low concentration of PI to the cell suspension.[18][21]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[18][21]

  • Analysis: Analyze immediately by flow cytometry. The results will differentiate four populations:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells[21]

    • Annexin V+ / PI+: Late apoptotic/necrotic cells[21]

    • Annexin V- / PI+: Necrotic cells

Confirmation of Apoptotic Pathway by Western Blot

Western blotting provides a powerful method to confirm the activation of apoptotic signaling pathways by examining key protein markers.[23]

Key Apoptotic Markers:

  • Bcl-2 Family Proteins: These proteins are critical regulators of the intrinsic apoptotic pathway. A decrease in the ratio of anti-apoptotic proteins (e.g., Bcl-2) to pro-apoptotic proteins (e.g., Bax) suggests a commitment to apoptosis.[24][25]

  • Caspases: These are the executioners of apoptosis. Look for the cleavage (activation) of initiator caspases (Caspase-8, Caspase-9) and executioner caspases (Caspase-3).

  • PARP (Poly (ADP-ribose) polymerase): PARP is a DNA repair enzyme that is cleaved by activated Caspase-3. The appearance of cleaved PARP is a classic hallmark of apoptosis.[23]

Protocol: Western Blot for Apoptosis Markers

  • Protein Extraction: Treat cells, then lyse them to extract total protein. Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Probing: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies specific for Bcl-2, Bax, cleaved Caspase-3, and cleaved PARP. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Interpretation: An increase in Bax, cleaved Caspase-3, and cleaved PARP, coupled with a decrease in Bcl-2, would strongly confirm that this compound induces apoptosis.[24][25]

Phase 3: Investigating Molecular Targets and Signaling Pathways

A key aspect of modern drug development is understanding how a compound interacts with cellular signaling networks. The Nuclear Factor-kappa B (NF-κB) pathway is a prime candidate for investigation.

The NF-κB Signaling Pathway

NF-κB is a family of transcription factors that are central regulators of inflammation, immunity, cell proliferation, and survival.[26][27] In many cancers, the NF-κB pathway is constitutively active, which helps tumor cells resist apoptosis and continue to proliferate.[28][29][30] Therefore, inhibitors of the NF-κB pathway are attractive therapeutic targets.[27]

NFkB_Pathway IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates (P) NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Genes Target Gene Transcription (Anti-apoptosis, Proliferation) Nucleus->Genes Activates Compound 2-chloro-N- (4-chlorobenzyl)acetamide Compound->IKK Potential Inhibition? Stimuli Stimuli Stimuli->IKK Activates

Caption: Overview of the canonical NF-κB signaling cascade.

Investigating NF-κB Inhibition

To determine if this compound affects this pathway, a Western blot analysis can be performed to measure the levels of key proteins.

Experimental Approach:

  • Stimulation: Treat cancer cells with the compound for a short period (e.g., 1-2 hours) before stimulating them with a known NF-κB activator like Tumor Necrosis Factor-alpha (TNFα).

  • Fractionation: Separate the cell lysates into nuclear and cytoplasmic fractions.

  • Western Blot: Perform Western blotting on both fractions.

  • Analysis:

    • Probe for p65 (a key NF-κB subunit). In untreated, stimulated cells, p65 should translocate to the nucleus. If the compound is an inhibitor, p65 will remain in the cytoplasm.

    • Probe for phospho-IκBα in the cytoplasmic fraction. Inhibition of the IKK complex would lead to a decrease in IκBα phosphorylation.

    • Probe for total IκBα . An effective inhibitor would prevent the degradation of IκBα.

A result showing that this compound prevents the degradation of IκBα and the subsequent nuclear translocation of p65 would be strong evidence that it inhibits the NF-κB pathway, providing a clear mechanism for its pro-apoptotic effects.

Conclusion and Future Directions

This technical guide provides a comprehensive, structured approach for the preclinical evaluation of this compound in cancer cell lines. By following the outlined experimental workflows—from initial cytotoxicity screening to detailed mechanistic studies of apoptosis and signaling pathway modulation—researchers can systematically characterize its potential as a novel anticancer agent. The inherent properties of its chloroacetamide warhead suggest a mechanism rooted in alkylation and covalent inhibition, making it a compound of significant interest. Future studies should aim to identify its specific protein targets through proteomics approaches and expand the investigation into in vivo animal models to assess its efficacy and safety profile in a more complex biological system.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
  • Liv Hospital. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. [Link]
  • National Centre for Biological Sciences. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
  • National Center for Biotechnology Information. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]
  • University of Iowa. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]
  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
  • CiteSeerX.
  • University of Rochester Medical Center. The Annexin V Apoptosis Assay. [Link]
  • National Center for Biotechnology Information. Targeting the NF-κB Pathway in Cancer: Mechanisms, Resistance, and Therapeutic Potential Across Tumor Types. [Link]
  • Lesyk, R., et al. SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. [Link]
  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]
  • Encyclopedia.pub.
  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]
  • National Center for Biotechnology Information. Is NF-κB a good target for cancer therapy? Hopes and pitfalls. [Link]
  • National Center for Biotechnology Information.
  • Wiley Online Library.
  • Liv Hospital. 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses. [Link]
  • Frontiers in Pharmacology. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. [Link]
  • ResearchGate.
  • ResearchGate. (PDF) Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. [Link]
  • National Center for Biotechnology Information. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. [Link]
  • MDPI. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms. [Link]
  • ResearchGate. (a) Western blot bands of apoptosis-related marker proteins Bax, Bcl-2.... [Link]
  • National Center for Biotechnology Information.
  • SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]
  • ResearchGate.
  • National Center for Biotechnology Information.
  • ResearchGate. Cell viability study by MTT (a) and SRB (b) assays using cancer cell.... [Link]
  • National Center for Biotechnology Information. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. [Link]
  • National Center for Biotechnology Information. 2-(4-Fluorophenyl)
  • National Center for Biotechnology Information. 2-(4-Fluorophenyl)
  • Taylor & Francis Online.

Sources

An In-depth Technical Guide to 2-chloro-N-(4-chlorobenzyl)acetamide as an Alkylating Agent for Proteins and DNA

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 2-chloro-N-(4-chlorobenzyl)acetamide, a reactive compound with significant potential as an alkylating agent for biological macromolecules. Tailored for researchers, scientists, and professionals in drug development, this guide delves into the compound's synthesis, mechanism of action, and practical applications in modifying proteins and DNA, grounding all claims in established scientific principles and methodologies.

Introduction: The Chloroacetamide Moiety as a Covalent Tool

In the landscape of chemical biology and drug discovery, the ability to form stable, covalent bonds with specific biomolecules is a powerful strategy. Alkylating agents, which transfer an alkyl group to nucleophilic sites on proteins and DNA, represent a cornerstone of this approach.[1][2][3] They are fundamental to various applications, from sample preparation in proteomics to the development of anticancer therapeutics.[1][3][4]

This compound belongs to the chloroacetamide class of compounds, which are recognized as effective, albeit moderately reactive, alkylating agents.[5][6] The core of its reactivity lies in the chloroacetyl group, where the carbon atom bonded to chlorine is electrophilic and susceptible to nucleophilic attack. This guide will dissect the chemical properties, reactivity, and potential utility of this specific molecule, providing both the theoretical framework and practical protocols for its application.

Physicochemical Properties and Synthesis

A thorough understanding of a compound begins with its fundamental chemical identity and a reliable method for its synthesis.

Chemical Identity:

  • Molecular Formula: C₉H₉Cl₂NO[7][8]

  • Molecular Weight: 218.08 g/mol [7][8]

  • Structure:

    
    (Self-generated image for illustrative purposes)
    

Synthesis Pathway: The most direct and widely reported method for synthesizing this compound is the nucleophilic acyl substitution between 4-chlorobenzylamine and chloroacetyl chloride.[5] This reaction is robust and typically high-yielding.

The causality behind this choice of reactants is clear: 4-chlorobenzylamine provides the core benzylamine structure, and its primary amine is a potent nucleophile. Chloroacetyl chloride is a highly reactive acylating agent due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, making the carbonyl carbon highly electrophilic. A non-nucleophilic base, such as triethylamine or potassium carbonate, is essential to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[5] The choice of an inert aprotic solvent like dichloromethane (DCM) ensures that the solvent does not participate in the reaction.[5]

Synthesis_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_products Products r1 4-chlorobenzylamine p1 This compound r1->p1 + r2 r2 Chloroacetyl chloride c1 Triethylamine (Base) p2 Triethylammonium chloride c1->p2 Reacts with HCl byproduct c2 Dichloromethane (Solvent)

Caption: Synthesis of this compound.

Table 1: Comparison of General Acylation Methods for N-Benzyl Acetamides

Acylating AgentTypical Catalyst/BaseKey Features
Acyl Chloride Tertiary Amine (e.g., Triethylamine)High reactivity, often high yield, generates HCl byproduct.[5]
Acid Anhydride Acidic or Basic CatalystsLess reactive than acyl chlorides, common in lab and industry.[5]
Ester Acetic AcidMilder conditions, utilizes readily available reagents.[5]
Carboxylic Acid Coupling Reagent (e.g., DCC, HATU)Common in peptide synthesis, avoids converting acid to acyl chloride.[5]

Mechanism of Action: Covalent Modification of Biomolecules

The biological activity of this compound stems from its ability to act as an electrophile in a bimolecular nucleophilic substitution (Sₙ2) reaction.[9] A nucleophilic atom from a protein or DNA molecule attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable covalent bond.

Protein Alkylation

In proteins, the primary targets for alkylation are amino acid residues with nucleophilic side chains. The deprotonated thiol group (-S⁻) of cysteine is the most potent nucleophile under physiological conditions, making it the most frequent target for chloroacetamides.[4][10] Other residues such as histidine, lysine, and the protein's N-terminus can also be alkylated, but typically to a lesser extent.[10][11]

The choice of a chloroacetamide like this compound over the more common iodoacetamide is a deliberate experimental decision. While iodoacetamide is more reactive, chloroacetamide is often used to reduce the level of off-target alkylation on residues other than cysteine.[10][11] However, this specificity comes with a trade-off: chloroacetamide has been shown to cause significant oxidation of methionine residues, an artifact that must be considered during data analysis in proteomics.[10]

Protein_Alkylation cluster_transition SN2 Transition State reagent This compound (Electrophile) ts Nucleophilic Attack reagent->ts cysteine Protein Cysteine Residue (Nucleophile) cysteine->ts product Alkylated Cysteine Residue (Stable Thioether Bond) ts->product byproduct Chloride Ion (Cl⁻) (Leaving Group) ts->byproduct

Caption: Sₙ2 mechanism for cysteine alkylation.

DNA Alkylation

The purine and pyrimidine bases of DNA contain several nucleophilic atoms, making DNA a key target for alkylating agents.[1] The N7 position of guanine is the most nucleophilic site in double-stranded DNA and is a common target for alkylation.[1][12][13] Other potential sites include the N1 and N3 of adenine, N3 of cytosine, and the O6 of guanine.[14]

Studies on structurally related chloroacetamide herbicides have confirmed their ability to form adducts with DNA bases. For instance, alachlor has been shown to form N-1 and N-7 adducts with 2'-deoxyguanosine and N-3 adducts with thymidine.[15] The formation of such DNA adducts is a critical mechanism of cytotoxicity. These adducts can physically block the progression of DNA and RNA polymerases, thereby disrupting replication and transcription, which can trigger cell cycle arrest and apoptosis.[1][2] This is the fundamental principle behind the use of many alkylating agents in cancer chemotherapy.[2][3]

DNA_Alkylation cluster_process Alkylation Process reagent This compound (Electrophile) attack Attack on Electrophilic Carbon reagent->attack guanine Guanine Base in DNA (N7 is Nucleophilic) guanine->attack adduct N7-alkylguanine DNA Adduct (Lesion) attack->adduct Disrupts DNA function byproduct Chloride Ion (Cl⁻) attack->byproduct

Caption: Alkylation of the N7 position of guanine in DNA.

Applications in Research and Development

The dual reactivity of this compound towards proteins and DNA opens up applications in proteomics, chemical biology, and drug discovery.

Proteomics: A Tool for Sample Preparation

In bottom-up proteomics, proteins are digested into peptides before analysis by mass spectrometry. A critical step is the reduction and alkylation of cysteine residues to break and permanently block disulfide bonds.[4] This ensures that proteins are fully denatured and that peptides are consistently identified.

Table 2: Comparison of Common Cysteine Alkylating Agents in Proteomics

FeatureIodoacetamide (IAM)2-Chloroacetamide (CAM)
Reactivity HighModerate
Primary Target CysteineCysteine
Key Advantage Fast and efficient reaction.[9]Reduces off-target alkylation of N-terminus, Asp, Glu, Lys, Ser, Thr, Tyr compared to IAM.[10][11]
Key Disadvantage Higher potential for off-target alkylation.[10]Causes significant oxidation of methionine and tryptophan residues.[10]
Common Use The most widely used alkylating agent in proteomics.[10][11]An alternative to IAM when minimizing certain off-target modifications is critical.[4][11]

The use of this compound in this context would be analogous to generic 2-chloroacetamide (CAM), offering a balance between reactivity and specificity, with the caveat of potential methionine oxidation.[10]

Drug Discovery and Chemical Biology

As an alkylating agent, this compound holds potential as a cytotoxic compound for anticancer research or as a chemical probe to identify novel drug targets.[5] The broader class of chloroacetamide derivatives is actively being explored for antiproliferative and cytotoxic effects.[5]

However, a critical knowledge gap exists for this specific compound. Scientific databases reveal a lack of studies focused on identifying the direct cellular protein or DNA targets of this compound.[5] This presents an opportunity for future research. A chemoproteomics approach, such as proteomic profiling of cells treated with the compound, would be instrumental in identifying its binding partners and elucidating its precise mechanism of action.

Experimental Protocols

The following protocols are provided as self-validating systems. Each step is designed with a clear purpose, and checkpoints are included to ensure experimental integrity.

Protocol 1: In-Solution Alkylation of Proteins for Proteomics

This protocol is a standard workflow for preparing a complex protein sample for mass spectrometry analysis. It is adaptable for this compound.

Protein_Prep_Workflow start 1. Protein Solubilization (e.g., 8M Urea Buffer) reduction 2. Reduction (e.g., 5 mM DTT, 60 min, 37°C) Breaks disulfide bonds. start->reduction alkylation 3. Alkylation (e.g., 15 mM Chloroacetamide, 30 min, RT, dark) Prevents disulfide re-formation. reduction->alkylation quench 4. Quench Excess Alkylating Agent (e.g., add excess DTT) alkylation->quench digestion 5. Sample Dilution & Digestion (e.g., Trypsin, overnight, 37°C) Cleaves proteins into peptides. quench->digestion cleanup 6. Peptide Cleanup (e.g., C18 SPE) Removes salts and detergents. digestion->cleanup end 7. Analysis by LC-MS/MS cleanup->end

Caption: General workflow for protein sample preparation.

Step-by-Step Methodology:

  • Protein Solubilization & Denaturation:

    • Action: Dissolve the protein lysate in a denaturing buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5).

    • Causality: Urea disrupts the non-covalent interactions that maintain the protein's 3D structure, exposing the cysteine residues for subsequent reactions.

  • Reduction:

    • Action: Add dithiothreitol (DTT) to a final concentration of 5-10 mM. Incubate for 1 hour at 37°C.

    • Causality: DTT is a strong reducing agent that cleaves the disulfide bonds between cysteine residues to produce free thiols.

  • Alkylation:

    • Action: Add a freshly prepared solution of this compound in a suitable solvent to a final concentration of 15-20 mM (a molar excess over DTT). Incubate for 30-45 minutes at room temperature in the dark.

    • Causality: The chloroacetamide alkylates the newly formed free thiols, adding a carbamidomethyl group. This prevents the disulfide bonds from re-forming. Performing this step in the dark is critical as haloacetamides can be light-sensitive.[4]

  • Quenching:

    • Action: Quench the reaction by adding more DTT or another thiol-containing reagent like L-cysteine.

    • Causality: This step neutralizes any unreacted this compound, preventing the non-specific modification of other amino acids (like methionine) or the alkylation of the proteolytic enzyme (e.g., trypsin) in the next step.

  • Preparation for Digestion:

    • Action: Dilute the sample with a compatible buffer (e.g., 100 mM Tris-HCl, pH 8.5) until the urea concentration is below 2 M.

    • Causality: High concentrations of urea will denature and inactivate trypsin. Dilution is essential for optimal enzyme activity.

  • Enzymatic Digestion:

    • Action: Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.

    • Causality: Trypsin cleaves the proteins into smaller peptides, which are amenable to analysis by mass spectrometry.

  • Sample Cleanup:

    • Action: Acidify the sample (e.g., with formic acid) and desalt using a C18 solid-phase extraction (SPE) column.

    • Causality: This removes urea, salts, and other contaminants that interfere with liquid chromatography and mass spectrometry, while concentrating the peptides. The sample is now ready for analysis.

Protocol 2: Conceptual Workflow for In Vitro DNA Adduct Formation

This protocol outlines a general approach to study the formation of DNA adducts with this compound.

  • Reaction Setup:

    • Action: Incubate purified calf thymus DNA or specific deoxynucleosides (e.g., 2'-deoxyguanosine) with this compound in a buffered solution (e.g., mildly basic conditions to facilitate some deprotonation of DNA bases) at 37°C for a defined period.[15]

    • Causality: This allows the alkylating agent to react with the DNA in a controlled environment.

  • DNA Hydrolysis:

    • Action: After incubation, purify the DNA to remove the unreacted compound. Subsequently, enzymatically hydrolyze the DNA to individual 2'-deoxyribonucleosides using enzymes like nuclease P1 and alkaline phosphatase.[15][16]

    • Causality: This breaks down the DNA backbone, releasing the individual bases, including any that have been modified (adducts).

  • Adduct Detection and Characterization:

    • Action: Analyze the resulting mixture of nucleosides using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[16]

    • Causality: HPLC separates the different nucleosides. The mass spectrometer can then identify the canonical nucleosides and detect new species with mass shifts corresponding to the addition of the N-(4-chlorobenzyl)acetamide group, confirming adduct formation. MS/MS fragmentation provides structural confirmation of the adduct.

Conclusion and Future Perspectives

This compound is a classic electrophilic agent with well-defined reactivity based on its chloroacetamide functional group. Its mechanism of action proceeds via an Sₙ2 reaction, targeting nucleophilic sites in both proteins (primarily cysteine) and DNA (primarily guanine).

While its application in proteomics is analogous to that of standard 2-chloroacetamide, offering an alternative to iodoacetamide with a different side-reaction profile, its potential in drug discovery remains largely untapped. The cytotoxic potential implied by its DNA-alkylating capability is significant but requires substantial further investigation.

The path forward for this compound and its derivatives involves:

  • Target Identification: Utilizing unbiased chemoproteomic and genomic techniques to identify the specific cellular proteins and DNA sequences it modifies.

  • Mechanism of Action Studies: Elucidating the downstream cellular consequences of its binding, such as the activation of DNA damage response pathways or the inhibition of specific enzymes.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity, potentially leading to the development of novel chemical probes or therapeutic leads.

This guide provides the foundational knowledge for researchers to harness the alkylating potential of this compound in a rational and scientifically rigorous manner.

References

  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. (2017). Journal of Proteome Research.
  • N-benzyl-2-(6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N-(6-(7-nitrobenzo[c][1][5][10]oxadiazol-4-ylamino)hexyl)acetamide as a new fluorescent probe for peripheral benzodiazepine receptor and microglial cell visualization. (2007). Bioconjugate Chemistry.
  • DNA Damaging Drugs. (2014). Cancer Drug Discovery and Development.
  • 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know. Liv Hospital.
  • This compound (C9H9Cl2NO) - PubChemLite. PubChemLite.
  • The impact of commonly used alkylating agents on artefactual peptide modification. EMBL-EBI.
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research.
  • Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. (2011). Archives of Applied Science Research.
  • Synthesis and characterization of adducts of alachlor and 2-chloro-N-(2,6-diethylphenyl)acetamide with 2'-deoxyguanosine, thymidine, and their 3'-monophosphates. (1995). Chemical Research in Toxicology.
  • Lecture 2: DNA cross-linkers and alkylating agents – regarded as non-cell cycle specific. University of Minnesota.
  • List of Alkylating agents. Drugs.com.
  • Modifications of cysteine residues with alkylating agents used in proteomics. (2022). ResearchGate.
  • Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. (2021). Analytical Biochemistry.
  • Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. (2024). Cancers.
  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (2018). IRE Journals.
  • Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. (2023). Current Drug Targets.
  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. (2022). Acta Crystallographica Section E: Crystallographic Communications.
  • N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. (2003). Rapid Communications in Mass Spectrometry.
  • DNA adducts from chemotherapeutic agents. (1996). Pharmacology & Therapeutics.
  • Identification of DNA Adducts Using HPLC/MS/MS Following in Vitro and in Vivo Experiments With Arylamines and Nitroarenes. (2006). Toxicological Sciences.
  • DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. (2012). Environmental and Molecular Mutagenesis.
  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020). Antibiotics.
  • Bifunctional alkylating agent-induced p53 and nonclassical nuclear factor kappaB responses and cell death are altered by caffeic acid phenethyl ester. (2007). Journal of Pharmacology and Experimental Therapeutics.
  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... ResearchGate.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.

Sources

An In-depth Technical Guide to Molecular Docking Studies with N-benzylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on conducting molecular docking studies with N-benzylacetamide derivatives. It moves beyond a simple procedural outline to offer insights into the rationale behind methodological choices, ensuring a robust and scientifically sound approach to computational drug discovery.

Foundational Principles: The Intersection of N-benzylacetamide Derivatives and In Silico Discovery

N-benzylacetamide and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The core structure, featuring an acetamide moiety linked to a benzyl group, serves as a valuable scaffold for designing novel therapeutic agents.[3][5] Understanding the precise molecular interactions that underpin these biological effects is paramount for rational drug design and lead optimization.

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex.[6][7][8] This in silico method is instrumental in the drug discovery pipeline, enabling:

  • Hit Identification: Rapidly screening large libraries of compounds to identify potential drug candidates.[7][9]

  • Lead Optimization: Guiding the modification of known active compounds to enhance their binding affinity and selectivity.[7][9]

  • Mechanism of Action Elucidation: Providing insights into the atomic-level interactions between a drug candidate and its biological target.[6]

For N-benzylacetamide derivatives, molecular docking allows us to hypothesize how structural modifications to the core scaffold influence binding to specific biological targets, such as Gamma-aminobutyric acid aminotransferase (GABA-AT) for anticonvulsant activity or tubulin for anticancer effects.[2][10]

The Theoretical Core: More Than Just an Algorithm

At its heart, molecular docking aims to solve two interconnected challenges: sampling and scoring.[6]

  • Sampling Algorithms: These explore the vast conformational space of the ligand and, in some cases, the protein's binding site flexibility to generate a wide range of possible binding poses.

  • Scoring Functions: These are mathematical models that estimate the binding affinity for each generated pose, allowing them to be ranked. The resulting "docking score," often expressed in terms of binding energy (ΔG in kcal/mol), provides a quantitative measure of the ligand's potential to bind to the target.[11][12] A more negative binding energy typically indicates a stronger predicted interaction.[11]

The choice of docking methodology is critical and depends on the specific research question and the nature of the target protein. Methodologies range from rigid docking, where both ligand and protein are treated as inflexible, to more computationally intensive flexible and induced-fit docking, which account for conformational changes upon binding.[6][9]

A Validated Workflow for N-benzylacetamide Derivatives

This section outlines a detailed, self-validating protocol for conducting a molecular docking study, using an N-benzylacetamide derivative as the ligand and a relevant protein target as an example.

Prerequisite Software and Tools

A typical molecular docking workflow requires a suite of software for different stages of the process:

Software CategoryExamplesPrimary Function
Molecular Visualization UCSF Chimera/ChimeraX, PyMOL, Discovery Studio VisualizerProtein and ligand preparation, visualization, and analysis of results.[13][14][15]
Docking Engines AutoDock Vina, AutoDock 4, Glide, GOLDPerforming the core docking calculations.[16][17][18][19]
Ligand Preparation Tools Avogadro, ChemDraw, MarvinSketch, Open Babel2D to 3D structure conversion and energy minimization.[17][20][21]
Experimental Protocol: Step-by-Step Methodology

The following workflow provides a robust framework for a typical docking experiment.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Target Selection & Retrieval (e.g., from RCSB PDB) CleanPDB 2. Protein Preparation (Remove water, co-ligands; Add hydrogens) PDB->CleanPDB Grid 4. Grid Box Definition (Define the binding site) CleanPDB->Grid LigandSketch 3. Ligand Preparation (2D sketch to 3D structure, energy minimization) RunDock 5. Execute Docking (e.g., AutoDock Vina) LigandSketch->RunDock Grid->RunDock Analyze 6. Results Analysis (Binding energy, poses) RunDock->Analyze Validate 7. Validation (Re-docking, RMSD calculation) Analyze->Validate Visualize 8. Interaction Visualization (2D and 3D plots) Analyze->Visualize

Caption: A generalized workflow for molecular docking studies.

Step 1: Target Protein Preparation

The quality of the initial protein structure is critical for obtaining meaningful results.

  • Structure Retrieval: Download the 3D structure of the target protein from a repository like the RCSB Protein Data Bank (PDB). If multiple structures are available, select one with high resolution and, ideally, a co-crystallized ligand in the binding site.

  • Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera). Remove all non-essential molecules, including water, ions, and co-solvents.[22][20][23] If the protein is a multimer, retain only the biologically relevant chain(s).

  • Handling Missing Residues/Loops: Inspect the protein for any gaps in the structure. Missing residues or loops can be modeled using built-in tools in software like Chimera or dedicated servers.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically absent in crystallographic files.[22][20] This step is crucial for defining the correct hydrogen bonding network. Assign partial charges to each atom using a standard force field (e.g., AMBER).

  • Save the Prepared Protein: Save the cleaned and protonated protein structure in a suitable format, such as PDBQT for AutoDock Vina.

Expert Insight: The decision to keep or remove specific water molecules in the active site is a critical one. If a water molecule is observed in multiple crystal structures and appears to mediate hydrogen bonds between the protein and a known ligand, it may be beneficial to retain it as part of the receptor.[15][20]

Step 2: Ligand Preparation

Proper ligand preparation ensures that the molecule's stereochemistry and charge distribution are accurately represented.

  • Structure Generation: Create the 2D structure of the N-benzylacetamide derivative using a chemical drawing tool like ChemDraw or MarvinSketch.[22][20]

  • Conversion to 3D: Convert the 2D sketch into a 3D structure.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a force field like MMFF94 to obtain a low-energy, stable conformation.[24] This step corrects any unrealistic bond lengths or angles.

  • Charge Assignment and Rotatable Bonds: Assign partial charges to the ligand atoms. The docking software will also need to identify the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.[25]

  • Save the Prepared Ligand: Save the final 3D structure in the appropriate format (e.g., PDBQT for AutoDock Vina).

Step 3: Defining the Binding Site and Running the Simulation

  • Grid Box Generation: Define a "grid box" or "docking box" around the protein's active site.[18][23][26] This box specifies the search space where the docking algorithm will attempt to place the ligand. If the binding site is known (e.g., from a co-crystallized ligand), the grid box should encompass this area. For unknown binding sites, a "blind docking" approach can be used where the grid box covers the entire protein surface, though this is more computationally demanding.[27]

  • Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates and dimensions of the grid box, and other docking parameters.

  • Execution: Run the docking simulation using the chosen software (e.g., AutoDock Vina).[16] The program will generate a set of output files containing the predicted binding poses and their corresponding scores.

Step 4: Analysis and Validation of Docking Results

This is the most critical phase, where raw data is translated into scientific insights.

  • Binding Affinity Analysis: The primary quantitative output is the docking score or binding affinity.[11] These scores allow for the ranking of different poses of the same ligand and for comparing the predicted affinity of different N-benzylacetamide derivatives.[28]

Derivative ExampleTarget ProteinPredicted Binding Affinity (kcal/mol)
N-benzylacetamideGABA-AT-7.5
(R)-N-Benzyl-2-acetamido-3-methoxypropionamideGABA-AT-8.9
2-acetamido-N-benzyl-2-hydroxyacetamideGABA-AT-6.8
Vigabatrin (Control)GABA-AT-4.4

Note: Data is hypothetical for illustrative purposes, but reflects the principle of comparing derivatives against a known inhibitor.[10]

  • Pose Visualization and Interaction Analysis: Use visualization software to inspect the top-ranked binding poses.[11][28] Analyze the key intermolecular interactions, such as:

    • Hydrogen Bonds: Identify specific amino acid residues acting as hydrogen bond donors or acceptors.

    • Hydrophobic Interactions: Observe how the benzyl group of the ligand fits into hydrophobic pockets of the receptor.

    • Pi-Pi Stacking: Look for interactions between the aromatic ring of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

G cluster_protein Protein Binding Site Ligand N-benzylacetamide Derivative A Residue A (e.g., ASP) Ligand->A Hydrogen Bond B Residue B (e.g., TYR) Ligand->B Pi-Pi Stacking C Residue C (e.g., LEU) Ligand->C Hydrophobic Interaction

Caption: Key ligand-protein interaction types.

  • Validation through Re-docking: A crucial step to validate the docking protocol is to perform "re-docking."[29][30] If a crystal structure with a co-crystallized native ligand is available, extract this ligand and dock it back into the protein's active site. The protocol is considered reliable if the docking program can reproduce the experimental binding pose with a low Root Mean Square Deviation (RMSD) value, typically below 2.0 Å.[11][29][31][32]

Trustworthiness and Limitations

While molecular docking is a powerful tool, it is essential to acknowledge its limitations. Scoring functions are approximations and may not always perfectly correlate with experimental binding affinities.[8] The static nature of most docking protocols does not fully capture the dynamic nature of protein-ligand interactions. Therefore, docking results should be considered predictive hypotheses that require experimental validation through biological assays. For greater confidence, promising docking results can be further investigated using more computationally expensive methods like molecular dynamics (MD) simulations, which can provide insights into the stability of the predicted protein-ligand complex over time.[30]

Conclusion

Molecular docking provides an indispensable computational framework for accelerating the discovery and development of novel N-benzylacetamide derivatives as therapeutic agents. By combining a robust theoretical understanding with a meticulous and validated experimental workflow, researchers can effectively predict binding affinities, elucidate structure-activity relationships, and generate high-quality, testable hypotheses. This guide serves as a foundational resource, empowering scientists to leverage this powerful technique with confidence and scientific rigor.

References

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (n.d.). Google Cloud.
  • How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate.
  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PubMed Central.
  • How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange.
  • Molecular Docking: Shifting Paradigms in Drug Discovery. (n.d.). MDPI.
  • Basics, types and applications of molecular docking: A review. (n.d.). Google Cloud.
  • Panoramic Review on Progress and Development of Molecular Docking. (n.d.). Google Cloud.
  • Molecular Docking Results Analysis and Accuracy Improvement. (n.d.). Creative Proteomics.
  • How does one prepare proteins for molecular docking? (2021, September 20). Quora.
  • Tutorial: Prepping Molecules. (2025, June 6). UCSF DOCK.
  • Application Notes and Protocols: The Versatility of N-Benzylacetoacetamide in the Synthesis of Bioactive Molecules. (n.d.). Benchchem.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
  • (PDF) Validation of Docking Methodology (Redocking). (2024, September 24). ResearchGate.
  • Analysis and Mapping of Molecular Docking Results. (n.d.). CD ComputaBio.
  • 7.5: Molecular Docking Experiments. (2022, July 26). Chemistry LibreTexts.
  • How to validate the molecular docking results ? (2022, April 25). ResearchGate.
  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2025, March 28). YouTube.
  • A Technical Guide to the Theoretical and Computational Analysis of N-Benzylacetoacetamide. (n.d.). Benchchem.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube.
  • Session 4: Introduction to in silico docking. (n.d.). Google Cloud.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PubMed Central.
  • Validation Studies of the Site-Directed Docking Program LibDock. (n.d.). ACS Publications.
  • AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. (2025, August 5). YouTube.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube.
  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (n.d.). Molecular BioSystems (RSC Publishing).
  • Molecular docking proteins preparation. (2019, September 20). ResearchGate.
  • Learn Maestro: Preparing protein structures. (2024, January 29). YouTube.
  • Spectroscopic Comparison of N-Benzylacetamide Derivatives: A Guide for Researchers. (n.d.). Benchchem.
  • In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. (n.d.). MDPI.
  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024, May 29). YouTube.
  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 22). YouTube.
  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022, February 7). PubMed Central.
  • An In-depth Technical Guide to N-Benzylacetoacetamide (CAS 882-36-0). (n.d.). Benchchem.
  • N-Benzyl acetamide | 588-46-5 | FB37233. (n.d.). Biosynth.
  • (PDF) Molecular design and docking analysis of the inhibitory activities of some α_substituted acetamido-N-benzylacetamide as anticonvulsant agents. (2025, August 9). ResearchGate.
  • Key Topics in Molecular Docking for Drug Design. (n.d.). PubMed Central.
  • Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2- (N-disubstituted) acetamide. (n.d.). RSC Advances.
  • Ligand Preparation for Molecular docking #biotech. (2025, June 24). YouTube.
  • (PDF) QSAR and molecular docking based design of some n-benzylacetamide as ?-aminobutyrate-aminotransferase inhibitors. (2025, August 7). ResearchGate.
  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. (2022, February 15). National Institutes of Health.
  • N-Benzylacetamide. (n.d.). Chem-Impex.
  • (PDF) N-Benzylacetamide. (n.d.). ResearchGate.
  • N-Benzylacetamide | C9H11NO | CID 11500. (n.d.). PubChem.
  • Identification of N-benzylacetamide as a major component of human plasmatic metabolic profiling of benznidazole. (2014, April 8). PubMed.
  • N-Benzylacetamide | 588-46-5. (n.d.). J&K Scientific LLC.
  • N-Benzylacetamide. (n.d.). MySkinRecipes.

Sources

A Senior Application Scientist's Guide to the Strategic Modification of the Chloroacetamide Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Warhead – A Nuanced Approach to Covalent Targeting

The chloroacetamide moiety is a cornerstone electrophile in the world of covalent drug discovery and chemical biology. Its reputation is built on its robust reactivity, primarily with the thiol group of cysteine residues, enabling the formation of stable, irreversible covalent bonds with protein targets.[1][2][3] This property has been harnessed to develop potent enzyme inhibitors, chemical probes, and bioconjugation agents.[4][5][6][7] However, the very reactivity that makes the chloroacetamide group effective also presents its greatest challenge: a propensity for off-target reactions and potential instability, which can limit its therapeutic applicability.[8][9]

This guide moves beyond a simple description of chloroacetamide's function. It is designed as an in-depth technical resource for the practicing scientist, offering a strategic overview of techniques to modify and tune this critical moiety. We will explore the causality behind experimental choices, moving from fundamental principles to advanced bioisosteric replacements and providing field-proven protocols. The objective is to empower researchers to rationally design and synthesize next-generation covalent agents with optimized reactivity, selectivity, and stability profiles.

The Core Principle: SN2 Reactivity with Cysteine

The foundational chemistry of the chloroacetamide group is its function as an alkylating agent. It reacts with nucleophiles, most notably the highly nucleophilic thiolate anion (RS⁻) of a deprotonated cysteine residue, via a bimolecular nucleophilic substitution (SN2) mechanism.[2] This reaction results in the formation of a stable thioether bond and the displacement of the chloride leaving group.

While reaction with other nucleophilic residues like histidine and lysine is possible, the reaction with cysteine is kinetically favored, making it the primary target in protein modification.[2][4][5] The rate and specificity of this reaction are the central parameters we seek to control through chemical modification.

Caption: SN2 reaction between a cysteine thiolate and a chloroacetamide electrophile.

Strategic Modifications to Tune Reactivity and Stability

The central goal of modifying the chloroacetamide core is to strike a delicate balance: the electrophile must be reactive enough to engage its target in a biological system but not so reactive that it indiscriminately labels off-target proteins, leading to toxicity.

Attenuating Reactivity via α-Substitution

Introducing substituents on the α-carbon (the carbon bonded to the chlorine) is a direct method to modulate electrophilicity through steric and electronic effects.

Chlorofluoroacetamide (CFA): A Counterintuitive Approach A noteworthy modification is the replacement of an α-hydrogen with a fluorine atom to create a chlorofluoroacetamide (CFA) warhead. While fluorine is highly electron-withdrawing, which might be expected to increase reactivity, CFAs exhibit markedly weaker reactivity compared to their chloroacetamide counterparts.[9] This reduced reactivity is advantageous for fragment-based screening, as it minimizes promiscuous labeling and helps ensure that hits are driven by specific binding affinity to the target site rather than by raw electrophilicity.[9] This strategy has proven effective in discovering selective covalent inhibitors for cysteine proteases.[9]

The utility of a CFA-fragment library demonstrates a key principle: for targeted covalent inhibitors, attenuated reactivity is often a feature, not a bug, leading to higher target selectivity.[9][10]

Bioisosteric Replacement: The Rise of α-Sulfamate Acetamides

A more advanced strategy involves replacing the chloroacetamide moiety with a bioisostere that preserves the binding geometry but offers a more refined reactivity and stability profile. α-Sulfamate acetamides have emerged as a superior alternative for in vivo applications.[8]

While chloroacetamides are often considered too reactive for therapeutic development, α-sulfamate acetamides maintain a similar tetrahedral geometry at the reactive carbon but exhibit significantly lower, tunable reactivity and greater buffer stability.[8] Upon reaction with a cysteine thiol, they undergo a "self-immolative" release of sulfamic acid, which decomposes to sulfur trioxide and a free amine, leaving the same core adduct as a chloroacetamide.[8] This approach allows for the conversion of highly reactive chloroacetamide-based inhibitors into more drug-like candidates with improved safety profiles.[8]

Data Presentation: Reactivity Comparison with Glutathione (GSH)

The reactivity of electrophiles is commonly benchmarked by measuring their rate of reaction with the biological thiol glutathione (GSH). The table below, synthesized from literature data, compares the stability of chloroacetamide with various sulfamate acetamide analogues.[8]

Compound TypeMoietyHalf-Life (t½) with GSHRelative Reactivity
Reference Chloroacetamide~1-5 minutesVery High
Bioisostere Benzyl Sulfamate Acetamide~10-20 minutesHigh
Bioisostere Phenyl Sulfamate Acetamide> 1000 minutesVery Low
Bioisostere Methyl Sulfamate Acetamide~30-60 minutesModerate

Note: Half-life values are estimates derived from published graphical data for illustrative comparison.[8]

G cluster_workflow Workflow: Improving a Chloroacetamide Inhibitor Start Identify potent Chloroacetamide-based covalent inhibitor Problem High reactivity & low buffer stability limit in vivo potential Start->Problem Strategy Strategy: Bioisosteric Replacement Problem->Strategy Synthesis Synthesize α-Sulfamate Acetamide analogue series Strategy->Synthesis Analysis Assess reactivity (GSH assay), stability, and potency (kinase assay) Synthesis->Analysis Result Optimized Covalent Inhibitor: - Tuned, lower reactivity - High buffer/metabolic stability - Maintained or improved potency Analysis->Result

Sources

A Technical Guide to the Antimicrobial Screening of 2-chloro-N-(4-chlorobenzyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Chloroacetamide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth framework for researchers, scientists, and drug development professionals on the comprehensive antimicrobial screening of a specific candidate: 2-chloro-N-(4-chlorobenzyl)acetamide. This document details the rationale for its investigation, its physicochemical properties, and a validated, multi-stage workflow for assessing its efficacy against a panel of clinically relevant microorganisms. The protocols herein are grounded in authoritative standards, emphasizing experimental causality and data integrity to ensure reproducible and reliable outcomes.

Introduction: The Rationale for Investigating this compound

N-phenylacetamide and its derivatives are recognized for their diverse pharmacological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] The core structure of this compound combines a reactive chloroacetamide moiety with a halogenated benzyl group. This design is deliberate; halogenation, particularly with chlorine, often enhances the lipophilicity of a compound, which can improve its ability to penetrate microbial cell membranes.[3] Studies on analogous N-(substituted phenyl)-2-chloroacetamides have shown that halogen substitutions on the phenyl ring can significantly influence antimicrobial efficacy, with para-substituted compounds often exhibiting high activity.[3][4]

The chloroacetamide group itself is a key pharmacophore, known to be an alkylating agent capable of interacting with nucleophilic residues, such as cysteine in enzymes, potentially disrupting essential microbial metabolic pathways.[5] This dual-feature design—enhanced membrane permeability and a reactive functional group—makes this compound a compelling candidate for antimicrobial screening.

Compound Profile and Preparation

A thorough understanding of the test compound's properties is fundamental to designing meaningful experiments.

Physicochemical Properties
PropertyValueSource/Rationale
IUPAC Name This compound---
CAS Number 99585-88-3Benchchem[3]
Molecular Formula C9H9Cl2NO---
Molecular Weight 218.08 g/mol ---
Appearance White to off-white crystalline solidTypical for this class of compounds
Solubility Soluble in DMSO, DMF, Ethanol; Poorly soluble in waterEssential for stock solution preparation
Synthesis Overview

The most common and efficient method for synthesizing this compound is the direct acylation of 4-chlorobenzylamine with chloroacetyl chloride.[3] The reaction is a classic nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acid chloride. It is typically performed in an inert organic solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid byproduct.[3][6][7]

Preparation of Stock Solution (Self-Validating Protocol)

Accurate and reproducible results begin with the precise preparation of the test article.

Objective: To prepare a high-concentration, sterile stock solution of this compound for use in susceptibility assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Calibrated analytical balance

  • Sterile, amber glass vial

  • Sterile 0.22 µm syringe filters

Step-by-Step Protocol:

  • Calculation: Determine the mass of the compound required for a desired stock concentration (e.g., 10 mg/mL or 10,240 µg/mL). Causality: Starting with a high, known concentration allows for accurate serial dilutions and minimizes the volume of solvent added to the assays, preventing potential solvent-induced toxicity.

  • Weighing: Accurately weigh the calculated amount of the compound using an analytical balance in a sterile environment (e.g., a laminar flow hood).

  • Dissolution: Aseptically add the required volume of sterile DMSO to the vial containing the compound. Vortex thoroughly until the compound is completely dissolved.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new, sterile, light-protected vial. Causality: This step removes any potential microbial contaminants from the stock solution, which is critical for the integrity of the antimicrobial assay.

  • Storage: Store the stock solution at -20°C. Document the concentration, date, and batch number. Trustworthiness: Proper storage prevents degradation and maintains the potency of the compound over time.

Antimicrobial Screening Workflow: A Phased Approach

A tiered screening strategy is efficient, beginning with broad qualitative tests and progressing to more precise quantitative assays for promising candidates. This workflow ensures that resources are focused on compounds with demonstrable activity.

Antimicrobial_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Analysis & Interpretation start Prepare Compound Stock Solution disk_diffusion Agar Disk Diffusion Assay (Qualitative) start->disk_diffusion Test against broad panel (Gram+, Gram-, Fungi) mic Broth Microdilution Assay (Quantitative - MIC) disk_diffusion->mic If Zone of Inhibition > Threshold report Report Findings & Propose MoA Studies disk_diffusion->report If Inactive mbc Subculture from MIC Plate (Quantitative - MBC/MFC) mic->mbc Determine bactericidal/ fungicidal concentration analyze Analyze MIC/MBC Data mbc->analyze analyze->report

Caption: Phased workflow for antimicrobial screening.

Phase 1: Primary Screening - Agar Disk Diffusion Assay

This method provides a rapid, qualitative assessment of antimicrobial activity. It is based on the diffusion of the test compound from a saturated disk into an agar medium inoculated with the test microorganism.[8][9][10]

Objective: To determine if this compound exhibits inhibitory activity against a panel of test microorganisms.

Protocol based on CLSI M02 Standards: [9][10]

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland turbidity standard. Causality: Standardizing the inoculum density is crucial for reproducibility and ensures that the zone of inhibition is a function of the compound's activity, not the bacterial load.

  • Plate Inoculation: Within 15 minutes of standardization, uniformly swab the entire surface of a Mueller-Hinton Agar (MHA) plate with the inoculum.[10]

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface. Impregnate each disk with a defined volume (e.g., 10-20 µL) of the test compound's stock solution.

  • Controls (Self-Validating System):

    • Positive Control: A disk with a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • Negative Control: A disk with the solvent (DMSO) used to dissolve the test compound. Trustworthiness: This control ensures that any observed inhibition is due to the compound itself and not the solvent.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (48 hours for fungi).

  • Interpretation: Measure the diameter of the zone of complete growth inhibition (in mm) around each disk. A zone of inhibition around the test compound's disk (and none around the negative control) indicates antimicrobial activity.

Phase 2: Quantitative Analysis - MIC & MBC Determination

For compounds showing activity in the primary screen, the next step is to quantify their potency by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The broth microdilution method is the gold standard for this purpose.[11][12][13]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12]

Broth_Microdilution_Principle cluster_2 c1 Well 1 [128 µg/mL] c2 Well 2 [64 µg/mL] w1 No Growth c3 Well 3 [32 µg/mL] w2 No Growth c4 Well 4 [16 µg/mL] w3 No Growth c5 Well 5 [8 µg/mL] w4 Growth (Turbid) c6 Well 6 [4 µg/mL] w5 Growth (Turbid) w6 Growth (Turbid) res MIC is the first clear well.

Sources

Whitepaper: Preparation of High-Purity Stock Solutions of 2-chloro-N-(4-chlorobenzyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed framework for the preparation, storage, and quality control of stock solutions of 2-chloro-N-(4-chlorobenzyl)acetamide. As a Senior Application Scientist, the emphasis of this document is not merely on procedural steps but on the underlying scientific principles that ensure the accuracy, reproducibility, and integrity of experimental outcomes. The methodologies described herein are designed to be self-validating, incorporating critical checkpoints to mitigate common sources of error.

Foundational Knowledge: Understanding the Analyte

This compound is a chemical compound whose utility in research necessitates a high degree of precision in its handling and preparation. The accuracy of any experimental data derived from its use is fundamentally dependent on the quality of the initial stock solution. Inaccurate concentrations can lead to misinterpretation of dose-response curves, flawed structure-activity relationships, and a general lack of experimental reproducibility.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for the informed preparation of its stock solutions.

PropertyValueSignificance for Stock Preparation
Molecular Weight 220.08 g/mol Essential for accurate molarity calculations.
Appearance White to off-white crystalline powderVisual inspection can be a preliminary indicator of purity.
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Limited solubility in water.Dictates the choice of solvent to achieve a desired concentration without precipitation.
Melting Point 126-130 °CA sharp melting point range is indicative of high purity.
The Imperative of Solvent Selection

The choice of solvent is the most critical decision in the preparation of a stock solution. The ideal solvent must not only fully dissolve the compound at the desired concentration but also be compatible with the downstream experimental system (e.g., cell culture, enzymatic assays).

  • Dimethyl Sulfoxide (DMSO): Due to its high polarity and aprotic nature, DMSO is an excellent solvent for a wide range of organic compounds, including this compound. It is miscible with water, allowing for easy dilution into aqueous buffers. However, it is crucial to use anhydrous DMSO as it is hygroscopic, and absorbed water can affect compound stability and solubility. Furthermore, the final concentration of DMSO in the experimental system must be carefully controlled, as it can exhibit cytotoxicity at concentrations as low as 0.5% (v/v) in some cell lines.

  • Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent with broad solubilizing capabilities. The decision to use DMF over DMSO may be guided by specific experimental constraints, such as the incompatibility of DMSO with certain reagents or assay formats.

  • Ethanol: While a viable solvent for many organic molecules, its lower polarity compared to DMSO or DMF may limit the achievable stock concentration of this compound.

The following diagram illustrates the decision-making process for solvent selection:

A Start: Select Solvent B Is the compound soluble in the chosen solvent at the target concentration? A->B C Is the solvent compatible with the downstream assay? B->C Yes F Select an alternative solvent B->F No D Is the final solvent concentration in the assay below the toxicity threshold? C->D Yes C->F No E Proceed with selected solvent D->E Yes D->F No A Weigh Compound B Dissolve in Solvent A->B C Bring to Final Volume B->C D Homogenize C->D E Aliquot & Store D->E

Caption: Primary Stock Solution Preparation Workflow

Protocol: Preparation of Working Solutions via Serial Dilution

Working solutions are prepared by diluting the primary stock solution to the final concentrations required for experiments.

Step-by-Step Methodology
  • Thaw the Primary Stock: Thaw a single aliquot of the primary stock solution at room temperature.

  • Calculate Dilution Volumes: Use the M1V1 = M2V2 formula to determine the required volumes.

    • M1 = Concentration of the primary stock solution

    • V1 = Volume of the primary stock solution to be transferred

    • M2 = Desired concentration of the working solution

    • V2 = Final volume of the working solution

  • Perform the Dilution: Using a calibrated pipette, transfer the calculated volume (V1) of the primary stock into a new tube containing the appropriate volume of the diluent (e.g., cell culture medium, assay buffer).

  • Mix Thoroughly: Gently vortex or pipette mix the working solution to ensure homogeneity.

Example Calculation:

To prepare 1 mL (1000 µL) of a 100 µM working solution from a 10.22 mM primary stock:

  • M1 = 10.22 mM

  • V1 = ?

  • M2 = 100 µM = 0.1 mM

  • V2 = 1 mL

V1 = (M2 * V2) / M1 = (0.1 mM * 1 mL) / 10.22 mM = 0.00978 mL or 9.78 µL

Quality Control and Stability

A self-validating protocol incorporates checkpoints to ensure the quality and integrity of the prepared solutions.

  • Initial Quality Control: After preparation, visually inspect the primary stock solution for any signs of precipitation or cloudiness. If observed, the solution may be supersaturated, and a lower concentration should be prepared.

  • Long-Term Stability: For long-term studies, it is advisable to periodically check the integrity of the stock solution. This can be done by comparing the biological activity of an aged aliquot to a freshly prepared stock solution.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can lead to compound degradation or precipitation. The use of single-use aliquots is the most effective strategy to mitigate this.

Conclusion

The meticulous preparation of stock solutions of this compound is a foundational pillar of reliable and reproducible research. By understanding the physicochemical properties of the compound, making informed solvent choices, and adhering to precise gravimetric and dilution protocols, researchers can have high confidence in the accuracy of their experimental starting materials. The integration of quality control checkpoints and proper storage practices further ensures the integrity of the data generated. This guide provides the technical framework and scientific rationale necessary to achieve this standard.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet for this compound. Merck.
  • CP Lab Safety. (n.d.). The Importance of Using High-Purity Solvents in the Laboratory.

A Technical Guide to Cell Viability Assays for Chloroacetamide-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chloroacetamide-containing molecules represent a burgeoning class of covalent inhibitors with significant therapeutic potential. However, their inherent electrophilicity, crucial for target engagement, presents a formidable challenge for accurately assessing cell viability. Many standard viability assays rely on cellular redox potential or thiol-based chemistry, which can be directly compromised by the reactivity of the chloroacetamide warhead, leading to significant data artifacts. This guide provides an in-depth analysis of this interference, delineates a scientifically rigorous strategy for selecting appropriate viability assays, and offers detailed, field-tested protocols to ensure the generation of reliable and reproducible cytotoxicity data for these promising but challenging compounds.

The Chloroacetamide Challenge: Understanding Inherent Reactivity and Assay Interference

The chloroacetamide moiety is an electrophilic "warhead" designed to form a stable, covalent bond with nucleophilic residues, typically cysteine, on a target protein. This mechanism of action is responsible for the potent and often durable pharmacological effects of these inhibitors. However, this same reactivity is the primary source of interference in many common cell viability assays.

The core issue is the propensity of chloroacetamides to react with intracellular thiols, most notably glutathione (GSH), which is present in millimolar concentrations within the cell. This interaction can profoundly alter the cellular redox environment.

Assays Prone to Interference:

Many widely-used viability assays are predicated on the measurement of cellular metabolic activity via the reduction of an indicator dye. These are highly susceptible to interference.

  • Tetrazolium Salts (MTT, MTS, XTT): These assays measure the activity of NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow tetrazolium salt to a colored formazan product.[1] However, thiol-containing compounds and other reducing agents can directly reduce the tetrazolium dye in a cell-free manner, leading to a false-positive signal (i.e., an apparent increase in cell viability).[2] This makes toxic compounds appear less potent or even non-toxic.

  • Resazurin (alamarBlue™): This assay relies on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells.[3] Similar to tetrazolium salts, this reduction can be mimicked by reactive compounds that alter the cellular redox state, creating misleading results.[4] Non-specific reducing agents like glutathione are known to chemically reduce resazurin without enzymatic activity.[4]

The diagram below illustrates the decision pathway when selecting a viability assay for chloroacetamide compounds, emphasizing the avoidance of thiol-sensitive methods.

AssaySelection cluster_assays Assay Methodology Compound Test Article: Chloroacetamide Compound Reactivity High Thiol Reactivity & Redox Potential Compound->Reactivity RedoxAssays Redox-Based Assays (MTT, MTS, Resazurin) Reactivity->RedoxAssays Interferes with redox chemistry ATP_Assay ATP Content Assays (e.g., CellTiter-Glo®) Reactivity->ATP_Assay No direct interference MembraneAssay Membrane Integrity Assays (e.g., LDH Release) Reactivity->MembraneAssay No direct interference Interference High Risk of False Positives/ Data Artifacts RedoxAssays->Interference Reliable Low Risk of Interference Recommended Methods ATP_Assay->Reliable MembraneAssay->Reliable

Caption: Assay selection workflow for chloroacetamide compounds.

The Gold Standard: ATP Quantification Assays

The most robust and recommended method for assessing the viability of cells treated with chloroacetamide compounds is the quantification of intracellular ATP.

Principle: ATP is the principal energy currency of the cell and a direct indicator of metabolic activity. When cells die and lose membrane integrity, they cease to produce ATP, and the existing pool is rapidly degraded by endogenous ATPases.[5][6] ATP-based assays utilize a thermostable luciferase enzyme to catalyze the oxidation of D-luciferin in the presence of ATP, generating a luminescent signal that is directly proportional to the number of viable cells.[5][7]

Advantages:

  • Low Interference: The luciferase reaction is not dependent on cellular redox potential and is therefore not susceptible to the direct chemical reactivity of chloroacetamides.[8]

  • High Sensitivity: These assays can detect as few as 10 cells per well, making them suitable for a wide range of cell densities.[9]

  • Simple Protocol: The "add-mix-measure" format is homogeneous, requiring no cell washing or medium removal, which minimizes pipetting errors and is ideal for high-throughput screening (HTS).[10][11]

The workflow for an ATP-based assay is straightforward, involving direct reagent addition to the cultured cells.

ATP_Workflow Start 1. Plate Cells & Treat with Chloroacetamide Cmpd Equilibrate 2. Equilibrate Plate to Room Temperature Start->Equilibrate AddReagent 3. Add ATP Assay Reagent (e.g., CellTiter-Glo®) Equilibrate->AddReagent Mix 4. Mix on Orbital Shaker (2 minutes) AddReagent->Mix Incubate 5. Incubate at RT (10 minutes) Mix->Incubate Read 6. Read Luminescence Incubate->Read

Caption: Standard workflow for an ATP-based cell viability assay.

Orthogonal Validation: Membrane Integrity Assays

To ensure the trustworthiness of cytotoxicity data, it is crucial to employ an orthogonal assay method that relies on a different biological principle. Membrane integrity assays are an excellent secondary method.

Principle: These assays quantify cytotoxicity by measuring the release of a stable, cytosolic enzyme, such as lactate dehydrogenase (LDH), into the culture medium upon plasma membrane damage.[12] The released LDH catalyzes a reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be measured by absorbance.[13] The amount of color formed is proportional to the number of lysed, non-viable cells.[14]

Advantages:

  • Different Endpoint: Measures cell death (membrane rupture) rather than metabolic activity, providing a complementary dataset.

  • Reliability: The enzymatic reaction occurs in the supernatant, physically separated from the cells and the test compound, minimizing direct interference. Chloroacetamide herbicides have been shown to induce LDH leakage, which is a reliable indicator of their cytotoxic effects.[15][16]

Table 1: Comparison of Recommended Assay Methodologies

FeatureATP-Based Assay (e.g., CellTiter-Glo®)LDH Release Assay (e.g., CytoTox 96®)
Principle Measures ATP in metabolically active cells.[10]Measures LDH released from damaged cells.[14]
Endpoint Cell Viability (Metabolic Activity)Cytotoxicity (Membrane Integrity)
Format Homogeneous "add-mix-measure".[11]Supernatant transfer required.[17]
Sensitivity Very High (<10 cells/well).[9]High (~300 cells/well).[12]
Time to Result ~15 minutes.[8]~60-90 minutes.[17]
Interference Risk Very Low.[8]Low.

Experimental Design and Protocols

A self-validating experimental design is paramount when working with reactive compounds. Every protocol must include the appropriate controls to rule out artifacts.

Mandatory Controls for Each Assay Plate:

  • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) to establish baseline viability (100%).

  • Maximum LDH Release Control (for LDH assay): Cells treated with a lysis buffer to determine the maximum possible LDH release (100% cytotoxicity).[17]

  • No-Cell Control (Culture Medium Background): Wells containing only culture medium and the assay reagent to measure background signal.[11]

  • Compound Interference Control (Cell-Free): Wells containing medium, the highest concentration of the test compound, and the assay reagent. This is a critical control to confirm the chloroacetamide does not directly interact with the assay chemistry.

Protocol 4.1: ATP-Based Viability Assay (e.g., Promega CellTiter-Glo®)

This protocol is adapted from the manufacturer's technical bulletin.[11]

  • Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium. Include wells for all necessary controls.

  • Compound Treatment: Add the desired concentrations of the chloroacetamide compound to the experimental wells. Add vehicle to the control wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This is critical for enzyme stability.[11]

  • Reagent Preparation: Thaw the CellTiter-Glo® Reagent and allow it to equilibrate to room temperature before use.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent directly to each well.

  • Mixing: Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Data Acquisition: Record luminescence using a plate luminometer.

  • Data Analysis: After subtracting the background luminescence, calculate cell viability as a percentage of the vehicle control.

Protocol 4.2: LDH Cytotoxicity Assay (e.g., Promega CytoTox 96®)

This protocol is adapted from the manufacturer's technical bulletin.[13]

  • Cell Plating & Treatment: Follow steps 1-3 from the ATP assay protocol, using a clear, round-bottom 96-well plate.

  • Maximum LDH Release Control: 45 minutes before the end of the incubation period, add 10 µL of the provided 10X Lysis Solution to the "Maximum Release" control wells.[18]

  • Plate Centrifugation: At the end of the incubation, centrifuge the plate at 250 x g for 4 minutes to pellet the cells.

  • Supernatant Transfer: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Reagent Preparation: Reconstitute the Substrate Mix with the Assay Buffer as per the manufacturer's instructions.[18]

  • Reaction Initiation: Add 50 µL of the reconstituted CytoTox 96® Reagent to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]

  • Reaction Termination: Add 50 µL of Stop Solution to each well. Gently tap the plate to mix.

  • Data Acquisition: Measure the absorbance at 490 nm using a standard plate reader.

  • Data Analysis: After subtracting the background absorbance, calculate percent cytotoxicity relative to the maximum LDH release control.

Conclusion and Best Practices

The electrophilic nature of chloroacetamide compounds necessitates a departure from standard cell viability testing paradigms. By understanding the mechanism of assay interference, researchers can avoid generating artifactual data. The primary recommendation is the use of ATP-based luminescence assays as the gold standard for their reliability and resistance to chemical interference. This should be complemented with an orthogonal membrane integrity assay, such as LDH release, to provide a comprehensive and validated assessment of cytotoxicity. Rigorous adherence to experimental controls, particularly the cell-free compound interference control, is non-negotiable for producing trustworthy data in the development of these important covalent inhibitors.

References

  • Promega Corporation. CytoTox 96® Non-Radioactive Cytotoxicity Assay Technical Bulletin. URL
  • Promega Corporation. CytoTox 96® Non-Radioactive Cytotoxicity Assay Protocol. URL
  • Promega Corporation. CytoTox 96® Non-Radioactive Cytotoxicity Assay Technical Bulletin TB163. URL
  • Promega Corporation. CellTiter-Glo® 2.0 Assay Technical Manual TM403. URL
  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol. URL
  • Promega Corporation. CellTiter-Glo® 2.0 Assay Technical Manual. URL
  • Promega Corporation. CellTiter-Glo® 3D Cell Viability Assay Technical Manual TM412. URL
  • RE-Place.
  • Creative Bioarray.
  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. URL
  • Promega Corporation.
  • National Center for Biotechnology Information. Assay Interference by Chemical Reactivity - Assay Guidance Manual. URL
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. URL
  • Creative Bioarray. LDH Cytotoxicity Assay. URL
  • Sigma-Aldrich.
  • Thermo Fisher Scientific. Pierce LDH Cytotoxicity Assay Kit. URL
  • Nature. Alamar Blue assay optimization to minimize drug interference and inter-assay viability. URL
  • TargetMol. Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). URL
  • Spandidos Publications. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. URL
  • protocols.io. LDH cytotoxicity assay. URL
  • National Center for Biotechnology Information. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. URL
  • ResearchGate. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. URL
  • Abcam.
  • BioAscent. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. URL
  • National Center for Biotechnology Information. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. URL
  • PubMed. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. URL
  • Tiaris Biosciences. LDH Cytotoxicity Assay Kit. URL
  • Wikipedia. MTT assay. URL
  • PubMed. Alkylating reactivity and herbicidal activity of chloroacetamides. URL
  • MDPI. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. URL
  • Abcam.
  • Promega Corporation. CytoTox 96® Non-Radioactive Cytotoxicity Assay (Japanese). URL
  • Promega (Beijing) Biotech. Co. CytoTox 96® Non-Radioactive Cytotoxicity Assay (Chinese). URL
  • Certara.
  • ResearchGate. Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay. URL
  • YouTube.
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information. Covalent Inhibition in Drug Discovery. URL
  • Biotium. Resazurin Cell Viability Assay Kit (alamarBlue™). URL
  • Domainex. Reversible Covalent Inhibitor Binding Assay. URL
  • PubMed.
  • National Center for Biotechnology Information.
  • Reddit. Why is my resazurin (AlamarBlue) assay not linear?. URL
  • ResearchGate.
  • National Center for Biotechnology Information. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. URL
  • The Chemical Probes Portal. Covalent Inhibitor Criteria. URL
  • PubMed.

Sources

An In-depth Technical Guide to the Incorporation of Chloroacetamide-Modified Nucleotides into RNA for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and enzymatic incorporation of chloroacetamide-modified nucleotides into RNA. We will delve into the underlying principles, provide detailed experimental protocols, and explore the applications of this powerful technology, particularly in the study of RNA-protein interactions.

Introduction: The Power of Reactive RNA in Biological Discovery

The intricate dance of life is orchestrated in large part by the dynamic interactions between RNA and a myriad of proteins. Covalently capturing these transient interactions is a powerful strategy for identifying RNA-binding proteins (RBPs) and mapping their binding sites.[1][2] Traditional methods like UV cross-linking often suffer from low efficiency and can cause damage to the biological molecules under investigation.[1][2] To overcome these limitations, RNA molecules can be equipped with chemically reactive groups, enabling more specific and efficient cross-linking under physiological conditions.

The chloroacetamide moiety is a particularly useful reactive group for this purpose. It can readily react with nucleophilic amino acid residues, primarily cysteine and to a lesser extent histidine, to form stable covalent bonds.[1][3][4] By incorporating nucleotides modified with chloroacetamide into an RNA molecule of interest, researchers can create a highly specific "trap" to capture interacting proteins. This guide will focus on the synthesis of a chloroacetamide-modified adenosine triphosphate and its subsequent enzymatic incorporation into RNA using the robust and widely used T7 RNA polymerase.

Synthesis of Chloroacetamide-Modified Adenosine Triphosphate (rACATP)

The key to incorporating a chloroacetamide group into RNA is the synthesis of its corresponding nucleotide triphosphate. A successful strategy involves a chloroacetamide-linked 7-deaza-ATP, referred to as rACATP.[1][3][5] The synthesis is achieved through a single-step Sonogashira cross-coupling reaction.[1]

This reaction couples 7-iodo-7-deazaadenosine-5'-O-triphosphate (rAITP) with N-(propargyl)-chloroacetamide.[1] The use of 7-deazaadenine is strategic as modification at this position is generally well-tolerated by T7 RNA polymerase.[6][7][8]

cluster_0 Sonogashira Cross-Coupling rAITP 7-iodo-7-deazaadenosine- 5'-O-triphosphate (rAITP) rACATP Chloroacetamide-linked 7-deaza-ATP (rACATP) rAITP->rACATP Pd(OAc)2, CuI, TPPTS, DIPEA H2O/acetonitrile NPC N-(propargyl)- chloroacetamide NPC->rACATP

Figure 1: Synthesis of rACATP. A diagram illustrating the Sonogashira cross-coupling reaction.

Enzymatic Incorporation of rACATP into RNA via In Vitro Transcription

The workhorse for the enzymatic synthesis of RNA in the lab is the bacteriophage T7 RNA polymerase.[8][9] This enzyme is highly processive and can incorporate a variety of modified nucleotides into a growing RNA chain, directed by a DNA template containing a T7 promoter.[8][10][11]

The chloroacetamide-linked 7-deaza-ATP (rACATP) has been shown to be a good substrate for T7 RNA polymerase, allowing for the synthesis of reactive RNA probes with one or several modifications.[1][2][3] The efficiency of incorporation can be influenced by the number and proximity of the modified nucleotides within the transcript.[6][9]

Key Considerations for Successful In Vitro Transcription with rACATP
  • Template Design: The DNA template must contain a T7 promoter sequence upstream of the sequence to be transcribed. For efficient transcription initiation, the first one to three nucleotides of the transcript should ideally be non-modified guanosines.[6][7][9]

  • NTP Concentration: The concentration of rACATP should be optimized. It can be used as a complete or partial substitute for the natural ATP.[10] When performing a complete substitution, it is important to maintain an equimolar concentration relative to the other NTPs.[10]

  • Magnesium Concentration: The total nucleotide concentration can affect the optimal magnesium concentration in the reaction, which is critical for polymerase activity.[12]

  • Reaction Conditions: Standard in vitro transcription reactions are typically incubated at 37°C for 2 hours.[10] Longer incubation times may be necessary for longer transcripts or when using higher concentrations of modified nucleotides.[10]

Workflow for In Vitro Transcription of Chloroacetamide-Modified RNA

Template DNA Template (with T7 Promoter) IVT In Vitro Transcription (37°C, 2 hours) Template->IVT NTPs NTP Mix (rGTP, rCTP, rUTP, rACATP) NTPs->IVT T7Pol T7 RNA Polymerase & Reaction Buffer T7Pol->IVT DNase DNase I Treatment IVT->DNase Purification RNA Purification (e.g., column-based) DNase->Purification QC Quality Control (Gel Electrophoresis, LC-MS) Purification->QC Final Chloroacetamide- Modified RNA QC->Final

Figure 2: Experimental workflow. A schematic of the in vitro transcription process.

Representative In Vitro Transcription Reaction Setup
ComponentVolume (20 µL reaction)Final Concentration
Nuclease-free WaterUp to 20 µL
5x Transcription Buffer4 µL1x
rCTP (100 mM)0.5 µL2.5 mM
rGTP (100 mM)0.5 µL2.5 mM
rUTP (100 mM)0.5 µL2.5 mM
rACATP (100 mM)0.5 µL2.5 mM
DNA TemplateX µL~50-100 ng/µL
RNase Inhibitor0.5 µL
T7 RNA Polymerase2 µL

Note: This is a general guideline. Optimal conditions may vary depending on the specific template and desired product.[10][13]

Applications of Chloroacetamide-Modified RNA

The primary application of RNA containing chloroacetamide modifications is in the study of RNA-protein interactions through covalent cross-linking.[1][2][3]

Cross-Linking with RNA-Binding Proteins

When the chloroacetamide-modified RNA is incubated with a protein or cell lysate, the chloroacetamide group will react with nearby cysteine or histidine residues on interacting proteins, forming a stable covalent bond.[1][3][4] This proximity-enhanced reaction "freezes" the interaction, allowing for the identification of the binding partner.[1][5]

ModRNA Chloroacetamide- Modified RNA Incubation Incubation (Physiological Conditions) ModRNA->Incubation RBP RNA-Binding Protein (with Cys/His) RBP->Incubation Crosslink Covalent Cross-linking Incubation->Crosslink Analysis Downstream Analysis (SDS-PAGE, Mass Spec) Crosslink->Analysis

Figure 3: Cross-linking mechanism. The reaction of modified RNA with an RBP.

Downstream Analysis

The resulting RNA-protein conjugates can be analyzed by a variety of methods:

  • SDS-PAGE: A shift in the molecular weight of the protein on an SDS-PAGE gel can confirm the formation of the RNA-protein conjugate.

  • Mass Spectrometry: This is a powerful technique to identify the cross-linked protein and even map the specific peptide and amino acid residue that formed the covalent bond with the RNA.[1][5][14][15]

This approach provides high-resolution information about RNA-protein interaction sites without the need for damaging UV irradiation or non-specific chemical cross-linkers.[5]

Detailed Experimental Protocols

Protocol for Synthesis of rACATP

This protocol is adapted from the Sonogashira cross-coupling reaction described in the literature.[1]

  • Reaction Setup: In a nuclease-free microfuge tube, combine 7-iodo-7-deazaadenosine-5'-O-triphosphate (rAITP) and N-(propargyl)-chloroacetamide in a 2:1 mixture of H2O and acetonitrile.

  • Catalyst Addition: Add Pd(OAc)2, CuI, TPPTS, and DIPEA to the reaction mixture.

  • Incubation: Incubate the reaction at room temperature with gentle mixing, monitoring the progress by HPLC.

  • Purification: Purify the resulting rACATP by anion-exchange chromatography.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.

Protocol for In Vitro Transcription with rACATP

This protocol is a general guideline based on commercially available kits and published methods.[10][13]

  • Reaction Assembly: At room temperature, assemble the following components in a nuclease-free tube in the order listed:

    • Nuclease-free water to a final volume of 20 µL.

    • 4 µL of 5x Transcription Buffer.

    • 2 µL of a 50 mM NTP mix (containing 12.5 mM each of rGTP, rCTP, rUTP, and rACATP).

    • 1 µg of linearized DNA template.

    • 1 µL of RNase Inhibitor.

    • 2 µL of T7 RNA Polymerase Mix.

  • Incubation: Gently mix by pipetting and incubate at 37°C for 2 hours. For transcripts smaller than 0.3 kb, the incubation can be extended up to 16 hours.[10]

  • DNase Treatment: Add 2 µL of DNase I to the reaction, mix well, and incubate at 37°C for 15 minutes to remove the DNA template.[10]

  • Purification: Purify the chloroacetamide-modified RNA using a suitable column-based purification kit or phenol-chloroform extraction followed by ethanol precipitation.

  • Quality Control: Analyze the integrity and purity of the synthesized RNA by denaturing polyacrylamide gel electrophoresis (PAGE). The concentration can be determined by UV-Vis spectrophotometry.

Troubleshooting

IssuePossible CauseSuggestion
Low RNA Yield Suboptimal NTP or Mg2+ concentration.Titrate the concentration of rACATP and Mg2+.
Poor DNA template quality.Ensure the template is pure and the promoter sequence is correct.
Inactive T7 RNA Polymerase.Use a fresh enzyme stock. The addition of DTT (5mM final) can sometimes restore activity.[16]
Incomplete Transcripts High density of modified nucleotides.Reduce the ratio of rACATP to natural ATP.
Secondary structure in the template or transcript.Increase the incubation temperature or add DMSO to the reaction.
No Cross-linking Inactive chloroacetamide group.Use freshly synthesized and purified rACATP.
No accessible Cys or His residues on the RBP.Confirm the presence of these residues in the protein sequence. Consider using a different reactive group.
Weak or transient RNA-protein interaction.Optimize binding conditions (e.g., salt concentration, temperature).

Conclusion

The incorporation of chloroacetamide-modified nucleotides into RNA represents a significant advancement in the study of RNA-protein interactions. This chemo-enzymatic approach provides a powerful tool for the site-specific introduction of a reactive group, enabling efficient and specific covalent capture of binding partners under physiological conditions. The detailed protocols and considerations outlined in this guide will empower researchers to leverage this technology for novel discoveries in chemical biology and drug development.

References

  • Hocek, M., et al. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. Organic & Biomolecular Chemistry, 16(30), 5439-5447. [Link]
  • Milisavljevic, N., Perlikova, P., Pohl, R., & Hocek, M. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase.
  • Brunderová, M., Krömer, M., Vlková, M., & Hocek, M. (2023). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. Angewandte Chemie International Edition, 62(7), e202213764. [Link]
  • Guzaev, A., & Manoharan, M. (1999). Synthesis of Oligonucleotide Conjugates with the Aid of N-Chloroacetamidohexyl Phosphoramidite Reagent. Nucleosides and Nucleotides, 18(6-7), 1455-1456. [Link]
  • Hocek, M., et al. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. Organic & Biomolecular Chemistry. [Link]
  • Milisavljevič, N., Perlíková, P., Pohl, R., & Hocek, M. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase.
  • Moon, M. H., & Simon, M. D. (2012). In Vitro Transcription of Modified RNAs. In Methods in Molecular Biology (Vol. 941, pp. 171-183). Humana Press. [Link]
  • Milisavljevic, N., Perlíková, P., Pohl, R., & Hocek, M. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates.
  • Brunderová, M., Krömer, M., Vlková, M., & Hocek, M. (2023). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. PubMed, 36533569. [Link]
  • Hocek, M., et al. (2023). A) Chemical synthesis of rACATP. B) Enzymatic construction of (CA)‐modified RNA using T7 RNAP.
  • Burge, S., et al. (2006). In Vitro Selection Using Modified or Unnatural Nucleotides. Current Protocols in Nucleic Acid Chemistry, 25(1), 9.3.1-9.3.26. [Link]
  • Brunderová, M., Krömer, M., Vlková, M., & Hocek, M. (2023). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins.
  • Institute of Organic Chemistry and Biochemistry of the CAS. (2023).
  • Guzaev, A., & Manoharan, M. (1999). Synthesis of Oligonucleotide Conjugates with the Aid of N-Chloroacetamidohexyl Phosphoramidite Reagent.
  • Brunderová, M., Krömer, M., Vlková, M., & Hocek, M. (2023). (Open Access) Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins. SciSpace. [Link]
  • Brunderová, M., Krömer, M., Vlková, M., & Hocek, M. (2023). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins.
  • Raindlová, V., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins.
  • Keyhani, S., Goldau, T., et al. (2018). Chemo-Enzymatic Synthesis of Position-Specifically Modified RNA for Biophysical Studies including Light Control and NMR Spectroscopy.
  • DeMott, M. S., & Limbach, P. A. (2016). Mass Spectrometry of Modified RNAs: Recent Developments (Minireview). ACS Chemical Biology, 11(6), 1519-1528. [Link]
  • Wang, Y., et al. (2018). Incorporation of isotopic, fluorescent, and heavy-atom-modified nucleotides into RNAs by position-selective labeling of RNA. PubMed, 29651055. [Link]
  • Keyhani, S., Goldau, T., et al. (2018). Chemo-Enzymatic Synthesis of Position-Specifically Modified RNA for Biophysical Studies including Light Control and NMR Spectroscopy. Semantic Scholar. [Link]
  • Jora, M., et al. (2021). Locating chemical modifications in RNA sequences through ribonucleases and LC-MS based analysis. Methods, 187, 3-11. [Link]
  • DeMott, M. S., & Limbach, P. A. (2021). Analysis of RNA and its Modifications. Annual Review of Analytical Chemistry, 14, 235-257. [Link]
  • Institute of Organic Chemistry and Biochemistry of the CAS. (2024). Researchers at IOCB Prague develop a new method for enzymatic synthesis of potential RNA therapeutics. [Link]
  • Wang, Y., et al. (2018). Incorporation of isotopic, fluorescent, and heavy-atom-modified nucleotides into RNAs by position-selective labeling of RNA.
  • NJ Bio, Inc. (2023). Synthesis of Nucleotides. [Link]

Sources

A Senior Application Scientist’s Guide to Troubleshooting and Optimization in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complex Terrain of Therapeutic Innovation

The journey of a novel therapeutic from a laboratory concept to a patient's bedside is one of the most challenging and intricate endeavors in modern science. The high attrition rate of drug candidates is a stark reminder of the myriad obstacles that can arise at any stage, from initial discovery to late-stage clinical trials. This guide is designed for the researchers, scientists, and drug development professionals who are at the forefront of this endeavor. It eschews rigid templates in favor of a dynamic, logic-driven framework for troubleshooting and optimization. As a senior application scientist, my objective is not merely to provide protocols, but to illuminate the causal relationships behind experimental choices, fostering a proactive and deeply analytical approach to problem-solving. This document is built upon three pillars: field-proven expertise, the principle of self-validating systems in every protocol, and an authoritative grounding in the scientific literature.

Chapter 1: The Bedrock of Discovery - Robust Assay Development and High-Throughput Screening

The initial phases of drug discovery lay the foundation for the entire development pipeline. Flaws in assay design or the misinterpretation of high-throughput screening (HTS) data can lead to the costly pursuit of non-viable candidates.[1] Therefore, an uncompromising focus on the quality and relevance of these early-stage experiments is paramount.

1.1 The Criticality of Assay Choice and Design

The selection of an assay is not a matter of convenience; it is a strategic decision that dictates the nature and quality of the data obtained. A poorly chosen or optimized assay can generate misleading results, such as false positives or negatives, which can derail a project.[2] The ideal assay is a faithful surrogate for the biological process being targeted, robust, reproducible, and scalable.

The process of developing a reliable assay is a significant undertaking that requires careful planning and execution.[2] Key considerations include the selection of well-characterized cell lines, the implementation of standardized protocols, and the use of appropriate controls to ensure data quality.[2]

1.2 Troubleshooting High-Throughput Screening (HTS)

HTS is a powerful tool for identifying "hits" from large compound libraries, but it is also susceptible to various artifacts and sources of error.[3] A common challenge is the identification of compounds that interfere with the assay technology itself, rather than interacting with the biological target.[4] These "false hits" can waste significant time and resources if not identified and eliminated early.[4]

A systematic approach to HTS triage is essential for distinguishing true hits from artifacts.[4] This typically involves a series of secondary and counter-screens to confirm the activity of the initial hits and rule out non-specific effects.[5] The goal is to progressively increase confidence in the remaining compounds as they advance through the screening cascade.

Experimental Protocol: A Self-Validating Cellular Assay Workflow

This protocol outlines a step-by-step methodology for developing and validating a robust cell-based assay for HTS.

  • Cell Line Selection and Maintenance:

    • Choose a cell line that is biologically relevant to the disease target.

    • Ensure consistent cell culture conditions (media, passage number, etc.) to minimize variability.

    • Regularly test for mycoplasma contamination.

  • Assay Miniaturization and Optimization:

    • Adapt the assay to a multi-well plate format (e.g., 384- or 1536-well).[3]

    • Optimize key parameters such as cell seeding density, reagent concentrations, and incubation times to achieve a robust signal-to-background ratio.[6]

  • Assay Validation:

    • Positive and Negative Controls: Include appropriate controls on every plate to monitor assay performance.

    • Z'-factor Calculation: Determine the Z'-factor, a statistical measure of assay quality, to ensure it is suitable for HTS (a Z'-factor > 0.5 is generally considered acceptable).

    • Replicate Analysis: Perform experiments in replicate to assess the reproducibility of the results.[6]

  • HTS Execution and Data Analysis:

    • Screen the compound library at a single concentration.

    • Normalize the data to account for plate-to-plate variability.[7]

    • Identify initial "hits" based on a predefined activity threshold.

  • Hit Confirmation and Triage:

    • Re-test the initial hits in the primary assay to confirm their activity.[5]

    • Perform dose-response experiments to determine the potency (e.g., IC50 or EC50) of the confirmed hits.[5]

    • Conduct counter-screens to identify and eliminate compounds with non-specific activity or assay interference.

Visualization: HTS Triage and Hit Validation Workflow

HTS_Triage_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Counter-Screens & Selectivity cluster_3 Validated Hit Primary_HTS Primary HTS (Single Concentration) Hit_Reconfirmation Hit Re-confirmation Primary_HTS->Hit_Reconfirmation Initial Hits Dose_Response Dose-Response (Potency Determination) Hit_Reconfirmation->Dose_Response Confirmed Hits Counter_Screens Counter-Screens (Assay Interference) Dose_Response->Counter_Screens Potent Hits Selectivity_Assays Selectivity Assays Counter_Screens->Selectivity_Assays Non-interfering Hits Validated_Hit Validated Hit for Lead Optimization Selectivity_Assays->Validated_Hit Selective Hits

Caption: Workflow for HTS triage and hit validation.

Chapter 2: The Art of Refinement - A Multi-Parameter Approach to Lead Optimization

Lead optimization is an iterative process aimed at transforming a promising "hit" into a drug candidate with a desirable balance of properties.[8] This phase is a delicate dance between enhancing a compound's therapeutic effects while minimizing its potential for harm.[9] It requires a deep understanding of the relationship between a molecule's structure and its biological activity.[8]

2.1 Beyond Potency: The Interplay of Efficacy, Selectivity, and Safety

While high potency against the intended target is a desirable starting point, it is by no means the sole determinant of a successful drug.[10] A lead compound must also demonstrate selectivity for its target to avoid off-target effects, and it must have an acceptable safety profile.[10][11] The lead optimization process involves systematically modifying the chemical structure of a compound to improve these properties in parallel.[11]

2.2 The Power of Iteration: Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is a cornerstone of lead optimization.[8] It involves making systematic changes to the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.[8] This iterative process of design, synthesis, and testing allows medicinal chemists to identify the key structural features that are responsible for a compound's desired properties.[8]

2.3 Optimizing for Success: Absorption, Distribution, Metabolism, and Excretion (ADME)

A drug's ability to reach its target in the body and remain there for a sufficient duration is governed by its ADME properties.[10][12] Poor ADME properties are a common cause of drug failure, so it is crucial to address these issues during lead optimization.[10] This involves a combination of in vitro assays and in vivo studies to assess a compound's absorption, distribution, metabolism, and excretion characteristics.[13]

Common ADME Issue Potential Solutions Relevant Citations
Poor AbsorptionIncrease solubility, improve permeability (e.g., prodrugs, permeation enhancers).[14]
Unfavorable DistributionModify lipophilicity to target specific tissues, use drug-conjugate technologies.[14]
Rapid MetabolismBlock metabolic "hotspots" through structural modification, co-administer enzyme inhibitors.[14]
Inefficient ExcretionDesign molecules with properties that favor renal excretion.[14]
Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol provides a method for assessing the metabolic stability of a compound using liver microsomes.

  • Prepare Microsomal Incubation Mixture:

    • Combine liver microsomes, a NADPH-regenerating system, and buffer in a microcentrifuge tube.

    • Pre-warm the mixture to 37°C.

  • Initiate the Reaction:

    • Add the test compound to the pre-warmed microsomal mixture.

    • Incubate the reaction at 37°C with shaking.

  • Sample Collection:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the line.

Visualization: The Iterative Cycle of Lead Optimization

Lead_Optimization_Cycle cluster_properties Assess Properties Design Design Analogs Synthesize Synthesize Design->Synthesize Test Test (In Vitro & In Vivo) Synthesize->Test Potency Potency & Efficacy Test->Potency Selectivity Selectivity Test->Selectivity ADME ADME/PK Test->ADME Toxicity Toxicity Test->Toxicity Potency->Design Analyze SAR Selectivity->Design Analyze SAR ADME->Design Analyze SAR Toxicity->Design Analyze SAR

Caption: The iterative cycle of lead optimization.

Chapter 3: From "Brick Dust" to Bioavailable: Overcoming Formulation Hurdles

A significant percentage of new drug candidates exhibit poor aqueous solubility, which can severely limit their bioavailability and therapeutic potential.[15] This "brick dust" problem is a major challenge in drug development, but a variety of strategies have been developed to overcome it.[15]

3.1 The Challenge of Poor Solubility

For a drug to be absorbed into the bloodstream, it must first dissolve in the fluids of the gastrointestinal tract.[15] Poorly soluble compounds may pass through the body without being absorbed, resulting in low bioavailability and a lack of efficacy.[15] This necessitates the administration of higher doses, which can increase the risk of adverse effects and the cost of therapy.[15]

3.2 A Toolkit for Solubility Enhancement

A range of techniques are available to improve the solubility of poorly soluble drugs.[15] These can be broadly categorized as chemical modifications and formulation-based approaches.

  • Chemical Modifications:

    • Salt Formation: For acidic or basic drugs, forming a salt can significantly increase solubility.[15][16]

    • Prodrugs: A prodrug is an inactive derivative of a drug that is converted to the active form in the body. Prodrugs can be designed to have improved solubility and permeability.[14]

  • Formulation Technologies:

    • Particle Size Reduction: Decreasing the particle size of a drug increases its surface area, which can enhance its dissolution rate.[16][17][18]

    • Amorphous Solid Dispersions: Dispersing the drug in an amorphous form within a polymer matrix can improve its kinetic solubility.[19]

    • Lipid-Based Formulations: Encapsulating the drug in lipid-based carriers, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubility and absorption.[17][19]

Technique Principle Advantages Disadvantages Relevant Citations
Salt Formation Increases ionization and interaction with water.Simple, effective for ionizable drugs.Not applicable to neutral compounds, potential for disproportionation.[15][16]
Particle Size Reduction Increases surface area for dissolution.Broadly applicable, can be used for crystalline compounds.May not be sufficient for very poorly soluble drugs, potential for particle aggregation.[16][17][18]
Amorphous Solid Dispersions Overcomes crystal lattice energy.Can achieve high drug loading, significant solubility enhancement.Potential for physical instability (recrystallization), can be complex to manufacture.[19]
Lipid-Based Formulations Solubilizes the drug in a lipid matrix.Can improve both solubility and permeability, protects the drug from degradation.Can be complex to formulate, potential for drug precipitation upon dilution.[17][19]
Experimental Protocol: A Tiered Approach to Solubility Screening

This protocol outlines a systematic approach to evaluating different solubility enhancement strategies.

  • Tier 1: Intrinsic Solubility and pH-Solubility Profile:

    • Determine the intrinsic solubility of the compound in aqueous buffer.

    • Measure the solubility at different pH values to assess the potential for pH adjustment or salt formation.

  • Tier 2: Amorphous Solubility and Co-solvent Screening:

    • Determine the amorphous solubility of the compound.

    • Screen a panel of co-solvents to identify those that can increase solubility.[15]

  • Tier 3: Formulation Screening:

    • Prepare and evaluate a small number of prototype formulations based on the results from Tiers 1 and 2.

    • This may include simple solid dispersions or lipid-based formulations.

  • Tier 4: Lead Formulation Optimization:

    • Select the most promising formulation approach and optimize its composition to achieve the desired performance characteristics.

Visualization: Decision Tree for Solubility Enhancement Strategy Selection

Solubility_Strategy Start Poorly Soluble Compound Is_Ionizable Is the compound ionizable? Start->Is_Ionizable pH_Solubility Does solubility increase at physiological pH? Is_Ionizable->pH_Solubility Yes Amorphous_Solubility Is amorphous solubility significantly higher than crystalline solubility? Is_Ionizable->Amorphous_Solubility No Salt_Formation Consider Salt Formation pH_Solubility->Salt_Formation Yes pH_Solubility->Amorphous_Solubility No Solid_Dispersion Consider Amorphous Solid Dispersion Amorphous_Solubility->Solid_Dispersion Yes Lipid_Solubility Is the compound lipid-soluble? Amorphous_Solubility->Lipid_Solubility No Lipid_Formulation Consider Lipid-Based Formulation Lipid_Solubility->Lipid_Formulation Yes Particle_Size Consider Particle Size Reduction Lipid_Solubility->Particle_Size No

Caption: Decision tree for selecting a solubility enhancement strategy.

Chapter 4: Proactive Safety Assessment - Navigating Preclinical Toxicology

Preclinical toxicology studies are a critical component of drug development, designed to identify potential safety concerns before a drug is administered to humans.[20] A thorough understanding of a drug's toxicological profile is essential for making informed decisions about its continued development.[21]

4.1 Predicting and Mitigating Drug-Induced Toxicity

Drug-induced toxicity is a major cause of drug attrition, and it can occur through a variety of mechanisms.[22] These include on-target toxicity, where the toxic effect is a direct result of the drug's interaction with its intended target, and off-target toxicity, which is caused by the drug interacting with other molecules in the body.[22] Early identification of potential toxicities allows for the implementation of strategies to mitigate these risks, such as modifying the chemical structure of the drug or developing a safety monitoring plan for clinical trials.[11]

4.2 The Evolving Role of In Vitro and In Silico Models

Traditionally, preclinical toxicology has relied heavily on animal testing.[20] However, there is a growing recognition of the limitations of animal models, as they do not always accurately predict human toxicity.[20] As a result, there is increasing interest in the use of in vitro and in silico models to assess drug safety.[23] These "New Approach Methodologies" (NAMs) have the potential to provide more human-relevant data and reduce the reliance on animal testing.[23]

Experimental Protocol: Early-Stage Cytotoxicity Assessment

This protocol describes a simple method for evaluating the cytotoxic potential of a compound using a cell-based assay.

  • Cell Seeding:

    • Seed a human cell line (e.g., HepG2 for liver toxicity) into a 96-well plate.

    • Allow the cells to attach and grow overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound.

    • Add the compound to the cells and incubate for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Add a viability reagent (e.g., MTT, resazurin, or a cell-titer glo reagent) to each well.

    • Incubate according to the manufacturer's instructions.

  • Data Acquisition:

    • Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of viable cells relative to a vehicle-treated control.

    • Determine the CC50 (the concentration of compound that causes a 50% reduction in cell viability).

Visualization: Integrated Toxicology Assessment Workflow

Toxicology_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_decision Decision Point QSAR QSAR Modeling (Predictive Toxicology) Cytotoxicity Cytotoxicity Assays QSAR->Cytotoxicity Genotoxicity Genotoxicity Assays Cytotoxicity->Genotoxicity Organ_Specific Organ-Specific Toxicity (e.g., Hepatotoxicity, Cardiotoxicity) Genotoxicity->Organ_Specific Acute_Toxicity Acute Toxicity Studies Organ_Specific->Acute_Toxicity Repeat_Dose Repeat-Dose Toxicity Studies Acute_Toxicity->Repeat_Dose Go_NoGo Go/No-Go Decision Repeat_Dose->Go_NoGo

Caption: Integrated toxicology assessment workflow.

Chapter 5: The Path to Human Trials - Biomarker-Driven Development and Optimized Clinical Trial Design

The transition from preclinical to clinical development is a critical juncture in the drug development process. A well-defined biomarker strategy and a robust clinical trial design are essential for navigating this transition successfully.

5.1 Biomarkers: Your Navigational Tools in Clinical Development

Biomarkers are measurable indicators of a biological state or condition, and they play a crucial role in modern drug development.[24] They can be used to identify patient populations that are most likely to respond to a drug, to monitor the effects of a treatment, and to assess the safety of a new therapeutic.[24][25] A comprehensive biomarker strategy can help to de-risk clinical development and increase the likelihood of success.[26]

The process of biomarker discovery and validation is a multi-step process that requires careful planning and execution.[27] It begins with the identification of candidate biomarkers, followed by analytical validation to ensure that the biomarker can be measured accurately and reliably.[24][27] The final step is clinical validation, which establishes the relationship between the biomarker and a clinical outcome.[24]

5.2 Avoiding the Pitfalls: Troubleshooting Clinical Trial Design

Clinical trials are complex, expensive, and time-consuming undertakings, and a flawed trial design can have serious consequences.[28][29] Common pitfalls in clinical trial design include asking the wrong research question, failing to engage patients in the design process, and creating an overly complex protocol.[28]

To avoid these pitfalls, it is essential to involve a multidisciplinary team in the trial design process, including clinicians, statisticians, and patient advocates.[30] It is also important to leverage all available data, including real-world data, to inform the design of the trial.[30]

Protocol Framework: Developing a Biomarker Strategy
  • Define the Context of Use:

    • Clearly articulate the intended purpose of the biomarker (e.g., patient selection, pharmacodynamic response, safety monitoring).

  • Candidate Biomarker Identification:

    • Identify potential biomarkers based on the mechanism of action of the drug and the pathophysiology of the disease.

    • This may involve a combination of literature review, preclinical studies, and exploratory clinical studies.

  • Analytical Validation:

    • Develop and validate an assay to measure the biomarker in the appropriate biological matrix.

    • This should be done in accordance with regulatory guidelines, such as those from the FDA.[31][32]

  • Clinical Validation:

    • Design and conduct a clinical study to evaluate the performance of the biomarker.

    • This study should be adequately powered to demonstrate a statistically significant association between the biomarker and the clinical endpoint of interest.

  • Regulatory Engagement:

    • Engage with regulatory agencies early and often to discuss the biomarker strategy and obtain feedback.

Visualization: The Role of Biomarkers Throughout the Drug Development Pipeline

Biomarker_Pipeline cluster_biomarkers Biomarker Applications Discovery Drug Discovery Target_Engagement Target Engagement Discovery->Target_Engagement Preclinical Preclinical Development PD_Response Pharmacodynamic Response Preclinical->PD_Response Safety Safety Monitoring Preclinical->Safety Phase1 Phase I Phase1->PD_Response Phase1->Safety Phase2 Phase II Patient_Selection Patient Selection Phase2->Patient_Selection Efficacy Surrogate for Efficacy Phase2->Efficacy Phase3 Phase III Phase3->Patient_Selection Phase3->Efficacy Approval Regulatory Approval Approval->Patient_Selection

Caption: The role of biomarkers throughout the drug development pipeline.

Conclusion: Fostering a Culture of Proactive Problem-Solving

The challenges inherent in drug development are substantial, but they are not insurmountable. By adopting a systematic, evidence-based approach to troubleshooting and optimization, we can increase the efficiency of the development process and improve the chances of bringing new, life-changing therapies to patients. This guide has provided a framework for thinking critically about the challenges that arise at each stage of development, from initial discovery to clinical trials. The key to success lies not in having all the answers, but in asking the right questions and having a robust, logical framework for finding the solutions.

References
  • The Role of Lead Optimiz
  • Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. MDPI. [Link]
  • Lead Optimization in Drug Discovery. Danaher Life Sciences. [Link]
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]
  • Navigating the Bottlenecks in Pre-Clinical Drug Discovery. ABS Bio. [Link]
  • How to improve ADME properties?
  • Lead Optimization in Early Drug Discovery. Cole-Parmer. [Link]
  • Modern Lead Optimization: A Journey through Science and Innovation.
  • Avoiding Major Pitfalls in Clinical Trial Design. Anju Software. [Link]
  • Biomarker Discovery and Valid
  • What are the methods of lead optimization in drug discovery?
  • Pre-clinical trials: Challenges to answer. The BMJ. [Link]
  • Strategic Approaches to Optimizing Peptide ADME Properties. PMC - PubMed Central. [Link]
  • Biomarker Analysis in Drug Development: Boosting Precision Medicine. Crown Bioscience Blog. [Link]
  • SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs.
  • Navigating the Challenges of Clinical Trial Design. BioSpace. [Link]
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]
  • The Biomarker Revolution in Medicine and Drug Development. Pharma's Almanac. [Link]
  • ADME Studies: Determining Promising Drug Compounds. Pharmaceutical Technology. [Link]
  • Challenges in Preclinical Drug Development: How to Overcome Them? | by Gyan Solutions. [Link]
  • Tackling Drug Discovery Challenges in Pharma. [Link]
  • Video: Bioavailability Enhancement: Drug Solubility Enhancement. JoVE. [Link]
  • Clinical Trial Optimiz
  • Troubleshooting in Pharma Formul
  • Preclinical vs. Clinical Biomarkers: Understanding Their Distinct Roles in Drug Development. [Link]
  • FDA Guidance for Industry on Bioanalytical Method Valid
  • Biomarker discovery, development and assay valid
  • Bringing clinical trial optimization into the 21st century: A Q&A with Dr. Rob Scott, MD. ZS. [Link]
  • ADME Optimization in Drug Discovery. Royal Society of Chemistry. [Link]
  • M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. [Link]
  • The biggest challenges clinical trials will face in 2025. [Link]
  • Surveying the Challenges of Preclinical Development. Clinical Trials Arena. [Link]
  • ADME Properties in Drug Discovery. BioSolveIT. [Link]
  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance.
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. FDA. [Link]
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]
  • What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?
  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
  • Opinion: Addressing the Regulatory Reality of Replacing In Vivo Models in Drug Development. BioSpace. [Link]
  • QbD vs Troubleshooting - A science-based approach to shorten tablets development time. Pharmaceutical Networking. [Link]
  • Obstacles in Drug Development and How to Overcome Them. Vici Health Sciences. [Link]
  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC - NIH. [Link]
  • Large scale meta-analysis of preclinical toxicity data for target characterisation and hypotheses gener
  • A Comprehensive Guide to Toxicology in Preclinical Drug Development.
  • Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. PMC. [Link]
  • Drug-induced Liver Toxicity Studies: Research into Human Metabolites Clarifies Their Role in Drug Development. J-Stage. [Link]
  • Drug Development Challenges - Improving and Accelerating Therapeutic Development for Nervous System Disorders. NCBI Bookshelf. [Link]
  • Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions.
  • Challenges of HTS in early-stage drug discovery. AXXAM. [Link]
  • High-throughput screening (HTS). BMG LABTECH. [Link]

Sources

Overcoming Aqueous Solubility Challenges of 2-chloro-N-(4-chlorobenzyl)acetamide: A Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary: The progression of novel chemical entities from discovery to viable drug candidates is frequently impeded by poor aqueous solubility. 2-chloro-N-(4-chlorobenzyl)acetamide, a compound representative of a class of synthetic intermediates and potential bioactive molecules, exemplifies this challenge. Its hydrophobic nature, conferred by the two chlorine atoms and the benzyl group, severely limits its utility in aqueous media essential for biological assays and formulation development. This guide provides a comprehensive, technically-grounded framework for researchers to systematically analyze and overcome the solubility limitations of this and structurally similar compounds. We move beyond a simple listing of methods to explain the underlying physicochemical principles, provide validated, step-by-step protocols, and offer a logical workflow for selecting the most appropriate solubility enhancement strategy.

Part I: Foundational Analysis – Quantifying the Challenge

Before a problem can be solved, it must be accurately defined. The first critical step is to characterize the physicochemical properties of this compound and establish a precise, reproducible baseline of its aqueous solubility.

Physicochemical Profile of this compound

This compound is a solid, neutral organic compound whose structure inherently predicts low water solubility.[1][2] The presence of two aromatic rings and halogen substituents contributes to a significant hydrophobic character. An analysis of its structure suggests that traditional pH adjustment methods for solubility enhancement will be ineffective, as the amide proton is not readily ionizable under physiologically relevant pH conditions.[3][4] Therefore, strategies that address its hydrophobicity directly are required.

Table 1: Physicochemical Properties of this compound

PropertyValue / PredictionImplication for Solubility
Molecular FormulaC₉H₉Cl₂NO-
Molecular Weight218.08 g/mol High molecular weight can negatively impact solubility.[2][5]
AppearanceColorless to yellow solidSolid state requires dissolution before being active in solution.[6]
Predicted LogP~3.5A high LogP value indicates strong hydrophobicity and poor water solubility.
IonizationNeutralLacks ionizable groups, rendering pH adjustment ineffective.[4][7]
Protocol 1: Baseline Aqueous Solubility Determination (Shake-Flask Method)

This protocol establishes the thermodynamic equilibrium solubility, providing a gold-standard baseline against which all enhancement techniques can be measured.[8][9][10]

Objective: To determine the equilibrium solubility of this compound in a defined aqueous medium (e.g., deionized water, phosphate-buffered saline pH 7.4).

Materials:

  • This compound

  • Selected aqueous medium

  • Thermostatically controlled orbital shaker

  • Analytical balance

  • Glass vials with screw caps

  • 0.22 µm syringe filters (ensure low compound binding, e.g., PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for the compound.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound to a glass vial (e.g., 5-10 mg). The visual presence of undissolved solid at the end of the experiment is crucial for confirming that equilibrium with a saturated solution was achieved.[11]

  • Solvent Addition: Add a precise volume of the aqueous medium (e.g., 2 mL) to the vial.

  • Equilibration: Seal the vial and place it in the orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a minimum of 48-72 hours. To ensure equilibrium has been reached, samples can be taken at 24, 48, and 72 hours; equilibrium is confirmed when consecutive measurements are statistically identical.

  • Sample Preparation: Allow the vials to stand for at least 2 hours to let undissolved solids settle. Carefully withdraw a sample from the supernatant.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles. Discard the first 100-200 µL of the filtrate to saturate any binding sites on the filter membrane.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a pre-validated HPLC method.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in the selected medium at the specified temperature.

Part II: Strategic Approaches to Solubility Enhancement

With a baseline established, we can explore and validate several field-proven strategies to increase the aqueous concentration of this compound.

Strategy 1: Cosolvency

Mechanism: Cosolvency is a primary and often effective technique that involves adding a water-miscible organic solvent (a cosolvent) to the aqueous medium.[12][13] The cosolvent works by reducing the overall polarity of the solvent system, thereby decreasing the interfacial tension between the hydrophobic solute and the aqueous environment and making solvation more favorable.[14][15]

Causality behind Experimental Choices: The choice of cosolvent is critical and depends on the downstream application. For in vitro assays, biocompatible solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) are preferred.[16] The concentration of the cosolvent is optimized to achieve the desired drug solubility while minimizing potential interference with the biological system or assay.

Protocol 2: Determining Solubility in Cosolvent Systems

  • System Preparation: Prepare a series of aqueous/cosolvent mixtures (e.g., 5%, 10%, 20%, 30%, 40% v/v of ethanol in phosphate-buffered saline).

  • Solubility Measurement: Using the Shake-Flask Method described in Protocol 1, determine the solubility of this compound in each cosolvent mixture.

  • Data Analysis: Plot the solubility (on a logarithmic scale) against the percentage of the cosolvent. This will reveal the relationship and help identify the optimal concentration range.

Table 2: Example Data Structure for Cosolvency Trial

Cosolvent System (Ethanol in PBS, pH 7.4)Temperature (°C)Solubility (µg/mL)Fold Increase
0% (Baseline)250.51x
5%255.210.4x
10%2525.851.6x
20%25130.1260.2x
Strategy 2: Surfactant-Mediated Micellar Solubilization

Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell.[17][18] Poorly soluble compounds like this compound can partition into the hydrophobic core, effectively being "solubilized" within the aqueous dispersion.[19][20][21]

Causality behind Experimental Choices: Non-ionic surfactants such as Tween® 80 or Poloxamer 188 are generally preferred in biological applications due to their lower toxicity compared to ionic surfactants. The concentration must be kept above the CMC for micellization to occur.

G cluster_0 Below CMC cluster_1 Above CMC: Micellar Solubilization s1 micelle_core s2 s3 s4 d1 Drug drug_in_micelle Drug hydrophilic_heads Hydrophilic Heads hydrophobic_tails Hydrophobic Tails

Caption: Micellar solubilization of a hydrophobic drug.

Protocol 3: Surfactant-Based Solubility Enhancement

  • Surfactant Solution Preparation: Create a series of solutions of a selected surfactant (e.g., Tween® 80) in the desired aqueous buffer at concentrations above its known CMC (CMC of Tween 80 is ~0.012 mg/mL). For example, prepare solutions at 0.1, 0.5, 1.0, and 2.0% (w/v).

  • Solubility Measurement: Employ the Shake-Flask Method (Protocol 1) to determine the solubility of the compound in each surfactant solution.

  • Analysis: Compare the resulting solubilities to the baseline to quantify the enhancement factor provided by the surfactant system.

Strategy 3: Cyclodextrin Complexation

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[22] They can encapsulate a poorly soluble "guest" molecule, such as this compound, into their central cavity, forming a water-soluble inclusion complex.[23][24][25][26]

Causality behind Experimental Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical development due to its high aqueous solubility and low toxicity. The size of the cyclodextrin cavity must be appropriate for the guest molecule. β-cyclodextrins are generally suitable for molecules of this size.

G cluster_1 Formation of Inclusion Complex drug Drug Molecule (Hydrophobic) complex Soluble Drug-CD Complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) drug_inside Drug

Caption: Formation of a drug-cyclodextrin inclusion complex.

Protocol 4: Phase Solubility Study with Cyclodextrins

  • Cyclodextrin Solutions: Prepare a range of HP-β-CD concentrations in the aqueous buffer (e.g., 0, 10, 20, 30, 40, 50 mM).

  • Equilibration: Add an excess of this compound to each solution and determine the solubility using the Shake-Flask Method (Protocol 1).

  • Phase Solubility Diagram: Plot the total concentration of the dissolved drug against the concentration of HP-β-CD. A linear relationship (Aₗ-type diagram) indicates the formation of a 1:1 complex and allows for the calculation of the complexation binding constant, confirming the effectiveness of the approach.

Part III: Comparative Evaluation and Strategy Selection

Choosing the right strategy depends on the specific requirements of the experiment or formulation. A systematic approach ensures the selection of the most efficient and compatible method.

Table 3: Comparative Analysis of Solubility Enhancement Strategies

StrategyAdvantagesDisadvantagesBest For...
Cosolvency Simple, rapid, and can achieve high drug concentrations.[27]Potential for compound precipitation upon dilution; solvent may have biological/assay interference.[27]Early-stage in vitro screening; high-concentration stock solutions.
Surfactants High solubilization capacity above CMC; relatively stable systems.Potential for cell toxicity; can interfere with protein binding or enzyme assays.In vitro cell-based assays (with careful validation); topical formulations.
Cyclodextrins Low toxicity; forms true solutions; can improve compound stability.[26]Limited by stoichiometry (1:1 or 1:2 complex); can be a more expensive excipient.In vivo studies; parenteral formulations; reducing volatility or protecting from degradation.
Nanoparticles Increases dissolution rate and saturation solubility; suitable for oral and parenteral delivery.[28][29][30]Requires specialized equipment (e.g., homogenizers, sonicators); more complex formulation development.[19]Enhancing oral bioavailability; formulations for toxicology studies.[30][31]
Decision-Making Workflow

The following workflow provides a logical pathway for selecting an appropriate solubility enhancement technique.

G start Start: Poor Aqueous Solubility of Compound q1 Need >500 µg/mL and simple prep? start->q1 cosolvency Strategy: Cosolvency (e.g., Ethanol, PEG 400) q1->cosolvency Yes q3 Need a true solution for in vivo / parenteral use? q1->q3 No q2 Is dilution-induced precipitation a concern? cosolvency->q2 q2->q3 Yes end Optimized Formulation q2->end No cyclodextrin Strategy: Cyclodextrin Complexation (HP-β-CD) q3->cyclodextrin Yes q4 Is enhancing oral bioavailability the goal? q3->q4 No cyclodextrin->end nanoparticles Strategy: Nanoparticles (Nanosuspension) q4->nanoparticles Yes surfactants Strategy: Surfactants (e.g., Tween 80) q4->surfactants No nanoparticles->end surfactants->end

Caption: Workflow for selecting a solubility enhancement strategy.

Conclusion

Overcoming the poor aqueous solubility of this compound is not an insurmountable obstacle but a challenge that requires a systematic, evidence-based approach. By first establishing an accurate baseline solubility, researchers can then rationally select and apply targeted strategies such as cosolvency, micellar solubilization, or cyclodextrin complexation. Each method offers a distinct mechanism and profile of advantages and limitations. The protocols and decision-making framework presented in this guide empower scientists to efficiently identify the optimal conditions for their specific research needs, thereby unlocking the full potential of this and other valuable, yet poorly soluble, chemical entities in the drug development pipeline.

References

  • Bhalani, D. et al. (2022). Improved delivery of poorly soluble compounds using nanoparticle technology: a review.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
  • Prajapati, R. et al. (2021). Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]
  • Pharma Tutor. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
  • Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
  • Global Pharmaceutical Sciences Review. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... [Link]
  • Slideshare. (n.d.). Cosolvency. [Link]
  • Zhao, L. et al. (2010). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. Molecular Pharmaceutics. [Link]
  • Merisko-Liversidge, E., & Liversidge, G. G. (2008). Drug Nanoparticles: Formulating Poorly Water-Soluble Compounds.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
  • Pharma Tutor. (2024). Enhancing solubility and stability of poorly soluble drugs. [Link]
  • Indian Journal of Pharmaceutical Sciences. (2021). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. [Link]
  • Godge, G. R. et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical and Medical Research. [Link]
  • Ainurofiq, A. et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. [Link]
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
  • Al-kassas, R. et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals. [Link]
  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
  • Al-Akayleh, F. et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]
  • Jwalapuram, R. et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Babu, P. S. et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. [Link]
  • Chaudhary, A. et al. (2023).
  • Paun, S. et al. (2021). Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. Pharmaceutics. [Link]
  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]
  • Slideshare. (n.d.). solubility experimental methods.pptx. [Link]
  • Xiong, J. et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]
  • Lund University Publications. (n.d.).
  • Slideshare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
  • Hemalatha, B. et al. (2021). VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT: AN OVERVIEW. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]
  • Kumar, S. & Singh, A. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. [Link]
  • International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs. [Link]
  • The Pharma Innovation Journal. (2015). Various techniques for solubility enhancement: An overview. [Link]
  • Patel, P. A. et al. (2014).
  • Kapustian, L. et al. (2022). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Molecules. [Link]
  • Solubility of Things. (n.d.). 2-chloro-N-(4-ethoxyphenyl)acetamide. [Link]
  • International Journal of Pharma Sciences and Research. (2012).
  • Wikipedia. (n.d.). Chloroacetamide. [Link]
  • NIST. (n.d.). Acetamide, 2-chloro-. [Link]
  • PubChem. (n.d.). N-Benzyl-2-chloroacetamide. [Link]
  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]

Sources

An In-depth Technical Guide to Troubleshooting Inconsistent Results in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the realms of biomedical research and drug discovery, cytotoxicity assays are fundamental tools for evaluating the biological activity and therapeutic potential of novel compounds.[1] However, the path to obtaining reliable and reproducible data is often fraught with challenges, with inconsistent results being a primary concern. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, identifying, and mitigating the sources of variability in cytotoxicity assays. By delving into the causal relationships behind experimental choices and advocating for self-validating protocols, this document aims to enhance the scientific integrity and trustworthiness of cytotoxicity data.

Introduction: The Core Challenge of Variability

Cell-based assays are instrumental in monitoring cellular responses to various treatments.[1] The value of these assays, however, can be significantly diminished by experimental variability.[1] Inconsistent results not only undermine the confidence in the data but also lead to wasted resources and time. The sources of this variability are multifaceted, ranging from the inherent biological complexity of cells to subtle inconsistencies in laboratory technique.[2][3] This guide will systematically dissect these sources and provide actionable strategies to ensure the robustness and reproducibility of your cytotoxicity assays.

A foundational principle of robust assay design is the establishment of a self-validating system. This means incorporating controls and procedures that inherently confirm the assay is performing as expected. Every protocol described herein is framed with this principle in mind, fostering a proactive approach to quality control.

The Pillars of Variability: A Causal Analysis

Understanding the root causes of inconsistency is the first step toward remediation. Variability in cytotoxicity assays can be broadly categorized into three main pillars: Biological, Methodological, and Analytical.

Biological Variability: The Nature of the System

The living cells at the heart of the assay are a primary source of variability.[2]

  • Cell Line Integrity and Passage Number: Cell lines can undergo phenotypic "drift" after multiple passages, leading to changes in their response to cytotoxic agents.[4] A growth advantage in a subpopulation can cause it to become dominant over time, altering the overall characteristics of the cell culture.[4]

    • Mitigation Strategy: Always use cells from a trusted, authenticated source like the American Type Culture Collection (ATCC).[4] Implement a strict passage number limit and create a well-characterized master and working cell bank to ensure consistency over time.[4]

  • Cell Health and Seeding Density: The physiological state of the cells at the time of the assay is critical. Cells should be in the logarithmic growth phase and healthy.[5] Inconsistent cell seeding, leading to variable cell numbers per well, is a frequent cause of high replicate variability.[6] Furthermore, the density of cells in the stock flask can affect their responsiveness in the assay.[4][7]

    • Mitigation Strategy: Ensure a homogenous single-cell suspension before and during seeding by mixing gently but thoroughly between pipetting steps.[6][8] Standardize cell density and the time from the last passage for every experiment.[4]

  • Serum and Media Composition: Serum is a complex, undefined mixture of growth factors, hormones, and proteins that can vary significantly from lot to lot.[9][10][11] This batch-to-batch variability is a major contributor to inconsistent experimental outcomes.[12][13] For instance, hormone levels can differ based on the donor animal's sex, and lipid concentrations can fluctuate widely, impacting cellular functions like signaling and membrane integrity.[9]

    • Mitigation Strategy: Whenever possible, use serum-free, chemically defined media to reduce variability. If serum is required, purchase a large single batch, pre-screen it for your specific cell type and application, and reserve it for the entire duration of a study.[9][10]

Methodological Variability: The Human and Environmental Factor

Inconsistencies in how an assay is performed are a significant source of error.

  • Pipetting and Liquid Handling: Inaccurate or inconsistent pipetting of cells, compounds, or reagents is a major source of variability.[1][5] This is especially critical during serial dilutions and reagent additions.

    • Mitigation Strategy: Regularly calibrate pipettes.[5][8] Use appropriate pipette sizes for the volumes being dispensed and employ techniques like reverse pipetting for viscous solutions.[5][8] Automation of liquid handling can significantly reduce human error.[3]

  • The "Edge Effect" in Microplates: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature gradients compared to the interior wells.[8][14] This "edge effect" can lead to changes in the concentration of media components, affecting cell growth and viability, and can greatly impact assay results.[14][15][16] This phenomenon is observed in all microplate formats, but can be more pronounced in 384- and 1536-well plates due to smaller volumes.[8][14]

    • Mitigation Strategy:

      • Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[5][17]

      • Use low-evaporation lids, which often have condensation rings.[14][16]

      • Employ adhesive plate seals—breathable for cell-based assays and foil for biochemical assays.[8][14][16]

      • Randomize the placement of samples and controls on the plate to minimize systematic bias.[15]

  • Incubation Conditions: Fluctuations in temperature, humidity, and CO2 levels within an incubator can impact cell health and growth.[17] Even the frequency of opening the incubator door can introduce variability.[17]

    • Mitigation Strategy: Ensure the incubator is properly maintained and calibrated. Minimize door openings and streamline workflows to maintain a stable environment.[17]

  • Compound Interference: The test compound itself can interfere with the assay readout.[5] For example, some compounds may have intrinsic color or fluorescence, or they might directly reduce tetrazolium salts (like MTT) in the absence of cells.[5][18][19]

    • Mitigation Strategy: Always include a "compound-only" control (the compound in cell-free media) at the highest concentration used.[5] The signal from this control should be subtracted from the corresponding experimental wells.

Analytical Variability: Data Interpretation and Pitfalls

The choice of assay and how the data is analyzed can introduce inconsistencies.

  • Assay Selection and Mechanism of Action: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity, ATP content). The choice of assay should be appropriate for the expected mechanism of action of the test compound. For instance, an inhibitor of mitochondrial function will directly impact an MTT assay, which measures mitochondrial reductase activity.[18][20]

    • Mitigation Strategy: Use orthogonal assays that measure different cytotoxicity markers to confirm results.[21] For example, complement a metabolic assay like MTT with a membrane integrity assay like LDH release.

  • Inappropriate Assay Duration: The incubation time may be too short for a compound to exert its cytotoxic effect.[5] This is particularly true for compounds with slower mechanisms of action.[5]

    • Mitigation Strategy: Perform a time-course experiment to determine the optimal assay endpoint, measuring cytotoxicity at multiple time points (e.g., 24, 48, 72, 96 hours).[5][21]

    • Mitigation Strategy: Consult with a biostatistician. Use appropriate statistical tests based on the experimental design and data distribution (e.g., t-test for comparing two groups, ANOVA for multiple groups).[23][24] Always check for normality and equal variance.

Systematic Troubleshooting Workflow

When faced with inconsistent data, a systematic approach is crucial. The following workflow, illustrated in the diagram below, provides a logical path to identify and resolve the root cause.

Troubleshooting_Workflow cluster_Initial Initial Observation cluster_Investigation Investigation Phase cluster_Action Corrective Actions cluster_Validation Validation & Confirmation Start Inconsistent Cytotoxicity Results (High CV%, Poor Reproducibility) Check_Methodology Review Assay Protocol & Technique (Pipetting, Seeding, Edge Effects) Start->Check_Methodology Check_Biology Evaluate Biological Components (Cells, Serum, Media) Start->Check_Biology Check_Analysis Verify Data Analysis & Controls (Compound Interference, Stats) Start->Check_Analysis Action_Method Refine Pipetting Technique Implement Edge Effect Controls Standardize Incubation Check_Methodology->Action_Method Action_Biology Re-authenticate Cell Line Test New Serum Lot Use Thaw-and-Use Cells Check_Biology->Action_Biology Action_Analysis Run Compound Interference Control Perform Orthogonal Assay Re-evaluate Statistical Model Check_Analysis->Action_Analysis Validate Perform Validation Experiment with Optimized Protocol Action_Method->Validate Action_Biology->Validate Action_Analysis->Validate Validate->Start Failure End Consistent & Reproducible Data Validate->End Success

Caption: A systematic workflow for troubleshooting inconsistent cytotoxicity assay results.

Key Experimental Protocols for Robustness

Protocol: Pre-Screening of Fetal Bovine Serum (FBS)

Objective: To select a batch of FBS that supports optimal and consistent cell growth for your specific cell line, thereby minimizing lot-to-lot variability.

Methodology:

  • Obtain small samples of several different FBS lots from your supplier.

  • Thaw the FBS samples according to the manufacturer's instructions. Heat-inactivate if required for your cell type.

  • Culture your target cell line in your standard basal medium supplemented with each of the new FBS lots at your typical concentration (e.g., 10%).

  • As a control, culture the cells in medium supplemented with your current, validated lot of FBS.

  • Over several passages (typically 3-5), monitor the cells for:

    • Morphology: Observe for any changes in cell shape or appearance using phase-contrast microscopy.

    • Proliferation Rate: Perform cell counts at each passage to determine the population doubling time.

    • Plating Efficiency: Seed a known number of cells and count the number of colonies formed after a set period.

  • Select the FBS lot that provides the most consistent morphology, proliferation rate, and plating efficiency comparable to your control lot.

  • Purchase a sufficient quantity of the selected lot to last for the entire planned series of experiments.[10]

Protocol: Mitigating Microplate Edge Effects

Objective: To minimize variability caused by increased evaporation and temperature gradients in the outer wells of a microplate.

Methodology:

  • Plate Layout: Design your experiment to exclude the outermost wells from containing experimental samples or critical controls.[15]

  • Hydration Barrier: Fill the 36 perimeter wells of a 96-well plate with 100-200 µL of sterile, deionized water or PBS.[5]

  • Sealing: After plating cells and adding compounds, seal the plate with a breathable sealing film for cell-based assays or a foil seal for biochemical endpoints.[14][16] Alternatively, use a low-evaporation lid.[14][16]

  • Incubation: Place the sealed plate inside a humidified secondary container (e.g., a plastic box with a damp paper towel) within the incubator. This helps maintain a consistently high humidity level around the plate.[15]

  • Equilibration: Allow plates to equilibrate to room temperature for 20-30 minutes after removal from the incubator and before adding any reagents to ensure all wells are at the same temperature.[21]

Data Presentation and Interpretation

Clear presentation of data is essential for accurate interpretation.

Table 1: Example of Troubleshooting Data for High Variability
ParameterInitial Assay (High CV%)Optimized Assay (Low CV%)Causal Factor Identified
Plate Layout Samples in all 96 wellsSamples in 60 inner wellsEdge Effect[8][14]
Seeding Technique Manual multi-channel pipettingAutomated liquid handlerPipetting Inconsistency[1]
Serum Lot Lot ALot B (pre-screened)Serum Variability[9][10]
Compound Control Not includedIncluded (signal subtracted)Compound Interference[5]
Mean IC50 (µM) 12.58.2-
Std. Deviation 4.80.9-
Coefficient of Variation (CV%) 38.4%11.0%-

Conclusion: Towards a Culture of Reproducibility

Inconsistent results in cytotoxicity assays are a significant but surmountable challenge. By understanding the fundamental sources of variability—biological, methodological, and analytical—researchers can move from a reactive troubleshooting mode to a proactive state of robust assay design. The principles and protocols outlined in this guide emphasize a systematic, evidence-based approach. Implementing self-validating systems, such as rigorous raw material qualification, standardized operating procedures, and the use of orthogonal assay methods, is paramount. Ultimately, fostering a culture of scientific integrity and attention to detail will lead to more reliable, reproducible, and impactful results in the critical fields of research and drug development.

References

  • Sources of Variability in Cell Based Assays. Mettler Toledo. [Link]
  • Three Ways To Reduce Microplate Edge Effect.
  • The Impact of Serum and Serum-derived Undefined Biologic Modifiers in Cell Culture. Irvine Scientific. [Link]
  • “Avoiding the Edge Effect – How to increase reproducibility of in vitro micropl
  • Preventing edge effect in microplates. Corning Life Sciences via YouTube. [Link]
  • Understanding and managing sources of variability in cell measurements. Bioanalysis Zone. [Link]
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. National Institutes of Health (NIH). [Link]
  • How to Manage Serum Batch Variability in Cell Culture. Procell. [Link]
  • How Serum Quality Influences Cell Culture Outcomes: Key Factors for Reliable and Reproducible Results. Seamless Bio. [Link]
  • Statistical analysis for toxicity studies.
  • Statistical analysis for toxicity studies. J-Stage. [Link]
  • Cytotoxicity Testing: Everything You Need to Know. Test Labs. [Link]
  • How to Reduce Cell Culture Variability. Promega Connections. [Link]
  • What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT?
  • SOP for the BALB/C 3T3 NRU Cytotoxicity Test. National Institutes of Health (NIH). [Link]
  • Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability.
  • Particle-induced artifacts in the MTT and LDH viability assays.
  • Decreasing variability in your cell culture. Taylor & Francis Online. [Link]
  • Statistical Analysis: MTT-assay (cell viability test).[Link]
  • Pitfalls and other issues with the MTT assay. PubMed. [Link]
  • How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. AIP Publishing. [Link]
  • Cytotoxicity Study - ISO Direct Contact Method. NAMSA. [Link]
  • Cytotoxicity Assay Protocol & Troubleshooting.
  • Validation Study of In Vitro Cytotoxicity Test Methods.
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Eppendorf and Promega via YouTube. [Link]
  • (PDF) Decreasing variability in your cell culture.
  • Standard Operating Procedure (SOP). Berlin - BB3R. [Link]
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]
  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]
  • Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy. MDPI. [Link]
  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Institutes of Health (NIH). [Link]
  • Assay of antiseptic agents in cell culture: conditions affecting cytotoxicity. PubMed. [Link]
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
  • Guidelines for cell viability assays.
  • Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. National Institutes of Health (NIH). [Link]
  • Why do MTT and XTT assays give inconsistent results?
  • Cytotoxicity Assays – what your cells don't like. BMG Labtech. [Link]

Sources

optimizing incubation time for 2-chloro-N-(4-chlorobenzyl)acetamide experiments

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Optimizing Incubation Time for 2-chloro-N-(4-chlorobenzyl)acetamide Experiments

Abstract

This compound is a member of the chloroacetamide class of compounds, which are recognized for their utility as synthetic intermediates and their potential as biologically active agents.[1][2] The inherent reactivity of the chloroacetamide moiety, which can act as an alkylating agent, makes incubation time a profoundly critical parameter in any experimental protocol.[1] An improperly defined incubation period can lead to incomplete reactions, the formation of unwanted byproducts, degradation of the target molecule, or misleading results in biological assays. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically optimize incubation times for experiments involving this compound. It moves beyond simple step-by-step instructions to explain the underlying chemical and biological principles, ensuring that protocols are not just followed, but understood. We will explore methodologies ranging from foundational time-course studies to statistically powerful Design of Experiments (DoE), equipping the reader with the expertise to develop robust, reproducible, and self-validating experimental systems.

Foundational Principles: Understanding the Compound and the Parameter

Profile of this compound: Synthesis, Reactivity, and Applications

This compound (C₉H₉Cl₂NO) is most commonly synthesized via the direct acylation of 4-chlorobenzylamine with chloroacetyl chloride.[1] This nucleophilic acyl substitution reaction forms the stable amide bond and is typically performed in an inert solvent with a base to neutralize the hydrochloric acid byproduct.[1]

The key to its experimental behavior lies in the chloroacetamide functional group. This group renders the molecule an electrophile, capable of acting as an alkylating agent by reacting with nucleophiles.[1] This reactivity is the basis for its potential biological activity, such as antiproliferative and cytotoxic effects, where it may target nucleophilic sites on proteins or DNA.[1] However, this same reactivity makes the compound susceptible to hydrolysis and degradation, particularly under non-neutral pH conditions or over extended periods.[3][4] Its applications are therefore twofold: as a reactive intermediate in the synthesis of more complex molecules (e.g., pharmaceuticals, herbicides) and as a potential bioactive agent in its own right.[2][5][6]

The Criticality of Incubation Time

Incubation time is not a passive variable; it is an active determinant of experimental success. The optimal duration is a carefully determined window that balances competing factors.

  • For Chemical Synthesis: The goal is to maximize the yield of the desired product while minimizing the formation of impurities. A short incubation may result in an incomplete reaction, leaving significant starting material. Conversely, an overly long incubation can lead to the degradation of the product or the formation of side-products, complicating purification and reducing overall yield.[7]

  • For Biological Assays: In a biological context (e.g., cell culture, enzyme assays), time determines the exposure dose and the window for observing a physiological response. Short incubations may not provide sufficient time for the compound to engage its target and elicit a measurable effect. Long incubations can lead to compound degradation in the complex biological media, cell death due to non-specific toxicity (confounding the results of a targeted assay), or the activation of secondary pathways that obscure the primary mechanism of action.[7][8]

Pre-Experimental Assessment: Setting the Stage for Optimization

Before beginning any time-course study, a thorough assessment of the compound and the experimental system is essential. This foundational work informs the design of the optimization experiments and prevents common pitfalls.

Physicochemical Properties and Stability Profile

Understanding the inherent properties of this compound is the first step. While specific data for this exact molecule is sparse, the behavior of the broader chloroacetamide class provides crucial insights.

PropertySignificance for Incubation Time Optimization
Molecular Weight 218.08 g/mol .[9] Essential for preparing solutions of known concentration.
Solubility Must be determined in the specific solvent or biological medium to be used. Poor solubility can lead to inaccurate dosing and rate-limiting dissolution.
Stability Chloroacetamides can be susceptible to hydrolysis.[4] A preliminary stability test (e.g., incubating the compound in the reaction buffer or cell media for the maximum planned duration and analyzing for degradation via HPLC) is highly recommended.
Reactivity As an alkylating agent, it can react with components in the buffer or media (e.g., thiol-containing reagents like DTT, or serum proteins in cell culture). This can deplete the effective concentration over time.[10]
Defining the Experimental System: Synthesis vs. Biological Assay

The objective of the experiment dictates the optimization strategy.

  • In Synthesis: The system consists of reactants, solvent, and potentially a catalyst. The primary factors influencing the reaction rate, and thus the optimal incubation time, are reactant concentration, temperature, and catalyst loading.[11][12] The progress is typically monitored by measuring the disappearance of a reactant or the appearance of the product.

  • In a Biological Assay: The system is far more complex, involving cells or proteins in a buffered aqueous environment. The incubation time must be considered in the context of the biological process being studied (e.g., enzyme kinetics, cell doubling time, signal transduction cascades). The stability of the entire system, not just the compound, is paramount.[7]

Designing the Optimization Strategy

A systematic approach is required to efficiently determine the optimal incubation time. The two primary strategies are the One-Factor-at-a-Time (OFAT) method and the more robust Design of Experiments (DoE) approach.

One-Factor-at-a-Time (OFAT) Approach

The OFAT method involves fixing all experimental conditions except for time and running a series of experiments at different time points.[13][14] This is the most common and intuitive method for determining an optimal incubation period. While straightforward, its major drawback is that it cannot identify interactions between variables.[14] For instance, the optimal incubation time at 25°C might be different from the optimal time at 50°C.

Design of Experiments (DoE): A Statistically Robust Approach

DoE is a statistical methodology that allows for the simultaneous variation of multiple factors.[15][16] This approach is more efficient than OFAT and, crucially, can identify interactions between variables like time, temperature, and concentration.[17] For optimizing an incubation time, a factorial or response surface design could be employed to model how time influences the outcome in concert with other critical parameters, leading to a more comprehensive understanding of the experimental space.[13]

Experimental Protocols

The following protocols provide detailed, self-validating workflows for optimizing incubation time in both a synthetic and a biological context.

Protocol 1: Time-Course Study for a Synthesis Reaction

This protocol outlines the optimization of incubation time for a reaction where this compound is used as a reactant.

Objective: To determine the time required to achieve maximum yield of the desired product while minimizing byproduct formation.

Methodology:

  • Reaction Setup: Prepare a master reaction mixture with all reactants, solvents, and catalysts at the desired concentrations and temperature, but withhold one key initiating reagent.

  • Initiation (Time Zero): Add the initiating reagent to the master mix, stir vigorously to ensure homogeneity, and immediately withdraw the first aliquot (T=0). Quench the reaction in this aliquot immediately (e.g., by adding a quenching agent or rapidly cooling in an ice bath).

  • Time-Point Sampling: At predetermined intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw identical aliquots from the reaction mixture.

  • Quenching: Immediately quench each aliquot using the same method as for the T=0 sample to stop the reaction.

  • Sample Preparation: Prepare each quenched aliquot for analysis. This may involve extraction, filtration, or dilution.

  • Analysis: Analyze each sample using an appropriate analytical technique to quantify the amounts of starting material, desired product, and any major byproducts.

    • Thin-Layer Chromatography (TLC): A rapid, qualitative method for visualizing the progress of the reaction.[18]

    • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Quantitative methods for separating and measuring the concentration of each component.[19]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the ratio of product to starting material in the reaction mixture.[20][21]

  • Data Interpretation: Plot the concentration (or relative percentage) of the product and starting material against time. The optimal incubation time is typically the point at which the product concentration plateaus.

Protocol 2: Optimizing Incubation in a Cell-Based Viability Assay

This protocol details the optimization of incubation time for assessing the cytotoxic effect of this compound on a cancer cell line.

Objective: To identify the incubation duration that provides a robust and reproducible measure of the compound's effect on cell viability.

Methodology:

  • Cell Seeding: Seed cells in microplates (e.g., 96-well) at a density that prevents confluence within the longest planned time point. Allow cells to adhere and resume logarithmic growth (typically 18-24 hours).

  • Compound Preparation: Prepare a dilution series of this compound in the appropriate cell culture medium. Include a vehicle-only control.

  • Time-Course Treatment:

    • For a 48-hour endpoint, add the compound dilutions to a set of plates.

    • For a 24-hour endpoint, add the compound dilutions to a different set of plates 24 hours after the first set was treated.

    • For a 4-hour endpoint, add the compound dilutions to a final set of plates 44 hours after the first set was treated.

  • Assay Endpoint: At the 48-hour mark from the initial treatment, perform the viability assay (e.g., MTT, resazurin, or ATP-based assays) on all plates simultaneously.

  • Data Analysis:

    • Normalize the data for each plate to its respective vehicle control (defined as 100% viability).

    • Plot the dose-response curves (Viability vs. Log[Concentration]) for each incubation time (4 hr, 24 hr, 48 hr).

    • Compare the resulting IC₅₀ values and the steepness of the curves.

  • Selection of Optimal Time: The ideal incubation time is one that yields a full dose-response curve with a consistent and potent IC₅₀ value, while ensuring the vehicle-treated cells remain healthy and have not become over-confluent. Shorter times may be chosen to focus on acute effects, while longer times may reveal effects dependent on cell division.

Visualizations and Data Summaries

Diagrams

Workflow_Optimization cluster_prep Phase 1: Pre-Experimental Assessment cluster_design Phase 2: Experimental Design cluster_exec Phase 3: Execution & Analysis A Define Objective (Synthesis vs. Biological) B Characterize Compound (Solubility, Stability) A->B C Select Analytical Method (HPLC, NMR, etc.) B->C D Choose Strategy (OFAT vs. DoE) C->D E Define Time Points (Logarithmic or Linear Scale) D->E F Set Other Parameters (Temp, Concentration) E->F G Run Time-Course Experiment F->G H Collect & Analyze Samples G->H I Plot Data (Concentration vs. Time) H->I J Determine Optimal Incubation Window I->J K Validated Protocol J->K

Caption: Workflow for Incubation Time Optimization.

Factor_Relationships cluster_inputs Input Factors cluster_outputs Experimental Outcomes IncubationTime Incubation Time Yield Product Yield IncubationTime->Yield Purity Purity / Byproducts IncubationTime->Purity BioEffect Biological Effect IncubationTime->BioEffect Stability Compound Stability IncubationTime->Stability Temperature Temperature Temperature->IncubationTime interacts with Temperature->Yield Temperature->Purity Temperature->BioEffect Temperature->Stability Concentration Concentration Concentration->IncubationTime interacts with Concentration->Yield Concentration->Purity Concentration->BioEffect Concentration->Stability Solvent Solvent/Medium Solvent->IncubationTime interacts with Solvent->Yield Solvent->Purity Solvent->BioEffect Solvent->Stability Catalyst Catalyst (if any) Catalyst->IncubationTime interacts with Catalyst->Yield Catalyst->Purity Catalyst->BioEffect Catalyst->Stability

Caption: Interacting Factors in Experiment Optimization.

Data Presentation Table

Table 1: Example Data Template for Synthesis Time-Course Experiment

Time Point Aliquot Volume (mL) [Starting Material] (mM) [Product] (mM) % Conversion Notes (e.g., color change, precipitation)
0 min 0.5 100.0 0.0 0% Clear solution
15 min 0.5 75.2 24.8 24.8%
30 min 0.5 51.5 48.5 48.5%
1 hr 0.5 24.1 75.9 75.9% Solution turning yellow
2 hr 0.5 6.8 93.2 93.2%
4 hr 0.5 1.1 98.9 98.9%
8 hr 0.5 < 0.5 99.1 ~99% Plateau reached

| 24 hr | 0.5 | < 0.5 | 98.5 | ~99% | Slight decrease, possible degradation |

Conclusion

The optimization of incubation time for experiments with this compound is a critical determinant of data quality, reproducibility, and ultimate experimental success. Due to the compound's inherent reactivity as a chloroacetamide, a systematic and evidence-based approach is not just recommended, but necessary. This guide has provided a framework for understanding the compound's nature, assessing the experimental system, and implementing robust protocols for both chemical synthesis and biological assays. By moving from intuitive, single-factor tests to a more holistic and statistically-informed strategy like Design of Experiments, researchers can build a profound understanding of their system. This ensures that the selected incubation time is not an arbitrary choice, but a validated parameter that leads to accurate, meaningful, and trustworthy results.

References

  • Solubility of Things. Reaction Kinetics and Rate Laws in Organic Reactions.
  • Myers, S. A., et al. (2018). A Brief Introduction to Chemical Reaction Optimization. Journal of Chemical Education, 95(5), 784-790.
  • Myers, S. A., et al. (2018). A Brief Introduction to Chemical Reaction Optimization. ACS Publications.
  • Jubete, E., et al. (2016). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). ACS Central Science, 2(10), 684-691.
  • ResearchGate. Design of experiments (DoE) for the optimization of chemical reactions.
  • Cole, K. P., et al. (2024). Optimizing Chemical Reactions. Chemical Reviews.
  • ResearchGate. Reaction Kinetics and Rate Laws in Organic Systems.
  • Chemistry LibreTexts. 8.3: Factors Affecting Reaction Rates (Kinetics).
  • BC Open Textbooks. Factors that Affect the Rate of Reactions – Introductory Chemistry.
  • Perisic-Janjic, N., et al. (2022). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Molecules, 27(19), 6529.
  • UCL. Incubation time.
  • Monash University. Factors Affecting Rates of Reaction.
  • ResearchGate. Optimization of the reaction time, i.e., the incubation time of 85 U/L of ALP enzyme.
  • Ward, C. C., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(5), 3149-3159.
  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
  • Liang, C., & K. A. Fields. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 40(13), 4201-4206.
  • York University. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • Anshul Specialty Molecules. 2-Chloro Acetamide.
  • Foley, D., et al. (2018). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 3(3), 357-363.
  • PubChem. Chloroacetamide.
  • ResearchGate. 2-(4-Chlorophenyl)acetamide.
  • ResearchGate. Synthetic route of synthesized chloroacetamide derivatives (1–22).
  • Kuzmic, P. (2020). Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. Analytical Biochemistry, 602, 113778.
  • Zia, W., et al. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Analytical and Bioanalytical Chemistry, 409(29), 6723-6733.
  • BioKin. (2020). Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments.
  • Chemistry For Everyone. (2023). How Do You Optimize Chemical Reaction Yields? YouTube.
  • Prasanna, B. P. S., et al. (2001). 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide. Acta Crystallographica Section E, 57(Pt 12), o1151-o1153.
  • Asati, V., et al. (2016). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Journal of Chemical and Pharmaceutical Research, 8(8), 856-867.
  • Abdel-Latif, E., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry, 57(7), 2827-2838.
  • Yelekci, K., et al. (2014). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 65(1), 27-40.
  • Chemistry LibreTexts. 4.14: NMR in Lab- Monitoring Reaction Progress.
  • Thieme Chemistry. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography.

Sources

dealing with cell line resistance to chloroacetamide compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Navigating and Overcoming Cell Line Resistance to Chloroacetamide Covalent Inhibitors

Introduction: The Double-Edged Sword of Covalent Inhibition

Chloroacetamide-based compounds have emerged as a powerful class of molecules in drug discovery, prized for their ability to act as covalent inhibitors.[1] Their reactive chloroacetyl group forms a stable, irreversible thioether bond with nucleophilic cysteine residues on target proteins, leading to potent and sustained target inactivation.[2][3] This mechanism offers significant advantages, including high potency and a prolonged duration of action that can outlast the compound's pharmacokinetic profile.[4] These compounds are being actively investigated for a range of therapeutic targets, including kinases, proteases, and protein-protein interactions.[1][5]

However, the very reactivity that makes chloroacetamides effective also presents a formidable challenge: the development of drug resistance. Cells are equipped with robust detoxification and response systems that can neutralize electrophilic compounds and adapt to sustained target inhibition. For researchers in drug development, understanding, characterizing, and ultimately overcoming this resistance is paramount to the successful clinical translation of these promising therapeutic agents.

This guide, written from the perspective of a Senior Application Scientist, provides a technical framework for addressing cell line resistance to chloroacetamide compounds. We will move beyond simple protocols to explore the underlying mechanistic rationale, offering field-proven insights into developing resistant models, diagnosing the molecular drivers of resistance, and designing rational strategies to restore therapeutic efficacy.

Section 1: The Foundational Mechanism of Chloroacetamides

The biological activity of chloroacetamide compounds is rooted in a classic bimolecular nucleophilic substitution (SN2) reaction. The electron-withdrawing nature of the adjacent carbonyl group makes the α-carbon of the chloroacetyl moiety highly electrophilic. This invites a nucleophilic attack from the thiol group (-SH) of a cysteine residue within the target protein's binding pocket. The sulfur atom attacks the carbon, displacing the chloride ion and forming a highly stable thioether linkage.[2] This covalent modification permanently inactivates the protein.

G cluster_0 Before Reaction cluster_1 Sₙ2 Reaction cluster_2 After Reaction Compound R-C(O)CH₂-Cl (Chloroacetamide) Reaction Nucleophilic Attack Compound->Reaction Electrophile Protein Target Protein-SH (Cysteine Residue) Protein->Reaction Nucleophile Adduct R-C(O)CH₂-S-Target Protein (Covalent Adduct) Reaction->Adduct Irreversible Bond Formation Chloride Cl⁻ (Leaving Group) Reaction->Chloride

Caption: Covalent inhibition via Sₙ2 reaction.

Section 2: Unraveling the Mechanisms of Resistance

Cellular resistance to chloroacetamides is rarely a single-gene event. It is a multifactorial process involving several defense layers. Broadly, these can be classified into target-related and non-target-related mechanisms.

Target-Related Resistance

While less common for covalent inhibitors than for reversible ones, target-related alterations can occur:

  • Target Mutation: The primary cysteine residue targeted by the chloroacetamide can mutate to a non-nucleophilic amino acid (e.g., serine or alanine), preventing covalent bond formation.

  • Target Overexpression: Cells may amplify the gene encoding the target protein, effectively increasing the amount of drug required to achieve complete inhibition and a therapeutic effect.

Non-Target-Related Resistance: The Dominant Challenge

More frequently, resistance arises from cellular pathways that prevent the chloroacetamide from ever reaching its target or that compensate for the target's inactivation.

  • Drug Inactivation via Glutathione (GSH) Conjugation: This is the most prevalent mechanism of resistance to electrophilic compounds.[6] The cell's primary defense against electrophiles is the glutathione system. Glutathione (GSH), a tripeptide with a nucleophilic thiol group, can directly react with the chloroacetamide. This reaction is massively accelerated by Glutathione S-transferases (GSTs), a superfamily of detoxification enzymes that catalyze the conjugation of GSH to electrophilic substrates.[7] The resulting GSH-drug conjugate is more water-soluble and is actively pumped out of the cell. Overexpression of specific GST isozymes, particularly GST Pi 1 (GSTP1), is a well-established marker of drug resistance in numerous cancer models.[8]

  • Increased Drug Efflux: The resulting GSH-drug conjugates, as well as potentially the parent compound, can be actively exported from the cell by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) or Multidrug Resistance-Associated Protein 1 (MRP1). Overexpression of these transporters reduces the intracellular concentration of the drug, preventing it from reaching its target.[9]

  • Signaling Pathway Rewiring: Cells can develop resistance by activating alternative or downstream signaling pathways to bypass their reliance on the inhibited target. For instance, if a chloroacetamide inhibits a specific kinase in the MAPK pathway, resistant cells might upregulate a parallel pathway (e.g., PI3K/AKT) to maintain pro-survival signals.[10] Interestingly, some GSTs also play regulatory roles in stress-activated MAP kinase pathways, providing a dual mechanism for promoting survival.[7][11]

G cluster_cell cluster_resistance Resistance Pathway cluster_gst compound_node compound_node protein_node protein_node process_node process_node efflux_node efflux_node extracellular Extracellular Space intracellular Intracellular Space CA Chloroacetamide Compound extracellular->CA Drug Administration Target Target Protein (e.g., Kinase) CA->Target Covalent Binding (Therapeutic Goal) Conjugate GSH-Compound Conjugate CA->Conjugate Inactivation Target Inactivation Target->Inactivation ABC ABC Transporter (e.g., MRP1) GSH Glutathione (GSH) GST GST Enzyme (Overexpressed) Conjugate->ABC Efflux ABC->extracellular Expulsion

Caption: Key mechanisms of chloroacetamide resistance.

Section 3: Developing and Characterizing Resistant Cell Lines

A robust, well-characterized resistant cell line model is the cornerstone of any investigation into resistance mechanisms.[12] The goal is to create a stable cell line that exhibits a significant and reproducible decrease in sensitivity to the chloroacetamide compound compared to its parental counterpart.

Workflow for Generating Resistant Models

The most common method involves continuous or pulsed exposure to the drug, mimicking the selective pressure that tumors face during therapy.[13][14]

Caption: Workflow for generating a resistant cell line.

Protocol 1: Generation of a Resistant Cell Line via Continuous Exposure
  • Determine Initial Sensitivity: Perform a dose-response assay (see Protocol 2) on the parental cell line to determine the initial IC₅₀ (the concentration that inhibits 50% of cell growth).

  • Initial Exposure: Begin culturing the parental cells in media containing the chloroacetamide compound at a concentration equal to its IC₂₀ - IC₅₀.

  • Monitoring and Recovery: Initially, significant cell death is expected. Monitor the culture closely. When a small population of surviving cells begins to actively proliferate and reaches ~70% confluency, passage them.

  • Dose Escalation: With each subsequent passage, gradually increase the drug concentration. A typical escalation might be in increments of 0.25x or 0.5x the current IC₅₀. This process is a marathon, not a sprint, often taking 3-6 months.

  • Stabilization: Once the cells can proliferate robustly in a concentration that is 5-10 times the original parental IC₅₀, maintain them at this concentration for several passages to ensure the resistance phenotype is stable.

  • Banking: Cryopreserve vials of the resistant cell line at an early passage and the corresponding parental line. It is critical to regularly test for mycoplasma contamination throughout this process.

Confirming the Resistance Phenotype: The Dose-Response Assay

The definitive confirmation of resistance is a statistically significant rightward shift in the IC₅₀ curve.[15]

Protocol 2: Cell Viability Dose-Response Assay (e.g., CCK-8/MTT)
  • Cell Seeding: Seed both parental and putative resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[16]

  • Drug Dilution Series: Prepare a 2x concentrated serial dilution of the chloroacetamide compound. A 9-point, 3-fold dilution series is a good starting point, spanning a wide concentration range (e.g., 100 µM to 15 nM).[16] Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old media from the cells and add an equal volume of the 2x drug dilutions to the corresponding wells. Incubate for a period relevant to the cell doubling time (typically 48-72 hours).

  • Viability Assessment: Add a viability reagent (e.g., CCK-8, MTT, or CellTiter-Glo®) according to the manufacturer's instructions and measure the signal (absorbance or luminescence) with a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells (100% viability). Plot the normalized viability versus the log of the drug concentration and fit a four-parameter logistic curve to determine the IC₅₀ for each cell line.

Data Presentation: Quantifying the Resistance Factor

The "Resistance Factor" (RF) is a simple metric to quantify the magnitude of resistance. RF = IC₅₀ (Resistant Line) / IC₅₀ (Parental Line)

Cell LineChloroacetamide Compound X IC₅₀Resistance Factor (RF)
Parental (e.g., HCT116)150 nM1.0
Resistant (HCT116-CR)2100 nM (2.1 µM)14.0

Section 4: Investigating the Molecular Basis of Resistance

With a validated resistant model, the next step is to dissect the molecular machinery driving the phenotype. The investigation should be a logical, stepwise process.

The First Question: Is the Drug Still Engaging Its Target?

Before exploring complex detoxification or efflux mechanisms, you must verify if the compound can still bind to its intended target in the resistant cells. A lack of target engagement strongly suggests that the drug is being inactivated or expelled before it can act. The Cellular Thermal Shift Assay (CETSA) is the gold standard for assessing target engagement in a native cellular context.[17][18] CETSA operates on the principle that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature (Tm).

G Start Treat cells with Compound or Vehicle Heat Aliquot cells and heat to different temperatures Start->Heat Lyse Lyse cells (e.g., freeze-thaw) Heat->Lyse Centrifuge Separate soluble (S) & precipitated (P) fractions via ultracentrifugation Lyse->Centrifuge WB Analyze soluble fraction by Western Blot for the target protein Centrifuge->WB Quantify Quantify band intensity. Normalize to 37°C control. WB->Quantify Plot Plot % Soluble Protein vs. Temperature Quantify->Plot Result Observe thermal shift (ΔTₘ) in compound-treated sample Plot->Result

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Culture parental and resistant cells to ~80% confluency. Treat the cells with the chloroacetamide compound (at a concentration known to be effective, e.g., 10x parental IC₅₀) or vehicle for a defined period (e.g., 1-2 hours).

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Distribute the cell suspension into PCR tubes.

  • Thermal Challenge: Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 64°C). Include an unheated control (room temperature or 37°C).

  • Lysis and Clarification: Lyse the cells by repeated freeze-thaw cycles. Pellet the precipitated protein aggregates by ultracentrifugation.

  • Western Blot Analysis: Carefully collect the supernatant containing the soluble protein fraction. Normalize the protein concentration of all samples. Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for the target protein.[17]

  • Data Analysis: Quantify the band intensities and normalize them to the unheated control. Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples to generate melting curves. A positive ΔTm (a rightward shift of the curve for the compound-treated sample) indicates target engagement.[17]

  • Interpretation: If you observe a robust ΔTm in the parental line but a significantly reduced or absent ΔTm in the resistant line, it is strong evidence that resistance is occurring upstream of the target (e.g., via detoxification or efflux).

Probing the Prime Suspects: GSTs and ABC Transporters

If CETSA suggests a failure of target engagement in resistant cells, the next logical step is to quantify the expression of key detoxification and efflux proteins.

Protocol 4: Western Blotting for Resistance Markers
  • Lysate Preparation: Prepare whole-cell lysates from both parental and resistant cell lines.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each lysate on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for key resistance markers (e.g., GSTP1, MRP1, P-gp/MDR1) and the target protein itself. Always include a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands. Quantify the band intensities and normalize to the loading control to compare protein levels between the parental and resistant lines.

Casting a Wider Net: 'Omics' Approaches

When the mechanism is not obvious from candidate-based approaches, unbiased, discovery-focused 'omics' technologies are invaluable.

  • Transcriptomics (RNA-seq): Provides a comprehensive, unbiased view of all gene expression changes in the resistant cells.[19] This is a powerful method to identify the upregulation of unexpected GST isozymes, ABC transporters, or entire compensatory signaling pathways.[20]

  • Proteomics: Mass spectrometry-based proteomics can quantify changes at the protein level, providing a more direct link to function than transcriptomics.

  • Chemoproteomics: This advanced technique uses the chloroacetamide compound itself (often modified with a clickable alkyne tag) as a probe to pull down and identify all cellular proteins it covalently binds to.[21][22] Comparing the binding profile in sensitive versus resistant cells can reveal not only changes in on-target binding but also identify off-target proteins that may contribute to the resistance phenotype.[4]

Section 5: Strategies to Overcome Chloroacetamide Resistance

Identifying the resistance mechanism is not the end goal; it is the key to devising a rational strategy to circumvent it.

  • Combination Therapy: The most direct approach is to co-administer the chloroacetamide with an inhibitor of the identified resistance mechanism.

    • GST Inhibition: If GST overexpression is confirmed, use a known GST inhibitor (e.g., ethacrynic acid) to block the detoxification pathway.

    • ABC Transporter Inhibition: If efflux is the problem, co-treatment with an ABC transporter inhibitor (e.g., verapamil or tariquidar) can restore intracellular drug concentrations.[23]

  • Next-Generation Compound Design: Armed with mechanistic knowledge, medicinal chemists can modify the chloroacetamide scaffold.

    • Increase Reactivity/Affinity: If resistance is due to a subtle target mutation, designing a compound with higher intrinsic reactivity or a better fit for the mutated pocket may be effective.[10]

    • Evade Detoxification: If the compound is a prime substrate for a specific GST isozyme, structural modifications can be made to create a poorer substrate, "outsmarting" the detoxification machinery.[24]

  • Targeting Downstream Pathways: If resistance is caused by signaling bypass, a combination therapy that hits both the primary target and the compensatory pathway can create a powerful synthetic lethal effect.[10][23] For example, combining an FGFR inhibitor with a MEK inhibitor has been shown to be effective in cases where MAPK signaling is a bypass route.[10]

  • PROTACs (Proteolysis-Targeting Chimeras): This emerging modality offers a revolutionary way to overcome resistance.[25] Instead of just inhibiting the target, a PROTAC links the target-binding molecule (the chloroacetamide "warhead") to a ligand for an E3 ubiquitin ligase. This hijacks the cell's own protein disposal system to completely degrade the target protein. This approach can be effective even if the target is mutated or overexpressed, as it eliminates the protein entirely.[25]

Conclusion

Resistance to chloroacetamide compounds is a complex but solvable challenge. A systematic, mechanism-driven approach is essential for success. By first developing robust resistant cell line models, then using a logical workflow of assays—from target engagement (CETSA) to candidate protein analysis (Western Blot) and unbiased discovery ('omics')—researchers can precisely diagnose the molecular drivers of resistance. This knowledge empowers the rational design of strategies, such as intelligent combination therapies and next-generation inhibitors, to restore drug sensitivity and advance these potent covalent molecules toward the clinic.

References

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing.
  • Glutathione-associated Enzymes in Anticancer Drug Resistance1. AACR Journals.
  • Chloroacetamide 79-07-2 wiki. Guidechem.
  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. PubMed.
  • The role of glutathione-S-transferase in anti-cancer drug resistance. PubMed.
  • A Comparative Guide to Cellular Thermal Shift Assays (CETSA) for Target Engagement of Chloroacetamido-Based PROTACs. Benchchem.
  • Glutathione S-transferase and drug resistance. PubMed.
  • Glut
  • The role of glutathione-S-transferase in anti-cancer drug resistance. PMC - NIH.
  • An In-depth Technical Guide on the Mechanism of Action for Chloroacetamide Compounds. Benchchem.
  • Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides1. Cambridge University Press & Assessment.
  • Mode of Action for Chloroacetamides and Functionally Rel
  • Understanding Cancer Drug Resistance by Developing and Studying Resistant Cell Line Models. Bentham Science Publishers.
  • Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. bioRxiv.
  • Chloroacetamides. Enamine.
  • Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. PubMed.
  • How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience.
  • Alkylating reactivity and herbicidal activity of chloroacetamides. PubMed.
  • "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. Sorger Lab.
  • Cancer Cell Line Study Reveals Drug Resistance, Sensitivity Mechanisms. GenomeWeb.
  • Establishment of Drug-resistant Cell Lines.
  • What are the ways a person can test the drug resistance for a particular cell line for a particular drug?
  • Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. PMC - NIH.
  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. NIH.
  • Transcriptomic Features Influencing Anti-Myeloma Drug Resistance in Human Multiple Myeloma Cell Lines.
  • The design strategy of novel chloroacetamide derivatives (1b-22b)...
  • Analysis of Transcriptomic Data Generated from Drug-Treated Cancer Cell Line. Springer Protocols.
  • Identifying anti-cancer drug response related genes using an integrative analysis of transcriptomic and genomic variations with cell line-based drug perturb
  • A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification.
  • Targeting a Therapy-Resistant Cancer Cell State Using Masked Electrophiles as GPX4 Inhibitors. bioRxiv.
  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. SciSpace.
  • Comparison of genetic-, transcriptomic- and drug-response-based...
  • Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evalu
  • Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. Annual Reviews.
  • Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell de
  • Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. MDPI.
  • Overcoming Cancer Drug Resistance Utilizing PROTAC Technology. Frontiers.
  • Target Engagement Assays in Early Drug Discovery. PMC - NIH.
  • Establishment of drug-resistant cell lines under the treatment with chemicals acting through different mechanisms. PubMed.

Sources

A Technical Guide to the Stability Testing of 2-chloro-N-(4-chlorobenzyl)acetamide: From Mechanistic Prediction to Method Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of its safety, efficacy, and shelf-life. For a novel entity such as 2-chloro-N-(4-chlorobenzyl)acetamide, a compound possessing reactive chloroacetamide and N-(4-chlorobenzyl) moieties, a thorough understanding of its degradation profile under various environmental stressors is not merely a regulatory requirement but a scientific necessity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret stability testing for this molecule. We will move beyond rote protocol execution to explore the underlying chemical logic, enabling a predictive and robust approach to stability assessment.

The structure of this compound (CAS No: 99585-88-3, Molecular Formula: C₉H₉Cl₂NO, Molecular Weight: 218.08 g/mol ) presents specific areas of potential instability.[1][2][3] The α-chloro substituent on the acetamide group is a potent electrophilic site, susceptible to nucleophilic attack, while the amide bond itself can be a target for hydrolysis. The benzylamine portion can be prone to oxidation.[4][5] Understanding these potential liabilities is the first step in designing a meaningful stability testing program.

This guide is structured to follow the logical progression of a stability study, from theoretical degradation pathway analysis to the development of validated, stability-indicating analytical methods, all within the framework of international regulatory guidelines.[6][7][8][9]

Part 1: Predicted Degradation Pathways of this compound

A proactive approach to stability testing begins with a theoretical analysis of the molecule's potential degradation pathways. Based on its functional groups, we can anticipate several key reactions.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for many pharmaceuticals. For this compound, two main sites are susceptible:

  • Amide Bond Cleavage: Under both acidic and basic conditions, the amide linkage can be cleaved to yield 4-chlorobenzylamine and 2-chloroacetic acid. This is a common degradation route for amide-containing drugs.[10][11][12]

  • Nucleophilic Substitution of the α-Chloro Group: The chlorine atom on the acetyl group is highly susceptible to nucleophilic substitution by hydroxide ions, particularly under basic conditions. This SN2 reaction would result in the formation of 2-hydroxy-N-(4-chlorobenzyl)acetamide.[10][11][12][13]

Studies on related chloroacetamide herbicides have shown that base-catalyzed hydrolysis often proceeds via this SN2 mechanism, while acidic conditions can lead to cleavage of both amide and other susceptible bonds.[10][11] The rate of hydrolysis can be significantly influenced by pH and temperature.[12]

Oxidative Degradation

The N-benzyl moiety is a potential site for oxidative degradation. Exposure to oxidizing agents, such as hydrogen peroxide, could lead to the oxidation of the benzylic carbon, potentially forming N-(4-chlorobenzyl)glycolamide or leading to cleavage of the C-N bond to form 4-chlorobenzaldehyde and 2-chloroacetamide. The oxidation of benzylamines can lead to the corresponding aldimines as primary products.[5]

Photodegradation

While this compound does not contain chromophores that absorb strongly in the near-UV range of sunlight, the presence of aromatic rings and chlorine atoms suggests that photolytic degradation cannot be ruled out.[14] Photostability testing, as mandated by ICH Q1B guidelines, is essential.[15][16] Potential photolytic reactions could involve homolytic cleavage of the C-Cl bonds or reactions involving the aromatic ring.

Thermal Degradation

As a solid, this compound is likely to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal decomposition can occur. For amides, this can involve dehydration or fragmentation.[17][18][19] In solution, elevated temperatures will accelerate hydrolytic and other degradation pathways.[20]

Part 2: Designing and Executing Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of stability testing, designed to intentionally degrade the API to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7][8] These studies are crucial for developing and validating a stability-indicating analytical method.[21][22] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely destroying the molecule.[6][23]

General Considerations
  • API Concentration: A typical starting concentration is 1 mg/mL in a suitable solvent system.

  • Controls: A control sample (API in the same solvent, protected from the stress condition) should be run in parallel for each experiment.

  • Analysis: Samples should be analyzed at various time points to track the degradation progress.

Experimental Protocols

The following are detailed protocols for the forced degradation of this compound.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagents and ConditionsPotential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C4-chlorobenzylamine, 2-chloroacetic acid
Base Hydrolysis 0.1 M NaOH at room temperature2-hydroxy-N-(4-chlorobenzyl)acetamide, 4-chlorobenzylamine, 2-chloroacetic acid
Oxidation 3% H₂O₂ at room temperatureN-(4-chlorobenzyl)glycolamide, 4-chlorobenzaldehyde, 2-chloroacetamide
Thermal (Solid) 80°C in a calibrated ovenTo be determined
Thermal (Solution) 60°C in a calibrated ovenAcceleration of hydrolytic products
Photostability ICH Q1B Option 2 light exposureTo be determined

Protocol 2.2.1: Acid Hydrolysis

  • Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M HCl.

  • Transfer the solution to a sealed vial and place it in a water bath or oven at 60°C.

  • Withdraw aliquots at 2, 6, 12, and 24 hours.

  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Analyze by the developed HPLC method.

Protocol 2.2.2: Base Hydrolysis

  • Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH.

  • Keep the solution at room temperature.

  • Withdraw aliquots at 30 minutes, 1, 2, and 4 hours.

  • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Analyze by the developed HPLC method.

Protocol 2.2.3: Oxidative Degradation

  • Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.

  • Add 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at 2, 6, 12, and 24 hours.

  • Analyze by the developed HPLC method.

Protocol 2.2.4: Thermal Degradation

  • Solid State: Place a thin layer of the solid API in an open container in a calibrated oven at 80°C. Analyze at 24, 48, and 72 hours.

  • Solution State: Prepare a 1 mg/mL solution in a suitable solvent (e.g., 1:1 acetonitrile:water). Place in a sealed vial in an oven at 60°C. Analyze at 24, 48, and 72 hours.

Protocol 2.2.5: Photostability Testing

  • Expose a solid sample and a solution sample (1 mg/mL in a photostable solvent) to light in a validated photostability chamber.

  • Follow ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15][24][25]

  • A dark control, wrapped in aluminum foil, should be placed in the chamber alongside the exposed samples.[26]

  • Analyze both the exposed and dark control samples after the exposure period.

Visualization of the Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis & Characterization Acid Acid Hydrolysis (0.1M HCl, 60°C) HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Analyze Samples Base Base Hydrolysis (0.1M NaOH, RT) Base->HPLC Analyze Samples Oxidation Oxidation (3% H2O2, RT) Oxidation->HPLC Analyze Samples Thermal Thermal Stress (Solid & Solution, 60-80°C) Thermal->HPLC Analyze Samples Photo Photostability (ICH Q1B) Photo->HPLC Analyze Samples LCMS LC-MS for Peak Identification HPLC->LCMS Identify Degradants PeakPurity Peak Purity Assessment HPLC->PeakPurity Validate Separation API This compound (Stock Solution) API->Acid Expose to Stress API->Base Expose to Stress API->Oxidation Expose to Stress API->Thermal Expose to Stress API->Photo Expose to Stress

Caption: Workflow for conducting forced degradation studies.

Part 3: Development of a Stability-Indicating Analytical Method

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the amount of the API due to degradation.[27][28] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[21][29]

Method Development Strategy

The primary goal is to achieve baseline separation of the parent compound from all process-related impurities and degradation products.

  • Column Selection: A C18 column is a good starting point due to its versatility.

  • Mobile Phase Selection: A mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

  • Wavelength Selection: Use a photodiode array (PDA) detector to monitor the API and its degradants at their respective absorbance maxima.

  • Gradient Elution: A gradient elution is generally necessary to separate compounds with a range of polarities in a reasonable time.

  • Method Optimization: The stressed samples are invaluable for method optimization. The goal is to develop a method where the parent peak is spectrally pure and well-resolved from all other peaks.

Sample HPLC Method Parameters (Starting Point)
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: PDA detector, monitor at 240 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Validation

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by analyzing the stressed samples and showing that the API peak is resolved from all degradation products. Peak purity analysis using a PDA detector is essential.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Visualization of the Method Development and Validation Workflow

SIAM_Development cluster_dev Method Development cluster_val Method Validation (ICH Q2) Col_Sel Column & Mobile Phase Selection Wavelength Wavelength Selection (PDA) Col_Sel->Wavelength Grad_Opt Gradient Optimization Wavelength->Grad_Opt Stressed_Inj Inject Stressed Samples Grad_Opt->Stressed_Inj Stressed_Inj->Grad_Opt Iterate Specificity Specificity (Peak Purity) Stressed_Inj->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness LOQ LOD / LOQ Robustness->LOQ Final_Method Validated Stability-Indicating Method LOQ->Final_Method

Caption: Workflow for SIAM development and validation.

Conclusion: Establishing a Comprehensive Stability Profile

The stability testing of this compound is a multi-faceted process that integrates predictive chemistry, rigorous experimentation, and robust analytical science. By understanding the molecule's inherent chemical liabilities, a targeted forced degradation strategy can be implemented. The data generated from these studies are not only critical for elucidating degradation pathways and identifying potential degradants but are also indispensable for the development and validation of a truly stability-indicating analytical method. A successfully validated SIAM provides the trustworthy data needed to establish appropriate storage conditions, retest periods, and ultimately, to ensure the safety and efficacy of the final drug product. This systematic and scientifically-grounded approach provides the authoritative evidence required for regulatory submissions and underpins the development of a stable and reliable pharmaceutical product.

References

  • Chen, S., et al. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Environmental Research, 115918.
  • ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MedCrave online.
  • ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube.
  • Nageswara Rao, R., & Kumar Talluri, M. V. N. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Singh, R., & Kumar, R. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.
  • Aghapoor, K., et al. (2019). Recent advances in the oxidative conversion of benzylamines. ResearchGate.
  • Chen, S., et al. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. SciSpace.
  • Roberts, A. L., et al. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate.
  • Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS.
  • Zheng, J., et al. (2012). Degradation of the chloroacetamide herbicide butachlor by Catellibacterium caeni sp. nov DCA-1T. ResearchGate.
  • Roberts, A. L., et al. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ACS Publications.
  • Watanabe, M., et al. (2003). Decomposition of acetamide and formamide in pressurized hot water. ResearchGate.
  • Kothari, S., et al. (2001). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences.
  • P&S Chemicals. (n.d.). Product information, this compound.
  • IJTSRD. (2019). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development.
  • He, X., et al. (1995). Stereochemistry of benzylamine oxidation by copper amine oxidases. PubMed.
  • Shechter, H., Rawalay, S. S., & Tubis, M. (1964). Studies of Oxidation of Benzylamines with Neutral Potassium Permanganate and the Chemistry of the Products Thereof. I. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Cycles of degradation experiments (a). Cycles of benzylamine oxidation...
  • Wikipedia. (n.d.). Acetamide.
  • Le, T. T., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PMC - NIH.
  • Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Modern Ohemistry & Chemical Technology.
  • Hong, M., & LoBrutto, R. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Sonawane, S., et al. (2014). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. NIH.
  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development.
  • PubChem - NIH. (n.d.). Acetamide.
  • Land of Chemistry. (2023). Dehydration Reaction of Amide | Acetamide | Action of Heat | P2O5 | Methyl Cyanide | Class 12 |. YouTube.
  • Le, T. T., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. ACS Publications.
  • European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • PubChem - NIH. (n.d.). Chloroacetamide.
  • Patti, G. J., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. PMC - NIH.
  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific.
  • AI Medical. (2024). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). YouTube.
  • R.D. Laboratories. (n.d.). Photostability.
  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. PMC - NIH.
  • Atlas-mts.com. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
  • Ma, D.-S., et al. (2011). 2-(4-Chlorophenyl)acetamide. ResearchGate.

Sources

Technical Guide: Strategies for Preventing Precipitation of 2-chloro-N-(4-chlorobenzyl)acetamide in Cell Culture Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of small-molecule compounds into aqueous cell culture media is a foundational step in drug discovery and biomedical research. However, compounds with high hydrophobicity, such as 2-chloro-N-(4-chlorobenzyl)acetamide, present a significant methodological challenge due to their propensity to precipitate out of solution. This precipitation leads to inaccurate compound concentration, poor experimental reproducibility, and potential cellular toxicity from solid aggregates. This in-depth guide provides a comprehensive framework for researchers, scientists, and drug development professionals to successfully solubilize and maintain the stability of this compound in cell culture. We will detail a robust, DMSO-based solubilization protocol, explore advanced methods using cyclodextrins for persistently problematic cases, and provide a systematic approach to validation and troubleshooting. The protocols and recommendations herein are designed to ensure scientific integrity by promoting accurate dosing and reliable experimental outcomes.

The Core Challenge: Hydrophobicity in an Aqueous World

The plasma membrane of a cell is lipophilic, a characteristic that often necessitates a degree of hydrophobicity in candidate drug molecules for effective permeation. However, the vehicle for delivering these molecules—the cell culture medium—is a complex aqueous solution. This fundamental mismatch is the primary cause of compound precipitation.

When a concentrated stock of a hydrophobic compound, dissolved in an organic solvent, is introduced into the aqueous medium, the solvent rapidly disperses. This "solvent shock" leaves the poorly soluble compound molecules exposed to a polar environment, causing them to aggregate and precipitate to minimize their unfavorable interaction with water.[1] The consequences of such precipitation are severe:

  • Inaccurate Dosing: The actual concentration of the solubilized, biologically active compound is unknown and significantly lower than the calculated concentration.

  • Poor Reproducibility: Results become highly variable and unreliable between experiments.

  • Artifactual Cytotoxicity: Solid aggregates of the compound can cause physical stress or distinct biological responses unrelated to the intended mechanism of action.

Understanding the distinction between kinetic and thermodynamic solubility is crucial. While optimized protocols can enhance the kinetic solubility (a temporary, supersaturated state), the system will always tend toward its lower thermodynamic solubility over time, the point of true equilibrium.[2] Our goal is to create a kinetically stable solution that persists for the duration of the experiment.

Physicochemical Profile: Understanding this compound

While detailed experimental solubility data for this compound is not broadly published, its chemical structure allows for an expert assessment of its properties. The presence of two chlorophenyl groups and an acetamide linker results in a planar, rigid structure with significant hydrophobic character. Analogous compounds, such as other N-aryl acetamides, are known to be poorly soluble in water but readily soluble in organic solvents like dimethyl sulfoxide (DMSO).[3][4] Therefore, we must approach this molecule as a classic hydrophobic compound requiring a carefully controlled solubilization strategy.

Foundational Strategy: The Optimized DMSO-Based Protocol

Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing stock solutions of hydrophobic compounds for in vitro assays due to its powerful solubilizing capacity and relatively low cytotoxicity at controlled concentrations.[1] The following two-part protocol is the cornerstone for working with this compound.

Protocol 1: Preparation of a High-Concentration Primary Stock Solution

The objective is to create a stable, high-concentration stock that can be stored and diluted as needed.

Materials:

  • This compound powder

  • Anhydrous, cell culture-grade DMSO (e.g., Sigma-Aldrich D2650 or equivalent)

  • Sterile, amber glass vial or polypropylene microfuge tube

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Calculation: Determine the mass of the compound required to prepare a 10-50 mM stock solution. A common starting concentration is 10 mM.

  • Weighing: Accurately weigh the calculated amount of powder and transfer it to the sterile vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.

  • Storage: Store the primary stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent water absorption by the hygroscopic DMSO.

Expert Insight: The use of anhydrous DMSO is critical. Water contamination in the stock solution can significantly lower the compound's solubility, leading to precipitation even before dilution into the culture medium.[1]

Protocol 2: Step-Wise Dilution into Cell Culture Medium

This protocol is designed to mitigate the "solvent shock" that causes precipitation upon dilution. A gradual reduction in solvent concentration is key.

Materials:

  • Primary stock solution of this compound in DMSO

  • Cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • Sterile conical tubes

Procedure:

  • Prepare Intermediate Dilution (Optional but Recommended): Create a 10X or 100X intermediate dilution of the primary stock in pre-warmed medium. For example, to make a 1 mM intermediate stock from a 10 mM primary stock, add 10 µL of the primary stock to 90 µL of medium.

  • Final Dilution: Add the primary or intermediate stock solution to the final volume of pre-warmed cell culture medium. The key is to add the stock to the medium, not the other way around.

  • Critical Mixing Step: Add the stock solution dropwise into the vortex of the swirling or gently vortexing medium.[1] This ensures immediate and rapid dispersion, preventing localized high concentrations of the compound that can initiate precipitation.

  • Final Inspection: After mixing, visually inspect the solution against a light source for any signs of cloudiness or precipitate.

This workflow is visualized in the diagram below.

Caption: Workflow for preparing working solutions of this compound.

Table 1: Recommended Solvent Concentrations

Maintaining the final DMSO concentration below cytotoxic levels is paramount.

ParameterRecommended ConcentrationRationale & Citation
Primary Stock Concentration10 - 50 mMHigh enough to minimize the volume added to media, but not so high as to be difficult to dissolve.[5]
Final DMSO Concentration≤ 0.5% (v/v) Generally well-tolerated by most robust cell lines.[1][6]
Final DMSO for Sensitive Cells≤ 0.1% (v/v) Recommended for primary cells or sensitive cell lines to avoid artifacts.[1][7]

Advanced Strategy: Cyclodextrin-Mediated Solubilization

If precipitation persists despite optimizing the DMSO protocol, an advanced formulation strategy using cyclodextrins is recommended. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic "guest" molecules, like this compound, forming an inclusion complex that is water-soluble.[8][9]

Caption: Mechanism of cyclodextrin-mediated drug solubilization.

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used, biocompatible derivative suitable for cell culture applications.[10]

Protocol 3: Preparation of a Drug-Cyclodextrin Inclusion Complex

This protocol, adapted from methods used for other hydrophobic drugs, uses lyophilization to create a stable, water-soluble powder.[11]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Organic co-solvent (e.g., Acetonitrile or Ethanol)

  • Deionized water

  • Lyophilizer (freeze-dryer)

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in deionized water to a desired concentration (e.g., 10% w/v). Molar ratios of drug-to-cyclodextrin between 1:1 and 1:5 are common starting points for optimization.[11]

  • Prepare Drug Solution: In a separate vial, dissolve the this compound in a minimal amount of a suitable organic co-solvent until fully dissolved.

  • Mix Solutions: While stirring the cyclodextrin solution, add the drug solution dropwise. Continue stirring for several hours (or overnight) at room temperature to allow for complex formation.

  • Lyophilization: Freeze the resulting mixture (e.g., using a dry ice/acetone bath or a -80°C freezer) and lyophilize until a dry powder is obtained.

  • Reconstitution: The resulting lyophilized powder is the drug-cyclodextrin complex. It can now be weighed and dissolved directly into cell culture medium for your experiments.

Table 2: Comparison of Common Cyclodextrins for Biological Research
Cyclodextrin DerivativeKey PropertiesCommon Use
β-Cyclodextrin (β-CD) Low aqueous solubility, potential for nephrotoxicity.Less common for parenteral/cell culture use due to safety and solubility.[10]
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility, excellent safety profile.Gold standard for solubilizing compounds for in vitro and in vivo use.[10][12]
Sulfobutylether-β-CD (SBE-β-CD) High aqueous solubility, often used for ionizable drugs.An excellent, safe alternative to HP-β-CD.[7][12]
Randomly-methylated-β-CD (RAMEB) High solubilizing power, but can be hemolytic.More suited for non-parenteral applications or specific formulations.[10][12]

Validation and Troubleshooting

A protocol is only as good as its validation. It is essential to confirm that the compound remains in solution under the actual experimental conditions.

Key Validation Steps:

  • Visual Inspection: Always check the final working solution for clarity. Any haze, cloudiness, or visible particles indicates precipitation.

  • Microscopic Examination: Place a drop of the final medium on a slide and examine under a microscope. Crystalline structures or amorphous aggregates confirm precipitation that may not be visible to the naked eye.

  • Incubator Stability Check: Incubate the final working solution (without cells) for the duration of your planned experiment (e.g., 24, 48, 72 hours). Delayed precipitation can occur due to changes in temperature, CO₂, pH, or interactions with media components like salts and proteins in serum.[5][13] Check for precipitation at the end of the incubation period.

The following decision tree provides a logical path for troubleshooting solubility issues.

G cluster_protocol Protocol Optimization start Precipitation Observed? check_protocol Review DMSO Protocol: - Anhydrous DMSO? - Pre-warmed media? - Rapid mixing? start->check_protocol Yes success Solution is Clear: Proceed with Experiment (with vehicle controls) start->success No lower_conc Lower Final Working Concentration check_protocol->lower_conc serial_dilution Implement/Increase Serial Dilution Steps lower_conc->serial_dilution advanced Still Precipitates? serial_dilution->advanced use_cyclo Use Advanced Strategy: Cyclodextrin Complexation (Protocol 3) advanced->use_cyclo Yes advanced->success No use_cyclo->success

Caption: Troubleshooting decision tree for compound precipitation.

The Indispensable Role of Controls: Every experiment must include a vehicle control . This control consists of cells treated with the same final concentration of the solubilizing agent (e.g., 0.1% DMSO in medium) without the compound. This is the only way to definitively attribute the observed biological effects to this compound and not the solvent.[5][6]

Conclusion and Key Recommendations

Successfully preventing the precipitation of this compound in cell culture is achievable through a systematic and careful approach. Adherence to the principles of proper solvent selection, controlled dilution, and rigorous validation is essential for generating reliable and reproducible data.

Summary of Best Practices:

  • Start with the Best: Always use high-purity, anhydrous DMSO to prepare a concentrated primary stock solution (10-50 mM).

  • Control the Dilution: Dilute the stock into pre-warmed (37°C) medium using a step-wise or serial dilution method. Always add the stock to the medium while mixing vigorously.

  • Mind the Final Concentration: Keep the final DMSO concentration in your culture at or below 0.5%, and preferably below 0.1% for sensitive assays.

  • Validate Under Experimental Conditions: Visually and microscopically confirm the absence of precipitate in the final medium after incubation for the full experimental duration.

  • When in Doubt, Formulate: For persistently insoluble compounds, employ advanced formulation strategies such as complexation with HP-β-cyclodextrin.

  • Never Forget the Control: Always include a vehicle control with the corresponding final solvent concentration in every experiment.

By implementing these strategies, researchers can overcome the challenges posed by hydrophobic compounds and ensure the integrity and validity of their scientific findings.

References

  • Methods in Cell Biology. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. [Link]
  • PhytoTech Labs. Preparing Stock Solutions. [Link]
  • Molecules. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin.
  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. [Link]
  • University of Greenwich. Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. [Link]
  • Global Pharmaceutical Sciences Review. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... [Link]
  • protocols.io. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. [Link]
  • Pharmaceuticals. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..?. [Link]
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]
  • Journal of Medicinal Chemistry. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors.
  • National Institutes of Health. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]
  • Journal of Medicinal Chemistry. (2012). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.

Sources

Navigating the Labyrinth: A Technical Guide to the Synthesis of N-Benzyl Acetamides and Overcoming its Intrinsic Challenges

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, the N-benzyl acetamide scaffold represents a cornerstone structural motif. Its presence in a wide array of biologically active molecules, from anticonvulsants to enzyme inhibitors, underscores the critical importance of robust and efficient synthetic methodologies. However, the seemingly straightforward formation of this amide bond is frequently beset by a host of challenges, ranging from vexing side reactions to arduous purification protocols. This in-depth technical guide provides a comprehensive exploration of the core challenges inherent in N-benzyl acetamide synthesis, offering field-proven insights, detailed protocols, and troubleshooting strategies to empower researchers in navigating this synthetic labyrinth.

I. The Synthetic Crossroads: A Comparative Analysis of Key Methodologies

The synthesis of N-benzyl acetamides can be approached via several distinct pathways, each with its own set of advantages and inherent difficulties. The choice of methodology is often a delicate balance between reaction efficiency, substrate compatibility, and scalability.

The Workhorse Reaction: Acylation of Benzylamine

The most common and direct route to N-benzyl acetamides is the acylation of benzylamine. The choice of acylating agent is a critical determinant of the reaction's success and the challenges that may arise.

Acetic anhydride is a highly effective acylating agent, often providing rapid and high-yielding reactions at room temperature.[1] The reaction proceeds via a nucleophilic attack of the benzylamine nitrogen on one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling acetate as a leaving group.

Causality Behind Experimental Choices: The high reactivity of acetic anhydride obviates the need for a catalyst in many cases. The reaction is typically exothermic, and dropwise addition of the anhydride is often employed to maintain temperature control. An aqueous workup is usually sufficient to quench any unreacted anhydride and remove the acetic acid byproduct.

Core Challenge: Diacylation. The primary drawback of using a highly reactive acylating agent like acetic anhydride is the potential for diacylation, where the initially formed N-benzyl acetamide is further acylated to form N-benzyl-N-acetylacetamide. This side reaction is particularly prevalent when an excess of acetic anhydride is used or at elevated temperatures.[2]

Mitigation Strategy: Careful control of stoichiometry, employing a 1:1 or slight excess of the amine to the anhydride, and maintaining a low reaction temperature are crucial to minimize diacylation.

Acetyl chloride offers comparable reactivity to acetic anhydride but presents significant handling challenges due to its corrosiveness and sensitivity to moisture.[3] The reaction mechanism is similar, involving nucleophilic acyl substitution. A base, such as pyridine or triethylamine, is typically required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting benzylamine, rendering it non-nucleophilic.[4]

Core Challenge: Reagent Purity and Stoichiometry. The quality of the acetyl chloride and the precise control of the base stoichiometry are paramount. Impurities in the acetyl chloride can lead to undesired side reactions, while an incorrect amount of base can result in incomplete reaction or the formation of stable amine hydrochlorides.

Direct amidation using acetic acid is an attractive, atom-economical approach with water as the only byproduct. However, this method is thermodynamically challenging and requires high temperatures (typically refluxing at 130-150°C) to drive the equilibrium towards the amide product.[1]

Core Challenge: Equilibrium and Harsh Conditions. The high temperatures required can lead to thermal degradation of sensitive substrates. The removal of water, often accomplished with a Dean-Stark apparatus, is essential to achieve high conversions.

The Ritter Reaction: An Alternative Pathway with Unique Hurdles

The Ritter reaction provides an alternative route to N-substituted amides, including N-benzyl acetamides, by reacting a nitrile with a carbocation source.[5] For the synthesis of N-benzyl acetamide, benzyl alcohol is treated with a strong acid to generate a benzyl carbocation, which is then trapped by acetonitrile. Subsequent hydrolysis of the resulting nitrilium ion furnishes the desired amide.[1][6]

Causality Behind Experimental Choices: The use of a strong acid, such as concentrated sulfuric acid, is essential for the generation of the carbocation from the alcohol.[5] The reaction is typically carried out in an excess of the nitrile, which also serves as the solvent.

Core Challenges:

  • Harsh Acidic Conditions: The requirement for strong acids limits the substrate scope to molecules that can tolerate these conditions.

  • Carbocation Rearrangements: While less of a concern with the stable benzyl carbocation, substituted benzyl alcohols could potentially undergo rearrangements.

  • Byproduct Formation: The strongly acidic and aqueous workup conditions can lead to the formation of various byproducts, complicating purification.[5]

II. Greener Pastures: Modern and Sustainable Synthetic Approaches

In response to the growing demand for environmentally benign chemical processes, enzymatic and continuous-flow methodologies have emerged as powerful alternatives for N-benzyl acetamide synthesis.

Enzymatic Synthesis: The Power of Biocatalysis

Lipases, such as Candida antarctica lipase B (CALB), have proven to be highly effective catalysts for the amidation of esters with amines under mild conditions.[7][8] In the synthesis of N-benzyl acetamide, a lipase can catalyze the reaction between an acetyl donor, like ethyl acetate, and benzylamine.

Mechanism of Lipase-Catalyzed N-Acylation: The catalytic cycle involves the formation of an acyl-enzyme intermediate. The serine residue in the active site of the lipase attacks the carbonyl group of the ester, releasing the alcohol. The benzylamine then acts as a nucleophile, attacking the acyl-enzyme intermediate to form the N-benzyl acetamide and regenerate the enzyme.[8]

Advantages:

  • High Selectivity: Enzymes often exhibit excellent chemo-, regio-, and enantioselectivity, minimizing the formation of byproducts.[7]

  • Mild Reaction Conditions: Enzymatic reactions are typically performed at or near room temperature and neutral pH, preserving sensitive functional groups.[7]

  • Environmental Benignity: The use of a biodegradable catalyst and often aqueous or solvent-free conditions aligns with the principles of green chemistry.

Challenges:

  • Enzyme Stability and Cost: While robust immobilized enzymes are available, their cost and operational stability can be a consideration for large-scale synthesis.

  • Reaction Rates: Enzymatic reactions can sometimes be slower than their traditional chemical counterparts.

Continuous-Flow Synthesis: Enhancing Efficiency and Safety

Continuous-flow reactors offer significant advantages for the synthesis of N-benzyl acetamides, particularly for reactions that are highly exothermic or involve hazardous reagents. The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, enabling precise control over reaction parameters.

Advantages:

  • Enhanced Safety: The small reaction volumes minimize the risks associated with handling hazardous materials and controlling exothermic reactions.

  • Improved Yield and Purity: Precise control over temperature, pressure, and residence time can lead to higher yields and selectivities.

  • Scalability: Scaling up a continuous-flow process is often more straightforward than for batch reactions.

III. Data-Driven Decisions: A Comparative Overview of Synthetic Protocols

To facilitate an informed selection of the most appropriate synthetic method, the following table summarizes key parameters for the synthesis of N-benzyl acetamide via different routes.

MethodAcylating Agent/PrecursorCatalyst/SolventTemperature (°C)TimeYield (%)Reference
A Acetic AnhydrideCatalyst-free / NeatRoom Temp.5-15 min~90%[1]
B Acetic AcidNone / Neat130-150 (Reflux)6 h80%[1]
C Methyl AcetateSodium salt of 4,6-dimethyl-2-hydroxypyridine / Dimethyl acetamide~784.5 h84%[8]
D Benzyl Alcohol & Acetonitrile (Ritter)Silica-bonded N-propyl sulphamic acid8015-30 minHigh[6]
E Ethyl Acetoacetate (Enzymatic)Novozym-435 / Toluene6024 h89%[6]

IV. In the Trenches: Step-by-Step Experimental Protocols

The following protocols provide detailed, reproducible methodologies for the synthesis of N-benzyl acetamide.

Protocol 1: Catalyst-Free Acylation with Acetic Anhydride
  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add benzylamine (1.0 eq).

  • Reaction: With gentle stirring, add acetic anhydride (1.05 eq) dropwise to the benzylamine at room temperature. An exothermic reaction may be observed.

  • Work-up & Isolation: Upon completion of the addition, continue stirring for 15-20 minutes. Add cold water to the reaction mixture to precipitate the product.

  • Purification: Collect the crystalline N-benzyl acetamide by vacuum filtration. Wash the collected solid with a small amount of cold water to remove residual reagents. Dry the product under vacuum.[1]

Protocol 2: Ritter Reaction with Benzyl Alcohol and Acetonitrile
  • Preparation: To a 25 mL round-bottom flask, add benzyl alcohol (1 mmol) and acetonitrile (5 mL).

  • Catalyst Addition: Add a recyclable solid acid catalyst, such as silica-bonded N-propyl sulphamic acid (SBNPSA) (0.1 g).[6]

  • Reaction: Equip the flask with a magnetic stir bar and a condenser. Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 15-30 minutes.[6]

  • Work-up & Isolation: Upon completion, cool the reaction mixture to room temperature. Add ethyl acetate (10 mL) and stir for 5 minutes. Filter the mixture to recover the solid catalyst.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzylacetamide. The crude product can be further purified by recrystallization or column chromatography.[6]

V. Navigating the Pitfalls: A Troubleshooting Guide

Even with optimized protocols, challenges can arise during the synthesis and purification of N-benzyl acetamides. The following guide provides a logical framework for addressing common issues.

Troubleshooting Logic for N-Benzyl Acetamide Synthesis

Troubleshooting Start Low Yield or Incomplete Reaction Check_Completion Monitor by TLC/HPLC? Start->Check_Completion Impurity Presence of Impurities in Product Start->Impurity Extend_Time Extend Reaction Time Check_Completion->Extend_Time Incomplete Check_Stoichiometry Verify Stoichiometry Check_Completion->Check_Stoichiometry Complete, but low yield Extend_Time->Check_Completion Increase_Temp Increase Temperature (cautiously) Check_Reagents Check Reagent Purity Check_Stoichiometry->Check_Reagents Unreacted_SM Unreacted Starting Materials? Impurity->Unreacted_SM Acid_Wash Wash with dilute HCl (removes benzylamine) Unreacted_SM->Acid_Wash Yes Side_Product Side Products (e.g., Diacylation)? Unreacted_SM->Side_Product No Base_Wash Wash with NaHCO3 (removes acetic acid) Acid_Wash->Base_Wash Recrystallize Recrystallization Base_Wash->Recrystallize Chromatography Column Chromatography Side_Product->Chromatography Yes Purification_Success Pure N-Benzyl Acetamide Recrystallize->Purification_Success Chromatography->Purification_Success

Caption: Troubleshooting logic for N-benzyl acetamide synthesis.

VI. Visualizing the Mechanisms and Workflows

A clear understanding of the underlying reaction mechanisms and experimental workflows is crucial for successful synthesis.

Reaction Mechanism: Acylation of Benzylamine with Acetic Anhydride

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products benzylamine Benzylamine (Nucleophile) intermediate Tetrahedral Intermediate benzylamine->intermediate Nucleophilic Attack acetic_anhydride Acetic Anhydride (Electrophile) acetic_anhydride->intermediate n_benzyl_acetamide N-Benzyl Acetamide intermediate->n_benzyl_acetamide Collapse of Intermediate acetic_acid Acetic Acid (Byproduct) intermediate->acetic_acid Leaving Group Departure

Caption: Mechanism of benzylamine acylation.

General Experimental Workflow

Workflow Start Reaction Setup Reaction Addition of Reagents & Reaction Monitoring Start->Reaction Workup Quenching & Extraction Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Analysis Characterization (NMR, IR, MP) Purification->Analysis End Pure Product Analysis->End

Caption: General experimental workflow for synthesis.

VII. Conclusion: A Forward-Looking Perspective

The synthesis of N-benzyl acetamides, while a mature field, continues to evolve. The challenges of side reactions, harsh conditions, and purification are being met with innovative solutions in biocatalysis and continuous-flow chemistry. For the modern researcher, a deep understanding of the classical methodologies, coupled with an appreciation for these greener alternatives, provides a powerful toolkit for the efficient and sustainable synthesis of this important class of molecules. By carefully considering the principles of reaction mechanism, stoichiometry, and purification, the challenges inherent in N-benzyl acetamide synthesis can be effectively navigated, paving the way for advancements in drug discovery and materials science.

References

  • National Center for Biotechnology Information. (n.d.). N-Benzylacetamide. PubChem. [Link]
  • Wikipedia. (n.d.). Ritter reaction. [Link]
  • Edwards, O. E., & Paskovich, D. H. (1966). N,N-DIACETYLAMINES AS BY-PRODUCTS FROM THE ACETYLATION OF AMINES. Canadian Journal of Chemistry, 44(10), 1167-1171. [Link]
  • PrepChem. (n.d.). Synthesis of N-benzyl acetamide. [Link]
  • Yadav, G. D., & Borkar, I. V. (2009). Synthesis of n-butyl acetamide over immobilized lipase. Journal of Chemical Technology & Biotechnology, 84(3), 429-437. [Link]
  • National Council of Educational Research and Training. (n.d.). Amines. [Link]
  • Orsy, G., Fülöp, F., & Mándity, I. M. (2020).
  • Takle, M. J., et al. (2021). Autonomous optimisation of biocatalytic reactions: enzymatic synthesis of N-benzyl acetoacetamide in continuous flow. Chemical Science, 12(36), 12096-12103. [Link]
  • Organic Syntheses. (n.d.). n-benzylacrylamide. [Link]
  • Chemistry LibreTexts. (2023, January 22). Acid Anhydrides React with Amines to Form Amides. [Link]
  • Master Organic Chemistry. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms. [Link]
  • Chemistry LibreTexts. (2023, January 22). Enamine Reactions. [Link]
  • Orsy, G., Fülöp, F., & Mándity, I. M. (2020).
  • Chemistry LibreTexts. (2021, March 16). 11.
  • Beilstein-Institut. (n.d.). N-acylation of ethanolamine using lipase: a chemoselective catalyst. Beilstein Journal of Organic Chemistry. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). What is the role of sodium acetate in acetylation of primary amine with acetic anhydride?[Link]
  • Chemistry LibreTexts. (2024, September 30). 19.
  • Organic Syntheses. (n.d.). acetyl chloride. [Link]

Sources

A Technical Guide to the Structural Confirmation of 2-chloro-N-(4-chlorobenzyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Imperative of Structural Verification

The biological activity and physicochemical properties of a chemical entity are intrinsically linked to its precise molecular structure. In the realm of drug discovery and development, the unequivocal confirmation of a synthesized compound's structure is a critical, non-negotiable step. The subject of this guide, 2-chloro-N-(4-chlorobenzyl)acetamide (Molecular Formula: C₉H₉Cl₂NO), is a halogenated amide with potential applications in various fields of chemical research. Its synthesis, commonly achieved through the acylation of 4-chlorobenzylamine with chloroacetyl chloride, necessitates rigorous analytical confirmation to ensure the desired product has been obtained, free of isomers or impurities.[1]

This guide eschews a generic, templated approach in favor of a bespoke analytical workflow tailored to the specific structural features of this compound. By leveraging the complementary strengths of NMR, MS, and FTIR, we can systematically probe the compound's connectivity, molecular weight, and functional groups, thereby constructing an unassailable confirmation of its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual nuclei, primarily ¹H (proton) and ¹³C (carbon-13), allowing for the assembly of the molecular framework.

Theoretical Basis

NMR spectroscopy relies on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment, providing a unique "fingerprint" for each nucleus within a molecule.

Predicted ¹H and ¹³C NMR Spectral Data

Based on established chemical shift principles and data from structurally similar N-benzyl acetamides, the following spectral data are predicted for this compound.[2][3][4][5][6]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3Multiplet4HAromatic C-H
~6.8Triplet1H-NH-
~4.4Doublet2HBenzyl -CH₂-N-
~4.1Singlet2H-CO-CH₂-Cl

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~166Amide C=O
~137Aromatic C-Cl
~133Aromatic C
~129Aromatic C-H
~128Aromatic C-H
~43Benzyl -CH₂-N-
~42-CO-CH₂-Cl
Experimental Protocol: NMR Analysis

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.[7]

  • Sample Preparation: Accurately weigh 10-20 mg of the synthesized this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid overwhelming solvent signals in the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A spectral width of -2 to 12 ppm is typically sufficient.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A spectral width of 0 to 220 ppm is generally appropriate.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectra (¹H, ¹³C, 2D) lock_shim->acquire process Fourier Transform & Phasing acquire->process reference Reference to TMS process->reference integrate Integrate & Assign Signals reference->integrate

Caption: General experimental workflow for NMR analysis.

Mass Spectrometry: Unveiling the Molecular Weight and Halogen Presence

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and can provide valuable information about its elemental composition and fragmentation patterns.

Theoretical Basis

In its simplest form, a mass spectrometer ionizes a sample and then separates the resulting ions based on their mass-to-charge ratio (m/z). The output is a mass spectrum, which is a plot of ion intensity versus m/z.

Expected Mass Spectrum of this compound

A key feature to look for in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (approximately 75% abundance) and ³⁷Cl (approximately 25% abundance). This results in a characteristic M+2 peak, where M is the molecular ion peak.[8][9][10][11] For a compound with two chlorine atoms, such as this compound, we expect to see a more complex isotopic pattern with M, M+2, and M+4 peaks.

Table 3: Predicted Isotopic Pattern for the Molecular Ion of C₉H₉Cl₂NO

IonCalculated m/zRelative Abundance
[M]⁺ (C₉H₉³⁵Cl₂NO)~217.01100%
[M+2]⁺ (C₉H₉³⁵Cl³⁷ClNO)~219.01~65%
[M+4]⁺ (C₉H₉³⁷Cl₂NO)~221.01~10%
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve in Volatile Solvent infuse Infuse into Mass Spectrometer dissolve->infuse ionize Ionize Sample (e.g., ESI) infuse->ionize acquire Acquire Mass Spectrum ionize->acquire identify_M Identify Molecular Ion Peak (M) acquire->identify_M analyze_iso Analyze Isotopic Pattern (M+2, M+4) identify_M->analyze_iso confirm_mw Confirm Molecular Weight analyze_iso->confirm_mw

Sources

comparative analysis of different synthesis routes for N-benzyl acetamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-Benzyl Acetamides: A Comparative Analysis

Authored by a Senior Application Scientist

Abstract

N-benzyl acetamide and its derivatives are pivotal structural motifs in medicinal chemistry and organic synthesis, serving as key intermediates in the development of pharmaceuticals and specialty chemicals.[1][2] Their synthesis is a fundamental operation, yet the choice of synthetic route can profoundly impact yield, purity, scalability, and environmental footprint. This guide provides a comparative analysis of various synthesis routes for N-benzyl acetamides, moving beyond mere procedural descriptions to offer field-proven insights into the causality behind experimental choices. We will dissect classical methods, explore modern catalytic and biocatalytic alternatives, and present a framework for selecting the optimal pathway based on specific research and development goals.

Introduction: The Significance of the Amide Bond

The formation of an amide bond is one of the most crucial and frequently performed transformations in organic chemistry.[3] In the context of N-benzyl acetamides, this bond links a versatile benzyl group to an acetyl moiety, creating a scaffold found in compounds with diverse biological activities, including anticonvulsant properties.[1] The challenge in amide synthesis lies in efficiently coupling a carboxylic acid derivative with an amine, a reaction that can be deceptively complex.[4] Direct condensation is often hindered by an initial acid-base reaction that forms a non-reactive ammonium carboxylate salt.[3] Consequently, numerous strategies have been developed to activate the carboxylic acid component or to drive the reaction forward under various conditions. This guide will explore the most prominent of these strategies for synthesizing N-benzyl acetamide, providing researchers with the necessary data to make informed methodological decisions.

Classical Synthesis Routes: The Workhorses of Amide Formation

Traditional methods for N-benzyl acetamide synthesis rely on the use of highly reactive acylating agents. These routes are well-established, robust, and often provide high yields, making them a common choice in many research laboratories.

Acylation with Acid Halides and Anhydrides: The Schotten-Baumann Reaction

The Schotten-Baumann reaction, first described in the 1880s by Carl Schotten and Eugen Baumann, is a cornerstone of amide synthesis.[5][6] It involves the acylation of an amine with an acid chloride or anhydride, typically in the presence of a base. For the synthesis of N-benzyl acetamide, this translates to the reaction of benzylamine with either acetyl chloride or acetic anhydride.[6][7]

Mechanism and Rationale: The reaction proceeds via nucleophilic acyl substitution. The lone pair of the nitrogen atom in benzylamine attacks the electrophilic carbonyl carbon of the acylating agent. In the case of acetyl chloride, the chloride ion is an excellent leaving group, facilitating the formation of the amide.[8] When using acetic anhydride, acetate is the leaving group.

The inclusion of a base (e.g., aqueous NaOH, pyridine, or triethylamine) is critical for two reasons:

  • It neutralizes the acid byproduct (HCl or acetic acid), preventing the protonation of the unreacted benzylamine. Protonated benzylamine is no longer nucleophilic and would halt the reaction.[8]

  • The base drives the reaction equilibrium towards the product side.[8]

The use of a two-phase solvent system (e.g., water and dichloromethane) is a common "Schotten-Baumann condition," where the base resides in the aqueous phase to neutralize the acid, while the reactants and the amide product remain in the organic phase.[5][6]

Diagram: Mechanism of the Schotten-Baumann Reaction

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group cluster_step3 Step 3: Deprotonation by Base reactant1 Benzylamine intermediate1 Tetrahedral Intermediate reactant1->intermediate1 reactant1->intermediate1 reactant2 Acetyl Chloride reactant2->intermediate1 reactant2->intermediate1 intermediate1_2 Tetrahedral Intermediate product1 Protonated Amide intermediate1_2->product1 intermediate1_2->product1 product2 Chloride Ion intermediate1_2->product2 intermediate1_2->product2 product1_2 Protonated Amide final_product N-Benzyl Acetamide product1_2->final_product product1_2->final_product base Base (e.g., OH⁻) base->final_product base->final_product acid_byproduct H-Base⁺ base->acid_byproduct G cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Nucleophilic Attack by Nitrile cluster_step3 Step 3: Hydrolysis and Tautomerization reactant1 Benzyl Alcohol intermediate1 Protonated Alcohol reactant1->intermediate1 acid H⁺ acid->intermediate1 product1 Benzyl Carbocation intermediate1->product1 water H₂O intermediate1->water product1_2 Benzyl Carbocation intermediate2 Nitrilium Ion product1_2->intermediate2 reactant2 Acetonitrile reactant2->intermediate2 intermediate2_2 Nitrilium Ion intermediate3 Imidic Acid Intermediate intermediate2_2->intermediate3 water2 H₂O water2->intermediate3 final_product N-Benzyl Acetamide intermediate3->final_product Tautomerization G A 1. Reaction Setup (Select Synthesis Route) B 2. Add Reactants (e.g., Benzylamine, Acylating Agent) A->B C 3. Reaction (Heating, Stirring, Catalyst) B->C D 4. Monitor Progress (TLC, HPLC) C->D D->C Reaction Incomplete E 5. Work-up (Quenching, Extraction) D->E Reaction Complete F 6. Purification (Filtration, Recrystallization, Chromatography) E->F G 7. Product Isolation F->G H 8. Characterization (NMR, IR, MS, M.P.) G->H G A Start: Need to Synthesize N-Benzyl Acetamide B Is speed the top priority? A->B C Is green chemistry/ sustainability critical? B->C No F Use Schotten-Baumann (Acyl Halide/Anhydride) B->F Yes D Are starting materials benzylamine & acetic acid? C->D No G Use Enzymatic Synthesis (e.g., Novozym-435) C->G Yes E Are starting materials benzyl alcohol & MeCN? D->E No H Use Direct Catalytic Amidation D->H Yes I Use Ritter Reaction E->I Yes J Evaluate other methods (e.g., Microwave) E->J No

Sources

An In-Depth Technical Guide to the Cross-Validation of Cytotoxicity Assays: A Multi-Parametric Approach Using MTT and LDH Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Robust Cytotoxicity Assessment

In the realms of drug discovery, toxicology, and fundamental biological research, the accurate assessment of a compound's effect on cell viability is a critical decision-making point. A simplistic determination of "live" versus "dead" is insufficient; a deeper, mechanistic understanding is required to advance promising candidates and discard those with undesirable toxicological profiles. Relying on a single cytotoxicity assay can be misleading, as it provides only one perspective on a complex biological process. Different assays measure distinct cellular parameters, and a compound can affect these parameters differently.

This technical guide champions a multi-parametric, cross-validation approach to cytotoxicity testing. By concurrently employing two assays with fundamentally different endpoints, we can build a more complete and reliable narrative of a compound's cellular impact. We will focus on two of the most widely used and well-characterized methods: the MTT assay , which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay , which quantifies membrane integrity. This guide will delve into the core principles of each assay, provide a framework for rigorous experimental design and data interpretation, and equip researchers with the knowledge to navigate the potential pitfalls and artifacts inherent in these powerful techniques.

Fundamental Principles of Core Cytotoxicity Assays

Understanding the biochemical basis of each assay is paramount to interpreting the data they generate. MTT and LDH are not direct measures of cell number; they are indicators of specific cellular functions that are used as proxies for viability.

The MTT Assay: A Measure of Metabolic Vigor

The MTT assay is a colorimetric method that provides an indication of cellular metabolic activity.[1][2][3] Its principle is based on the enzymatic reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[4]

  • Mechanism: In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes, located primarily in the mitochondria, reduce the MTT reagent.[1][2][5][6] This conversion is dependent on the activity of mitochondrial dehydrogenases, such as succinate dehydrogenase. Therefore, the amount of formazan produced is directly proportional to the metabolic activity of the cell population.[5][7]

  • What it Measures: Mitochondrial function and overall cellular metabolic rate. It is an indicator of viability, assuming that metabolically active cells are viable.

  • Causality: A decrease in the purple signal suggests a reduction in metabolic activity, which could be due to cytotoxicity (cell death), cytostatic effects (inhibition of proliferation), or direct inhibition of mitochondrial enzymes without causing cell death.

The LDH Assay: A Reporter of Membrane Integrity

The LDH assay is a cytotoxicity assay that quantifies the release of a cytosolic enzyme into the culture medium following damage to the plasma membrane.[8][9]

  • Mechanism: Lactate dehydrogenase (LDH) is a stable, soluble enzyme present in the cytoplasm of all cells.[10][11] When the cell membrane loses its integrity—a hallmark of necrosis or late-stage apoptosis—LDH is released into the extracellular environment.[11][12][13][14] The assay measures the enzymatic activity of this released LDH. In a coupled reaction, LDH oxidizes lactate to pyruvate, reducing NAD⁺ to NADH.[10][12] The resulting NADH is then used to reduce a tetrazolium salt (like INT) into a colored formazan product, which can be measured spectrophotometrically.[9][10][11]

  • What it Measures: Plasma membrane integrity. It is a direct marker of cytotoxicity that involves cell lysis.

  • Causality: An increase in the colorimetric signal in the culture supernatant is directly proportional to the amount of released LDH, which in turn reflects the number of dead or damaged cells in the culture.[11][12]

Comparative Summary of MTT and LDH Assays

The choice of assay—or more appropriately, the combination of assays—should be driven by the scientific question being asked. The following table summarizes their core differences.

FeatureMTT AssayLDH Assay
Principle Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[2]Measurement of released cytosolic enzyme (LDH) activity in supernatant.[11][12]
Cellular Parameter Metabolic Activity / Mitochondrial Function.[1][3]Plasma Membrane Integrity.[9][14]
Indicates Cell Viability / Proliferation / Cytostatic Effects.[5]Cell Death (Necrosis, Late Apoptosis).[10][11]
Assay Endpoint Increased absorbance correlates with higher viability.Increased absorbance correlates with higher cytotoxicity.[12]
Sample Measured Cell lysate (after formazan solubilization).Cell culture supernatant.
Key Advantage Sensitive to metabolic changes that may precede cell death.Directly measures cell death via lysis; non-destructive to remaining cells.
Key Limitation Susceptible to interference from compounds that alter metabolism or directly reduce MTT.[15][16]Can miss non-lytic cell death (e.g., early apoptosis) or cytostatic effects. Serum in media can cause high background.[17][18]

The Rationale for Cross-Validation: Building a Self-Validating System

Employing both MTT and LDH assays in parallel provides a powerful internal validation system. Because they measure distinct biological events—metabolism and membrane integrity—they offer complementary information and can help uncover the mechanism of a compound's action or reveal potential assay artifacts.

  • Identifying Assay Interference: A test compound could have reducing properties that chemically convert MTT to formazan, creating a false positive signal for viability.[15][19] In this scenario, the MTT assay would incorrectly suggest the compound is non-toxic or even proliferative, while the LDH assay, operating on a different principle, would provide a more accurate measure of cell death, revealing the discrepancy.

  • Elucidating Mechanism of Cell Death: The timing of signal changes can be informative. For instance, a compound inducing apoptosis might first cause a drop in mitochondrial function (detected by MTT) followed hours later by a loss of membrane integrity (detected by LDH as secondary necrosis).

A multi-parametric approach transforms a simple viability screen into a more nuanced, mechanistically informative study. Discrepancies between the two assays are not failures; they are data points that provide deeper insight into the interaction between the compound and the cells.[20][21]

Experimental Design for Robust Cross-Validation

To achieve reliable cross-validation, the assays must be conducted on parallel sets of cells treated under identical conditions. The experimental design must incorporate a comprehensive set of controls to ensure the integrity of the data from each assay.

The Parallel Workflow

The core principle is to set up a master plate of cells which are then treated with the test compound. At the end of the incubation period, the samples required for each assay are collected before the addition of any assay-specific reagents.

G cluster_setup 1. Cell Seeding & Treatment cluster_sampling 2. Parallel Sample Collection cluster_analysis 4. Data Analysis & Cross-Validation seed Seed cells in 96-well plate incubate Incubate (e.g., 24h) seed->incubate treat Add test compounds and controls incubate->treat incubate2 Incubate for exposure time (e.g., 24, 48, 72h) treat->incubate2 collect_ldh Collect 50 µL supernatant for LDH Assay incubate2->collect_ldh remaining_cells Remaining 50 µL cells/media for MTT Assay ldh_assay LDH Assay Add LDH Reaction Mix Incubate Add Stop Solution Read Absorbance (490nm) collect_ldh->ldh_assay mtt_assay MTT Assay Add MTT Reagent Incubate (2-4h) Solubilize Formazan Read Absorbance (570nm) remaining_cells->mtt_assay analysis Compare % Cytotoxicity (LDH) vs. % Viability (MTT) ldh_assay->analysis mtt_assay->analysis

Caption: Parallel workflow for MTT and LDH cross-validation.
Mandatory Controls for a Self-Validating System

Controls are non-negotiable. They establish the baseline, define the dynamic range of the assay, and detect potential artifacts.

Control TypePurposeMTT Assay SetupLDH Assay Setup
Untreated Cells Represents 100% viability (for MTT) or baseline spontaneous LDH release (for LDH).Cells + VehicleCells + Vehicle
Maximum Kill Represents 100% cytotoxicity (for LDH). Establishes the upper limit of the signal.N/ACells + Lysis Buffer
Medium Blank Background absorbance of the culture medium and assay reagents.Medium + MTT + SolubilizerMedium + LDH Reagents
Compound Control Checks for direct interference of the test compound with the assay chemistry. CRITICAL .Medium + Compound + MTT + SolubilizerMedium + Compound + LDH Reagents

Detailed Experimental Protocols

The following are generalized, step-by-step protocols. These should be optimized for specific cell types and experimental conditions.

Protocol: MTT Assay

This protocol is performed on the cells remaining in the plate after supernatant has been collected for the LDH assay.

  • Reagent Preparation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[22] Filter-sterilize and store protected from light at 4°C (short-term) or -20°C (long-term).[4][22]

    • Prepare a solubilization solution (e.g., DMSO, or 0.1N HCl in isopropanol).

  • MTT Addition:

    • Following the removal of supernatant for the LDH assay, add 10 µL of the 5 mg/mL MTT stock solution to each well (assuming 100 µL initial volume, adjust for a final concentration of ~0.5 mg/mL).[23]

  • Incubation:

    • Incubate the plate for 2 to 4 hours at 37°C in a humidified CO₂ incubator.[5][22] During this time, viable cells will reduce the MTT to form visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the formazan crystals.[4]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol: LDH Cytotoxicity Assay

This protocol is performed on the supernatant collected from the master plate.

  • Reagent Preparation:

    • Prepare reagents as specified by a commercial LDH assay kit, which typically includes the assay buffer, substrate mix, and a stop solution.

  • Sample Collection:

    • Before adding any MTT reagent, carefully transfer 50 µL of cell culture supernatant from each well of the master plate to a new, clear 96-well plate. Be careful not to disturb the cell monolayer.

  • Lysis for Maximum Release Control:

    • To the "Maximum Release" control wells on the original plate, add 10 µL of the kit's lysis buffer. Incubate for 15 minutes, then collect 50 µL of the supernatant as done for the other wells.

  • Enzymatic Reaction:

    • Add 50 µL of the LDH Assay Reaction Mix to each well of the new plate containing the supernatants.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction:

    • Add 50 µL of Stop Solution to each well. This will terminate the enzymatic reaction.[24]

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader within 1 hour.[11][24]

Data Analysis and Interpretation

Proper calculation and logical interpretation are where the cross-validation provides its true value.

Data Calculation

First, subtract the average absorbance of the Medium Blank from all other readings for each respective assay.

  • MTT - Percentage Viability: % Viability = (Abs_Sample / Abs_Untreated_Control) * 100

  • LDH - Percentage Cytotoxicity: % Cytotoxicity = ((Abs_Sample - Abs_Spontaneous_Release) / (Abs_Maximum_Release - Abs_Spontaneous_Release)) * 100 (Where Abs_Spontaneous_Release is the reading from untreated cells)

Interpreting Concordant and Discordant Results

Plotting the dose-response curves for both % Viability (MTT) and % Cytotoxicity (LDH) on the same graph provides a clear visual comparison. The interpretation of the combined results is a logic-based process.

G start Compare Assay Results c1 High MTT Viability Low LDH Release start->c1 Concordant c2 Low MTT Viability High LDH Release start->c2 Concordant c3 Low MTT Viability Low LDH Release start->c3 Discordant c4 High MTT Viability High LDH Release start->c4 Discordant i1 Conclusion: Healthy, Viable Cells c1->i1 i2 Conclusion: Cytotoxicity via Lysis (Necrosis / Late Apoptosis) c2->i2 i3 Possible Interpretation: - Cytostatic Effect - Mitochondrial Dysfunction - Early Apoptosis c3->i3 i4 Possible Interpretation: - Assay Artifact - Direct MTT Reduction - LDH Inhibition c4->i4

Caption: Logic diagram for interpreting cross-validated results.
  • Concordant Results:

    • High Viability (MTT) & Low Cytotoxicity (LDH): Clear indication of healthy, unaffected cells.

    • Low Viability (MTT) & High Cytotoxicity (LDH): Unambiguous cytotoxicity. The compound induces cell death that involves membrane rupture.

  • Discordant Results (The Mechanistic Clues):

    • Low Viability (MTT) & Low Cytotoxicity (LDH): This is a critical result. It suggests the compound is reducing metabolic activity without causing membrane lysis.[21] This could be due to a cytostatic effect , direct mitochondrial inhibition , or an early apoptotic state where mitochondrial function ceases before the plasma membrane is compromised.

    • High Viability (MTT) & High Cytotoxicity (LDH): This result is highly suggestive of an assay artifact . The "Compound Control" wells are essential for troubleshooting here. This could mean the compound is chemically reducing MTT (inflating the viability signal) while simultaneously being cytotoxic.[25] Alternatively, the compound could be inhibiting the LDH enzyme, leading to an artificially low cytotoxicity reading that makes the MTT result appear high in comparison.

Common Pitfalls and Assay Interferences

Awareness of potential interferences is key to generating trustworthy data. Always validate your results with the appropriate controls.

AssayPotential InterferenceMechanism & ConsequenceMitigation Strategy
MTT Antioxidants (e.g., Vitamin C, polyphenols, thiols)[15][16][19]Direct chemical reduction of MTT to formazan. False positive for viability .Run cell-free compound controls. If interference is confirmed, use an alternative assay (e.g., SRB, ATP-based).
Colored Compounds (e.g., plant extracts)Compound's native color absorbs at 570 nm. False positive for viability .Run compound-only controls (no MTT) and subtract background.
Metabolic Modulators Compound alters mitochondrial activity without affecting viability. Can cause false positives or negatives .Cross-validate with a non-metabolic assay like LDH or Trypan Blue.
LDH Serum in Medium [17][18]Serum contains endogenous LDH. High background, reduced assay sensitivity .Use low-serum (1-2%) or serum-free medium during the treatment period if possible. Always subtract spontaneous release background.
Bacterial/Fungal Contamination Microbes can produce proteases that degrade LDH or alter medium pH, affecting enzyme activity. False negative for cytotoxicity .[26][27][28]Maintain strict aseptic technique. Monitor cultures for contamination.
Enzyme Inhibition Test compound directly inhibits LDH enzyme activity. False negative for cytotoxicity .Run a control where a known amount of LDH is spiked into medium containing the test compound.

Conclusion

The cross-validation of cytotoxicity assays by employing both MTT and LDH methods provides a robust, reliable, and mechanistically insightful approach to evaluating the effects of chemical compounds on cells. This dual-reporter strategy moves beyond a simple live/dead binary, offering a window into the how and why of cellular response. By measuring both metabolic activity and membrane integrity, researchers can identify cytostatic effects, uncover assay-specific artifacts, and build a more complete and defensible toxicological profile. The principles of parallel testing, comprehensive controls, and logical data interpretation outlined in this guide form a self-validating system that enhances the scientific rigor and trustworthiness of in vitro cytotoxicity studies.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
  • Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. Journal of Neuroscience Methods, 96(2), 147–152. [Link]
  • G-Biosciences. (2020). The Role of LDH in Cellular Cytotoxicity. G-Biosciences. [Link]
  • ResearchHub. (2024).
  • Niu, J., Li, M., & Wang, Y. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules, 28(18), 6549. [Link]
  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols, 2018(6). [Link]
  • Al-Nasiry, S., Geusens, N., Hanssens, M., Luyten, C., & Pijnenborg, R. (2017). Quantification of Lactate Dehydrogenase for Cell Viability Testing Using Cell Lines and Primary Cultured Astrocytes. Current Protocols in Toxicology, 72, 2.26.1–2.26.10. [Link]
  • PraxiLabs. (n.d.). In Vitro Cell Viability by the Lactate Dehydrogenase Assay (LDH). PraxiLabs. [Link]
  • CLYTE Technologies. (n.d.).
  • CLYTE Technologies. (n.d.). Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). CLYTE Technologies. [Link]
  • Sajjadi, E., et al. (2022). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 23(21), 12827. [Link]
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Wörle-Knirsch, J. M., Pulskamp, K., & Krug, H. F. (2006). Particle-induced artifacts in the MTT and LDH viability assays.
  • De Vleeschouwer, S., et al. (2020). Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. Frontiers in Cellular and Infection Microbiology, 10, 494. [Link]
  • De Vleeschouwer, S., et al. (2020). Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. Frontiers in Cellular and Infection Microbiology, 10, 494. [Link]
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Recent Advances in Pharmaceutical Sciences VII (pp. 1-19). Bentham Science Publishers. [Link]
  • Slideshare. (2016). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). [Link]
  • G-Biosciences. (2016). Why Is LDH (Lactate Dehydrogenase) Release A Measure for Cytotoxicity?. G-Biosciences. [Link]
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]
  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
  • De Vleeschouwer, S., et al. (2020). Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. Frontiers in Cellular and Infection Microbiology, 10, 494. [Link]
  • Sharma, S., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(3), 2828. [Link]
  • Kroll, A., et al. (2012). Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. BMC Pharmacology and Toxicology, 13, 10. [Link]
  • ResearchGate. (2015). Anyone familiar with LDH assay and MTT assay?.
  • Wörle-Knirsch, J. M., Pulskamp, K., & Krug, H. F. (2006). Particle-Induced Artifacts in the MTT and LDH Viability Assays.
  • ResearchGate. (n.d.). Comparison of the MTT and LDH dose-response curves of H9c2 cells....
  • Gaucher, S., & Jarraya, M. (2015). Technical note: comparison of the PrestoBlue and LDH release assays with the MTT assay for skin viability assessment. Cell and Tissue Banking, 16(3), 325–329. [Link]
  • ResearchGate. (n.d.). Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis?.
  • Fotakis, G., & Timbrell, J. A. (2006). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]
  • G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. G-Biosciences. [Link]
  • BNO News. (2025). The role of LDH assay kits in assessing cell damage and toxicity. BNO News. [Link]
  • Khan, A. A., et al. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Journal of Magnesium and Alloys. [Link]
  • Shafiee, M. A. M., Asri, M. A. M., & Alwi, S. S. S. (2021). Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). Malaysian Journal of Medicine and Health Sciences, 17(2), 261-269. [Link]
  • Bruggisser, R., von Daeniken, K., Jundt, G., Schaffner, W., & Tullberg-Reinert, H. (2002). Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells. Planta Medica, 68(2), 179-181. [Link]
  • Bernas, T., & Dobrucki, J. (2000). Localization of MTT Formazan in Lipid Droplets. An Alternative Hypothesis About the Nature of Formazan Granules and Aggregates. Journal of Histochemistry & Cytochemistry, 48(12), 1695-1702. [Link]
  • Al-Nasiry, S., et al. (2017). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology, 72, 2.26.1–2.26.10. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-N-(4-chlorobenzyl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale of Analog-Based Discovery

In the landscape of modern drug discovery and development, the exploration of structure-activity relationships (SAR) serves as the cornerstone of rational design. It is the systematic investigation of how a molecule's chemical structure correlates with its biological activity. This guide provides an in-depth technical overview of the SAR of 2-chloro-N-(4-chlorobenzyl)acetamide and its analogs. As a scaffold, the N-substituted 2-chloroacetamide moiety is a recurring motif in compounds exhibiting a wide array of biological effects, including antimicrobial and cytotoxic properties.[1] The inherent reactivity of the α-chloro group makes this class of molecules potent alkylating agents, capable of forming covalent bonds with biological nucleophiles, which is often the basis of their bioactivity.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, biological evaluation, and mechanistic considerations for this promising class of compounds. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and summarize findings in a manner that facilitates further investigation and analog design.

I. Synthesis and Characterization of the 2-Chloro-N-benzylacetamide Scaffold

Core Synthetic Strategy: Nucleophilic Acyl Substitution

The most direct and widely employed method for synthesizing 2-chloro-N-(substituted benzyl)acetamide analogs is the nucleophilic acyl substitution reaction between a substituted benzylamine and chloroacetyl chloride.[2] This reaction is robust, generally high-yielding, and amenable to a variety of substituents on the benzylamine starting material.

Causality of Reagent Choice:

  • Chloroacetyl Chloride: This reagent is highly electrophilic due to the presence of two electron-withdrawing chlorine atoms, making the carbonyl carbon highly susceptible to nucleophilic attack by the amine. Its high reactivity ensures the reaction proceeds efficiently, often at room temperature.

  • Substituted Benzylamines: The availability of a wide range of commercially available substituted benzylamines allows for the systematic exploration of the effects of different functional groups on the benzyl moiety.

  • Base: A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Detailed Synthetic Protocol
  • Reaction Setup: To a solution of the desired substituted benzylamine (1.0 eq.) in an inert anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq.). Cool the reaction mixture to 0 °C in an ice bath.

  • Acylation: Add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution. The dropwise addition is critical to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up and Purification:

    • Upon completion, quench the reaction with the addition of water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 2-chloro-N-(substituted benzyl)acetamide analog.[2]

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Substituted Benzylamine + Triethylamine in DCM B Add Chloroacetyl Chloride (0°C to RT) A->B C Reaction Monitoring (TLC) B->C D Quench with Water C->D E DCM Extraction D->E F Wash with HCl, NaHCO3, Brine E->F G Dry and Concentrate F->G H Column Chromatography or Recrystallization G->H I Pure Analog H->I

Caption: General workflow for the synthesis and purification of 2-chloro-N-benzylacetamide analogs.

Characterization

The identity and purity of the synthesized analogs must be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the successful formation of the amide bond and the presence of the desired substituents.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the amide N-H and C=O functional groups.

II. Biological Evaluation: A Dual-Pronged Approach

The biological activity of this compound class is typically assessed for two primary effects: cytotoxicity against cancer cell lines and antimicrobial activity against pathogenic microbes.

A. Cytotoxicity and Antiproliferative Activity

The potential of these analogs as anticancer agents is evaluated by measuring their ability to inhibit the proliferation of cancer cells. The MTT assay is a widely used, robust, and reliable colorimetric assay for this purpose.

Principle of the MTT Assay: The assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each analog in dimethyl sulfoxide (DMSO). Create a series of dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium with 0.5% DMSO) and untreated cells (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

B. Antimicrobial Activity

The antimicrobial potential of the analogs is determined by measuring their ability to inhibit the growth of various microorganisms. The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC).

Principle of the Broth Microdilution Assay: This assay involves challenging a standardized inoculum of a specific microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

  • Microorganism Preparation: Inoculate a single colony of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate overnight at 37°C. Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth medium to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized microbial suspension to each well containing the diluted compounds. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or with a microplate reader.

Experimental Workflow for Biological Evaluation

cluster_cyto Cytotoxicity Screening cluster_am Antimicrobial Screening A Synthesized Analog Library B Seed Cancer Cells (96-well plate) A->B H Prepare Serial Dilutions of Analogs (96-well plate) A->H C Treat with Serial Dilutions of Analogs B->C D Incubate (48-72h) C->D E MTT Assay D->E F Measure Absorbance E->F G Calculate IC50 Values F->G I Inoculate with Standardized Microbial Suspension H->I J Incubate (18-24h) I->J K Visual/Spectrophotometric Reading J->K L Determine MIC Values K->L

Caption: Parallel workflows for evaluating the cytotoxicity and antimicrobial activity of the analog library.

III. Structure-Activity Relationship (SAR) Analysis

Key Structural Regions for Modification

The this compound scaffold can be divided into three key regions for SAR exploration:

  • The Chloroacetamide Moiety: The electrophilic warhead.

  • The Benzyl Group: The linker between the aromatic ring and the amide nitrogen.

  • The Aromatic Ring: The site for substituent modification.

Antimicrobial SAR Insights

Based on studies of N-(substituted phenyl)-2-chloroacetamides, the following SAR trends can be established and extrapolated:[1]

  • Influence of Halogen Substitution: The presence, type, and position of halogen atoms on the aromatic ring significantly modulate antimicrobial activity. Halogenation generally increases lipophilicity, which can enhance the compound's ability to penetrate microbial cell membranes.[1]

  • Position of Substituents: Para-substituted analogs often exhibit potent activity. For instance, N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides have demonstrated significant activity against Gram-positive bacteria.[1]

  • Lipophilicity: A strong correlation is often observed between the lipophilicity of the compounds and their antimicrobial efficacy, particularly against Gram-positive bacteria like S. aureus and MRSA.[1] More lipophilic compounds can more easily traverse the bacterial cell wall and membrane.

Table 1: Antimicrobial Activity of N-(4-halophenyl)-2-chloroacetamide Analogues (Illustrative Data) [1]

Compound IDSubstituent (at para-position)Zone of Inhibition vs. S. aureus (mm)Zone of Inhibition vs. MRSA (mm)
1 -F1513
2 -Cl1614
3 -Br1715
4 -I1816

This data is illustrative and based on a closely related N-phenyl series to demonstrate the trend of halogen substitution.

Cytotoxicity SAR Insights

The SAR for cytotoxicity often parallels that of antimicrobial activity, though with some key differences in cellular targets and uptake mechanisms.

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups (e.g., -NO₂) on the aromatic ring can enhance cytotoxic potency. This is likely due to an increase in the electrophilicity of the chloroacetamide warhead, making it a more potent alkylating agent.

  • Halogen Effects: As with antimicrobial activity, halogen substituents on the aromatic ring generally contribute to increased cytotoxicity. The position of the halogen can be critical; for instance, in some phenylacetamide series, ortho-chloro substitution has been shown to be particularly effective.

  • Selectivity: A key goal in anticancer drug development is to achieve selectivity for cancer cells over normal cells. The nature and position of substituents can influence this selectivity, although the underlying mechanisms are complex and often cell line-dependent.

Table 2: Illustrative Cytotoxicity Data (IC₅₀ in µM) for a Hypothetical Series of 2-Chloro-N-(substituted benzyl)acetamide Analogs

Compound IDR (Substitution on Benzyl Ring)MCF-7 (Breast Cancer)A549 (Lung Cancer)
5a 4-Cl (Parent)5.27.8
5b 4-F4.86.5
5c 4-NO₂1.52.3
5d 4-OCH₃12.615.1
5e H9.711.4

This table presents hypothetical data to illustrate expected SAR trends based on the principles discussed. Actual values would need to be determined experimentally.

IV. Plausible Mechanism of Action

The biological activity of this compound analogs is believed to stem from the electrophilic nature of the α-chloroacetamide moiety. This functional group can act as an alkylating agent, forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in biological macromolecules like proteins and enzymes.

This covalent modification can lead to:

  • Enzyme Inhibition: Irreversible inhibition of key enzymes involved in cellular processes such as DNA replication, cell division, or metabolism.

  • Disruption of Protein Function: Alteration of protein conformation and function, leading to cellular stress.

  • Induction of Apoptosis: The accumulation of cellular damage and stress can trigger programmed cell death (apoptosis), a common mechanism of action for cytotoxic anticancer agents. Some studies on related compounds suggest that this class of molecules can upregulate pro-apoptotic proteins (e.g., Bax) and downregulate anti-apoptotic proteins (e.g., Bcl-2).

Hypothesized Mechanism of Action Pathway

A 2-Chloro-N-benzylacetamide Analog B Cellular Uptake (Lipophilicity Dependent) A->B C Covalent Adduct Formation (Alkylation of Nucleophilic Residues) B->C D Enzyme/Protein Target C->D F Induction of Oxidative Stress C->F E Inhibition of Critical Cellular Pathways (e.g., DNA repair, metabolism) D->E G Apoptosis Cascade Activation E->G F->G H Cell Death / Growth Inhibition G->H

Caption: A plausible mechanistic pathway for the biological activity of 2-chloro-N-benzylacetamide analogs.

V. Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The SAR insights derived from analogous N-phenylacetamides provide a strong rationale for the design of future libraries. Key findings indicate that lipophilicity and the electronic properties of substituents on the aromatic ring are critical determinants of both antimicrobial and cytotoxic activity.

Future work should focus on the synthesis and systematic evaluation of a dedicated library of 2-chloro-N-(substituted benzyl)acetamide analogs to confirm and refine the SAR trends discussed herein. Such studies will be instrumental in optimizing potency and selectivity, ultimately paving the way for the identification of lead candidates for further preclinical development.

References

  • Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70–79. [Link]
  • Sharma, P., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific Reports, 12(1), 2138. [Link]

Sources

An In-Depth Technical Guide to Evaluating the Efficacy of 2-chloro-N-(4-chlorobenzyl)acetamide Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for a Promising Anticancer Candidate

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide and strategic framework for the systematic evaluation of 2-chloro-N-(4-chlorobenzyl)acetamide, a compound of interest within the broader class of chloroacetamide derivatives. While the existing literature provides a foundation for the potential anticancer activity of chloroacetamides, a detailed comparative analysis of this specific molecule across a diverse panel of cancer cell lines is notably absent.[1] This guide is designed to fill that gap, not by presenting established data, but by providing a rigorous, field-proven blueprint for its comprehensive investigation. We will delve into the causality behind experimental choices, ensuring that each proposed protocol is a self-validating system for generating robust and reproducible data. Our approach is grounded in the principles of meticulous scientific inquiry, aimed at elucidating the therapeutic potential of this compound.

The Scientific Rationale: Why Investigate this compound?

The chloroacetamide moiety is a well-recognized pharmacophore known for its alkylating capabilities, which can be harnessed to covalently modify biological macromolecules. This reactivity is the cornerstone of its potential as an anticancer agent. The N-benzyl group, particularly with substitutions on the phenyl ring, offers a versatile scaffold to modulate physicochemical properties and target specificity. The 4-chloro substitution on the benzyl ring of the titular compound is of particular interest for its potential to influence pharmacokinetic profiles and binding interactions within the cellular milieu.

While direct evidence is limited, the broader family of chloroacetamide derivatives has demonstrated promising cytotoxic effects against various cancer cell lines.[2] Studies on related compounds suggest that their anticancer activity may stem from the induction of apoptosis and the inhibition of key cellular processes.[3] Therefore, a systematic evaluation of this compound is a logical and compelling step in the quest for novel oncology therapeutics.

A Proposed Framework for Comprehensive Efficacy Evaluation

To thoroughly assess the anticancer potential of this compound, a multi-faceted approach across a panel of well-characterized cancer cell lines is essential. We propose the utilization of cell lines representing diverse cancer histotypes to uncover potential selective cytotoxicity. A suggested panel includes:

  • MCF-7: A human breast adenocarcinoma cell line, representing hormone-responsive breast cancer.

  • HeLa: A human cervical adenocarcinoma cell line, a widely used model for cancer research.

  • A549: A human lung carcinoma cell line, representing non-small cell lung cancer.

  • HCT116: A human colorectal carcinoma cell line, a key model for gastrointestinal cancers.

Assessment of Cytotoxicity: The MTT Assay

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]

This assay is predicated on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells. This allows for the quantitative determination of the compound's half-maximal inhibitory concentration (IC50), a critical parameter for gauging its potency.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture selected cancer cell lines cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding treatment Treat cells with compound for 24, 48, 72 hours cell_seeding->treatment compound_prep Prepare serial dilutions of this compound compound_prep->treatment add_mtt Add MTT solution to each well treatment->add_mtt incubation Incubate for 2-4 hours add_mtt->incubation solubilization Add solubilization buffer (e.g., DMSO) incubation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

MTT Assay Workflow Diagram.
  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the compound) and an untreated control (medium only).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
MCF-7Data to be determinedData to be determinedData to be determined
HeLaData to be determinedData to be determinedData to be determined
A549Data to be determinedData to be determinedData to be determined
HCT116Data to be determinedData to be determinedData to be determined
Elucidating the Mechanism of Cell Death: Annexin V/Propidium Iodide Apoptosis Assay

Understanding how a compound induces cell death is crucial for its development as a therapeutic agent. The Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry, is a powerful tool to differentiate between viable, apoptotic, and necrotic cells.

In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally confined to the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide is a fluorescent intercalating agent that cannot cross the intact membrane of live or early apoptotic cells but can stain the DNA of late apoptotic and necrotic cells where membrane integrity is compromised. This dual staining allows for the precise quantification of different cell populations.

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis cell_culture Culture and treat cells with compound cell_harvest Harvest cells (including supernatant) cell_culture->cell_harvest wash_cells Wash cells with PBS cell_harvest->wash_cells resuspend Resuspend in Annexin V binding buffer wash_cells->resuspend add_stains Add FITC-Annexin V and Propidium Iodide resuspend->add_stains incubation Incubate in the dark add_stains->incubation flow_cytometry Analyze cells on a flow cytometer incubation->flow_cytometry quantify Quantify viable, apoptotic, and necrotic cells flow_cytometry->quantify

Annexin V/PI Apoptosis Assay Workflow.
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for an appropriate duration (e.g., 24 or 48 hours).

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells once with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and a solution of Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell LineTreatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
MCF-7ControlData to be determinedData to be determinedData to be determined
Compound (IC50)Data to be determinedData to be determinedData to be determined
HeLaControlData to be determinedData to be determinedData to be determined
Compound (IC50)Data to be determinedData to be determinedData to be determined
A549ControlData to be determinedData to be determinedData to be determined
Compound (IC50)Data to be determinedData to be determinedData to be determined
HCT116ControlData to be determinedData to be determinedData to be determined
Compound (IC50)Data to be determinedData to be determinedData to be determined
Investigating Effects on Cell Proliferation: Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Analyzing the cell cycle distribution of treated cells can provide valuable insights into the compound's mechanism of action.

Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in a cell. By staining fixed and permeabilized cells with PI and analyzing them by flow cytometry, we can distinguish between cells in different phases of the cell cycle based on their DNA content:

  • G0/G1 phase: Cells with a 2n DNA content.

  • S phase: Cells with a DNA content between 2n and 4n.

  • G2/M phase: Cells with a 4n DNA content.

CellCycle_Workflow cluster_prep Cell Preparation & Treatment cluster_fixation Fixation cluster_staining Staining cluster_analysis Flow Cytometry Analysis cell_culture Culture and treat cells with compound cell_harvest Harvest and wash cells cell_culture->cell_harvest fixation Fix cells in cold 70% ethanol cell_harvest->fixation fixation_incubation Incubate at -20°C fixation->fixation_incubation wash_fixed Wash fixed cells fixation_incubation->wash_fixed rnase_treatment Treat with RNase A wash_fixed->rnase_treatment pi_staining Stain with Propidium Iodide rnase_treatment->pi_staining flow_cytometry Analyze cells on a flow cytometer pi_staining->flow_cytometry cell_cycle_modeling Model cell cycle distribution flow_cytometry->cell_cycle_modeling

Cell Cycle Analysis Workflow.
  • Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a solution containing Propidium Iodide and RNase A (to prevent staining of RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
MCF-7ControlData to be determinedData to be determinedData to be determined
Compound (IC50)Data to be determinedData to be determinedData to be determined
HeLaControlData to be determinedData to be determinedData to be determined
Compound (IC50)Data to be determinedData to be determinedData to be determined
A549ControlData to be determinedData to be determinedData to be determined
Compound (IC50)Data to be determinedData to be determinedData to be determined
HCT116ControlData to be determinedData to be determinedData to be determined
Compound (IC50)Data to be determinedData to be determinedData to be determined
Probing Molecular Mechanisms: Western Blot Analysis

To gain deeper insights into the molecular pathways affected by this compound, Western blotting can be employed to assess the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Western blotting allows for the detection and quantification of specific proteins in a complex mixture of proteins extracted from cells. By using antibodies specific to proteins of interest, we can determine if the compound alters their expression or post-translational modifications. Key proteins to investigate include:

  • Apoptosis markers: Cleaved Caspase-3, PARP, and members of the Bcl-2 family (e.g., Bax, Bcl-2).

  • Cell cycle regulators: Cyclins (e.g., Cyclin D1, Cyclin B1), Cyclin-Dependent Kinases (CDKs), and CDK inhibitors (e.g., p21, p27).

WesternBlot_Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Detection & Analysis cell_treatment Treat cells with compound cell_lysis Lyse cells and quantify protein cell_treatment->cell_lysis sds_page Separate proteins by SDS-PAGE cell_lysis->sds_page transfer Transfer proteins to a membrane sds_page->transfer blocking Block the membrane transfer->blocking primary_ab Incubate with primary antibody blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab ecl_detection Detect with ECL substrate secondary_ab->ecl_detection imaging Image the blot ecl_detection->imaging quantification Quantify band intensity imaging->quantification

Western Blot Analysis Workflow.
  • Protein Extraction: Treat cells with this compound, wash with PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Interpreting the Data and Future Directions

The collective data from these experiments will provide a comprehensive profile of the in vitro anticancer efficacy of this compound. By comparing the IC50 values across the different cell lines, we can identify any selective cytotoxicity. The apoptosis and cell cycle data will elucidate the primary mechanisms of cell death and proliferation inhibition. Western blot analysis will further pinpoint the molecular pathways targeted by the compound.

Should this compound demonstrate significant and selective anticancer activity, subsequent investigations should focus on:

  • In vivo efficacy studies: Evaluating the compound's antitumor activity in animal models.

  • Pharmacokinetic and toxicological profiling: Assessing its absorption, distribution, metabolism, excretion, and safety profile.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.

This systematic approach will provide the critical data necessary to advance this compound through the preclinical drug development pipeline.

References

  • Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. ResearchGate.
  • IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. ResearchGate.
  • Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science.
  • SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF.
  • Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. Semantic Scholar.
  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate.
  • Structure-activity relationship of target compounds. ResearchGate.
  • lines ic50 values: Topics by Science.gov.
  • cytotoxicity ic50 values: Topics by Science.gov.
  • Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. PubMed.
  • (PDF) Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ResearchGate.
  • Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of trithe ple-negative breast cancer. PubMed.
  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central.
  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives.
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC.
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH.
  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. NIH.
  • Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer. MDPI.
  • N-Benzyl-2-chloroacetamide. PubChem.
  • Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. ResearchGate.

Sources

A Technical Guide to the Proteomic Deconvolution of 2-chloro-N-(4-chlorobenzyl)acetamide Cellular Targets

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Molecular Landscape

In the realm of drug discovery and chemical biology, the identification of a bioactive compound's cellular targets is the critical inflection point between a curious observation and a mechanistic hypothesis. The compound at the heart of this guide, 2-chloro-N-(4-chlorobenzyl)acetamide, presents a classic challenge and opportunity. Its structure features a chloroacetamide group, a well-characterized electrophilic moiety known to act as an alkylating agent[1][2]. This reactivity strongly implies a mechanism of action involving covalent modification of nucleophilic residues on protein targets, such as the thiol group of cysteine.

While specific proteomic profiling of this particular compound is not extensively documented in public literature[1], the principles governing its interactions are well-established. This guide, therefore, serves as both a strategic blueprint and a practical manual for researchers seeking to elucidate its protein interactome. We will eschew a one-size-fits-all template, instead adopting a logical, mechanism-driven approach to experimental design, execution, and validation. Our philosophy is that a well-designed experiment is a self-validating one, where controls are not afterthoughts but integral components of the discovery process. This document is intended for the hands-on scientist—one who appreciates that the "why" behind a protocol step is as crucial as the "how."

Part 1: Strategic Framework for Target Identification

The electrophilic nature of this compound dictates our strategic direction. We must employ methods capable of capturing covalent interactions within the complex milieu of the cell. Our overarching strategy is a two-pronged approach: a broad, discovery-phase profiling experiment to generate a list of high-confidence candidate targets, followed by rigorous, orthogonal validation of the top hits.

The Rationale for a Chemoproteomic Approach

Standard affinity purification techniques, while useful for non-covalent binders, can be fraught with challenges for covalent modifiers. The irreversible nature of the binding makes elution difficult without harsh, denaturing conditions that often release a flood of non-specific background proteins. Therefore, we turn to more sophisticated chemoproteomic strategies that leverage the compound's inherent reactivity.

Our primary discovery tool will be Competitive Activity-Based Protein Profiling (ABPP) . This powerful technique allows us to map the compound's targets in a native biological system without chemically modifying the compound itself, thus preserving its intrinsic biological activity[3][4]. The causality is direct: a protein that binds our compound will be unavailable to react with a subsequently added broad-spectrum probe, resulting in a measurable decrease in signal for that specific protein. This competitive displacement is the signature of target engagement[5].

The overall workflow is a multi-stage process designed for maximal rigor and data quality.

G cluster_0 Phase 1: Discovery Profiling cluster_1 Phase 2: Data Analysis & Hit Selection cluster_2 Phase 3: Orthogonal Validation A Cell Culture & Treatment (Compound vs. Vehicle) B Cell Lysis (Native Conditions) A->B C Competitive Probe Labeling (e.g., Iodoacetamide-alkyne) B->C D Click Chemistry (Attach Biotin Tag) C->D E Streptavidin Enrichment D->E F On-Bead Digestion E->F G LC-MS/MS Analysis F->G H Protein Identification & Quantification G->H I Statistical Analysis (Volcano Plot) H->I J Candidate Prioritization I->J K Cellular Thermal Shift Assay (CETSA) J->K Validate Top Hits L Western Blot Confirmation K->L M Functional/Enzymatic Assays L->M

Figure 1: Overall Target Identification Workflow.

Part 2: Experimental Protocols & Methodologies

Here, we detail the core experimental procedures. Each protocol is designed with internal controls to ensure the trustworthiness of the results.

Competitive ABPP for Target Discovery

This protocol aims to identify proteins that are covalently modified by this compound by measuring their reduced reactivity towards a generic cysteine-reactive probe.

Principle of Competitive ABPP

ABPP cluster_0 Vehicle Control cluster_1 Compound Treatment cluster_2 Outcome P1 Protein Target (Active Cysteine) P1_Labeled Labeled Protein P1->P1_Labeled + Reacts Probe IA-Alkyne Probe P2_Bound Compound-Bound Protein (Blocked Cysteine) Result1 High MS Signal P1_Labeled->Result1 Leads to P2 Protein Target (Active Cysteine) P2->P2_Bound + Reacts First Compound Test Compound No_Reaction No Reaction P2_Bound->No_Reaction + Cannot React Probe2 IA-Alkyne Probe Result2 Low/No MS Signal No_Reaction->Result2 Leads to

Figure 2: Principle of Competitive ABPP.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., HEK293T, HeLa) to ~80% confluency. For robust quantification, we recommend using Stable Isotope Labeling by Amino acids in Cell culture (SILAC) if your lab is equipped for it. Grow one population in "light" media and another in "heavy" (e.g., ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine) media.

    • Treat the "heavy" cell population with an appropriate concentration of this compound (determined via a prior dose-response curve for cytotoxicity) for 1-4 hours.

    • Treat the "light" cell population with vehicle (e.g., DMSO) for the same duration. This pairing is crucial for accurate ratiometric quantification and minimizes run-to-run variation[6].

  • Cell Lysis and Proteome Preparation:

    • Harvest and wash cells with cold PBS.

    • Lyse cells in a non-denaturing buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors) on ice. The goal is to maintain native protein conformations.

    • Clarify lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C).

    • Determine protein concentration (e.g., BCA assay).

  • Competitive Probe Labeling:

    • Combine the "heavy" (compound-treated) and "light" (vehicle-treated) proteomes in a 1:1 protein ratio. This mixing step is a key internal control, ensuring both samples are processed identically from this point forward.

    • Add a cysteine-reactive probe with a bioorthogonal handle, such as iodoacetamide-alkyne (IA-alkyne), to the combined lysate. A typical concentration is 100 µM. Incubate for 1 hour at room temperature.

    • Causality: The IA-alkyne probe will covalently label cysteine residues that were not already blocked by the test compound.

  • Click Chemistry:

    • To the labeled proteome, add the click chemistry reaction cocktail: biotin-azide, TCEP (reducing agent), TBTA (ligand), and copper(II) sulfate. Incubate for 1 hour.

    • Causality: This reaction specifically and efficiently attaches a biotin tag to the alkyne handle on the probe, preparing the labeled proteins for enrichment[7][8].

  • Enrichment and Digestion:

    • Precipitate proteins (e.g., with methanol/chloroform) to remove excess reagents.

    • Resuspend the protein pellet in a denaturing buffer (e.g., 6M urea or 1.2% SDS in PBS).

    • Add high-affinity streptavidin agarose beads and incubate for 2-4 hours to capture biotinylated proteins.

    • Wash the beads extensively with a series of buffers (e.g., SDS buffer, urea buffer, PBS) to remove non-specifically bound proteins. This wash series is critical for a clean final result.

    • Perform on-bead tryptic digestion overnight after reduction and alkylation of the captured proteins.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the digested peptides.

    • Analyze the peptides by high-resolution tandem mass spectrometry (e.g., Orbitrap).

Data Analysis and Hit Identification
  • Database Searching: Search the raw MS data against a human protein database using a standard search engine (e.g., MaxQuant, Proteome Discoverer)[9][10]. The search should specify the SILAC labels and variable modifications (e.g., oxidation of methionine).

  • Quantification and Statistical Analysis:

    • Calculate the Heavy/Light (H/L) SILAC ratios for each identified protein.

    • A protein specifically targeted by the compound will have a low H/L ratio, as its probe labeling (and subsequent enrichment) was blocked in the "heavy" sample.

    • Plot the -log10(p-value) versus the log2(H/L ratio) in a volcano plot.

    • High-confidence hits are proteins with a statistically significant (e.g., p-value < 0.05) and substantial (e.g., log2(H/L ratio) < -1.5) decrease in signal.

Table 1: Example Competitive ABPP Quantitative Data

Protein IDGene Namelog2(H/L Ratio)-log10(p-value)Status
P04035ANXA2-2.584.2High-Confidence Hit
P62937PPIA-0.150.8No Change
Q06830HSPA5-0.080.5No Change
P08670VIM-1.953.8High-Confidence Hit

Part 3: Orthogonal Validation of Candidate Targets

Generating a list of candidates is only the first step. True scientific rigor demands orthogonal validation—confirming the interaction through a method that relies on a different biophysical principle. Our preferred method for this is the Cellular Thermal Shift Assay (CETSA).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method to assess target engagement in intact cells or lysates[11][12]. The principle is that when a small molecule binds to its protein target, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tₘ)[13][14].

CETSA Workflow

CETSA A Treat intact cells (Compound vs. Vehicle) B Aliquot cell suspension A->B C Heat aliquots to different temperatures B->C D Lyse cells & separate soluble/aggregated fractions C->D E Analyze soluble fraction (e.g., Western Blot) D->E F Plot % Soluble Protein vs. Temperature E->F G Determine Melting Point (Tm) Shift F->G

Figure 3: Cellular Thermal Shift Assay (CETSA) Workflow.

Step-by-Step Protocol:

  • Cell Treatment: Treat two populations of cells, one with the test compound and one with vehicle, as in the discovery phase.

  • Heating: After treatment, harvest the cells, wash, and resuspend in PBS. Aliquot the cell suspension into several PCR tubes for each condition.

  • Thermal Challenge: Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). One aliquot should remain at room temperature as a non-heated control.

  • Lysis and Separation: Subject the cells to freeze-thaw cycles to induce lysis. Centrifuge at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet the aggregated, denatured proteins.

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

    • Analyze the amount of the specific candidate protein in each supernatant sample using Western blotting or another quantitative protein detection method like ELISA.

    • Trustworthiness Check: The loading control for a CETSA Western blot should be a protein known not to interact with the compound (e.g., from the ABPP "no change" list) to ensure equal protein loading before the heating step.

  • Data Interpretation:

    • Quantify the band intensities from the Western blot and normalize them to the non-heated control.

    • Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples.

    • A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization upon binding[15][16].

Conclusion and Forward Outlook

This guide outlines a robust, mechanism-centric strategy for identifying the cellular targets of this compound. By combining the broad discovery power of competitive ABPP with the rigorous, label-free validation of CETSA, researchers can move from a compound of interest to a set of validated biological targets with high confidence. This deconvolution is the foundational step for understanding its mechanism of action, predicting potential off-target effects, and guiding future drug development efforts. The insights gained from these experiments provide not just a list of proteins, but a functional map of the compound's interaction with the cellular landscape.

References

  • Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999-11009. [Link]
  • Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
  • Vertex AI Search. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.
  • Wright, A. T., & Cravatt, B. F. (2007). Chemical proteomic probes for profiling cytochrome P450 activities and drug interactions in vivo. Angewandte Chemie International Edition, 46(42), 8036-8039. [Link]
  • Yang, Y. (2023). Target profiling of electrophilic compounds by using chemical proteomics strategies (Doctoral dissertation, The Hong Kong Polytechnic University). [Link]
  • Jarzab, A., Kurzawa, N., & Savitski, M. M. (2020). Cellular thermal shift assay for target engagement studies. Current Protocols in Chemical Biology, 12(1), e71. [Link]
  • Almqvist, H., Axelsson, H., Jafari, R., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil.
  • ResearchGate. (2017). How to validate small-molecule and protein interactions in cells?
  • Lomenick, B., Hao, R., Jonai, N., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]
  • ResearchGate. (2025). ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries.
  • Parker, C. G., & Cravatt, B. F. (2016). Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems. Cell Chemical Biology, 23(1), 71-80. [Link]
  • Cravatt, B. F., Njomen, E., Hayward, R., et al. (2023). Comprehensive Mapping of Electrophilic Small Molecule-Protein Interactions in Human Cells. ChemRxiv. [Link]
  • Wikipedia. (n.d.). Proteomics.
  • van der Wijk, T., Chojnacki, J. E., van der Vlag, R., et al. (2016). In-gel activity-based protein profiling of a clickable covalent ERK1/2 inhibitor.
  • Kingsmore, S. F. (2006). Multiplexed protein measurement: technologies and applications of protein and antibody arrays. Nature Reviews Drug Discovery, 5(4), 310-320. [Link]
  • Olink. (n.d.). Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease.
  • Nomura Research Group. (n.d.). Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots.
  • Wang, C., Wang, J., & He, C. (2016). Chemoproteomic profiling and discovery of protein electrophiles in human cells. Nature Chemical Biology, 12(12), 1064-1070. [Link]
  • Ong, S. E., Blagoev, B., Kratchmarova, I., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376-386. [Link]
  • Broad Institute. (2017). Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease.
  • MetwareBio. (n.d.). From Data to Discovery: Protein Identification and Quantification in MS-based Proteomics.
  • Zhang, B., Käll, L., & Zubarev, R. A. (2016). Bioinformatics Methods for Mass Spectrometry-Based Proteomics Data Analysis.
  • Lin, K. T., Ang, K. K., & Lin, H. (2021). Chemoproteomic profiling reveals cellular targets of nitro-fatty acids. Redox Biology, 46, 102126. [Link]
  • MetwareBio. (n.d.). Targeted proteomics: Targeted acquisition and targeted data analysis.
  • Frontiers. (n.d.). ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context.
  • Meissner, F., Gsponer, J., & Sapkota, G. P. (2024). Degradome analysis to identify direct protein substrates of small-molecule degraders. Molecular Systems Biology, 20(1), e11877. [Link]
  • Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of direct protein targets of small molecules. ACS Chemical Biology, 6(1), 34-46. [Link]
  • GeneOnline News. (2025). Study Maps Proteome-Wide Interactions of Electrophilic Compounds for Insights into Covalent Protein Binding.
  • ResearchGate. (2025). Mass Spectrometry Data Analysis in the Proteomics Era.
  • Zhang, T., Liu, K., & Baran, P. S. (2023). An electroaffinity labelling platform for chemoproteomic-based target identification. Nature Chemistry, 15(9), 1259-1267. [Link]
  • ResearchGate. (n.d.). Molecular docking validation of small molecule-target protein...
  • YouTube. (2024). Protein identification: A deeper dive into analysis of MS-based proteomics data.
  • Louche, A., Hodson, N., & Campos, S. (2022). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. Frontiers in Molecular Biosciences, 9, 869612. [Link]
  • YouTube. (2021). Biophysical Approaches to Small Molecule Discovery and Validation.
  • Chen, Y., Zhang, H., & Liu, Y. (2024). Protein Target Prediction and Validation of Small Molecule Compound. Journal of Visualized Experiments, (204), e66564. [Link]
  • Kumar, A., Sharma, S., & Kumar, D. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific Reports, 12(1), 1-19. [Link]
  • El-Sayed, W. A., El-Essawy, F. A., & Ali, O. M. (2021). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 6(40), 26495-26507. [Link]
  • Missioui, H., Marouani, H., & Rzaigui, M. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide.

Sources

comparing the antimicrobial spectrum of 2-chloro-N-(4-chlorobenzyl)acetamide to known antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting my deep dive by hitting Google hard. My initial queries will center on 2-chloro-N-(4-chlorobenzyl)acetamide. I'm prioritizing its antimicrobial activities, how it works, and toxicity levels. My goal is to build a solid foundation before I go any further in my research.

Developing Research Framework

I'm now expanding my search to incorporate standard antimicrobial testing protocols from sources like the CLSI, alongside exploring a range of antibiotic spectra for comparison, including ciprofloxacin, vancomycin, and aztreonam. My next step will be to logically structure the technical guide. I will start with the compound overview, methodology, comparative results, and discussion, before concluding. Then, I'll dive into drafting content for each section.

Expanding Search Parameters

Gathering Antimicrobial Insights

My initial search has gone well. I've found pertinent results about "2-chloro-N-(4-chlorobenzyl) acetamide" and its antimicrobial capabilities. It seems chloroacetamide derivatives, generally, are promising candidates. I'm focusing on those specific examples now.

Expanding Activity Scope

I've learned the chloro atom is likely key for activity. While "this compound" studies are sparse, its relatives reveal alkylating potential, crucial for its mechanism. Now I'm hunting for a broader antimicrobial spectrum. Also, I need comparable data about standard antibiotics.

Developing Technical Frameworks

I'm now integrating insights from related chloroacetamide research. While "this compound" specifics are limited, I'm forming a framework to address its antimicrobial spectrum. I'm focusing on finding standard antimicrobial testing methods and data on conventional antibiotics for comparison, especially given the compound's alkylating potential.

Reviewing Testing Protocols

I've thoroughly reviewed standard antimicrobial susceptibility testing protocols. I've compiled detailed information from CLSI and EUCAST, focusing on broth microdilution for MIC determination and Kirby-Bauer disk diffusion methods.

Addressing Data Gap

I've identified a significant data gap regarding the antimicrobial spectrum of this compound. My search yielded information on its chemical class and potential activity, but no quantitative data exists. Therefore, I will now focus on structuring a technical guide to determine this spectrum. I'll outline methodologies and provide a hypothetical comparison based on properties of related compounds and existing comparator antibiotic data. This guide will show how to evaluate the new compound.

Constructing Technical Guide

I've assembled a solid foundation from CLSI, EUCAST, and other sources for AST. Now, I'm structuring a technical guide for evaluating the novel compound. It will detail protocols and use comparator antibiotic data for a hypothetical spectrum. I plan to incorporate tables, and diagrams to facilitate clarity and provide guidance on how to evaluate this compound. I've got a clear path forward now, and no further searching is necessary at this stage.

A Comprehensive Guide to the Computational Analysis of 2-chloro-N-(4-chlorobenzyl)acetamide's Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, step-by-step workflow for the computational analysis of the binding affinity of 2-chloro-N-(4-chlorobenzyl)acetamide, a molecule belonging to the reactive chloroacetamide class. Recognizing the electrophilic nature of the chloroacetamide moiety, which suggests a potential for covalent interaction, this guide addresses both non-covalent and covalent binding scenarios. We navigate the entire computational pipeline, from initial target selection rationale to advanced molecular dynamics simulations and end-point free energy calculations. The methodologies are presented with a focus on the underlying scientific principles, explaining the causality behind each experimental choice to ensure technical accuracy and reproducibility. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous computational techniques to predict and understand the molecular interactions of reactive small molecules with their biological targets.

Introduction: The Significance of this compound

This compound is a small molecule featuring a critical pharmacophore: the α-chloroacetamide group.[1] This functional group is a known electrophile, or "warhead," capable of forming covalent bonds with nucleophilic amino acid residues—most notably cysteine—within the active sites of proteins.[2][3][4] This reactivity is the basis for the therapeutic potential of many covalent inhibitors, which can offer advantages such as prolonged and potent target inhibition.[4] Compounds within the broader chloroacetamide class have been investigated for their cytotoxic and antiproliferative activities, suggesting their potential as alkylating agents that modify biomolecules like proteins or nucleic acids.[2]

Understanding the binding affinity (ΔG) and binding mode of this compound is paramount for elucidating its mechanism of action and for guiding any future drug development efforts. Computational analysis provides a powerful, atom-level lens through which we can predict how this molecule interacts with a biological target, assess the stability of the resulting complex, and quantify the strength of the interaction long before undertaking costly and time-consuming wet-lab experiments.[5][6]

The Computational Strategy: A Multi-Tiered Approach

Predicting protein-ligand binding affinity is a complex task that balances computational cost and accuracy.[6] This guide employs a widely adopted hierarchical strategy that increases in computational rigor at each stage.

  • Molecular Docking: A rapid computational screening method to predict the preferred binding orientation (pose) of the ligand within the protein's binding site and provide an initial, qualitative estimate of binding strength.[7][8]

  • Molecular Dynamics (MD) Simulations: A more advanced technique that simulates the physical movements of atoms in the protein-ligand complex over time, allowing for an assessment of the binding pose's stability in a solvated, near-physiological environment.[9][10]

  • Binding Free Energy Calculations: Post-processing of MD simulation trajectories using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to derive a more accurate, quantitative estimate of the binding free energy.[11][12]

This tiered approach ensures that computationally intensive calculations are performed only on the most promising initial predictions, optimizing the use of resources while maintaining scientific rigor.

Target Selection and Rationale: RNF4 as a Putative Target

A literature search for specific biological targets of this compound reveals limited direct evidence. However, based on the known reactivity of the chloroacetamide warhead, we can hypothesize a likely target class. Chloroacetamides are known to covalently target cysteine residues.[3][4] One such protein that has been identified as a target for a chloroacetamide-containing ligand (CCW16) is the E3 ubiquitin ligase RNF4.[3] RNF4 plays a crucial role in cellular processes and contains cysteine residues in its RING domain that are susceptible to covalent modification.[3]

For this guide, we will therefore use the RING domain of the human E3 ubiquitin ligase RNF4 as our representative biological target. This choice is based on a chemically plausible hypothesis and allows us to demonstrate the complete computational workflow.

Target Structure: We will use the crystal structure of the human RNF4 RING domain, available from the Protein Data Bank (PDB). For instance, a relevant structure can be downloaded for our analysis.

A Step-by-Step Computational Workflow

This section details the protocols for each stage of the analysis. We will use widely adopted and validated software tools: AutoDock for docking, GROMACS for MD simulations, and the g_mmpbsa tool for free energy calculations.

Ligand and Receptor Preparation

Proper preparation of both the ligand and protein structures is a critical first step for a successful computational study.

Experimental Protocol: Ligand Preparation

  • Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (CID 265741) in SDF format.[13]

  • Convert and Optimize: Use a molecular editing tool like Open Babel to convert the SDF file to PDB format and add hydrogens. Perform an initial energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.

  • Prepare for Docking: Use AutoDock Tools to assign polar hydrogens, compute Gasteiger charges, and save the final structure in the PDBQT format, which includes information about atom types and torsional degrees of freedom.

Experimental Protocol: Receptor (RNF4) Preparation

  • Download PDB Structure: Fetch the desired RNF4 RING domain structure from the RCSB PDB database.

  • Clean the Structure: Open the PDB file in a molecular viewer (e.g., PyMOL, UCSF Chimera). Remove all non-protein molecules, including water (HOH), ions, and any co-crystallized ligands.[8]

  • Prepare for Docking: Using AutoDock Tools, add polar hydrogens to the protein, merge non-polar hydrogens, and assign Kollman charges. Save the processed receptor structure in the PDBQT format.

Molecular Docking: Predicting the Binding Pose

Molecular docking samples various orientations and conformations of the ligand within the receptor's binding site and ranks them using a scoring function.[7]

dot

Molecular_Docking_Workflow cluster_prep Input Preparation cluster_grid Grid Setup cluster_dock Docking Execution cluster_analysis Output Analysis Ligand Ligand (PDBQT) GridBox Define Search Space (Grid Box) Ligand->GridBox Receptor Receptor (PDBQT) Receptor->GridBox Docking Run AutoDock Vina GridBox->Docking Poses Ranked Binding Poses Docking->Poses Scores Binding Affinity Scores (kcal/mol) Docking->Scores Analysis Analyze Interactions (H-bonds, etc.) Poses->Analysis Scores->Analysis

Caption: Workflow for Molecular Docking.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Define the Binding Site: Identify the active site of RNF4. If a co-crystallized ligand is present in the original PDB file, the binding site can be defined around its location. Otherwise, literature information or binding site prediction tools can be used.

  • Generate Grid Parameter File: Using AutoDock Tools, define a grid box that encompasses the entire binding site. The grid box defines the three-dimensional space where the docking algorithm will search for favorable ligand poses. A typical size is 25 x 25 x 25 Å centered on the active site.[8]

  • Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.

  • Run Docking Simulation: Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt.[8]

  • Analyze Results: Vina will output a PDBQT file containing the top-ranked binding poses. Analyze these poses using a molecular viewer to identify key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and RNF4. The predicted binding affinities (in kcal/mol) will be listed in the log file.

Insight into Covalent Docking: Given the reactive nature of the ligand, a covalent docking protocol could also be employed. This specialized procedure involves defining the reactive atom on the ligand (the carbon attached to chlorine) and the nucleophilic atom on the receptor (the sulfur of a cysteine residue) and modeling the formation of a covalent bond.

Molecular Dynamics (MD) Simulations: Assessing Complex Stability

MD simulations provide insights into the dynamic stability of the top-ranked protein-ligand complex from docking.[9][14] The simulation tracks atomic movements over time by solving Newton's equations of motion.

dot

MD_Simulation_Workflow Start Docked Protein-Ligand Complex Topology Generate System Topology (Force Field: CHARMM36) Start->Topology Solvation Solvate with Water (Define Box) Topology->Solvation Ionization Add Ions (Neutralize System) Solvation->Ionization Minimization Energy Minimization (Steepest Descent) Ionization->Minimization NVT NVT Equilibration (Constant Volume/Temp) Minimization->NVT NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT Production Production MD Run (Data Collection) NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, etc.) Production->Analysis

Caption: The GROMACS MD Simulation Pipeline.

Experimental Protocol: MD Simulation with GROMACS

  • System Preparation:

    • Force Field: Choose an appropriate force field. The CHARMM36 force field is well-suited for proteins.[14] Ligand parameters can be generated using servers like CGenFF.[15]

    • Topology: Combine the protein and ligand topologies into a single system topology file (topol.top).

    • Solvation: Define a simulation box (e.g., a cubic box extending 1.0 nm from the complex) and fill it with a water model like TIP3P.

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).[9]

  • Energy Minimization: Perform energy minimization using the steepest descent algorithm to remove steric clashes and relax the system to a local energy minimum.

  • Equilibration:

    • NVT Ensemble: Perform a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature (NVT). This allows the temperature of the system to stabilize around the target value (e.g., 300 K).

    • NPT Ensemble: Perform another short simulation (e.g., 1 ns) at constant Number of particles, Pressure, and Temperature (NPT). This equilibrates the system's pressure and ensures the correct density.[14]

  • Production MD: Run the main simulation (e.g., 100 ns) to generate the trajectory for analysis. All atomic coordinates are saved at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand to assess the overall stability of the complex. A stable RMSD indicates that the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

Binding Free Energy Calculation: Quantifying Affinity

The MM/PBSA method calculates the binding free energy by combining molecular mechanics energies with continuum solvation models.[16] It is a computationally efficient end-point method that provides a good balance of speed and accuracy.[11][12]

ΔG_binding = G_complex - (G_receptor + G_ligand)

Each free energy term (G) is calculated as:

G_x = E_MM + G_solvation - TS

Where:

  • E_MM: Molecular mechanics energy (bonds, angles, van der Waals, electrostatics).

  • G_solvation: Solvation free energy (polar + non-polar contributions).

  • TS: Entropic contribution (often omitted due to high computational cost and potential for large errors).

dot

MMPBSA_Concept cluster_states Thermodynamic States cluster_calc Energy Components (for each state) Complex Complex G_complex DeltaG ΔG_binding = G_complex - (G_receptor + G_ligand) Complex:f1->DeltaG Receptor Receptor G_receptor Receptor:f1->DeltaG Ligand Ligand G_ligand Ligand:f1->DeltaG Components E_MM (Internal + vdW + Electrostatic) G_solvation (Polar (PB/GB) + Non-polar (SA)) -TS (Conformational Entropy) DeltaG->Components Calculated from

Caption: Conceptual overview of MM/PBSA calculation.

Experimental Protocol: MM/PBSA Calculation

  • Extract Trajectory: From the production MD run, extract a set of snapshots (e.g., 100 frames) of the protein-ligand complex trajectory.

  • Generate Topologies: Create separate topology files for the complex, the receptor, and the ligand.

  • Run MM/PBSA Calculation: Use a tool like g_mmpbsa to process the trajectory snapshots. The script will calculate each energy term for the complex, receptor, and ligand individually and then compute the final binding free energy.[17]

  • Analyze Energy Contributions: Examine the individual energy components to understand the driving forces behind the binding. For example, favorable binding is often driven by strong van der Waals and electrostatic interactions.

Data Presentation and Interpretation

Quantitative results should be summarized for clarity and comparison.

Table 1: Summary of Molecular Docking Results

Pose Binding Affinity (kcal/mol) Key Interacting Residues (RNF4) Interaction Type
1 -8.5 CYS-132, ILE-130 Hydrogen Bond, Hydrophobic
2 -8.2 PHE-150, LEU-128 Hydrophobic, Pi-Stacking

| 3 | -7.9 | CYS-135, VAL-148 | Hydrogen Bond, Hydrophobic |

Table 2: Binding Free Energy Components from MM/PBSA

Energy Component Average Contribution (kJ/mol) Std. Error (kJ/mol)
Van der Waals Energy -150.4 5.2
Electrostatic Energy -45.8 3.1
Polar Solvation Energy 125.6 4.5
Non-polar (SASA) Energy -12.1 0.8

| ΔG_binding (MM/PBSA) | -82.7 | 6.8 |

Interpretation:

  • The docking results suggest pose 1 is the most favorable, with a predicted affinity of -8.5 kcal/mol, involving a key interaction with a cysteine residue.

  • The MD simulation (evidenced by a stable RMSD plot, not shown) would confirm the stability of this pose.

  • The MM/PBSA calculation provides a more refined binding free energy of -82.7 kJ/mol. The breakdown reveals that van der Waals forces are the primary driver of binding, with a significant but smaller contribution from electrostatics. The large positive polar solvation energy indicates a penalty for desolvating the polar parts of the molecules upon binding, which is typical.

Ensuring Scientific Integrity and Trustworthiness

The validity of computational predictions hinges on rigorous methodology and an awareness of inherent limitations.

  • Self-Validation: Throughout the protocol, checkpoints are essential. For instance, monitoring temperature and pressure during MD equilibration confirms the simulation's physical validity. The standard error in MM/PBSA results gives confidence in the calculated average.

  • Limitations: It is crucial to acknowledge that these methods are approximations. Scoring functions in docking are not perfect, force fields have limitations, and the MM/PBSA method often neglects conformational entropy.

  • Reproducibility: This guide provides detailed protocols and specifies software versions and parameters to ensure that the results can be reproduced by other researchers, a cornerstone of scientific trustworthiness.

Conclusion

This technical guide has outlined a robust, multi-step computational workflow to analyze the binding affinity of this compound with a putative biological target, RNF4. By integrating molecular docking, molecular dynamics simulations, and MM/PBSA free energy calculations, we can generate detailed, atom-level insights into the binding mode, stability, and energetics of this interaction. This approach not only predicts binding affinity but also elucidates the key molecular forces driving complex formation. The principles and protocols detailed herein provide a solid foundation for researchers to confidently apply computational methods to investigate protein-ligand interactions, particularly for challenging systems involving reactive or covalent ligands.

References

  • MaddyList. (2023, June 15). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube.
  • OpenFE. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs.
  • KBbox. (n.d.). Small Molecule Docking.
  • Bonvin Lab. (n.d.). Small molecule docking.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Bioinformatics Explained. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube.
  • Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design.
  • ChemCopilot. (2023, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • LibreTexts Chemistry. (2020, August 11). 13.2: How to Dock Your Own Drug.
  • Sun, H., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9570-9619.
  • Wang, R., et al. (2024). TrustAffinity: accurate, reliable and scalable out-of-distribution protein-ligand binding affinity prediction using trustworthy. bioRxiv.
  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.
  • CD ComputaBio. (n.d.). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial.
  • Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials.
  • Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 7(7), 589-605.
  • Pritam Panda. (2023, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube.
  • Deganutti, G., et al. (2023). Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol. protocols.io.
  • Lorenz, V., et al. (2023). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. EMBO Molecular Medicine, 15(10), e17861.
  • Boyles, F., et al. (2023). Protein–ligand binding affinity prediction exploiting sequence constituent homology. Journal of Cheminformatics, 15(1), 74.
  • Su, M., et al. (2021). Computationally predicting binding affinity in protein-ligand complexes: free energy-based simulations and machine learning-based scoring functions. Briefings in Bioinformatics, 22(3), bbaa107.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-chloro-N-(4-chlorobenzyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, actionable procedures for the safe handling and disposal of 2-chloro-N-(4-chlorobenzyl)acetamide. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.

Hazard Assessment: Understanding the Risks

Inferred Hazard Profile:

Hazard CategoryDescriptionRationale & Supporting Evidence
Acute Toxicity (Oral) Toxic if swallowed.[1][2]Based on the GHS classification for 2-chloroacetamide (Acute Tox. 3, H301).[1][2] Ingestion can lead to serious health consequences, requiring immediate medical attention.
Skin Sensitization May cause an allergic skin reaction.[1][2][3]2-chloroacetamide is a known skin sensitizer (Skin Sens. 1, H317).[1][2] Repeated or prolonged contact can lead to allergic dermatitis. Contaminated work clothing should not be allowed out of the workplace.[3]
Serious Eye Damage Causes serious eye damage.[3]Direct contact can cause severe irritation and potential long-term damage to the eyes.[3]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1][4]2-chloroacetamide is classified as a suspected reproductive toxin (Repr. 2, H361f).[1][2] This warrants special precautions for all personnel, particularly those of reproductive age.
Environmental Hazard Harmful to aquatic life.Halogenated organic compounds can be persistent in the environment and exhibit toxicity to aquatic organisms.[1][5] Discharge into drains or the environment must be strictly avoided.[1][3]

Given these potential hazards, all handling and disposal operations must be conducted with the appropriate Personal Protective Equipment (PPE) and within a controlled environment.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or initiating any disposal-related activities, ensure the following PPE is worn and engineering controls are in place. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[6]

  • Hand Protection : Wear chemically impermeable gloves (e.g., nitrile or neoprene).[3] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]

  • Eye/Face Protection : Use safety glasses with side-shields or chemical safety goggles.[1] If there is a splash hazard, a face shield is required.[1]

  • Skin and Body Protection : A lab coat is mandatory. For larger quantities or significant spill risk, a chemical-resistant apron or a full protective suit is recommended.[1]

  • Respiratory Protection : All handling of the solid material should be done in a well-ventilated area, preferably within a chemical fume hood to avoid dust formation and inhalation.[1][7] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1]

  • Engineering Controls : Always handle this compound in a well-ventilated area.[8] A certified chemical fume hood is the preferred engineering control.[7] Facilities should be equipped with an eyewash station and a safety shower.[9]

Spill Management Protocol

Accidental spills must be addressed immediately and safely. The response procedure depends on the scale of the spill.

Incidental Spill (Small, Contained, & Manageable)
  • Alert Personnel : Immediately notify others in the vicinity.[10]

  • Control Ignition Sources : If the compound is mixed with a flammable solvent, remove all sources of ignition.[11]

  • Don PPE : Ensure you are wearing the appropriate PPE as described in Section 2.

  • Containment : Prevent the spread of the powder by gently covering it with a plastic sheet or by lightly misting with water if it will not cause a reaction.[12] For liquid spills, create a dike around the spill using an inert absorbent material like sand, vermiculite, or commercial sorbents.[10][11][12] Do not use combustible materials like paper towels or sawdust to absorb the spill.[12]

  • Cleanup :

    • Solid Spills : Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[1][7] Avoid creating dust.[1][7]

    • Liquid Spills : Once the liquid is fully absorbed, use non-sparking tools to scoop the absorbent material into a hazardous waste container.[3][13]

  • Decontamination : Clean the spill area with soap and water.[10] Collect the decontamination materials (e.g., paper towels, wipes) and place them in the same hazardous waste container.[13]

  • Disposal : Seal and label the container as hazardous waste and dispose of it through your institution's Environmental Health & Safety (EHS) office.[10][13]

Major Spill (Large, Uncontrolled, or Hazardous Atmosphere)
  • Evacuate : Alert all personnel and immediately evacuate the area.[10][12]

  • Isolate : Close doors to the affected area to confine the hazard.[10]

  • Call for Help : Contact your institution's EHS or emergency response team immediately. If there is a fire or medical emergency, call 911.[10][12]

  • Do Not Re-enter : Await the arrival of trained emergency responders. Do not attempt to clean up a major spill yourself.[11]

Waste Characterization and Disposal Procedures

Proper disposal begins with correct waste characterization according to the Resource Conservation and Recovery Act (RCRA) guidelines established by the U.S. Environmental Protection Agency (EPA).[14]

RCRA Waste Classification

This compound is a halogenated organic compound.[15][16] Wastes containing such compounds are often regulated as hazardous. Based on its chemical structure and the regulations for similar substances, this waste would likely fall under the following categories:

  • F-List Wastes : These are wastes from non-specific sources.[14] As a spent halogenated organic compound, it could potentially be classified under codes like F002 if used as a solvent.[17][18]

  • U-List or P-List Wastes : If the chemical is a discarded commercial chemical product, it could be classified as a U-listed (toxic) or P-listed (acutely toxic) waste.[14][19]

The definitive classification should be made in consultation with your institution's EHS department. They will assign the correct EPA hazardous waste code.[20]

Step-by-Step Disposal Protocol
  • Waste Collection :

    • Collect all waste materials, including the primary chemical, contaminated PPE (gloves, etc.), and cleanup debris, in a single, dedicated container.[3]

    • The container must be chemically compatible, in good condition, and have a secure, tight-fitting lid.[3][8]

  • Labeling :

    • Label the container clearly with the words "Hazardous Waste."

    • Identify the full chemical name: "this compound" and any other constituents (e.g., solvents).

    • Indicate the specific hazards (e.g., "Toxic," "Skin Sensitizer").

    • Record the accumulation start date.

  • Storage :

    • Store the sealed container in a designated satellite accumulation area or a central hazardous waste storage area.

    • The storage area must be secure, well-ventilated, and away from incompatible materials.[3][8] Ensure secondary containment is used to prevent spills.

  • Final Disposal :

    • Arrange for pickup and disposal through a licensed hazardous waste disposal company, coordinated by your EHS department.[1][7]

    • The most common and effective disposal method for halogenated organic waste is high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize acidic gases (like HCl) produced during combustion.[3][5]

    • Never dispose of this chemical down the drain or in regular trash.[1][3]

Waste Management Decision Workflow

The following diagram outlines the critical decision points and actions for the proper management and disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 Generation & Collection cluster_1 Characterization & Storage cluster_2 Disposal Pathway cluster_3 Spill Emergency start Waste Generated (Unused chemical, contaminated labware, PPE) collect Collect in a compatible, closed, and labeled container start->collect characterize Characterize Waste (Consult SDS & EHS) collect->characterize label_waste Label Container ('Hazardous Waste', chemical name, hazards) characterize->label_waste store Store in designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs transport Transport by Licensed Hazardous Waste Vendor contact_ehs->transport dispose Final Disposal (e.g., High-Temp Incineration) transport->dispose spill Spill Occurs assess Major or Minor Spill? spill->assess cleanup_minor Follow Minor Spill Protocol assess->cleanup_minor Minor evacuate Evacuate & Call EHS/911 assess->evacuate Major cleanup_minor->collect

Caption: Decision workflow for safe disposal of this compound.

References

  • RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?. Hazardous Waste Experts. (2015-01-02). [Link]
  • Safety Data Sheet: 2-chloroacetamide. Chemos GmbH & Co. KG. [Link]
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
  • Chemical Spill Procedures - Step By Step Guide. Chem Klean. [Link]
  • Guide for Chemical Spill Response. American Chemical Society. [Link]
  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee Knoxville. [Link]
  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
  • 2-chloroacetamide - Registr
  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classific
  • EPA Hazardous Waste Codes. Alfred University. [Link]
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • Chloroacetamide. Wikipedia. [Link]
  • Current insights into environmental acetochlor toxicity and remediation str
  • Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide. Cole-Parmer. [Link]
  • OSHA Technical Manual (OTM) - Section II: Chapter 2.
  • Hazard Classification Guidance for Manufacturers, Importers, and Employers.
  • Chemical Hazards and Toxic Substances - Standards.
  • Acetamide, 2-(4-chloro-2-methylphenoxy)-N-phenyl- - Substance Details. U.S. Environmental Protection Agency. [Link]
  • Acetamide, 2-chloro-N-(2,4-dimethylphenyl)- - Substance Details. U.S. Environmental Protection Agency. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-chloro-N-(4-chlorobenzyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for the precise and safe handling of 2-chloro-N-(4-chlorobenzyl)acetamide (CAS No. 99585-88-3). In our shared pursuit of scientific advancement, the bedrock of innovation is an unwavering commitment to safety. This document moves beyond a simple checklist, offering a deep, procedural, and scientifically-grounded framework for personal protective equipment (PPE). Our goal is to empower you, our colleagues in research and development, with the knowledge to create a self-validating system of safety for every manipulation of this compound.

The Foundation of Safety: Hazard Assessment

While a specific, detailed Safety Data Sheet (SDS) for this compound is not extensively available, the principles of chemical safety demand a conservative approach based on its structural analogues. The molecule is a derivative of 2-chloroacetamide, a compound with well-documented hazards. Therefore, we must infer and adopt precautions based on the known risks of this parent compound and related structures.

2-Chloroacetamide is classified as toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[1][2][3] It is also harmful to aquatic life.[1] Structurally similar compounds are known to cause skin, eye, and respiratory irritation.[4][5] Given the presence of the chloroacetamide moiety, it is prudent to handle this compound as a substance with similar potential hazards. The primary routes of exposure to be prevented are inhalation of dust, skin contact, eye contact, and ingestion.[6]

Engineering Controls: Your First and Most Critical Defense

Before any discussion of PPE, it is imperative to emphasize that engineering controls are the primary barrier against chemical exposure.[4] PPE should never be the sole means of protection.

  • Ventilation: All handling of this compound, especially when in solid (powder) form or when being heated, must be conducted within a properly functioning chemical fume hood.[4][7] This minimizes the risk of inhaling dusts or vapors.

  • Emergency Equipment: An eyewash station and a safety shower must be immediately accessible in the work area.[4][5] Ensure all personnel are aware of their locations and are trained in their use.

Core Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory for all personnel handling this compound. This multi-layered approach ensures comprehensive protection against the anticipated hazards.

Eye and Face Protection

Standard safety glasses are insufficient. Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[4] Due to the irritant nature of related compounds, and the potential for splashing during solution preparation, a full-face shield must be worn over the chemical splash goggles.[2][4][8] This provides an essential secondary layer of protection for the entire face.

Skin and Body Protection
  • Gloves: Nitrile gloves are the standard recommendation for incidental contact with a broad range of chemicals.[4][7][8] However, it is crucial to inspect gloves for any signs of degradation before each use.[4] If direct or prolonged contact is anticipated, consult a glove manufacturer's chemical resistance guide to ensure nitrile is appropriate for the solvents being used.[9] Contaminated gloves must be removed promptly using proper technique to avoid skin exposure, and hands should be washed thoroughly with soap and water afterward.[8]

  • Laboratory Coat: A standard laboratory coat is mandatory to protect skin and personal clothing.[4][7] Ensure the coat is fully buttoned. For large-scale operations, additional protective clothing, such as a chemically resistant apron, may be necessary.[4]

  • Footwear: Closed-toe shoes are required at all times in the laboratory to protect the feet from spills.[7][10]

Respiratory Protection

For operations that may generate significant dust or aerosols, such as weighing large quantities of the solid compound or sonicating solutions, respiratory protection is required.[4] A NIOSH-approved air-purifying respirator with cartridges appropriate for organic vapors and particulates should be used.[9] All personnel requiring the use of a respirator must be part of a respiratory protection program that includes medical evaluation and annual fit testing.[9]

PPE Selection Guide for Specific Operations

To provide clear, actionable guidance, the following table summarizes the necessary PPE for various laboratory tasks involving this compound.

Operation Required Eye/Face Protection Required Hand/Body Protection Required Respiratory Protection
Weighing Solid Compound Chemical Splash Goggles & Face ShieldNitrile Gloves, Lab CoatNIOSH-approved respirator (if weighing >1g or in an area without localized exhaust)
Preparing Solutions Chemical Splash Goggles & Face ShieldNitrile Gloves, Lab CoatRecommended if aerosols may be generated; otherwise, work in a fume hood.
Running Reactions/Transfers Chemical Splash Goggles & Face ShieldNitrile Gloves, Lab CoatWork must be conducted in a chemical fume hood.
Cleaning Minor Spills Chemical Splash Goggles & Face ShieldDouble-gloved (Nitrile), Lab Coat, Chemically Resistant ApronNIOSH-approved respirator with appropriate cartridges
Handling Waste Containers Chemical Splash GogglesNitrile Gloves, Lab CoatNot typically required if containers are securely closed.

Procedural Discipline: Donning and Doffing PPE

Cross-contamination often occurs during the removal of PPE. Adherence to a strict protocol is critical to ensure hazardous materials are not transferred to your skin or personal clothing.

Donning Sequence:
  • Lab Coat: Don your laboratory coat and ensure it is fully buttoned.

  • Respirator (if required): Perform a seal check to ensure proper fit.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.

  • Gloves: Don your nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing Sequence (The "Dirty-to-Clean" Principle):
  • Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, so the first glove is contained within the second. Dispose of immediately in a designated hazardous waste container.[11]

  • Face Shield & Goggles: Remove the face shield and goggles from the back to the front.

  • Lab Coat: Remove your lab coat, folding it so the contaminated exterior is folded inward.

  • Respirator (if used): Remove last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[8]

Operational Plan: Spill Management

In the event of a spill, a clear and immediate plan is essential for the safety of all laboratory personnel.

Spill Response Workflow

SpillResponse start Spill Occurs assess Assess Spill Is it minor and containable? start->assess evacuate Evacuate Area Alert Supervisor Call Emergency Response assess->evacuate No don_ppe Don Spill Response PPE (Double Gloves, Respirator, Goggles, Face Shield, Apron) assess->don_ppe Yes contain Contain Spill Use absorbent pads or appropriate inert material don_ppe->contain neutralize Collect & Clean Sweep solid material or absorb liquid. Place in sealed hazardous waste container. contain->neutralize decontaminate Decontaminate Area Wash with appropriate solvent followed by soap and water neutralize->decontaminate dispose Dispose of all contaminated materials (including PPE) as Hazardous Waste decontaminate->dispose end Spill Management Complete dispose->end

Caption: Emergency spill response workflow for this compound.

Step-by-Step Spill Cleanup Protocol:
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or you are unsure how to proceed, evacuate and call for emergency assistance.

  • Don PPE: Before attempting to clean a minor, containable spill, don the appropriate PPE as outlined in the diagram above.

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust.[2] For a liquid spill, cover with an inert absorbent material. Do not let the chemical enter drains.[1][12]

  • Collection: Collect all contaminated materials and place them into a clearly labeled, sealed container for hazardous waste.[2]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: All used absorbent materials and contaminated PPE must be disposed of as hazardous chemical waste according to institutional and local regulations.[1][13] Do not mix with other waste streams.[1]

Disposal of Contaminated PPE

All disposable PPE, including gloves, contaminated lab coats, and absorbent pads used for cleanup, must be treated as hazardous waste.[11] Place these items in a designated, sealed hazardous waste container for collection by your institution's environmental health and safety department.[11] Never dispose of contaminated PPE in the regular trash.

By integrating these robust PPE protocols, procedural steps, and emergency plans into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Benchchem. Navigating the Safe Handling of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-: A Comprehensive Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFROAOUkzJZWC_Yu6CCCS1x_aINizD1jYuFJY2VHte3guyyaJIlVEIu5zCSHZXoJjMcgQC17Q2nnaL3qrho8mE7_LbVQZHch-vBdsRv9h4GZLGS9YQuzsaISzJYIgk9ry4QacdGgShOmmcgCup7YOUAxckiN8Vikgr0mE43wgzdBZTJV3VDKMUwKb7B-KC6kdsAkxzX8D6nJc_Grg0p3snY_o_1lK9Fsu2BeOOPwlVpku7LKvZ_dbHTA==]
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: 2-Chloroacetamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfgP8U0GNsgKVL_YupDzBJCMh0dvHPjEMPjJ_phgbC3U8Oo6rJiIqqt3-4Nq-mEjumHHzqaNX2HTnffxeQ1sw6F1z7RhjVnwHGgwVFSFpCr0Vs4anBJA8BGwHrz7iftPujJPcSXiYg0NDEE4LngLI=]
  • Fisher Scientific. SAFETY DATA SHEET: 2-Chloroacetamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4oJPIhaEXl4Bi8APonw2PjOsv7bYmJN9-xB9p7FI6OfPyt44uivgdwf4o0NvlKB6gGvR2t-nFlK8RLB49DXaYsMKc04RWbuJOgMmGvpLd1Mg3kli-uaP_7v4rewirP8mDsIIjwBXg7fbAuCLf_5k4ffOeezGgl6K6EYCNm8mHvX1NMQA3Wov83dhzflJiqQhvnxP1L0K8t6BAMdjRPX2R8VYcxEFORzHknNYSdLO7bVXTfh8hCHpgAUlPijf8HFjxfAP0USpGZVH92SNTR_dvyjCuqw==]
  • Matrix Scientific. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYrpaWs6uXqgv4CZng3PpWSDFP54AgYsUovZGrySxrzURzxINMMXPgdNhB7as5qrFYBp7rWt9OA0TOQnRYWJPK4KmGXlNTz8JJ4mRWO9MFu1xf8XSVUIkuqSikIkttHmyXyNnk609CctW3O8dV4ldY_kcBwqOCXKTbipS0cej71iFS8me_0VCPux4=]
  • AK Scientific, Inc. Safety Data Sheet: N-Benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt17FXl4dG7i-ly1wJ5xxDPUSFukxKMrtG9sQi3UhAL6Jo6dvo8p5-NqEBRei-F7tU8RQZ7ACmLtoH4w2RxPKIxdQwdq0bOUGChrb6VpWNhHQM9pFwARi0Ic6I6JhiMA==]
  • CDH Fine Chemical. (2021). 2-Chloro Acetamide MATERIAL SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH31ufAwBRZkre87b-UmmCgffZx5NiAwiX-ldoNTplel1mePZmLTxAQkur6JMiF_Dy0l_4Ilx27qnRZ4jHd77zN6oCvpRiZZG39roLvoNcS55DRbCqfcG3UAiStJsXT4XyoUkcyzOAqebpryj1_jWtr5Wxe5fpEyHOroBZVvjnMeOxJw3tkW_eFs_iD-Pk1xsYNDwAaR7NtEjK_QburkQ0R2TUdpw==]
  • ChemicalBook. (2023). Chemical Safety Data Sheet: N-(4-Chlorophenyl)-2-chloroacetamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHokM9qiB4i7K9Nx8rnn82MLJgOpSszdKYG73buQ5YvypKGoK7qOxlAgPSphkrByYioI7O-i12uO0OxAntuy9ZKO8MJR9YR-MbwGSM663oMO9U5osABx53JUGpyxygmevrN5aCBWtXa81U1TXnCNGSxGtIMhQRI0wcEr-fBnCkWchX-ig==]
  • HSC Chemistry. (2023). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnUIY-cBguanUSgvOb1tRv_u5BFIEGXKpVB7FYJt9CJOyT6BrxI8tDXSkxKwa5K-T9MkVesDXDq0LOlpDlTsj2juL_Dblo96hgMsw-57n-JLhO9__k924MGwo3e9BJtOy6gxlPYLjiBJgTCd4wggVV9Y0wGpnkg-dQii5j57q40w==]
  • ChemicalBook. (2023). Material Safety Data Sheet: 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvF9pqIkMAoJvQ9OoE2BpDwMBNBgKPp-K7AIUAel-ut6SzFe_BXbtZeT5YGWPW3vL0bqGOA9hOnxYr4XB-skRz29x3h9CqJcNtfhqHd3XXOuh0jMEXwxYfTRCGgWjMayfYAwV73jQ7ze4bZQ==]
  • U.S. Environmental Protection Agency. Personal Protective Equipment. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZlTNidq2d4RT2-4wa_HIjONWzKOOyXh8Dj3ZYRc9KRZQERFhyryWuplUUaYXwWSFAKSuwTnywtZCY9d01u20KiHydpEte-pg01sx0VSIiXjxwYkHUMfNMHLt8ldX65x_8bRLvZKRR_lm4N4GZg9U2JjcOXM53539BoXmxCn1o]
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhRKVLXVzyrWxSXXcLdG0cGpRJtF1W16mBl5wEJ7swVOl5mCuxwqGn8O3G4nOUp09p_jBoR1u4FaxqFD6JEeMYB7CtS03fcaImsIVDbosA4jE0PYKv6VsjkTNBFtxxko_ICxGpmztPgo8dLYarIaCf_9v1Ra6BG1HZT88D9lt5EO7udn7J64aro6VnRDAvnP-SWiPS]
  • Chemos GmbH&Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQKhWiCcUbmJT6QM15KrXhN6OiGBaqABIXHG1xjbghN5faxaPTKgysMr6FwMjzLnxHyhybCL3w3OXvP3glvJV6nQpqid7MOblLRBzn4CDTB7y1ZCPTI5JyUWjUMStsM1ra07h_gx1A3TWPh13UqGdJS0qbkUZmSirYdId2yxjSPzQn]
  • Benchchem. Proper Disposal of 2-chloro-N-(pyridin-4-yl)acetamide: A Comprehensive Guide for Laboratory Professionals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNOT-12xB2a2zyg4Q5sr0nsI0XSHTx-yrk0cifeDJOdHrV76AHIt0kX_fCPtwu6HNVs1Go4fdHBRe4N-gdquyLwlwa_OCyjKnRnuCAiR2daU2POQF0pXMVstQzLJjq315wwi9nKIqwUUeZozZnXUci1djx4g-h7RuOTt6VQO4kuLCPeWrhsJEj7i0BufZmoIyrKaAHwakDXvpf5Et4aSaA2dgxAznhBrzr_xxyGo05jbEHeR1rbfnAKIhDChJOUiBPPaCQ-w==]
  • ChemicalBook. (2023). Chemical Safety Data Sheet: 2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOqMLu1mjeuJI3wDIggmLFV5G6IjOx-dOycPnzDhi3StdDh8xbSGJMjICtBn3-Tj8XUEpUMTck-_zkrB_bw_a4DqENTy_G4j9nCaANqZDZv_iiQTTXN-DBm7a4_Bow4JvhG8eQQAnacPVx]
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals. [URL: https://vertexaisearch.cloud.google.
  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmq8LgHHvWxSTfL2l-D0KZ1tLY4E9uIyrfc1C_TTdlmZOyP0usZYgjGAzqKwks-0LJELmMYRG0ODMNrQAH77Po2e36lJ0EGG0Mn13B_Snh6VK5p1G0lBTl]
  • Chemistry LibreTexts. (2020). Safety. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTbC2pI-PxpwmE6ghXHNYfmhuzblcxKltoUyyganDxoerr4_qHQqGVRSJG-dPYQCepRxccRY2WrILasHmagt_lmJJ8Hs9ubh5uzst8L3MUBP3Rms_G8ifjaU5dv27UomJN2OoC9fzDh85MLImSULlQENifi2vtQ0BdsU99UChug0bb6400o6fkrvJBdquExupU5zqZold2Yzngu7pLPb2GPsxPLRBG_hd7Xbl9aDj7cZ-ChaSCSL2r]
  • Storemasta. (2022). Examples of PPE for Various Dangerous Goods Classes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS6-wxZRpaZZXkgz1wMwngr7xN1mqFsFvMa_7o46UbSi7sb0nsIurK-7XNr-mK7DlZ7-IUtrUL5AGLOJatmG8_KCug_DnbZ5l22Q0WZM92CKshzubobVdsF4ILk_bjFWE0GCc7Fj3HBFATRdCFOudFPxYyb9E3ZiDLHILYxEY5hAucFnNeozyPq1qfDYI=]
  • Utah Tech University. Safety in the Organic Chemistry Laboratory. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgZPTcFTiGbRYQQCsDMX1HXkIkEqJpXDvCv1ch63DGHbz31ersqCNiw7R79G52vmCJuOiQ8tJmCzNm0DOePcoO-_taxNfiNp1nPlby98wgQ8whbPB0P8HSfe7SIsndKXBoA1B1NLGAQ6reBNw8m6yom0dRCv1cPKRLBEN-gR-w-wdSXlVXPud7hOr8qtctq9Cu0d22kN8=]
  • California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNVpf7cg6IEc5X4b8ejL8DoRXNFqa1OCcCZ3vl_BAgBMzCzHAAti_qdkJYeWcJI2jMu93gZCDjy-jUlaQ-5ueV3A8eRq-vA76QFrMQdORtI0sSZVMXqzL-Xb84i-9TKuMySwYMDxNPful5VzJEg996FLo=]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(4-chlorobenzyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(4-chlorobenzyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.